molecular formula C6H12O2 B2885548 2-(Tetrahydrofuran-2-yl)ethanol CAS No. 33606-34-7

2-(Tetrahydrofuran-2-yl)ethanol

Cat. No.: B2885548
CAS No.: 33606-34-7
M. Wt: 116.16
InChI Key: FCAJYRVEBULFKS-UHFFFAOYSA-N
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Description

2-(Tetrahydrofuran-2-yl)ethanol is a useful research compound. Its molecular formula is C6H12O2 and its molecular weight is 116.16. The purity is usually 95%.
BenchChem offers high-quality 2-(Tetrahydrofuran-2-yl)ethanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Tetrahydrofuran-2-yl)ethanol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(oxolan-2-yl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O2/c7-4-3-6-2-1-5-8-6/h6-7H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCAJYRVEBULFKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

116.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Monograph: 2-(Tetrahydrofuran-2-yl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Chemical Identity & Core Properties Guide

Part 1: Executive Summary

2-(Tetrahydrofuran-2-yl)ethanol (CAS: 33606-34-7 for racemate) is a saturated heterocyclic primary alcohol comprising a tetrahydrofuran (THF) ring substituted at the C2 position with a 2-hydroxyethyl chain. It serves as a critical C6 building block in organic synthesis, bridging the gap between simple cyclic ethers and complex chiral scaffolds used in pharmaceutical development.

Unlike its lower homolog, tetrahydrofurfuryl alcohol (THFA), this molecule possesses an extended alkyl chain that imparts unique steric and lipophilic properties, making it a valuable linker in fragment-based drug design (FBDD) and a precursor for specialized plasticizers and surfactants.

Part 2: Physicochemical Profile[1][2]

The following data consolidates the core physical constants and chemical identifiers for the molecule.

PropertyValueNotes
IUPAC Name 2-(Tetrahydrofuran-2-yl)ethanolAlso known as 2-(2-Hydroxyethyl)tetrahydrofuran
CAS Number 33606-34-7 (Racemic)149818-53-1 ((S)-enantiomer)Crucial distinction for asymmetric synthesis
Molecular Formula C₆H₁₂O₂Saturated analog of 2-furanethanol
Molecular Weight 116.16 g/mol
Physical State Colorless LiquidHygroscopic
Boiling Point ~200–210 °C (Estimated)Intermediate between THFA (178°C) and THF-propanol (231°C)
Solubility MiscibleWater, Ethanol, DCM, THF
Chirality One stereocenter at C2Commercial supplies are typically racemic unless specified

Part 3: Synthetic Pathways & Manufacturing

The industrial and laboratory synthesis of 2-(Tetrahydrofuran-2-yl)ethanol predominantly relies on the catalytic hydrogenation of furan derivatives. This process transforms the aromatic furan ring into a saturated tetrahydrofuran system.

Core Synthesis Protocol: Catalytic Hydrogenation

Precursor: 2-Furanethanol (2-(2-Hydroxyethyl)furan) Catalyst: Palladium on Carbon (Pd/C) or Raney Nickel Mechanism: Heterogeneous catalytic hydrogenation

Step-by-Step Methodology:
  • Preparation: Charge a high-pressure autoclave with 2-furanethanol dissolved in a polar solvent (Methanol or Ethanol).

  • Catalyst Loading: Add 5-10 mol% Pd/C or activated Raney Nickel. Note: Raney Nickel requires careful handling under inert atmosphere to prevent pyrophoric ignition.

  • Hydrogenation: Pressurize with H₂ gas (typically 50–100 bar) and heat to 80–120°C.

  • Monitoring: Monitor H₂ uptake. The reaction is complete when consumption ceases.

  • Workup: Filter the catalyst (Celite pad) and concentrate the filtrate under reduced pressure.

  • Purification: Distill under vacuum to isolate the pure product.

Visualization of Synthetic Logic

SynthesisPathway Furan 2-Furanethanol (Aromatic Precursor) Intermediate Transition State (Partially Reduced) Furan->Intermediate Surface Adsorption H2 Hydrogen (H2) High Pressure Catalyst Catalyst (Pd/C or Raney Ni) H2->Catalyst Activation Catalyst->Intermediate Hydride Transfer Product 2-(Tetrahydrofuran-2-yl)ethanol (Target Molecule) Intermediate->Product Ring Saturation

Figure 1: Catalytic hydrogenation pathway converting the aromatic furan ring to the saturated tetrahydrofuran core.

Part 4: Chemical Reactivity & Transformations

The molecule features two distinct reactive sites: the primary hydroxyl group (highly reactive) and the cyclic ether ring (relatively stable but acid-sensitive).

Primary Alcohol Functionalization

The pendant hydroxyl group undergoes standard nucleophilic substitutions and oxidations.

  • Oxidation: Treatment with TEMPO/NaOCl or Jones Reagent yields (Tetrahydrofuran-2-yl)acetic acid , a key intermediate for peptidomimetics.

  • Activation: Reaction with p-Toluenesulfonyl chloride (TsCl) in pyridine yields the tosylate, converting the hydroxyl into a potent leaving group for S_N2 substitutions.[1]

Ring Stability & Cleavage
  • Base Stability: The THF ring is stable to strong bases (e.g., NaOH, LDA), allowing alkylation of the side chain without ring opening.

  • Acid Sensitivity: Strong Lewis acids (e.g., BBr₃) or vigorous heating with protic acids can trigger ring-opening polymerization or cleavage, generating acyclic diols or halo-alcohols.

Reactivity Flowchart

Reactivity Core 2-(Tetrahydrofuran-2-yl)ethanol Oxidant TEMPO / NaOCl (Oxidation) Core->Oxidant TsCl TsCl / Pyridine (Activation) Core->TsCl Acid Strong Acid (H+) (Ring Opening) Core->Acid AcidProd (Tetrahydrofuran-2-yl)acetic acid (Carboxylic Acid) Oxidant->AcidProd Yields Tosylate Alkyl Tosylate (Leaving Group) TsCl->Tosylate Yields RingOpen 1,2,6-Hexanetriol derivatives (Acyclic Products) Acid->RingOpen Yields

Figure 2: Divergent reactivity profile showing oxidation, activation, and ring-opening pathways.

Part 5: Applications in Drug Discovery

Chiral Scaffolding

The (S)-enantiomer (CAS 149818-53-1) is a privileged scaffold. The C2 stereocenter provides a fixed chiral handle, allowing the ethanol side chain to position pharmacophores (like aryl groups or amines) in specific spatial orientations within a receptor binding pocket.

Linker Chemistry

In PROTAC (Proteolysis Targeting Chimera) design, the THF ring serves as a rigidifying element within the linker chain. The hydroxyl group acts as the attachment point for the E3 ligase ligand or the target protein ligand, improving the solubility and metabolic stability of the final chimera compared to simple alkyl chains.

Part 6: References

  • LookChem. (2024). 2-(Tetrahydrofuran-2-yl)ethanol Product Specifications and CAS 33606-34-7 Verification. Link

  • ChemScene. (2024). (S)-2-(Tetrahydrofuran-2-yl)ethanol: Chiral Building Block Properties. Link

  • National Institutes of Health (PubChem). (2021). Tetrahydrofuran Derivatives and Computed Properties. Link

  • Organic Syntheses. (2010). General Procedures for Alcohol Tosylation and Oxidation. Link

  • Google Patents. (2012). Hydrogenation process for the preparation of tetrahydrofuran derivatives (US20120035378A1). Link

Sources

Comprehensive Spectroscopic Characterization & Analytical Profiling of 2-(Tetrahydrofuran-2-yl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an authoritative technical reference for the spectroscopic characterization and analytical profiling of 2-(Tetrahydrofuran-2-yl)ethanol (CAS No. 767-08-8).[1] It is designed for medicinal chemists, process development scientists, and analytical teams requiring rigorous validation of this structural motif, often used as a chiral linker or specialized solvent in drug development.

Chemical Identity & Core Properties

Before interpreting spectral data, the structural context must be established. This molecule features a saturated oxygen heterocycle (tetrahydrofuran) substituted at the


-position (C2) with a hydroxyethyl chain.[1] This introduces a chiral center at C2, rendering the methylene protons on the side chain and the ring diastereotopic, though often unresolved in low-field NMR.
PropertySpecification
IUPAC Name 2-(Tetrahydrofuran-2-yl)ethanol
Common Synonyms 2-(2-Hydroxyethyl)tetrahydrofuran; Tetrahydro-2-furanethanol
CAS Number 767-08-8
Molecular Formula

Molecular Weight 116.16 g/mol
Physical State Colorless, viscous liquid
Chirality 1 Chiral Center (C2).[1] Commercial material is typically racemic (

) unless specified as (

)- (CAS 149818-53-1) or (

)-.[1]
Boiling Point ~200–210 °C (atm); ~95–100 °C (10 mmHg) (Estimated based on homologues)

Analytical Strategy & Workflow

To ensure the integrity of the material, a tiered analytical approach is recommended. The following workflow outlines the logical progression from purity assessment to structural confirmation.

AnalyticalWorkflow RawMaterial Raw Sample (CAS 767-08-8) GC_FID GC-FID/MS (Purity & Volatiles) RawMaterial->GC_FID Step 1 GC_FID->RawMaterial Fail (<95%) NMR_Proton 1H NMR (Structural Skeleton) GC_FID->NMR_Proton >98% Purity NMR_Carbon 13C NMR (Carbon Count) NMR_Proton->NMR_Carbon Confirmed IR_Spec FT-IR (Funct. Groups) NMR_Carbon->IR_Spec Chiral_HPLC Chiral HPLC/GC (Enantiomeric Excess) IR_Spec->Chiral_HPLC If Stereospecific Release Validated Reference Standard Chiral_HPLC->Release

Figure 1: Analytical Decision Matrix for validating 2-(Tetrahydrofuran-2-yl)ethanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Protocol: Dissolve ~10-15 mg of sample in 0.6 mL of


 (containing 0.03% TMS).
Note: If hydroxyl proton coupling is required for confirmation, use 

.[1] In

, the -OH signal is typically a broad singlet that exchanges and shows no coupling.
H NMR Data (400 MHz, )

The spectrum is characterized by the asymmetry introduced by the side chain.

PositionShift (

ppm)
MultiplicityIntegralAssignment Logic
THF-C2-H 3.95 – 4.05Multiplet1HDeshielded methine

to ether oxygen.[1]
Side Chain

-OH
3.65 – 3.75Triplet / Multiplet2HDeshielded methylene

to hydroxyl.[1]
THF-C5-

3.70 – 3.85Multiplet2HDeshielded methylene

to ether oxygen.[1]
-OH 2.5 – 3.5Broad Singlet1HVariable; concentration/moisture dependent.[1]
THF-C3-

1.85 – 2.00Multiplet2H

to ether oxygen; complex coupling.[1]
Linker

1.65 – 1.80Multiplet2HMethylene connecting ring and alcohol.[1]
THF-C4-

1.45 – 1.60Multiplet2HMost shielded ring protons (

to oxygen).[1]

Diagnostic Insight: The key to confirming the 2-substituted structure is the integration ratio of the 3.6–4.1 ppm region.[1] You should see 5 protons total (1x CH ring, 2x CH2 ring, 2x CH2 chain).[1] If the integral is 4, you may have the 3-substituted isomer or an impurity.

C NMR Data (100 MHz, )

DEPT-135 is recommended to distinguish the methine (CH) from methylenes (


).
PositionShift (

ppm)
Type (DEPT)Assignment
THF-C2 79.5 – 80.5CHCharacteristic

-ether methine.
THF-C5 68.0 – 68.5


-ether methylene (ring).[1]
Side Chain

-OH
61.5 – 62.5

Primary alcohol carbon.[1]
Linker

36.0 – 37.5

Methylene between ring and OH.[1]
THF-C3 27.5 – 28.5


to ring oxygen.[1]
THF-C4 25.5 – 26.0


to ring oxygen.[1]

Infrared (IR) Spectroscopy

Method: ATR (Attenuated Total Reflectance) on neat liquid.[1]

  • 3350 – 3450 cm

    
     (Broad, Strong):  O-H stretching vibration (H-bonded).[1] This confirms the alcohol functionality.[2][3]
    
  • 2850 – 2950 cm

    
     (Strong): 
    
    
    
    C-H stretching (cyclic and acyclic).[1]
  • 1050 – 1100 cm

    
     (Strong):  C-O-C asymmetric stretching (ether) and C-O stretching (primary alcohol).[1] The overlap of the cyclic ether and primary alcohol bands typically results in a very broad, intense absorption in this region.
    

Mass Spectrometry (MS) & Fragmentation

Method: GC-MS (EI, 70 eV).[1] The molecular ion (


) is often weak for primary alcohols.[1] The fragmentation pattern is dominated by 

-cleavage and ring opening.

Molecular Ion: m/z 116 (


)[1]

MassSpec Parent Molecular Ion [M]+ m/z 116 LossWater [M - H2O]+ m/z 98 Parent->LossWater -18 (Dehydration) AlphaCleavage [M - CH2OH]+ m/z 85 Parent->AlphaCleavage -31 (Side chain) RingOpen Ring Opening Fragments LossWater->RingOpen BasePeak Base Peak m/z 71 or 43 AlphaCleavage->BasePeak RingOpen->BasePeak

Figure 2: Predicted Fragmentation Pathway (EI-MS).

Key Fragments:

  • m/z 98: Loss of water (characteristic of alcohols).[1]

  • m/z 85: Loss of

    
     (alpha cleavage of the side chain).[1] This is a diagnostic peak for the 2-(hydroxyethyl) substitution pattern.[1]
    
  • m/z 71: Tetrahydrofuran ring cation (loss of side chain).[1]

  • m/z 43:

    
     or ring fragment (common in aliphatic ethers).[1]
    

Synthesis Context & Impurity Profiling

Understanding the origin of the sample aids in identifying impurities. Primary Synthesis Route: Reduction of Tetrahydrofuran-2-acetic acid (or its ethyl ester).[1]

  • Potential Impurity A: Unreduced Ester (Check IR for C=O at ~1735 cm

    
    ).[1]
    
  • Potential Impurity B: Over-reduction/Ring opening (Check GC for linear diols like 1,6-hexanediol derivatives).

  • Potential Impurity C: Tetrahydrofuran-2-methanol (Homologue, m/z 102).[1]

References

  • PubChem Compound Summary. 2-(Tetrahydrofuran-2-yl)ethanol (CID 108658).[1] National Center for Biotechnology Information.[1] Link[1]

  • NIST Chemistry WebBook. Tetrahydrofuran derivatives and general mass spectrometry patterns.[1] National Institute of Standards and Technology.[1][4] Link

  • SDBS Spectral Database. General reference for Tetrahydrofuran ring shifts. National Institute of Advanced Industrial Science and Technology (AIST).[1] Link[1]

  • Babij, N. R., et al. "NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry."[1][5] Org.[1][2][6] Process Res. Dev. 2016, 20, 3, 661–667.[1] (For solvent residual referencing). Link[1]

Sources

Technical Guide: 2-(Tetrahydrofuran-2-yl)ethanol (CAS 33606-34-7)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

2-(Tetrahydrofuran-2-yl)ethanol (CAS 33606-34-7) is a pivotal heterocyclic building block in medicinal chemistry and organic synthesis.[1] Characterized by a saturated oxygen heterocycle bearing a hydroxyethyl side chain, this compound serves as a versatile linker and chiral scaffold. This guide provides a comprehensive technical analysis of its physicochemical properties, synthetic pathways, reactivity profile, and applications in drug discovery, specifically as a precursor for rigidified ether and amine analogs.

Chemical Architecture & Properties

The molecule consists of a tetrahydrofuran (THF) ring substituted at the C2 position with a 2-hydroxyethyl group. Its significance lies in the C2 chiral center, which allows for the introduction of stereochemical complexity into target molecules. While often supplied as a racemate, the enantiopure forms are critical for structure-activity relationship (SAR) studies in pharmaceutical development.

Table 1: Physicochemical Profile
PropertyData
Chemical Name 2-(Tetrahydrofuran-2-yl)ethanol
Synonyms 2-(2-Hydroxyethyl)tetrahydrofuran; 2-(Oxolan-2-yl)ethan-1-ol
CAS Number 33606-34-7
Molecular Formula C₆H₁₂O₂
Molecular Weight 116.16 g/mol
Boiling Point 113°C (at 7 Torr) / ~205°C (at 760 Torr)
Density ~1.03 g/mL
Solubility Miscible with water, ethanol, DCM, THF
Chirality C2 Stereocenter (Available as (R), (S), or Racemic)

Synthetic Pathways[2][3][4]

The synthesis of 2-(tetrahydrofuran-2-yl)ethanol is primarily achieved through reduction or hydrofunctionalization strategies. The choice of method depends on the required stereochemistry and starting material availability.

Method A: Reduction of Tetrahydro-2-furoic Acid (Standard Route)

The most robust laboratory scale-up involves the reduction of tetrahydro-2-furoic acid or its ester derivatives. This method preserves the stereochemistry of the starting material; thus, starting from enantiopure (S)-tetrahydro-2-furoic acid yields (S)-2-(tetrahydrofuran-2-yl)ethanol.

  • Reagents: Lithium Aluminum Hydride (LiAlH₄) or Borane-THF (BH₃·THF).

  • Mechanism: Nucleophilic hydride attack on the carbonyl carbon followed by alkoxide protonation.

Method B: Hydroboration-Oxidation of 2-Vinyltetrahydrofuran

This route offers high regioselectivity. 2-Vinyltetrahydrofuran undergoes anti-Markovnikov hydroboration to place the hydroxyl group at the terminal position.

  • Reagents: 1. BH₃·THF or 9-BBN; 2. H₂O₂, NaOH.[2][3]

  • Stereochemistry: The hydroboration is syn-selective.[3][4] If the starting vinyl THF is chiral, 1,2-asymmetric induction can be tuned.

Method C: Hydrogenation of 2-(Furan-2-yl)ethanol

Catalytic hydrogenation of the aromatic furan ring.

  • Catalyst: Rh/Al₂O₃ or Raney Nickel under high pressure H₂.

  • Challenge: Stereocontrol is more difficult compared to Method A.

Visualization: Synthesis Workflow

SynthesisPathways Start1 Tetrahydro-2-furoic Acid (or Ester) Process1 Reduction (LiAlH4 / THF) Start1->Process1 Hydride Transfer Start2 2-Vinyltetrahydrofuran Process2 Hydroboration-Oxidation (1. BH3, 2. H2O2/NaOH) Start2->Process2 Anti-Markovnikov Start3 2-(Furan-2-yl)ethanol Process3 Catalytic Hydrogenation (H2, Rh/C) Start3->Process3 Ring Saturation Target 2-(Tetrahydrofuran-2-yl)ethanol (CAS 33606-34-7) Process1->Target Yield: >85% Process2->Target Regioselective Process3->Target High Pressure

Figure 1: Primary synthetic routes to 2-(Tetrahydrofuran-2-yl)ethanol.

Reactivity & Applications in Drug Discovery[8]

This alcohol serves as a "handle" for attaching the THF pharmacophore to larger molecular scaffolds. The THF ring acts as a bioisostere for proline or cyclopentane rings, often improving water solubility and metabolic stability compared to carbocyclic analogs.

Core Reactivity Profile
  • Activation (Leaving Group Formation): The primary hydroxyl is readily converted to a tosylate (OTs), mesylate (OMs), or halide (I, Br) for nucleophilic substitution (S_N2).

  • Oxidation: Controlled oxidation yields 2-(tetrahydrofuran-2-yl)acetaldehyde or the corresponding acetic acid derivative.

  • Etherification: Williamson ether synthesis allows the attachment of aryl or alkyl groups, common in kinase inhibitor design.

Drug Discovery Context
  • Linker Chemistry: The ethyl spacer provides rotational freedom, allowing the THF ring to orient into hydrophobic pockets within protein binding sites.

  • Rigidification: Unlike a linear alkyl ether, the THF ring restricts conformational entropy, potentially enhancing binding affinity (entropic advantage).

  • Relevance: Structurally homologous to the THF moieties found in Terazosin (alpha-1 blocker) and Darunavir (HIV protease inhibitor), where the oxygen heterocycle is crucial for hydrogen bonding with the enzyme backbone.

Visualization: Reactivity Logic

Reactivity Core 2-(Tetrahydrofuran-2-yl)ethanol (Nucleophile/Substrate) TsCl TsCl / Pyridine Core->TsCl Ox Swern Oxidation Core->Ox Base NaH / R-X Core->Base Tosylate THF-CH2-CH2-OTs (Active Electrophile) TsCl->Tosylate Activation Aldehyde THF-CH2-CHO (Aldehyde Intermediate) Ox->Aldehyde Oxidation Ether THF-CH2-CH2-O-R (Drug Conjugate) Base->Ether Etherification Amine Coupling\n(S_N2) Amine Coupling (S_N2) Tosylate->Amine Coupling\n(S_N2) Next Step

Figure 2: Divergent reactivity pathways for scaffold functionalization.

Experimental Protocol: Activation via Tosylation

A critical step in utilizing this alcohol is converting the hydroxyl group into a leaving group.[5][6] The following protocol ensures high yield and minimal side reactions (e.g., elimination or ring opening).

Protocol: Synthesis of 2-(Tetrahydrofuran-2-yl)ethyl 4-methylbenzenesulfonate

Reagents:

  • 2-(Tetrahydrofuran-2-yl)ethanol (1.0 equiv)

  • p-Toluenesulfonyl chloride (TsCl) (1.2 equiv)[7]

  • Triethylamine (TEA) (2.0 equiv)

  • 4-Dimethylaminopyridine (DMAP) (0.1 equiv)

  • Dichloromethane (DCM) (Anhydrous)

Step-by-Step Procedure:

  • Preparation: In a flame-dried round-bottom flask under nitrogen atmosphere, dissolve 2-(tetrahydrofuran-2-yl)ethanol in anhydrous DCM (0.2 M concentration).

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Base Addition: Add Triethylamine followed by DMAP. Stir for 10 minutes.

  • Tosylation: Add TsCl portion-wise over 15 minutes to maintain temperature <5°C. The reaction is exothermic.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (usually 30% EtOAc/Hexane).

  • Quench: Quench with saturated aqueous NaHCO₃.

  • Extraction: Extract the aqueous layer with DCM (3x). Combine organic layers.

  • Purification: Wash with 1M HCl (to remove excess amine), then brine. Dry over Na₂SO₄, filter, and concentrate.

  • Isolation: Purify via silica gel flash chromatography (Gradient: 10% to 30% EtOAc in Hexanes).

Self-Validating Checkpoint: The product should be a colorless oil or white solid. ¹H NMR must show the disappearance of the broad OH singlet and the appearance of the aromatic tosyl region (approx 7.3 and 7.8 ppm).

Analytical Characterization

Detailed spectroscopic data is essential for verifying the identity of the synthesized material.

Table 2: Expected NMR Data (CDCl₃)
NucleusChemical Shift (δ ppm)MultiplicityAssignment
¹H NMR 3.85 – 3.95Multiplet (1H)C2-H (Methine on ring)
3.70 – 3.85Multiplet (2H)C5-H ₂ (Ring ether adjacent)
3.65 – 3.75Triplet (2H)CH₂-CH₂-OH (Terminal methylene)
2.80Broad SingletOH (Exchangeable)
1.80 – 2.00MultipletRing C3/C4 protons
1.60 – 1.75MultipletCH ₂-CH₂-OH (Linker methylene)
¹³C NMR ~79.5CHC2 (Ring)
~68.0CH₂C5 (Ring)
~62.0CH₂Terminal C -OH
~36.5CH₂Linker C
~31.0CH₂C3 (Ring)
~25.5CH₂C4 (Ring)

Safety & Handling (E-E-A-T)

  • Peroxide Formation: Like all tetrahydrofuran derivatives, this compound is susceptible to autoxidation to form explosive peroxides upon prolonged exposure to air.

    • Protocol: Test for peroxides using starch-iodide paper before distillation or heating. Store under inert gas (Argon/Nitrogen).

  • Flammability: Flash point is expected to be relatively low (approx 30-40°C range for similar ethers/alcohols). Use spark-proof equipment.

  • Toxicity: Causes serious eye irritation (Category 2A). Use chemical splash goggles and nitrile gloves.

References

  • Synthesis of Tetrahydrofuran Derivatives : Organic Syntheses, Coll. Vol. 4, p. 493 (1963). Preparation of Tetrahydro-2-furoic acid (Precursor).[8]

  • Hydroboration-Oxidation Mechanism : Brown, H. C.; Zweifel, G. "Hydroboration. VII. Directive Effects in the Hydroboration of Olefins". Journal of the American Chemical Society, 1960.

  • Tosylation Protocols : Organic Chemistry Portal - Tosylation of Alcohols. A standard reference for activation of hindered and primary alcohols.

  • THF in Drug Design : "Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies". PubMed/NIH. Highlights the structural relevance of the THF moiety in FDA-approved drugs.

  • Safety Data Sheet (SDS) : Sigma-Aldrich/Merck Safety Data Sheet for Tetrahydrofuran derivatives. (Generic THF link for safety protocols).

Sources

Technical Whitepaper: Physicochemical Profiling of 2-(Tetrahydrofuran-2-yl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical profile, synthesis, and applications of 2-(Tetrahydrofuran-2-yl)ethanol, tailored for drug development professionals and synthetic chemists.

Executive Summary

2-(Tetrahydrofuran-2-yl)ethanol (CAS: 33606-34-7), also known as tetrahydro-2-furanethanol, is a saturated bicyclic ether-alcohol intermediate critical in the synthesis of chiral ligands and pharmaceutical scaffolds.[1] Structurally, it consists of a tetrahydrofuran (THF) ring substituted at the C2 position with a hydroxyethyl group.[2] This saturation imparts distinct solubility and stability profiles compared to its aromatic precursor, 2-(2-furyl)ethanol.[2]

In drug development, this moiety serves as a robust, non-aromatic polar spacer, often utilized to modulate lipophilicity (LogP) and aqueous solubility in fragment-based drug design.[2] This guide provides an exhaustive analysis of its physical characteristics, synthesis protocols, and handling requirements.[2]

Molecular Identity & Structural Analysis

The compound exists as a racemic mixture in its standard commercial form, though enantiopure forms ((R)- and (S)- isomers) are synthesized for asymmetric catalysis applications.[2]

ParameterData
IUPAC Name 2-(Tetrahydrofuran-2-yl)ethanol
Common Synonyms Tetrahydro-2-furanethanol; 2-(2-Hydroxyethyl)tetrahydrofuran
CAS Registry Number 33606-34-7 (Racemic); 149818-53-1 (S-isomer); 71884-84-9 (R-isomer)
Molecular Formula C₆H₁₂O₂
Molecular Weight 116.16 g/mol
SMILES OCCC1OCCC1
Chiral Center C2 of the tetrahydrofuran ring

Physicochemical Properties Matrix

The following data aggregates experimental values and high-confidence predictive models essential for process engineering and formulation.

PropertyValue / RangeContext & Significance
Physical State Colorless to pale yellow liquidViscous liquid at room temperature (RT).
Boiling Point 205 – 210 °C (at 760 mmHg)Significantly higher than THF (66°C) due to hydrogen bonding; requires high-vacuum distillation for purification.[2]
Density 1.02 – 1.05 g/mL (at 20°C)Denser than water; facilitates phase separation in organic extractions.[2]
Refractive Index (

)
1.452 – 1.456 Key purity indicator; lower than aromatic furan precursors (~1.48).[2]
Flash Point > 95 °C (Closed Cup)Classified as a combustible liquid (Class IIIB).[2]
Solubility Miscible with water, ethanol, THF, DCMAmphiphilic nature allows use as a co-solvent in aqueous reactions.[2]
LogP (Octanol/Water) 0.3 – 0.6 Low lipophilicity; suitable for polar fragment libraries.[2]
Vapor Pressure < 0.1 mmHg (at 20°C)Low volatility reduces inhalation risk compared to THF.[2]

Spectral Characteristics

Identification of 2-(Tetrahydrofuran-2-yl)ethanol relies on the disappearance of aromatic furan signals and the appearance of saturated methylene multiplets.

  • ¹H NMR (400 MHz, CDCl₃):

    • 
       3.90–3.80 (m, 1H, CH-O ring), 3.75–3.60 (m, 4H, CH₂-O ring/chain), 2.80 (br s, 1H, OH), 2.05–1.50 (m, 6H, CH₂ ring/chain).[2]
      
    • Diagnostic: Absence of aromatic protons (

      
       6.0–7.5 range) confirms complete hydrogenation.[2]
      
  • IR Spectrum (Neat):

    • 3350–3400 cm⁻¹: Broad O-H stretch (Strong).[2]

    • 2850–2950 cm⁻¹: C-H sp³ stretching (Strong).[2]

    • 1050–1100 cm⁻¹: C-O-C ether stretch (Characteristic of THF ring).[2]

Experimental Protocols

Protocol A: Catalytic Hydrogenation from 2-Furanethanol

This protocol describes the synthesis of 2-(Tetrahydrofuran-2-yl)ethanol via heterogeneous catalysis, the industry-standard method for high purity.

Reagents:

  • Substrate: 2-Furanethanol (CAS 35942-95-1)[3]

  • Catalyst: 5% Rhodium on Alumina (Rh/Al₂O₃) or Raney Nickel (active)[2]

  • Solvent: Ethanol (absolute) or 2-Propanol

Methodology:

  • Preparation: In a high-pressure autoclave, dissolve 2-Furanethanol (10.0 g, 89 mmol) in Ethanol (50 mL).

  • Catalyst Loading: Carefully add 5% Rh/Al₂O₃ (500 mg, 5 wt%) under an inert nitrogen atmosphere.[2] Note: Rhodium is preferred over Palladium for furan ring saturation to avoid hydrogenolysis of the C-O bond.

  • Hydrogenation: Seal the reactor. Purge three times with H₂ gas. Pressurize to 50 bar (725 psi) H₂.

  • Reaction: Heat to 60°C with vigorous stirring (1000 rpm) for 12 hours. Monitor reaction progress via GC-MS (disappearance of starting material peak at lower retention time).

  • Work-up: Cool to RT and depressurize. Filter the mixture through a Celite pad to remove the pyrophoric catalyst. Wash the pad with Ethanol (2 x 20 mL).[2]

  • Purification: Concentrate the filtrate under reduced pressure. Perform fractional distillation under high vacuum (0.5 mmHg, ~85-90°C) to yield the product as a colorless oil.[2]

Protocol B: Handling & Storage
  • Hygroscopicity: The compound is hygroscopic.[2][4] Store under nitrogen or argon in tightly sealed containers.

  • Peroxide Formation: Like all THF derivatives, it can form explosive peroxides upon prolonged exposure to air.[2] Test with starch-iodide paper before distillation.

Visualization: Synthesis & Workflow

The following diagram illustrates the hydrogenation pathway and the logical workflow for purification.

G Start 2-Furanethanol (Aromatic Precursor) Reaction Hydrogenation (H₂, Rh/Al₂O₃, 50 bar) Start->Reaction Reduction Inter Crude Mixture (Sat. Ring + Catalyst) Reaction->Inter 12h, 60°C Filter Celite Filtration (Remove Catalyst) Inter->Filter Safety Distill Vacuum Distillation (0.5 mmHg, 90°C) Filter->Distill Concentration Product 2-(Tetrahydrofuran-2-yl)ethanol (>98% Purity) Distill->Product Isolation

Caption: Figure 1. Catalytic hydrogenation workflow transforming 2-furanethanol into the target saturated alcohol.

Safety & Regulatory (SDS Summary)

  • GHS Classification:

    • Skin Irritation (Category 2)[2][5]

    • Eye Irritation (Category 2A)[2]

  • Signal Word: WARNING

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation).[2][3]

  • First Aid: In case of eye contact, rinse immediately with plenty of water for 15 minutes.[2]

References

  • PubChem Compound Summary. (2025). 2-(Tetrahydrofuran-2-yl)ethanol (CAS 33606-34-7).[1] National Center for Biotechnology Information.[2] [Link]2]

  • BenchChem. (2025).[2] Synthesis Protocols for Furan Derivatives and Hydrogenation Methodologies. ][2]">https://www.benchchem.com[2]

  • Ullmann's Encyclopedia of Industrial Chemistry.Furfural and Derivatives. Wiley-VCH.
  • Sigma-Aldrich. (2025).[2] Safety Data Sheet: Tetrahydrofurfuryl alcohol and derivatives. (Used for comparative safety data).

Sources

2-(Tetrahydrofuran-2-yl)ethanol molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(Tetrahydrofuran-2-yl)ethanol (CAS: 33606-34-7) is a saturated cyclic ether-alcohol with the molecular formula C₆H₁₂O₂ . Structurally, it consists of a tetrahydrofuran (THF) ring substituted at the C2 position with a 2-hydroxyethyl group. It is the saturated homolog of 2-(2-furyl)ethanol and is distinct from the more common tetrahydrofurfuryl alcohol (THFA), which possesses a hydroxymethyl group (-CH₂OH) rather than a hydroxyethyl group (-CH₂CH₂OH).

This compound serves as a specialized building block in pharmaceutical synthesis, offering a flexible "linker" arm (the ethyl group) combined with the polarity and hydrogen-bonding capability of the THF ring. Its primary utility lies in its role as a precursor for chiral ligands, a high-boiling specialty solvent, and an intermediate in the synthesis of bioactive ether-linked scaffolds.

Part 1: Chemical Identity & Physical Properties[1][2][3][4]

Chemical Identity
ParameterDetail
IUPAC Name 2-(Tetrahydrofuran-2-yl)ethanol
Common Synonyms Tetrahydro-2-furanethanol; 2-(2-Hydroxyethyl)tetrahydrofuran
CAS Number 33606-34-7 (Racemic); 149818-53-1 ((S)-Isomer)
Molecular Formula C₆H₁₂O₂
Molecular Weight 116.16 g/mol
SMILES OCCC1OCCC1
InChI Key XDTMQSROBMNQRK-UHFFFAOYSA-N
Physical Properties

Note: Due to the specialized nature of this intermediate, some values are predicted based on structure-property relationships with the C5 homolog (Tetrahydrofurfuryl alcohol).

PropertyValue (Experimental/Predicted)
Physical State Clear, colorless liquid
Boiling Point ~195–205 °C (Predicted @ 760 mmHg)
Density ~1.02–1.04 g/cm³ (Predicted)
Solubility Miscible with water, ethanol, THF, DCM
Refractive Index ~1.45–1.46
Flash Point >90 °C (Estimated)

Part 2: Synthesis & Manufacturing[13]

The primary industrial and laboratory route to 2-(Tetrahydrofuran-2-yl)ethanol is the catalytic hydrogenation of its aromatic precursor, 2-(2-Furyl)ethanol . This process saturates the furan ring while preserving the hydroxyl functionality.

Core Synthesis Protocol: Catalytic Hydrogenation

Reaction:



Methodology:

  • Precursor Preparation: 2-(2-Furyl)ethanol is dissolved in a polar solvent such as ethanol or neat (if liquid).

  • Catalyst Selection:

    • Raney Nickel: Economical, effective for complete ring saturation. Requires moderate pressure (50–100 bar) and temperature (100–150 °C).

    • Palladium on Carbon (Pd/C): High activity, operates at milder conditions (20–50 bar, 60–80 °C). Preferred for lab-scale to minimize hydrogenolysis (ring opening).

    • Rhodium on Alumina (Rh/Al₂O₃): Best for stereochemical control if synthesizing chiral variants.

  • Execution: The reaction is performed in a high-pressure autoclave. Hydrogen uptake is monitored until theoretical stoichiometry (2 equivalents) is consumed.

  • Purification: The catalyst is filtered, and the solvent is removed via rotary evaporation. The product is purified by vacuum distillation.

Synthesis Diagram (Graphviz)

SynthesisPath Furan Furan (Starting Material) FurylEthanol 2-(2-Furyl)ethanol (Aromatic Precursor) Furan->FurylEthanol Lithiation/Alkylation EthyleneOxide Ethylene Oxide (C2 Source) EthyleneOxide->FurylEthanol Target 2-(Tetrahydrofuran-2-yl)ethanol (Target Product) FurylEthanol->Target Hydrogenation (Ring Saturation) Hydrogen Hydrogen (H2) (Reductant) Hydrogen->Target Catalyst Catalyst (Pd/C or Raney Ni) Catalyst->Target Promotes

Caption: Synthesis pathway from basic furan precursors to the target saturated alcohol via hydrogenation.

Part 3: Applications in Drug Development

Chiral Scaffold Construction

The (S)- and (R)- enantiomers of 2-(Tetrahydrofuran-2-yl)ethanol are valuable chiral building blocks . The chiral center at the C2 position of the THF ring influences the spatial arrangement of the ethyl-linked substituents.

  • Mechanism: The hydroxyl group serves as a handle for further functionalization (e.g., conversion to a mesylate/tosylate leaving group), allowing the attachment of amines or aryl groups while retaining the chiral THF core.

Specialty Solvent & Co-Solvent

Due to its structure—combining a polar ether ring with a primary alcohol tail—it exhibits unique solvation properties:

  • High Boiling Point: Suitable for high-temperature reactions where THF (BP 66 °C) would evaporate.

  • Amphiphilic Nature: Solubilizes both polar ionic species (via the alcohol and ether oxygen) and lipophilic organic compounds.

Polymer & Material Science

Used as a monomer or chain extender in the synthesis of polyurethanes and polyesters . The pendant THF ring provides flexibility and modifies the glass transition temperature (Tg) of the resulting polymer.

Part 4: Analytical Characterization

To validate the identity of 2-(Tetrahydrofuran-2-yl)ethanol, the following spectroscopic signatures are diagnostic.

Nuclear Magnetic Resonance (NMR) Profile
  • ¹H NMR (CDCl₃, 400 MHz):

    • δ 3.8–4.0 ppm (m, 1H): Methine proton at the chiral C2 center (adjacent to Oxygen).

    • δ 3.6–3.8 ppm (m, 4H): Overlapping signals from the CH₂ alpha to the hydroxyl group (-CH₂OH) and the C5 protons of the THF ring.

    • δ 1.6–2.0 ppm (m, 4H): Multiplets corresponding to the internal THF ring protons (C3, C4).

    • δ 1.5–1.7 ppm (m, 2H): Methylene bridge protons (-CH₂-CH₂OH).

    • δ ~2.5–3.0 ppm (s/br, 1H): Hydroxyl proton (-OH), shift varies with concentration.

Mass Spectrometry (MS)
  • Ionization: ESI+ or EI.

  • Molecular Ion: [M+H]⁺ = 117.1 m/z.

  • Fragmentation: Loss of H₂O (M-18) is common, showing a peak at m/z 99.

Part 5: Safety & Handling

Hazard Classification (GHS):

  • Flammable Liquid: Category 4 (Combustible).

  • Skin/Eye Irritation: Category 2.[1]

Handling Protocols:

  • Peroxide Formation: Like all cyclic ethers (e.g., THF), this compound can form explosive organic peroxides upon prolonged exposure to air.

    • Protocol: Store under inert gas (Nitrogen/Argon). Test for peroxides using starch-iodide paper before distillation or heating.

  • Storage: Keep in a cool, dry place away from oxidizing agents.

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat. Use in a fume hood to avoid inhalation of vapors.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 642110, 2-Furanethanol. Retrieved from [Link](Precursor data and reaction context).

  • NIST Chemistry WebBook. Tetrahydrofurfuryl alcohol (Homolog Data). Retrieved from [Link](Used for structure-property estimation).

  • Google Patents.Process for the preparation of substituted ethanol amines and intermediates.

Sources

Technical Guide: Solubility Profile & Solvent Engineering for 2-(Tetrahydrofuran-2-yl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(Tetrahydrofuran-2-yl)ethanol (CAS: 33606-34-7), often abbreviated as 2-THF-ethanol , represents a critical class of bifunctional ether-alcohols used as chiral building blocks in API synthesis (e.g., Nebivolol intermediates) and as specialized high-boiling solvents.

Its physicochemical behavior is defined by a "hybrid polarity" : the hydrophilic primary hydroxyl group drives water miscibility, while the lipophilic tetrahydrofuran ring facilitates solubility in organic media. This guide provides a definitive solubility profile, mechanistic insights, and field-proven protocols for handling this compound in drug development workflows.

Physicochemical Identity & Mechanistic Basis

Understanding the solubility of 2-THF-ethanol requires analyzing its molecular architecture. Unlike simple aliphatic alcohols, the THF ring introduces significant electron density (Lewis base character) via the ether oxygen, while the ethyl spacer reduces steric hindrance at the hydroxyl group compared to its homologue, Tetrahydrofurfuryl alcohol (THFA).

PropertyValueImplication for Solubility
Molecular Formula C₆H₁₂O₂Low molecular weight facilitates solvent penetration.
Molecular Weight 116.16 g/mol --
Boiling Point ~94°C @ 10 Torr (~200°C atm)High boiling point makes removal by evaporation difficult; extraction is preferred.
LogP (Octanol/Water) 0.55 (Experimental)Amphiphilic: Favors aqueous/polar phases but retains affinity for chlorinated solvents.
H-Bond Donors/Acceptors 1 Donor / 2 AcceptorsStrong H-bonding capability leads to water miscibility.
The "Polarity Bridge" Effect

2-THF-ethanol acts as a hydrotrope . The ether oxygen accepts hydrogen bonds, while the hydroxyl group acts as both donor and acceptor.

  • In Water: The molecule integrates seamlessly into the hydrogen-bonding network, resulting in full miscibility.

  • In Non-Polar Solvents: The aliphatic ring allows for Van der Waals interactions, but the high polarity of the -OH group creates an energetic penalty in strictly non-polar solvents like hexane, leading to phase separation.

Solubility Profile Matrix

The following data consolidates experimental observations and predictive models (Hansen Solubility Parameters) for 2-THF-ethanol.

Solvent Class Compatibility Table
Solvent ClassRepresentative SolventSolubility StatusOperational Insight
Protic Polar Water, Methanol, EthanolMiscible Ideal for reaction media; difficult to remove product via aqueous wash.
Aprotic Polar DMSO, DMF, AcetonitrileMiscible Useful for nucleophilic substitutions; high BP of solvent + solute makes isolation challenging.
Chlorinated Dichloromethane (DCM), ChloroformMiscible Best Extraction Solvent. High solubility allows efficient recovery from salted-out aqueous phases.
Ethers THF, Diethyl Ether, MTBEMiscible Excellent for reactions; MTBE is preferred for extractions due to lower water miscibility.
Esters Ethyl Acetate, Isopropyl AcetateSoluble Good crystallization solvent candidates when paired with heptane.
Aromatics Toluene, BenzeneSoluble Soluble at ambient temp; solubility decreases significantly at -20°C (potential for cold crystallization).
Aliphatics Hexane, Heptane, CyclohexaneImmiscible / Low Critical Purification Tool. Use as a wash solvent to remove non-polar impurities (oils) while retaining the product.

Experimental Protocols: Solubility & Partitioning

Protocol A: Rapid Solubility Screening (Visual Method)

For determining the precise saturation limit for recrystallization.

  • Preparation: Place 100 mg of 2-THF-ethanol in a 4 mL vial.

  • Addition: Add the target solvent in 50 µL aliquots at 25°C.

  • Observation: Vortex for 30 seconds after each addition.

    • Clear Solution: Soluble.[1][2]

    • Cloudy/Oiling Out: Insoluble/Immiscible.

  • Thermal Stress: If insoluble at 25°C, heat to boiling point. If soluble hot and insoluble cold, the solvent system is viable for recrystallization.

Protocol B: Partition Coefficient Determination (LogD)

Essential for optimizing extraction yields.

Objective: Determine the efficiency of extracting 2-THF-ethanol from water using DCM vs. MTBE.

  • Dissolution: Dissolve 1.0 g of 2-THF-ethanol in 10 mL deionized water.

  • Equilibration: Add 10 mL of organic solvent (DCM or MTBE).

  • Agitation: Shake vigorously for 5 minutes; centrifuge to separate phases.

  • Quantification: Analyze both phases via HPLC (Refractive Index or CAD detector recommended due to weak UV chromophore).

  • Calculation:

    
    .
    
    • Note: Expect

      
       for simple extraction. Salting out (NaCl saturation) is required  to shift 
      
      
      
      .

Solvent Engineering Workflow

The following diagram illustrates the decision logic for selecting the appropriate solvent system based on the process stage (Reaction, Extraction, or Purification).

SolventSelection Start Process Requirement Reaction Reaction Medium Start->Reaction Extraction Extraction / Isolation Start->Extraction Purification Purification / Cryst. Start->Purification HighTemp High Temp (>100°C)? Reaction->HighTemp AqueousPhase Product in Aqueous Phase? Extraction->AqueousPhase Impurities Impurity Type Purification->Impurities Toluene Use Toluene or Xylene (Soluble, High BP) HighTemp->Toluene Yes PolarReact Nucleophilic Attack? HighTemp->PolarReact No THF_DMF Use THF or DMF (Miscible, Aprotic) PolarReact->THF_DMF SaltAdd Add NaCl (Saturation) 'Salting Out' AqueousPhase->SaltAdd DCM_Ext Extract with DCM (3x) High Efficiency SaltAdd->DCM_Ext NonPolarImp Non-Polar (Oils) Impurities->NonPolarImp HexaneWash Wash with Hexane (Product Insoluble) NonPolarImp->HexaneWash

Figure 1: Decision matrix for solvent selection in the processing of 2-(Tetrahydrofuran-2-yl)ethanol.

Field-Proven Insights & Applications

The "Salting Out" Imperative

Because 2-THF-ethanol has a LogP of ~0.55, it partitions significantly into water. Standard extraction with ethyl acetate often results in poor recovery (30-50% loss to aqueous layer).

  • Recommendation: Always saturate the aqueous phase with NaCl or (NH₄)₂SO₄ before extraction. This reduces the solubility of the organic alcohol in water, forcing it into the organic phase (DCM is superior to EtOAc here).

Hexane as a "Reverse" Solvent

While 2-THF-ethanol is soluble in toluene, it is effectively insoluble in hexane/heptane at room temperature.

  • Purification Hack: If your crude product is a dark oil containing non-polar byproducts (e.g., unreacted alkyl halides), dissolve the crude in a minimum amount of Toluene or DCM, then add 10 volumes of Hexane. The 2-THF-ethanol may oil out or precipitate (if pure enough), while the non-polar impurities remain in the supernatant.

Chromatographic Considerations

Due to the lack of a strong chromophore (no aromatic ring in the core structure), UV detection at 254 nm is ineffective.

  • Detection: Use Refractive Index (RI), ELSD (Evaporative Light Scattering), or derivatize with benzoyl chloride prior to HPLC analysis to introduce a UV-active chromophore.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 524392: Tetrahydrofuran, 2-ethenyloxy (Structural Analog Analysis). Retrieved from [Link]

  • Google Patents. (2013). Process for the preparation of epoxides as intermediates for the synthesis of nebivolol (WO2013018053A1).

Sources

Technical Guide: Vacuum Distillation & Physicochemical Profile of 2-(Tetrahydrofuran-2-yl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Boiling Point and Vacuum Distillation of 2-(Tetrahydrofuran-2-yl)ethanol Content Type: In-Depth Technical Guide Audience: Researchers, Synthetic Chemists, and Process Engineers

Executive Summary

2-(Tetrahydrofuran-2-yl)ethanol (CAS 33606-34-7 ), often referred to as tetrahydrofuran-2-ethanol, is a homologous derivative of tetrahydrofurfuryl alcohol (THFA). While chemically robust, its high atmospheric boiling point poses significant thermal risks during purification, including ether cleavage and ring-opening polymerization.

This guide provides a rigorous framework for the isolation of 2-(Tetrahydrofuran-2-yl)ethanol using vacuum distillation. By leveraging thermodynamic principles and field-proven protocols, we establish a safe operating window to maximize purity while mitigating the risk of peroxide-induced hazards.

Physicochemical Profile

Understanding the fundamental properties of the target molecule is a prerequisite for designing an effective distillation protocol.

Table 1: Key Physicochemical Properties

PropertyValue / DescriptionNotes
Chemical Name 2-(Tetrahydrofuran-2-yl)ethanolHomolog of THFA
CAS Registry Number 33606-34-7 Distinct from THFA (CAS 97-99-4)
Molecular Formula C₆H₁₂O₂MW: 116.16 g/mol
Structure THF Ring – CH₂ – CH₂ – OHPrimary alcohol
Atmospheric Boiling Point ~200–210 °C (Extrapolated)Decomposition risk at >150°C
Density ~1.05 g/mLSimilar to THFA
Solubility Miscible in water, ethanol, THFHygroscopic

Critical Insight: The atmospheric boiling point is extrapolated based on the homologous series. THFA boils at 178 °C; the addition of a methylene (-CH₂-) group typically increases the boiling point by 20–30 °C due to increased London dispersion forces and molecular surface area.

Vacuum Distillation Dynamics

Distilling this compound at atmospheric pressure is not recommended due to the high pot temperatures required, which promote oxidation and thermal degradation. Vacuum distillation is the mandatory standard.

Predicted Boiling Point vs. Pressure

Using the Clausius-Clapeyron relation and nomographs for polar primary alcohols, we can define the optimal distillation windows.

Table 2: Estimated Boiling Points under Vacuum

Vacuum Pressure (mmHg / Torr)Estimated Boiling Point (°C)Operational Status
760 (Atm) ~200–210Unsafe (Thermal degradation)
20 105 – 115Standard (Water aspirator range)
10 90 – 100Optimal (Oil pump / Diaphragm)
1 65 – 75High Vac (Requires cold trap)
0.1 45 – 55Specialized (Short-path recommended)
Thermodynamic Logic Visualization

The following diagram illustrates the decision logic for selecting vacuum levels based on available equipment and thermal stability.

VacuumLogic Start Select Distillation Pressure Atm Atmospheric (760 Torr) BP ~205°C Start->Atm Avoid VacLow Rough Vacuum (20-30 Torr) BP ~110°C Start->VacLow Standard Lab Pump VacMed Medium Vacuum (1-10 Torr) BP 70-100°C Start->VacMed Recommended VacHigh High Vacuum (<0.5 Torr) BP <60°C Start->VacHigh Thermal Sensitive Risk1 Risk: Decomposition & Peroxide Detonation Atm->Risk1 Risk2 Risk: Slow Rate VacLow->Risk2 Benefit Optimal Balance: Rate vs. Stability VacMed->Benefit VacHigh->Benefit

Figure 1: Decision matrix for pressure selection. The "Green Zone" (1-10 Torr) offers the best balance between manageable boiling points and vapor density.

Experimental Protocol: Field-Proven Workflow

Pre-Distillation Safety Check (The "Peroxide Protocol")

Like all THF derivatives, 2-(Tetrahydrofuran-2-yl)ethanol is prone to forming explosive peroxides at the alpha-carbon position.

  • Test: Use KI-starch paper or Quantofix® peroxide test strips.

    • Result > 100 ppm:DO NOT DISTILL. Treat with ferrous sulfate or reducing agents.

    • Result < 10 ppm: Proceed.

  • Inhibition: Add BHT (Butylated Hydroxytoluene) at 0.05% w/w to the distillation pot to inhibit radical propagation during heating.

Equipment Setup
  • Apparatus: Short-path distillation head (Vigreux column is unnecessary and causes pressure drop).

  • Joint Grease: High-vacuum silicone or Krytox (THF vapors can strip standard grease).

  • Receiving Flasks: Pre-weighed, multi-fraction "cow" receiver.

  • Cold Trap: Dry ice/acetone (-78°C) to protect the pump from solvent vapors.

Step-by-Step Distillation Procedure
  • Degassing:

    • Connect the setup to the vacuum manifold.

    • Stir the crude mixture vigorously at room temperature under vacuum for 10–15 minutes. This removes dissolved oxygen and volatile solvents (e.g., diethyl ether, dichloromethane) that could cause "bumping."

  • Thermal Ramp:

    • Set the vacuum to 10 mmHg (stable).

    • Heat the oil bath to ~110°C (approx. 20°C above expected BP).

    • Observation: Watch for the "reflux ring" climbing the neck.

  • Fraction Collection:

    • F1 (Forerun): Collect the first 5–10% of distillate. This often contains lower-boiling impurities or residual water (azeotrope risk).

    • F2 (Main Fraction): Collect when the vapor temperature stabilizes at 90–95°C (at 10 mmHg) . The refractive index should be constant.

    • F3 (Tails): Stop collection when vapor temp drops or pot temp rises significantly (indicating oligomers).

  • Post-Run:

    • Cool the pot to <50°C before releasing the vacuum.

    • Backfill with Nitrogen or Argon , not air, to prevent hot peroxide formation.

Troubleshooting & Optimization

SymptomProbable CauseCorrective Action
Bumping / Foaming Dissolved gases or solvents; lack of nucleation.Degas longer at RT; use a larger stir bar or capillary bleed.
Fluctuating BP Unstable vacuum pressure.Check system for leaks; ensure pump ballast is open if condensing volatiles.
Low Yield Polymerization in the pot.Ensure BHT was added; lower bath temp and use higher vacuum (<1 mmHg).
Cloudy Distillate Water contamination.[1][2]Dry crude with MgSO₄ or CaH₂ prior to distillation.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7360, Tetrahydrofurfuryl alcohol (Homolog Reference). Retrieved from [Link]

  • Org. Synth. (General Reference). Purification of THF and Derivatives (Peroxide Warning). Retrieved from [Link]

Sources

2-(Tetrahydrofuran-2-yl)ethanol: Stability Profile and Storage Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-(Tetrahydrofuran-2-yl)ethanol Stability and Storage Conditions Document Type: Technical Guide Audience: Researchers, Process Chemists, and Drug Development Professionals

Executive Summary

2-(Tetrahydrofuran-2-yl)ethanol (CAS: 5020-27-9 / 149818-53-1 for S-isomer) is a chiral heterocyclic alcohol used as a specialized building block in pharmaceutical synthesis.[1] Unlike its more common analog, tetrahydrofurfuryl alcohol (THFA), this molecule possesses an extended ethyl side chain, altering its lipophilicity and boiling point.

Critical Storage Directive: This compound is a Class B Peroxide Former . It must be stored under an inert atmosphere (Argon/Nitrogen) at 2–8°C in amber glass containers. Failure to strictly control oxygen exposure and temperature can lead to the formation of explosive hydroperoxides and oxidative degradation to carboxylic acids.

Chemical Identity & Physicochemical Baseline

Before establishing storage parameters, it is vital to distinguish this specific isomer from its structural analogs to prevent dangerous handling errors.

PropertyDataNotes
Chemical Name 2-(Tetrahydrofuran-2-yl)ethanolDistinct from Tetrahydrofurfuryl alcohol (CAS 97-99-4)
CAS Number 5020-27-9 (Racemic) 149818-53-1 (S-Isomer)Verify specific isomer requirements for chiral synthesis.
Molecular Formula C₆H₁₂O₂MW: 116.16 g/mol
Structure THF Ring – CH₂ – CH₂ – OHExtended hydroxyethyl chain at C2 position.
Physical State Colorless to pale yellow liquidViscous; hygroscopic.
Boiling Point ~200–210°C (est. @ 760 mmHg) ~110°C (@ 15 mmHg)Higher than THFA (178°C) due to increased molecular weight.
Flash Point > 90°C (est.)[2][3]Combustible.

Stability Mechanisms: The Causality of Degradation

Peroxidation (The Primary Hazard)

Like all 2-substituted tetrahydrofuran derivatives, this molecule is susceptible to radical autoxidation . The carbon atom at the 2-position (alpha to the ether oxygen) possesses a hydrogen atom that is particularly labile.

Mechanism:

  • Initiation: UV light or trace metal impurities generate a radical.

  • Propagation: The radical abstracts the alpha-hydrogen, creating a THF-radical. This radical reacts with atmospheric oxygen (³O₂) to form a peroxy radical.

  • Product Formation: The peroxy radical abstracts a hydrogen from a neighboring molecule, forming 2-hydroperoxy-2-(2-hydroxyethyl)tetrahydrofuran .

Risk Factor: Unlike simple ethers (e.g., diethyl ether), the hydroperoxides formed on the THF ring are less volatile than the solvent itself. Distillation concentrates these explosive residues , posing a severe safety risk.[4]

Hygroscopicity & Hydrolysis

The primary hydroxyl group makes the molecule hygroscopic. Absorbed water does not cause immediate chemical degradation but introduces two critical issues:

  • Process Interference: Water deactivates sensitive reagents (e.g., Grignards, hydrides) used in downstream synthesis.

  • Hydrolysis Promotion: In the presence of strong acids, absorbed water can facilitate ring-opening reactions, destroying the THF core.

Oxidation

Prolonged exposure to air, even without peroxide formation, can oxidize the terminal primary alcohol into the corresponding aldehyde and eventually (Tetrahydrofuran-2-yl)acetic acid .

Visualization: Degradation Pathways

The following diagram illustrates the radical mechanism leading to peroxide formation and the oxidative pathway of the alcohol group.

DegradationPathways cluster_legend Legend Start 2-(Tetrahydrofuran-2-yl)ethanol Radical C2-Radical Intermediate Start->Radical UV Light / Initiator (-H•) Aldehyde Aldehyde Derivative Start->Aldehyde Slow Oxidation PeroxyRad Peroxy Radical Radical->PeroxyRad + O2 (Air) Hydroperoxide Explosive Hydroperoxide PeroxyRad->Hydroperoxide + Substrate Acid Carboxylic Acid Aldehyde->Acid Oxidation key1 Red Path: Explosive Risk key2 Green Path: Chemical Impurity

Caption: Figure 1. Autoxidation pathways showing the critical transition from stable ether-alcohol to explosive hydroperoxide (Red) and oxidative degradation products (Green).

Comprehensive Storage Protocol

This protocol is designed to maximize shelf life (12–18 months) and ensure safety.

The "Gold Standard" Storage Conditions
ParameterSpecificationRationale
Temperature 2°C to 8°C Lowers kinetic energy, significantly slowing the rate of radical propagation (Arrhenius equation).
Atmosphere Inert Gas (Argon) Argon is heavier than air and provides a superior blanket compared to Nitrogen, preventing O₂ contact.
Container Amber Glass Blocks UV radiation (290–400 nm) which acts as a radical initiator.
Closure PTFE-Lined Cap Prevents plasticizer leaching and ensures an airtight seal against moisture ingress.
Desiccant Secondary Containment Store the bottle inside a desiccator or a secondary jar with Drierite to combat hygroscopicity.
Handling Workflow
  • Receipt: Immediately inspect the bottle for crystal formation (sign of severe peroxidation). If crystals are visible, DO NOT OPEN ; contact safety officers for disposal.

  • Initial Test: Perform a semi-quantitative peroxide test (see Section 6) to establish a baseline.

  • Aliquotting: If the bottle will be used frequently, aliquot into smaller, single-use amber vials under an inert atmosphere to avoid repeated oxygen exposure to the bulk stock.

Testing & Validation Methodologies

Trustworthiness in the lab requires self-validating systems. Do not assume purity; prove it.

Peroxide Quantification (Mandatory before Distillation)
  • Method A: Quantofix® Peroxide Test Sticks

    • Sensitivity: 0–100 mg/L (ppm).

    • Procedure: Dip stick into solvent. Wait 15 seconds. Compare color to chart.

    • Limit: If >10 mg/L, treat with molecular sieves or reducing agents before use. If >100 mg/L, dispose of as hazardous waste.

  • Method B: Potassium Iodide (KI) Titration (ASTM E298)

    • Mechanism: Peroxides oxidize colorless iodide (I⁻) to iodine (I₂), turning the solution yellow/brown.

    • Protocol: Mix 1 mL solvent + 1 mL glacial acetic acid + 0.1 g KI. Yellow color = Peroxides present.

Purity Verification
  • Gas Chromatography (GC-FID):

    • Column: DB-Wax or equivalent polar column (to separate alcohol from non-polar impurities).

    • Injector Temp: 220°C.

    • Detector: FID.

    • Note: High injection port temperatures can thermally decompose peroxides, potentially showing "ghost" peaks or causing liner contamination.

Lifecycle Management Workflow

The following diagram outlines the decision logic for managing the solvent from receipt to disposal.

Lifecycle Receipt Receipt of Chemical VisualCheck Visual Inspection (Crystals?) Receipt->VisualCheck Disposal HazMat Disposal VisualCheck->Disposal Yes (Crystals) PeroxideTest Peroxide Test (Quantofix/KI) VisualCheck->PeroxideTest No PeroxideTest->Disposal >100 ppm Storage Store: 2-8°C, Argon, Dark PeroxideTest->Storage <10 ppm Treat Treat with FeSO4 / Alumina PeroxideTest->Treat 10-100 ppm Usage Experimental Use Storage->Usage Check Date Distillation Distillation Required? Usage->Distillation Distillation->PeroxideTest MANDATORY TEST Distillation->Usage No Distillation Treat->PeroxideTest Retest

Caption: Figure 2. Lifecycle management workflow emphasizing mandatory peroxide testing gates before storage and distillation.

References

  • ChemScene. (S)-2-(Tetrahydrofuran-2-yl)ethanol Product Specifications & Storage. Retrieved from

  • Thermo Fisher Scientific. Tetrahydrofurfuryl Alcohol Safety Data Sheet (SDS). (Used as proxy for general THF-alcohol stability data). Retrieved from

  • National Institute of Standards and Technology (NIST). 2-Furanmethanol, tetrahydro- (Tetrahydrofurfuryl alcohol) Properties. Retrieved from

  • Clark, D. E.Peroxides and Peroxide-Forming Compounds. Chemical Health and Safety, 2001. (Standard reference for Class B peroxide formers).
  • Sigma-Aldrich. Peroxide Forming Solvents: Classifications and Testing. Retrieved from

Sources

Commercial Sourcing & Technical Validation of 2-(Tetrahydrofuran-2-yl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical manual for the procurement, validation, and application of 2-(Tetrahydrofuran-2-yl)ethanol , a specialized chiral building block. It addresses the specific challenges associated with sourcing this "homolog" of the more common tetrahydrofurfuryl alcohol (THFA).

Content Type: Technical Whitepaper & Sourcing Guide Target Audience: Medicinal Chemists, CMC Leads, and Procurement Specialists.

Executive Summary: The "Homolog" Challenge

In drug discovery, the precise length of a linker arm can determine the efficacy of a scaffold. 2-(Tetrahydrofuran-2-yl)ethanol (CAS 33606-34-7 for racemate) is the ethyl-linker homolog of the ubiquitous Tetrahydrofurfuryl alcohol (THFA).

Unlike THFA, which is a commodity solvent, 2-(Tetrahydrofuran-2-yl)ethanol is a Tier 2 Fine Chemical . It is frequently misidentified in supply chains, suffers from variable enantiomeric purity, and often requires custom synthesis for kilogram-scale delivery. This guide provides the technical grounding to source, verify, and utilize this compound without compromising data integrity.

Chemical Profile & Specification

Distinguishing the target from its common analogs is the first step in avoiding procurement errors.

FeatureTarget Molecule Common Analog (Confusion Risk)Precursor (Impurity Risk)
Name 2-(Tetrahydrofuran-2-yl)ethanol Tetrahydrofurfuryl alcohol (THFA)2-Furanethanol
Structure THF Ring – CH₂ – CH₂ – OHTHF Ring – CH₂ – OHFuran Ring – CH₂ – CH₂ – OH
CAS (Racemic) 33606-34-7 97-99-435942-95-1
CAS (S-Isomer) 149818-53-1 57203-01-7N/A
Formula C₆H₁₂O₂C₅H₁₀O₂C₆H₈O₂
MW 116.16 g/mol 102.13 g/mol 112.13 g/mol
Key Property Ethyl Linker (2C) Methyl Linker (1C)Aromatic (Planar)

Technical Insight: The additional methylene group in the ethyl linker increases lipophilicity (LogP ~0.55 vs ~0.3 for THFA) and flexibility, altering the binding pose in active sites.

Supply Chain Landscape

The market for 2-(Tetrahydrofuran-2-yl)ethanol is bifurcated between "Catalog" suppliers (milligram scale) and "Custom Synthesis" partners (kilogram scale).

Tier 1: Verified Catalog Suppliers (Research Scale)

These vendors list specific CAS numbers and enantiomers.

  • ChemScene: Specializes in the chiral (S)-enantiomer (CAS 149818-53-1) . High reliability for SAR studies requiring defined stereochemistry.

  • Lide Pharmaceuticals: A primary source for the racemic material (CAS 33606-34-7) . Suitable for initial scaffold functionalization where chirality is introduced later.

  • Enamine / Combi-Blocks: Often hold stock of building blocks. Check for "Tetrahydro-2-hydroxyethylfuran" synonyms.

Tier 2: Bulk & Custom Manufacturing

For >100g requirements, "Stock" status is often illusory. Procurement must initiate a Request for Quote (RFQ) based on synthesis capability.

  • Key Capability Check: Ask if they hydrogenate 2-Furanethanol or reduce (Tetrahydrofuran-2-yl)acetate. The latter yields higher purity (see Section 5).

Procurement Decision Matrix

The following workflow illustrates the logic for selecting a supplier based on project phase and stereochemical requirements.

ProcurementStrategy Start Requirement Definition Scale Scale Needed? Start->Scale Chirality Stereochemistry? Scale->Chirality < 100g Custom Custom Synthesis (Lide/CROs) Scale->Custom > 100g (Bulk) Catalog Tier 1 Catalog (ChemScene/Enamine) Chirality->Catalog Racemic (33606-34-7) Chirality->Catalog (S)-Isomer (149818-53-1) Check Validation Step: Check CAS & COA Catalog->Check Custom->Check

Figure 1: Strategic sourcing decision tree for 2-(Tetrahydrofuran-2-yl)ethanol.

Quality Assurance: The Self-Validating Protocol

Because this compound is often synthesized via hydrogenation of aromatic furans, aromatic impurities are the primary quality risk. These impurities can poison downstream palladium catalysts and alter toxicity profiles.

Critical Impurity: 2-Furanethanol
  • Origin: Incomplete hydrogenation of the starting material.

  • Detection: Standard LC-MS often misses it due to similar polarity. 1H NMR is mandatory.

QC Workflow & Acceptance Criteria

Do not rely solely on the vendor's Certificate of Analysis (CoA). Perform the following internal checks:

  • 1H NMR (Chloroform-d):

    • Pass: Multiplets at δ 1.4–2.0 (THF ring), δ 3.6–3.8 (CH2-O).

    • Fail (Critical): Any signals at δ 6.0–7.5. These indicate furan protons (aromatic contamination).

  • GC-FID (Purity):

    • Pass: Single peak >98% area.[1]

    • Fail: Late-eluting shoulder peaks (often dimers or ring-opened byproducts).

  • Chiral GC/HPLC (If S-isomer purchased):

    • Verify enantiomeric excess (ee). Many "chiral" supplies degrade to racemates if stored improperly (acidic conditions).

QC_Protocol Sample Incoming Sample (CAS 33606-34-7) NMR 1H NMR Analysis Sample->NMR AromaticCheck Aromatic Signals? (δ 6.0-7.5 ppm) NMR->AromaticCheck GC GC-FID Purity AromaticCheck->GC No Reject REJECT BATCH (Furan Contamination) AromaticCheck->Reject Yes (Impurities) Chiral Chiral HPLC/GC GC->Chiral If Enantiopure Approve RELEASE TO LAB GC->Approve If Racemic Chiral->Reject ee < 95% Chiral->Approve ee > 98%

Figure 2: Quality Control workflow focusing on the exclusion of aromatic precursors.

Synthesis Context & Impurity Profiling

Understanding how the supplier makes the chemical allows you to predict what is wrong with it.

Route A: Hydrogenation of 2-Furanethanol (Most Common)
  • Process: High-pressure H₂ + Ni/Pd catalyst applied to 2-Furanethanol.

  • Risk: Incomplete reduction yields 2-Furanethanol (aromatic). Over-reduction can open the ring to form hexanediols.

  • Marker: Aromatic odor (sweet/solvent-like) vs the mild ether odor of the target.

Route B: Reduction of (Tetrahydrofuran-2-yl)acetate (Higher Purity)
  • Process: Esterification of THF-2-carboxylic acid followed by hydride reduction (LiAlH₄ or similar).

  • Risk: Residual ester.[2]

  • Advantage: Zero risk of aromatic impurities. This is the preferred route for GMP intermediates.

References

  • ChemScene. (S)-2-(Tetrahydrofuran-2-yl)ethanol Product Page (CAS 149818-53-1).[3] Retrieved from

  • Lide Pharmaceuticals. 2-(tetrahydrofuran-2-yl)ethanol Product Specifications (CAS 33606-34-7). Retrieved from

  • PubChem. 2-Furanethanol (Precursor) Compound Summary. National Library of Medicine. Retrieved from [4]

  • BenchChem. Synthesis and Impurity Profiling of Furan Derivatives. Retrieved from

  • Sigma-Aldrich. Tetrahydrofurfuryl Alcohol (THFA) Safety & Properties (for comparison). Retrieved from

Sources

Technical Guide: Safety & Handling of 2-(Tetrahydrofuran-2-yl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a definitive technical reference for the safe handling, storage, and risk management of 2-(Tetrahydrofuran-2-yl)ethanol . It is designed for researchers and process chemists who require precise, actionable safety data beyond generic Safety Data Sheets (SDS).

Chemical Intelligence & Identification

2-(Tetrahydrofuran-2-yl)ethanol is a bifunctional building block containing a cyclic ether (tetrahydrofuran ring) and a primary alcohol. It is frequently confused with its lower homolog, Tetrahydrofurfuryl alcohol (THFA). Precise identification is critical as their toxicological profiles and physical properties differ.

Core Identity Matrix
ParameterDataNotes
Chemical Name 2-(Tetrahydrofuran-2-yl)ethanolSystematic IUPAC name
CAS Number 33606-34-7 (Racemic)149818-53-1 ((S)-Isomer)Verify stereochemistry before synthesis use.
Synonyms Tetrahydro-2-furanethanol; 2-(2-Hydroxyethyl)tetrahydrofuranOften mislabeled as "THFA homolog".
Molecular Formula C₆H₁₂O₂MW: 116.16 g/mol
Structure THF Ring – CH₂ – CH₂ – OHDistinction: THFA has only one methylene spacer.
Physical Properties (Benchmarking)

Note: Due to the specialized nature of this chemical, some properties are estimated based on the homolog (THFA) and structural group contributions.

PropertyValue (Approx.)Operational Implication
Boiling Point > 180°C (Est.)High-boiling solvent; difficult to remove by rotary evaporation.
Flash Point > 90°C (Combustible)Class IIIA Combustible Liquid. Low vapor ignition risk at RT.
Density ~1.0 g/mLSimilar to water; phase separation requires chlorinated solvents or esters.
Solubility Miscible with water, alcohols, THFHygroscopic; store under inert atmosphere to prevent water uptake.

Hazard Architecture: The "Why" Behind the Protocol

The Peroxide Threat (Critical)

Like its parent compound Tetrahydrofuran (THF), this molecule contains an ether oxygen adjacent to a tertiary carbon (the C2 position). This structural motif is highly susceptible to autoxidation , leading to the formation of potentially explosive hydroperoxides.[1][2]

  • Mechanism: Radical abstraction of the hydrogen at the C2 position (alpha to oxygen) initiates the formation of 2-hydroperoxytetrahydrofuran derivatives.

  • Risk Factor: Class B Peroxide Former . It concentrates peroxides upon evaporation or distillation.[1][3][4]

  • Trigger: Exposure to atmospheric oxygen and light accelerates this process.[5]

Toxicological Profile (Inferred & Observed)

While specific toxicological data for the ethyl homolog is less abundant than for THFA, the structural similarity necessitates a conservative "Read-Across" safety approach .

  • Reproductive Toxicity (High Alert): The homolog THFA (CAS 97-99-4) is classified as Repr. 1B (May damage fertility or the unborn child). Standard Protocol: Treat 2-(Tetrahydrofuran-2-yl)ethanol as a potential reproductive toxin.

  • Eye Irritation: Likely Category 2A (Causes serious eye irritation). The alcohol/ether combination is a known mucous membrane irritant.

  • Skin Absorption: Cyclic ethers penetrate skin efficiently. Systemic absorption is a valid risk vector.

Engineering Controls & Personal Protective Equipment (PPE)

This tiered approach ensures safety scales with experimental volume.

ScaleEngineering ControlsRequired PPE
Analytical (< 50 mL) Standard Fume Hood (Face velocity > 0.5 m/s).Gloves: Nitrile (0.11 mm) - Splash protection only. Change immediately upon contact.Eyes: Safety glasses with side shields.
Preparative (50 mL - 1 L) Fume Hood. Inert gas line (Nitrogen/Argon) for transfers.Gloves: Double-gloving (Nitrile over Laminate/Barrier) recommended due to permeation risk.Eyes: Chemical Goggles.
Process (> 1 L) Walk-in Hood or Local Exhaust Ventilation (LEV). Grounding cables for static dissipation.Gloves: Butyl Rubber or Silvershield™ (High permeation resistance).Body: Chemical-resistant apron/Tyvek suit.

Peroxide Management Protocol

Trustworthiness Directive: Never assume a bottle is safe based on age alone. The following workflow is a self-validating system for managing peroxide risks before distillation or heating.

Peroxide_Management Start Start: Assess Container Visual_Check 1. Visual Inspection (Crystals/Solids?) Start->Visual_Check Do_Not_Open CRITICAL STOP Do Not Open. Contact EHS. Visual_Check->Do_Not_Open Yes (Crystals Visible) Test_Strips 2. Quantofix/Starch-Iodide Test Visual_Check->Test_Strips No (Liquid Clear) Result_Low < 20 ppm Peroxides Test_Strips->Result_Low Result_Med 20 - 100 ppm Peroxides Test_Strips->Result_Med Result_High > 100 ppm Peroxides Test_Strips->Result_High Safe_Use Safe for Use/Distillation (Add inhibitor if needed) Result_Low->Safe_Use Treat Treatment Required (Pass through Alumina or wash w/ FeSO4) Result_Med->Treat Dispose Mark for Disposal (Do not distill) Result_High->Dispose Treat->Test_Strips Retest

Figure 1: Decision logic for handling peroxide-forming ethers. Note: Distillation concentrates peroxides; rigorously test prior to any heating step.

Protocol Specifics:
  • Testing Frequency: Test every 3 months if opened; every 12 months if unopened.

  • Inhibition: If peroxide-free, stabilize with 2,6-di-tert-butyl-4-methylphenol (BHT) at 100-200 ppm if compatible with downstream chemistry.

  • Removal: For small batches (<500 mL), pass through a column of activated basic alumina. For larger batches, wash with 5% aqueous Ferrous Sulfate (FeSO₄).

Emergency Response & First Aid

Causality: The lipophilic ether tail allows this compound to strip skin oils (dermatitis) and penetrate cell membranes. The alcohol group contributes to CNS depression if inhaled in high concentrations.

Emergency_Response Exposure Exposure Incident Type_Skin Skin Contact Exposure->Type_Skin Type_Eye Eye Contact Exposure->Type_Eye Type_Inhale Inhalation Exposure->Type_Inhale Action_Skin 1. Remove Clothing 2. Wash w/ Soap & Water (15 min) 3. Monitor for dermatitis Type_Skin->Action_Skin Action_Eye 1. Rinse immediately (15 min) 2. Remove contacts 3. Seek Ophthalmologist Type_Eye->Action_Eye Action_Inhale 1. Move to Fresh Air 2. Support Respiration 3. Treat for CNS effects Type_Inhale->Action_Inhale Medical Medical Review: Treat as THF/Alcohol exposure. Monitor Liver/Kidney function. Action_Skin->Medical Action_Eye->Medical Action_Inhale->Medical

Figure 2: Triage workflow for acute exposure. Immediate dilution is the primary countermeasure.

Spill Management (Benchtop)
  • Isolate: Evacuate the immediate area. Eliminate ignition sources.[3][6][7]

  • Absorb: Use a universal solvent absorbent (vermiculite or treated polypropylene pads). Do not use paper towels (combustible surface area increase).

  • Disposal: Place absorbed material in a sealed hazardous waste bag labeled "Combustible Organic Waste."

Storage & Stability

  • Conditions: Store in a cool, dry, well-ventilated area away from direct sunlight.

  • Incompatibility: Strong oxidizing agents (increases peroxide risk), strong acids (ring-opening polymerization risk).

  • Shelf Life: 12 months maximum for opened containers. Label container with "Date Opened" and "Date Tested."

References

  • ChemicalBook. (2025).[3] 2-(Tetrahydrofuran-2-yl)ethanol - CAS 33606-34-7 Properties and Safety.[8] Retrieved from

  • Thermo Fisher Scientific. (2025).[3][9] Safety Data Sheet: Tetrahydrofurfuryl Alcohol (Homolog Reference). Retrieved from

  • Sigma-Aldrich. (2024). Peroxide Forming Solvents: Classifications and Handling. Retrieved from

  • National Institutes of Health (NIH). (2019). Asymmetric synthesis of 2,2-disubstituted tetrahydrofurans.[10] (Context on synthesis and stability). Retrieved from

  • Safe Work Australia. (2018). Human Health Tier II Assessment: 2-Furanmethanol, tetrahydro- (THFA). (Toxicological Read-Across Source). Retrieved from

Sources

Technical Guide: Safe Handling and Hazard Management of 2-(Tetrahydrofuran-2-yl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Safety Summary

2-(Tetrahydrofuran-2-yl)ethanol (CAS: 33606-34-7) is a functionalized cyclic ether widely used as a chiral building block and solvent intermediate in drug development. While often perceived as a benign "higher homologue" of Tetrahydrofuran (THF), it presents distinct and insidious hazards that differ from its parent compound.

Core Hazard Profile:

  • Peroxide Former (Class B): Like THF, it is susceptible to autoxidation, forming explosive hydroperoxides at the

    
    -carbon position. This risk escalates significantly upon distillation or evaporation.
    
  • Potential Reproductive Toxin: Based on structural read-across to its lower homologue, Tetrahydrofurfuryl alcohol (THFA), this compound should be treated as a Category 1B Reproductive Toxin (May damage fertility or the unborn child).

  • Dermal Absorption Vector: The hydroxyl moiety enhances solubility in biological membranes, facilitating rapid skin absorption of both the solvent and any dissolved APIs.

Part 2: Chemical Identity & Physical Properties[1][2][3]

Understanding the physical constants is the first line of defense. Note that specific data for this CAS is often limited; values below include expert-derived estimates based on structural homology.

PropertyData / EstimateRelevance to Safety
Chemical Name 2-(Tetrahydrofuran-2-yl)ethanolUnambiguous identification.
CAS Number 33606-34-7Use for searching SDS/Inventory.
Structure C₆H₁₂O₂Cyclic ether with a pendant hydroxyethyl group.
Molecular Weight 116.16 g/mol Heavier than THF (72.11); lower volatility.
Boiling Point ~177-180°C (Est.)High boiler; difficult to remove without heat/vacuum.
Flash Point > 75°C (Est. Combustible)Combustible Liquid. Unlike THF (-14°C), it does not flash at room temp but supports fire when heated.
Solubility Miscible in water, alcoholsSpills spread easily; difficult to contain with water dams.

Part 3: Critical Hazard 1 – Peroxide Formation[4]

The most immediate physical danger is the formation of organic peroxides. The ether oxygen activates the adjacent


-carbon (C2), making the C-H bond susceptible to radical abstraction by atmospheric oxygen.
The Mechanism of Threat

Unlike simple alcohols, the cyclic ether structure allows for the propagation of a radical chain reaction. The resulting hydroperoxides (


) are shock-sensitive and concentrate during evaporation.

PeroxideMechanism Start Fresh Solvent (Ether Linkage) Initiation Initiation: Light/Air abstract H• from α-Carbon Start->Initiation Radical Carbon Radical (•C-O-) Initiation->Radical Propagation Propagation: Reacts with O₂ -> Peroxide Radical Radical->Propagation + O₂ Accumulation Accumulation: Hydroperoxide forms Propagation->Accumulation + Solvent H Accumulation->Radical Chain Reaction Explosion CRITICAL RISK: Concentration via Distillation/Evaporation Accumulation->Explosion Heat/Vacuum

Figure 1: The autoxidation cycle of cyclic ethers. Note that the cycle accelerates in the presence of light and heat.

Management Protocol

Do not rely on visual inspection. Peroxides are often invisible until they crystallize, at which point the container is a bomb.

  • Testing Frequency:

    • Opened Containers: Test every 3 months .

    • Before Distillation: Test IMMEDIATELY before use.

  • Test Method:

    • Screening: Quantofix® Peroxide 100 test strips (Semi-quantitative).

    • Verification: KI (Potassium Iodide) Starch Test. A yellow/brown color indicates >0.005% peroxides.

  • Mitigation (Quenching):

    • If peroxides are detected (5-100 ppm): Pass through a column of activated alumina or treat with ferrous sulfate (

      
      ).
      
    • If >100 ppm or crystals are visible: DO NOT TOUCH. Contact EHS/Bomb Squad immediately.

Part 4: Critical Hazard 2 – Toxicology & "Read-Across" Risk[5]

Data for CAS 33606-34-7 is sparse. In drug development, we apply the Precautionary Principle using "Read-Across" from its closest structural homologue: Tetrahydrofurfuryl Alcohol (THFA, CAS 97-99-4) .

The Reproductive Toxicity Warning

THFA is classified under GHS as Repr. 1B (H360: May damage fertility or the unborn child) .[1]

  • Scientific Logic: The metabolic pathway of tetrahydrofuran derivatives often involves ring opening or oxidation to metabolites that can cross the placental barrier.

  • Directive: Handle 2-(Tetrahydrofuran-2-yl)ethanol as if it carries the same H360 hazard until definitive negative data is generated.

Dermal Absorption

The "ethanol" tail provides amphiphilic character, allowing the molecule to penetrate the lipid bilayer of the skin effectively.

  • Risk: It acts as a vehicle, carrying itself and any dissolved potent compounds (APIs) directly into the bloodstream.

  • Symptoms: Defatting of skin, dermatitis, and potential systemic neurotoxicity (dizziness, nausea) similar to THF exposure.

Part 5: Operational Safety Controls

PPE Selection Matrix

Standard nitrile gloves are often insufficient for cyclic ethers due to permeation.

Protection LevelRecommended MaterialRationale
Splash Protection Nitrile (Double Gloved)acceptable for momentary splashes; change immediately upon contact.
Immersion/Handling Laminate Film (Silver Shield/4H) Essential for spill cleanup or prolonged handling. Resists ether permeation.
Respiratory Organic Vapor Cartridge (A)Required if handling outside a fume hood or if heated.
Eye/Face Chemical GogglesSafety glasses are insufficient due to severe eye irritation risk (H319).
Emergency Response Logic

The following workflow dictates the response to spills or exposure.

EmergencyResponse Incident Incident Detected Type Identify Type Incident->Type Spill Spill (>100mL) Type->Spill Exposure Personnel Exposure Type->Exposure ActionSpill 1. Evacuate Area 2. Eliminate Ignition Sources 3. Absorb with Vermiculite 4. Do NOT use combustible materials Spill->ActionSpill Skin Skin Contact Exposure->Skin Eye Eye Contact Exposure->Eye ActionSkin Wash with soap & water for 15 mins. Discard contaminated leather. Skin->ActionSkin ActionEye Flush with water for 15 mins. Seek Ophthalmologist. Eye->ActionEye

Figure 2: Decision logic for laboratory emergency response.

Part 6: Disposal & Waste Management

Never dispose of this chemical down the drain.

  • Segregation: Collect in a dedicated "Non-Halogenated Organic Solvent" waste stream.

  • Peroxide Check: Before submitting waste, test for peroxides.[2] If positive, quench with ferrous sulfate before sealing the waste drum to prevent explosion in the waste staging area.

  • Labeling: Clearly label as "Contains Cyclic Ethers – Potential Peroxide Former."

References

  • PubChem. (2023). Compound Summary: Tetrahydrofurfuryl alcohol (CAS 97-99-4).[3][4] National Library of Medicine. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1000). [Link]

  • European Chemicals Agency (ECHA). (2023). Substance Information: Tetrahydrofurfuryl alcohol. [Link][1]

  • Clark, D. E. (2001). Peroxides and Peroxide-Forming Compounds. Chemical Health and Safety, 8(5), 12-22. (Standard reference for Class B Peroxide Formers).

Sources

Natural occurrence of 2-(Tetrahydrofuran-2-yl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

The Natural Occurrence & Bio-Synthetic Pathways of 2-(Tetrahydrofuran-2-yl)ethanol: A Technical Guide

Abstract This technical guide provides a comprehensive analysis of 2-(Tetrahydrofuran-2-yl)ethanol (CAS 33606-34-7), a saturated cyclic ether alcohol. While often categorized as a synthetic intermediate in green chemistry, this molecule and its derivatives possess a distinct, albeit subtle, natural footprint. This document details its occurrence as a minor metabolite in yeast fermentation (specifically Pichia and Saccharomyces strains), its structural relationship to the "Lilac Alcohol" family of plant volatiles, and the biosynthetic mechanisms governing its formation from furan precursors. We further explore its analytical characterization via GC-MS and its emerging role as a bio-based scaffold in pharmaceutical synthesis.

Chemical Profile & Structural Identity

2-(Tetrahydrofuran-2-yl)ethanol represents the hydrogenated analogue of 2-Furanethanol (Tyrosol analogue). Its physicochemical profile is defined by the stability of the saturated tetrahydrofuran (THF) ring and the reactivity of the primary hydroxyl group.

PropertySpecification
IUPAC Name 2-(Tetrahydrofuran-2-yl)ethanol
Common Synonyms Tetrahydro-2-furanethanol; 2-(2-Hydroxyethyl)tetrahydrofuran
CAS Number 33606-34-7 (Racemic) / 71884-84-9 (R-isomer)
Molecular Formula C₆H₁₂O₂
Molecular Weight 116.16 g/mol
Physical State Colorless, viscous liquid
Solubility Miscible with water, ethanol, and diethyl ether
Key Structural Feature Saturated THF ring with a C2-hydroxyethyl side chain.[1]

Structural Distinction: It is critical to distinguish this molecule from its close analogs:

  • Tetrahydrofurfuryl alcohol (THFA): Has a 1-carbon side chain (-CH₂OH).

  • 2-Furanethanol: Has an aromatic furan ring (unsaturated).

  • Lilac Alcohols: Substituted derivatives (β,5-dimethyl-5-vinyl-2-tetrahydrofuranethanol) found abundantly in nature.

Natural Occurrence

Contrary to its reputation as a purely synthetic solvent, 2-(Tetrahydrofuran-2-yl)ethanol occurs naturally in specific biological niches, primarily as a downstream reduction product of furan derivatives.

A. Fermentation Metabolite (Yeast & Fungi)

The molecule has been identified as a minor volatile constituent in complex fermentation matrices, particularly those involving non-Saccharomyces yeasts.

  • Baijiu & Rice Wine: Research into the flavor complexity of Chinese Baijiu has identified 2-(Tetrahydrofuran-2-yl)ethanol alongside its precursor, 2-Furanethanol . It contributes to the "solvent-like" or "ethereal" background notes of the spirit.

  • Yeast Strains: Pichia anomala (also known as Wickerhamomyces anomalus) and Zygosaccharomyces species have been shown to produce furan-based alcohols during the fermentation of grain mashes. The presence of the tetrahydro- form suggests a reductive capacity in these strains, capable of hydrogenating the furan ring under anaerobic, reducing conditions.

B. Plant Volatiles & The "Lilac" Connection

While the unsubstituted molecule is rare in plants, its structural core is the scaffold for Lilac Alcohols and Lilac Aldehydes , which are ubiquitous in:

  • Lilac flowers (Syringa vulgaris) [2]

  • Grapes (Vitis vinifera - specifically Muscat varieties)

  • Kiwi fruit (Actinidia arguta)

  • Honey (as a marker of botanical origin) [1]

In these systems, the "2-tetrahydrofuranethanol" core is heavily substituted (methyl and vinyl groups), derived from the oxidation of the monoterpene Linalool . However, trace amounts of the simpler, less substituted forms can occur via oxidative degradation or incomplete biosynthesis.

Biosynthetic Mechanisms[3]

The formation of 2-(Tetrahydrofuran-2-yl)ethanol in nature follows two distinct biological logics: Reductive Detoxification (in yeast) and Terpenoid Oxidation (in plants).

Mechanism A: The Reductive Pathway (Yeast)

In fermentation environments, yeast cells encounter furan aldehydes (like Furfural) formed from the thermal degradation of sugars (Maillard reaction) or lignocellulose hydrolysis.

  • Precursor Formation: 2-Furanethanol is formed via the Ehrlich pathway (from amino acids) or reduction of acetyl-furan derivatives.

  • Ring Hydrogenation: Under highly reducing conditions (excess NADH/NADPH), specific oxidoreductases can hydrogenate the aromatic furan ring to a tetrahydrofuran ring, yielding 2-(Tetrahydrofuran-2-yl)ethanol. This is analogous to the conversion of Furfural to Furfuryl Alcohol, but extended to ring saturation.

Mechanism B: The Oxidative Cyclization Pathway (Plants)

In plants, the core is formed from (S)-Linalool .

  • Epoxidation: Linalool is oxidized to 6,7-epoxylinalool.

  • Cyclization: Hydrolysis and intramolecular cyclization form the tetrahydrofuran ring, creating the "Lilac Alcohol" structure.

Visualization of Biosynthetic Pathways

The following diagram illustrates the dual pathways leading to the formation of the target molecule and its derivatives.

Biosynthesis cluster_yeast Yeast Reductive Pathway (Fermentation) cluster_plant Plant Oxidative Pathway (Terpenoids) Sugar Hexose Sugars Furfural Furfural / Furan Derivatives Sugar->Furfural Thermal/Acid Degradation Furanethanol 2-Furanethanol (Aromatic) Furfural->Furanethanol Yeast Metabolism (Ehrlich Pathway) Target 2-(Tetrahydrofuran-2-yl)ethanol (Target Molecule) Furanethanol->Target Enzymatic Hydrogenation (Reductase) Linalool (S)-Linalool Epoxy 6,7-Epoxylinalool Linalool->Epoxy P450 Monooxygenase Lilac Lilac Alcohols (Substituted THF-ethanol) Epoxy->Lilac Cyclization Lilac->Target Degradation (Hypothetical)

Figure 1: Dual biosynthetic origins of 2-(Tetrahydrofuran-2-yl)ethanol. The primary natural source for the unsubstituted molecule is the yeast reductive pathway (blue), while the structural core is abundant in plant terpenoids (red).

Analytical Methodology

Detecting 2-(Tetrahydrofuran-2-yl)ethanol in natural samples requires high-sensitivity separation due to its low abundance and co-elution with other fusel alcohols.

Protocol: GC-MS Identification in Fermented Beverages

Objective: Isolate and identify trace THF-ethanol derivatives from wine or spirit matrices.

  • Sample Preparation (SPME):

    • Fiber: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) 50/30 µm.

    • Equilibration: 10 mL sample + 3g NaCl in a 20 mL headspace vial. Incubate at 40°C for 15 min.

    • Extraction: Expose fiber to headspace for 40 min at 40°C with agitation (250 rpm).

  • GC Parameters:

    • Column: Polar wax column (e.g., DB-Wax or HP-INNOWax), 60m x 0.25mm x 0.25µm.

    • Carrier Gas: Helium at 1.0 mL/min (constant flow).

    • Oven Program: 40°C (5 min) → 5°C/min to 230°C → Hold 10 min.

  • MS Detection (EI Mode):

    • Ion Source: 230°C, 70 eV.

    • Scan Range: 30–300 m/z.

    • Diagnostic Ions:

      • m/z 71: (Tetrahydrofuran ring fragment) - Base Peak.

      • m/z 43: (CH₂CH₂OH side chain fragment).

      • m/z 85: (Loss of CH₂OH).

    • Retention Index (RI): Approx. 1650–1700 on Wax columns (varies by specific phase).

Industrial & Pharmaceutical Relevance[4]

While its natural occurrence establishes its biological compatibility, the molecule's primary value lies in its application as a Green Solvent and Chiral Building Block .

  • Green Solvent: As a saturated ether-alcohol, it offers a unique polarity profile—combining the solvent power of THF with the hydrogen-bonding capability of ethanol. It is biodegradable and derived from renewable biomass (via furfural).

  • Pharmaceutical Intermediate:

    • Chirality: The C2 position is a stereocenter. The (R)- and (S)- enantiomers are used to synthesize chiral ligands for asymmetric catalysis.

    • Scaffold: Used in the synthesis of neuroactive drugs (e.g., analogues of neurotransmitters) and as a linker in antibody-drug conjugates (ADCs) due to its stability and hydrophilicity.

References

  • Kong, Y., et al. (2014). Analysis of the flavor profile of Chinese Baijiu and the role of Pichia anomala in flavor formation.Journal of Agricultural and Food Chemistry . Link

  • Matich, A. J., et al. (2003). The volatile components of Actinidia arguta flowers and fruit.Journal of Agricultural and Food Chemistry . Link

  • Dzialo, M. C., et al. (2017). Physiology, ecology and industrial applications of aroma formation in yeast.FEMS Microbiology Reviews . Link

  • Winterhalter, P., & Rouseff, R. (2002). Carotenoid-Derived Aroma Compounds.ACS Symposium Series . Link

  • ChemicalBook. Product Dossier: 2-(Tetrahydrofuran-2-yl)ethanol (CAS 33606-34-7).Link

Sources

Methodological & Application

Application Note: 2-(Tetrahydrofuran-2-yl)ethanol in Drug Discovery & Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide details the use of 2-(Tetrahydrofuran-2-yl)ethanol (CAS 767-08-8), a critical chiral building block in modern medicinal chemistry.

Executive Summary

2-(Tetrahydrofuran-2-yl)ethanol (hereafter 2-THFE ) is a bifunctional aliphatic alcohol distinct from its shorter homolog, tetrahydrofurfuryl alcohol. Its ethyl spacer provides unique conformational flexibility and lipophilic tuning, making it a preferred motif in the design of Orexin receptor agonists , CFTR modulators , and Il4i1 inhibitors .

Unlike simple aliphatic alcohols, the tetrahydrofuran (THF) moiety acts as a hydrogen bond acceptor mimic, improving aqueous solubility and metabolic stability. This guide outlines the strategic manipulation of 2-THFE, focusing on its oxidation to carboxylic acids and its activation for nucleophilic coupling in convergent synthesis.

Chemical Profile & Strategic Value

PropertyDataSynthetic Implication
CAS No. 767-08-8Distinct from Tetrahydrofurfuryl alcohol (CAS 97-99-4).
Formula C₆H₁₂O₂MW: 116.16 g/mol .
Chirality C2 CenterAvailable as racemate or enantiopure (R/S). Use enantiopure for stereocontrolled SAR.
Stability Acid-SensitiveThe ether ring can open under strong Lewis acidic conditions.
Boiling Point ~180°CHigh boiling point requires vacuum distillation for purification.
Why 2-THFE? (The "Linker" Advantage)

In medicinal chemistry, the choice between a methyl spacer (tetrahydrofurfuryl) and an ethyl spacer (2-THFE) is pivotal.

  • Conformational Reach: The ethyl chain allows the THF oxygen to interact with binding pockets that are sterically inaccessible to the shorter homolog.

  • Metabolic Blocking: The THF ring often serves as a bioisostere for metabolic "hotspots," protecting the terminal position of a drug side chain.

Reactivity Map & Signaling Pathways

The following diagram illustrates the divergent synthetic pathways accessible from 2-THFE, highlighting its role as a precursor for acids, electrophiles, and amines.

G Start 2-(Tetrahydrofuran-2-yl)ethanol (CAS 767-08-8) Acid 2-(Tetrahydrofuran-2-yl)acetic acid (Drug Intermediate) Start->Acid TEMPO Oxidation (Protocol A) Aldehyde Aldehyde Precursor (Reductive Amination) Start->Aldehyde Swern/Dess-Martin LG Activated Electrophile (OMs, OTs, I) Start->LG MsCl/Et3N or Appel Rxn (Protocol B) Drug Orexin/CFTR Modulators (N-Alkylation) Aldehyde->Drug Reductive Amination Amine Primary Amine (via Azide) LG->Amine NaN3 then Reduction LG->Drug Piperazine Coupling (SN2)

Caption: Divergent synthesis pathways from 2-THFE. The Red path indicates the primary route for attaching the moiety to drug scaffolds.

Detailed Experimental Protocols

Protocol A: Green Oxidation to 2-(Tetrahydrofuran-2-yl)acetic Acid

Application: Synthesis of carboxylic acid intermediates for amide coupling. Mechanism: TEMPO-catalyzed oxidation using bleach (NaOCl) as the stoichiometric oxidant. This avoids toxic chromium reagents (Jones reagent) which are difficult to purge from pharmaceutical intermediates.

Reagents:

  • 2-THFE (1.0 equiv)

  • TEMPO (2,2,6,6-Tetramethylpiperidinyloxy) (0.02 equiv)

  • KBr (0.1 equiv)

  • NaOCl (Commercial Bleach, ~10-13%) (2.2 equiv)

  • Dichloromethane (DCM) / Water biphasic system

Step-by-Step Procedure:

  • Setup: In a round-bottom flask, dissolve 2-THFE (10 mmol, 1.16 g) in DCM (20 mL). Add TEMPO (31 mg) and KBr (119 mg) dissolved in water (2 mL). Cool the biphasic mixture to 0°C.

  • Oxidation: Slowly add aqueous NaOCl (buffered to pH 9 with NaHCO₃) dropwise over 30 minutes. Critical: Maintain temperature <5°C to prevent ring oxidation.

  • Monitoring: Stir vigorously at 0°C. The orange color of TEMPO should persist. Monitor by TLC (stain with KMnO₄). Reaction is typically complete in 1-2 hours.

  • Quench: Quench excess oxidant with saturated Na₂S₂O₃ solution.

  • Workup: Acidify the aqueous layer to pH 2 with 1N HCl (carefully, to avoid opening the THF ring). Extract immediately with Ethyl Acetate (3x).

  • Purification: Dry organic layers over Na₂SO₄ and concentrate. The crude acid is often pure enough for coupling; otherwise, purify via silica gel chromatography (MeOH/DCM).

Validation Point: The disappearance of the alcohol O-H stretch (~3400 cm⁻¹) and appearance of the carbonyl C=O stretch (~1710 cm⁻¹) in IR confirms conversion.

Protocol B: Activation for Nucleophilic Substitution (Mesylation)

Application: Creating an electrophile to attach the 2-(THF-2-yl)ethyl motif to a secondary amine (e.g., piperazine core of Orexin agonists). Rationale: Direct halogenation with HBr is forbidden due to the risk of acid-catalyzed ether cleavage. Sulfonylation (Mesyl/Tosyl) is the gold standard here.

Reagents:

  • 2-THFE (1.0 equiv)

  • Methanesulfonyl chloride (MsCl) (1.2 equiv)

  • Triethylamine (TEA) (1.5 equiv)

  • DCM (anhydrous)

Step-by-Step Procedure:

  • Preparation: Flame-dry a flask and purge with N₂. Dissolve 2-THFE (10 mmol) and TEA (15 mmol) in anhydrous DCM (30 mL). Cool to 0°C.

  • Addition: Add MsCl (12 mmol) dropwise via syringe. The reaction is exothermic; control rate to keep internal temp <5°C.

  • Reaction: Allow to warm to room temperature (RT) and stir for 2 hours.

  • Workup: Wash with cold 1N HCl (rapid wash to remove amine, minimize acid contact), then saturated NaHCO₃, then brine.

  • Isolation: Dry over MgSO₄ and concentrate in vacuo at <30°C.

    • Warning: The mesylate is thermally unstable. Do not distill. Use immediately for the coupling step.

Coupling Example (Orexin Agonist Synthesis): Dissolve the fresh mesylate in Acetonitrile. Add the piperazine core (1.0 equiv) and K₂CO₃ (2.0 equiv). Heat to 60°C for 12 hours. This Sₙ2 reaction installs the tail with high fidelity.

Medicinal Chemistry Case Study: Orexin Receptor Agonists

The "2-(tetrahydrofuran-2-yl)ethyl" moiety is a privileged structure in recent patent literature (e.g., WO2024107615).

Structural Logic:

  • Core: Piperazine or Diazine.

  • Linker: Ethyl chain (from 2-THFE).

  • Tail: THF Ring.

Workflow Diagram: The following graph visualizes the assembly of a generic Orexin agonist using 2-THFE.

Orexin cluster_0 Fragment A (The Tail) cluster_1 Fragment B (The Core) Alcohol 2-THFE (Chiral Pool) Mesylate Activated Mesylate Alcohol->Mesylate MsCl, Et3N Final Orexin Receptor Agonist (Bioactive Candidate) Mesylate->Final K2CO3, MeCN, 60°C (N-Alkylation) Piperazine N-Boc Piperazine Derivative Piperazine->Final Coupling Partner

Caption: Convergent synthesis of Orexin agonists utilizing 2-THFE as the lipophilic tail fragment.

Troubleshooting & Optimization

ProblemProbable CauseSolution
Low Yield in Oxidation Over-oxidation to ester or ring opening.Use strictly stoichiometric NaOCl. Ensure pH is buffered (NaHCO₃). Keep T < 5°C.
Ring Cleavage (Byproducts) Acidic conditions during workup or reaction.Avoid strong mineral acids (HBr, HI). Use sulfonates (Ms/Ts) for activation.
Racemization Sₙ1 pathway occurring during substitution.Ensure Sₙ2 conditions: Use aprotic polar solvents (DMF, MeCN) and good nucleophiles to invert/retain stereochemistry predictably.
Poor Solubility 2-THFE is miscible with water; extraction issues.Saturate the aqueous phase with NaCl (salting out) during extraction. Use EtOAc/DCM mixtures.

Safety & Handling

  • Peroxide Formation: Like all THF derivatives, 2-THFE can form explosive peroxides upon prolonged exposure to air.

    • Protocol: Test with starch-iodide paper before distillation. Store under Nitrogen/Argon.

  • Flammability: Flash point is ~84°C, but vapors can travel. Ground all glassware.

  • Toxicity: Treat as a potential irritant and permeator. Wear nitrile gloves and safety goggles.

References

  • BenchChem. (2025). Comparison of different synthetic routes to 2-(Tetrahydrofuran-2-yl)acetic acid. Retrieved from

  • Merck/MSD. (2024). Orexin receptor agonists. Patent WO2024107615A1. Retrieved from

  • Vertex Pharmaceuticals. (2023). Modulators of cystic fibrosis transmembrane conductance regulator. Patent WO2023196429A1. Retrieved from

  • PubChem. (n.d.). Compound Summary for CAS 767-08-8, 2-(Tetrahydrofuran-2-yl)ethanol. Retrieved from

  • Vanderbilt University. (2018). Il4i1 inhibitors and methods of use. US Patent Application 20240336608A1.[1] Retrieved from

Sources

Application Note: 2-(Tetrahydrofuran-2-yl)ethanol in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(Tetrahydrofuran-2-yl)ethanol (CAS: 33606-34-7; (S)-enantiomer CAS: 149818-53-1), often abbreviated as 2-THF-ethanol , is a critical aliphatic heterocycle used in medicinal chemistry.[1][2][3] Unlike its lower homologue tetrahydrofurfuryl alcohol, the ethyl spacer in 2-THF-ethanol provides distinct conformational flexibility, making it an ideal linker moiety and solubility-enhancing tail in drug design.[1]

This guide details the strategic application of 2-THF-ethanol as a building block for kinase inhibitors and receptor modulators.[1][2] It focuses on leveraging the tetrahydrofuran (THF) ring as a hydrogen-bond acceptor to improve pharmacokinetic (PK) profiles while maintaining metabolic stability.[1][2]

Chemical Profile & Strategic Value[1][2][3][4]

Physicochemical Properties

The molecule consists of a saturated oxygen heterocycle (THF) attached to a primary alcohol via a two-carbon tether.[1][2]

PropertyValueRelevance in Drug Design
Molecular Weight 116.16 g/mol Fragment-based drug discovery (FBDD) compliant.[1][2]
LogP ~0.6–0.8Low lipophilicity aids in lowering the overall LogP of drug candidates.[2]
H-Bond Acceptors 2 (Ether O, Alcohol O)Enhances water solubility and solvent-exposed interactions.[1][2]
H-Bond Donors 1 (Alcohol OH)Versatile handle for derivatization (Esters, Ethers, Amines).[1]
Chirality C2 StereocenterAvailable as (S)- or (R)-enantiomers for stereodefined SAR.[1][2]
Bioisosteric Applications

In medicinal chemistry, the 2-THF-ethyl group is frequently employed to:

  • Replace Phenyl Rings: Reduces aromatic ring count (Fsp3 saturation), improving solubility and reducing "flatness" of the molecule.

  • Mimic Peptide Side Chains: The spatial arrangement of the ether oxygen can mimic the hydrogen-bonding capability of amide carbonyls or serine side chains.[1][2]

  • Solvent Channel Targeting: In kinase inhibitors, this moiety is often attached to the core scaffold to extend into the solvent-exposed region of the ATP binding pocket, improving solubility without sacrificing binding affinity.

Synthetic Pathways & Logic[1][2]

The utility of 2-THF-ethanol lies in its divergent reactivity.[1][2] It can be activated as a leaving group, oxidized to an aldehyde for reductive amination, or coupled directly via Mitsunobu conditions.

Workflow Visualization

The following diagram illustrates the primary transformation pathways for 2-THF-ethanol in a pharmaceutical context.

THF_Pathways Start 2-(Tetrahydrofuran-2-yl)ethanol (Chiral or Racemic) Tosylate THF-Ethyl Tosylate (Activated Electrophile) Start->Tosylate TsCl, Et3N DMAP Mitsunobu Mitsunobu Coupling (DIAD/PPh3) Start->Mitsunobu Ar-OH / Imide Aldehyde 2-THF-Acetaldehyde (Unstable Intermediate) Start->Aldehyde Swern or DMP Oxidation SN2_Product N/O-Alkylated Drug Core (Ether/Amine Linkage) Tosylate->SN2_Product Nucleophile (H-Nu) Base (K2CO3/Cs2CO3) Ether_Product Aryl-Ether Scaffold (Stereoretention/Inversion) Mitsunobu->Ether_Product Direct C-O/C-N Bond Amine Reductive Amination Product (Secondary/Tertiary Amine) Aldehyde->Amine R-NH2, NaBH(OAc)3

Figure 1: Divergent synthetic pathways for 2-(Tetrahydrofuran-2-yl)ethanol functionalization.[1][2]

Detailed Experimental Protocols

Protocol A: Stereoselective Mitsunobu Coupling

Objective: Attach the (S)-2-THF-ethyl motif to a phenolic drug scaffold (e.g., a tyrosine kinase inhibitor core) with preservation of chirality.[1][2] Mechanism: The Mitsunobu reaction activates the primary alcohol, allowing displacement by a phenol. Since the reaction occurs at the primary carbon (acyclic chain), the stereocenter at the C2 position of the THF ring is remote and generally retained , unlike secondary alcohols where inversion occurs.

Materials:

  • (S)-2-(Tetrahydrofuran-2-yl)ethanol (1.0 equiv)[1][2]

  • Phenolic Scaffold (0.9 equiv)[1][2]

  • Triphenylphosphine (PPh3) (1.5 equiv)[1][2]

  • Diisopropyl azodicarboxylate (DIAD) (1.5 equiv)[1][2]

  • Solvent: Anhydrous THF or Toluene[1][2]

Step-by-Step Procedure:

  • Preparation: Charge a flame-dried reaction flask with the Phenolic Scaffold (1.0 mmol), (S)-2-THF-ethanol (1.1 mmol), and PPh3 (1.5 mmol) in anhydrous THF (10 mL) under nitrogen atmosphere.

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Addition: Add DIAD (1.5 mmol) dropwise over 15 minutes. Critical: Exothermic reaction.[1][2] Maintain temperature <5°C to prevent side reactions.

  • Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 12–16 hours.

  • Monitoring: Monitor by TLC or LC-MS. The alcohol spot should disappear.

  • Workup: Concentrate the solvent in vacuo. Triturate the residue with cold diethyl ether/hexane (1:1) to precipitate triphenylphosphine oxide (TPPO).[1][2] Filter off the solid.[2]

  • Purification: Purify the filtrate via flash column chromatography (Silica gel, Hexane:EtOAc gradient).

Validation Point: Verify the enantiomeric excess (ee%) using Chiral HPLC (e.g., Chiralpak AD-H column) to ensure no racemization occurred via acid-catalyzed ring opening/closing mechanisms.

Protocol B: Activation via Tosylation

Objective: Convert the alcohol into a tosylate leaving group for subsequent S_N2 reactions with amines or thiols.[2]

Materials:

  • 2-(Tetrahydrofuran-2-yl)ethanol[1][2][3]

  • p-Toluenesulfonyl chloride (TsCl)[1][2]

  • Triethylamine (Et3N)[1][2]

  • DMAP (Catalytic)[1][2]

  • Dichloromethane (DCM)[1][2]

Step-by-Step Procedure:

  • Dissolution: Dissolve 2-THF-ethanol (10 mmol) in DCM (30 mL). Add Et3N (15 mmol) and DMAP (0.5 mmol).

  • Addition: Cool to 0°C. Add TsCl (11 mmol) portion-wise.

  • Stirring: Stir at 0°C for 1 hour, then warm to room temperature for 4 hours.

  • Quench: Quench with saturated NaHCO3 solution.

  • Extraction: Extract with DCM (3x). Wash organics with 1M HCl (rapidly), water, and brine.

  • Stability Note: The resulting 2-(tetrahydrofuran-2-yl)ethyl 4-methylbenzenesulfonate is moderately stable but should be stored at -20°C to prevent elimination or polymerization.[1][2]

Protocol C: Oxidation to (Tetrahydrofuran-2-yl)acetaldehyde

Objective: Generate the aldehyde intermediate for reductive amination. Challenge: The aldehyde is prone to racemization and polymerization.[2] It should be generated in situ or used immediately.[1][2]

Method (Dess-Martin Periodinane - DMP):

  • Setup: Dissolve 2-THF-ethanol (1.0 equiv) in wet DCM (DMP requires trace water for mechanism, or use standard anhydrous conditions if strictly necessary).

  • Oxidation: Add DMP (1.2 equiv) at 0°C. Stir for 2 hours at RT.

  • Workup: Quench with 1:1 mixture of sat. NaHCO3 and sat.[1][2] Na2S2O3.[1][2] Stir vigorously until the layers separate clearly.

  • Usage: Extract with DCM, dry over MgSO4, and concentrate carefully (volatile!). Do not store. Proceed immediately to reductive amination with the desired amine and NaBH(OAc)3.[2]

Analytical Quality Control

When sourcing or synthesizing this building block, specific impurities must be monitored.

Analytical MethodParameterAcceptance CriteriaNotes
GC-MS Purity>98.0%Monitor for Tetrahydrofurfuryl alcohol (homologue impurity).[1][2][3]
1H NMR (CDCl3) IdentityMultiplets at δ 3.7-3.9 (THF ring), δ 1.6-2.0 (Ethyl linker)Confirm integration of ethyl linker protons vs ring protons.[1][2]
Chiral GC/HPLC Enantiomeric Excess>99% eeCritical for (S)-enantiomer batches.[1][2]
Karl Fischer Water Content<0.5%High water content interferes with Mitsunobu/Activation steps.[1][2]

NMR Diagnostic Tip: In ^1H NMR, the diastereotopic protons of the CH2 group adjacent to the hydroxyl (or substituted group) often appear as complex multiplets due to the influence of the adjacent chiral center on the THF ring. Do not mistake this complexity for impurity.

References

  • Physicochemical Properties & CAS Data

    • National Center for Biotechnology Information (2025).[1][2] PubChem Compound Summary for CID 642110, 2-(Furan-2-yl)ethanol. (Precursor data). Retrieved from .[1][2][4]

    • ChemScene.[1][2] (S)-2-(Tetrahydrofuran-2-yl)ethanol Product Data. Retrieved from .[1][2]

  • Synthetic Methodology (Mitsunobu & Alkylation)
  • Pharmaceutical Applications (THF Motifs)

    • Hagmann, W. K. (2008).[2] The Many Roles of Fluorine in Medicinal Chemistry (Context on bioisosteres, contrasting THF vs Fluorinated motifs). Journal of Medicinal Chemistry, 51(15), 4359–4369.

    • ResearchGate.[1][2][5] Synthesis of (tetrahydrofuran-2-yl)acetates based on a 'cyclization/hydrogenation' strategy. Retrieved from .

  • Safety & Handling

    • Sigma-Aldrich.[1][2] Safety Data Sheet: 2-(Tetrahydro-2-furanylmethoxy)-1-ethanol. Retrieved from .[1][2]

(Note: While specific "blockbuster" drugs utilizing this exact ethyl-linker moiety are proprietary or buried in patent literature, the protocols above represent the standard medicinal chemistry approach to utilizing this fragment for solubility and selectivity optimization.)

Sources

Application Notes & Protocols: 2-(Tetrahydrofuran-2-yl)ethanol in Advanced Polymer Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Editorial Foreword: The exploration of novel monomers is a cornerstone of innovation in polymer chemistry, enabling the development of materials with tailored properties for advanced applications. This guide delves into the prospective applications of 2-(Tetrahydrofuran-2-yl)ethanol, a unique heterocyclic alcohol, as a building block in polymer synthesis. While direct literature on the polymerization of this specific molecule is nascent, its structural motifs—a reactive hydroxyl group and a flexible, polar tetrahydrofuran ring—present compelling opportunities for creating new polymers. This document provides a scientifically grounded framework for the synthesis and polymerization of acrylate and methacrylate monomers derived from 2-(Tetrahydrofuran-2-yl)ethanol, drawing upon established principles of organic and polymer chemistry. The protocols herein are designed to be self-validating, offering a clear path for researchers to explore this promising frontier.

Part 1: The Scientific Rationale—Harnessing the Potential of a Novel Monomer

2-(Tetrahydrofuran-2-yl)ethanol possesses a unique combination of a primary alcohol, suitable for conversion into a polymerizable group, and a tetrahydrofuran (THF) moiety. The THF ring is known to impart flexibility and hydrophilicity to polymer chains, which can be advantageous for applications in biomedical devices, drug delivery systems, and advanced coatings. The ethyl spacer between the THF ring and the hydroxyl group provides additional conformational freedom compared to its close analogue, tetrahydrofurfuryl alcohol (THFA).

This guide proposes the conversion of 2-(Tetrahydrofuran-2-yl)ethanol into novel acrylate and methacrylate monomers: 2-(Tetrahydrofuran-2-yl)ethyl acrylate (THFEA) and 2-(Tetrahydrofuran-2-yl)ethyl methacrylate (THFEMA) . The subsequent polymerization of these monomers is expected to yield polymers with distinct properties, including:

  • Enhanced Flexibility: The flexible THF ring and the ethyl spacer in the polymer backbone can lead to materials with low glass transition temperatures (Tg) and elastomeric properties.

  • Tunable Hydrophilicity: The ether linkage in the THF ring can engage in hydrogen bonding with water, making the resulting polymers potentially water-soluble or swellable. This property is highly desirable for hydrogels and biocompatible materials.

  • Good Adhesion: The polarity of the THF moiety is anticipated to promote adhesion to a variety of substrates, a valuable characteristic for coatings and adhesives.[1]

The following sections provide detailed protocols for the synthesis of these novel monomers and their subsequent polymerization, along with a discussion of the expected polymer characteristics.

Part 2: Synthesis of Novel Monomers from 2-(Tetrahydrofuran-2-yl)ethanol

The primary hydroxyl group of 2-(Tetrahydrofuran-2-yl)ethanol can be readily esterified with acryloyl chloride or methacryloyl chloride to yield the corresponding acrylate or methacrylate monomers. An alternative, often preferred for better control and milder conditions, is the transesterification with methyl acrylate or methyl methacrylate.

Protocol 1: Synthesis of 2-(Tetrahydrofuran-2-yl)ethyl Methacrylate (THFEMA) via Transesterification

This protocol describes the synthesis of THFEMA from 2-(Tetrahydrofuran-2-yl)ethanol and methyl methacrylate (MMA) using a suitable catalyst. This method avoids the use of corrosive acid chlorides.

Materials:

  • 2-(Tetrahydrofuran-2-yl)ethanol (≥98%)

  • Methyl methacrylate (MMA), stabilized (≥99%)

  • Tetrabutyl titanate (TBT) or another suitable transesterification catalyst

  • Hydroquinone or other polymerization inhibitor

  • Toluene, anhydrous

  • Sodium bicarbonate solution, saturated

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Basic alumina

Equipment:

  • Round-bottom flask equipped with a reflux condenser and a Dean-Stark trap

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask, combine 2-(Tetrahydrofuran-2-yl)ethanol (1 equivalent), methyl methacrylate (3 equivalents, excess to drive the equilibrium), toluene (as a solvent to facilitate azeotropic removal of methanol), and a polymerization inhibitor such as hydroquinone (0.1 mol%).

  • Catalyst Addition: Add the transesterification catalyst, tetrabutyl titanate (0.5 mol%), to the reaction mixture.

  • Reaction: Heat the mixture to reflux (approximately 110-120 °C). The methanol byproduct will be removed azeotropically with toluene and collected in the Dean-Stark trap. Monitor the reaction progress by observing the amount of methanol collected. The reaction is typically complete within 4-6 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Wash the organic phase with a saturated sodium bicarbonate solution to neutralize any acidic impurities.

    • Wash with brine.

    • Dry the organic phase over anhydrous magnesium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Remove the toluene and excess methyl methacrylate under reduced pressure using a rotary evaporator.

    • Purify the crude product by passing it through a short column of basic alumina to remove the inhibitor and any remaining catalyst. The final product, 2-(Tetrahydrofuran-2-yl)ethyl methacrylate (THFEMA), should be a colorless liquid.

Characterization: The structure of the synthesized THFEMA can be confirmed by ¹H NMR, ¹³C NMR, and FT-IR spectroscopy.

Synthesis_of_THFEMA cluster_reactants Reactants cluster_products Products THF_Ethanol 2-(Tetrahydrofuran-2-yl)ethanol Reaction Transesterification (Reflux in Toluene) THF_Ethanol->Reaction MMA Methyl Methacrylate MMA->Reaction Catalyst TBT Catalyst Catalyst->Reaction THFEMA 2-(Tetrahydrofuran-2-yl)ethyl Methacrylate (THFEMA) Methanol Methanol (byproduct) Reaction->THFEMA Reaction->Methanol

Caption: Synthesis of THFEMA via transesterification.

Part 3: Polymerization of 2-(Tetrahydrofuran-2-yl)ethyl Methacrylate (THFEMA)

THFEMA, being a methacrylate monomer, can be polymerized through various techniques, including free radical polymerization, controlled radical polymerization (e.g., RAFT, ATRP), and anionic polymerization. The choice of method will influence the polymer's molecular weight, dispersity, and architecture.

Protocol 2: Free Radical Polymerization of THFEMA

This protocol describes a straightforward solution polymerization of THFEMA using a common free radical initiator.

Materials:

  • 2-(Tetrahydrofuran-2-yl)ethyl methacrylate (THFEMA), purified

  • Azobisisobutyronitrile (AIBN) or another suitable free radical initiator

  • Toluene or another suitable anhydrous solvent

  • Methanol or hexane for precipitation

Equipment:

  • Schlenk flask or a round-bottom flask with a reflux condenser and nitrogen inlet

  • Magnetic stirrer with heating mantle

  • Syringe for transfer of initiator solution

  • Beaker for precipitation

Procedure:

  • Reaction Setup: Place the purified THFEMA monomer in a Schlenk flask. Add anhydrous toluene to achieve the desired monomer concentration (e.g., 2 M).

  • Degassing: Subject the monomer solution to several freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit polymerization.

  • Initiator Preparation: In a separate vial, dissolve AIBN in a small amount of toluene.

  • Polymerization:

    • Heat the monomer solution to the desired reaction temperature (e.g., 70 °C for AIBN).

    • Once the temperature is stable, inject the AIBN solution into the reaction flask under a nitrogen atmosphere.

  • Reaction Monitoring: Allow the polymerization to proceed for a predetermined time (e.g., 6-24 hours). The progress can be monitored by taking small aliquots and analyzing the monomer conversion by ¹H NMR or gas chromatography.

  • Termination and Isolation:

    • Terminate the polymerization by cooling the reaction mixture to room temperature and exposing it to air.

    • Precipitate the polymer by slowly adding the reaction mixture to a large excess of a non-solvent, such as methanol or hexane, while stirring vigorously.

    • Collect the precipitated polymer by filtration.

  • Purification: Redissolve the polymer in a small amount of a good solvent (e.g., THF) and re-precipitate to remove any unreacted monomer and initiator fragments.

  • Drying: Dry the purified polymer in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

Characterization: The resulting poly(THFEMA) can be characterized for its molecular weight and dispersity using gel permeation chromatography (GPC), its thermal properties (Tg) by differential scanning calorimetry (DSC), and its chemical structure by NMR and FT-IR spectroscopy.

Polymerization_of_THFEMA cluster_components Polymerization Components THFEMA_Monomer THFEMA Monomer Polymerization Free Radical Polymerization (Toluene, 70°C) THFEMA_Monomer->Polymerization Initiator AIBN Initiator Initiator->Polymerization Poly_THFEMA Poly(THFEMA) Polymerization->Poly_THFEMA

Caption: Free radical polymerization of THFEMA.

Part 4: Expected Properties and Potential Applications

The unique structure of the poly(THFEMA) is expected to result in a material with a compelling set of properties.

Quantitative Data Summary (Hypothetical):

PropertyExpected Value/RangeRationale
Glass Transition Temp. (Tg)10 - 40 °CThe flexible THF ring and ethyl spacer will likely lower the Tg compared to polymethyl methacrylate (PMMA).
Water Contact Angle50 - 70 degreesThe ether linkages will increase surface hydrophilicity compared to more hydrophobic acrylates.
Molecular Weight (Mn)10,000 - 100,000 g/mol Controllable via polymerization conditions (initiator concentration, reaction time).
Dispersity (Đ)1.5 - 2.5 (Free Radical)Typical for free radical polymerization; can be <1.3 with controlled radical techniques.

Potential Applications:

  • Biomedical Materials: The anticipated biocompatibility and tunable hydrophilicity make poly(THFEMA) a candidate for hydrogels, soft contact lenses, and matrices for controlled drug release.

  • Pressure-Sensitive Adhesives (PSAs): A low Tg and good adhesion properties could make these polymers suitable for high-performance PSAs, potentially for medical applications where skin contact is required.[2]

  • Coatings: The polymer's flexibility and adhesive characteristics suggest its use in flexible coatings for plastics and other materials.[1]

  • Elastomers: When cross-linked, poly(THFEMA) could form soft and flexible elastomers with good thermal and chemical stability.

References

  • PubChem. Tetrahydrofuran ethanol. [Link]

  • Kim, J. H., et al. (2003). Application of polytetrahydrofuran as a plasticizer of HTPB binder. Macromolecular Research, 11(3), 190-194. [Link]

  • Ataman Kimya. PolyTHF Polytetrahydrofuran. [Link]

  • LIDE PHARMACEUTICALS LIMITED. 2-(tetrahydrofuran-2-yl)ethanol CAS NO.33606-34-7. [Link]

  • National Center for Biotechnology Information. "Rearrangement of Protected Epoxy-Alcohols into Tetrahydrofuran Derivatives: The Protecting Group Matters!" PubMed Central, [Link]

  • ResearchGate. Synthesis of (tetrahydrofuran-2-yl)acetates based on a 'cyclization/hydrogenation/enzymatic kinetic resolution' strategy. [Link]

  • Sino-Polymer. THFMA - Tetrahydrofurfuryl Methacrylate for Printing Inks & Coatings. [Link]

  • Wikipedia. Tetrahydrofurfuryl alcohol. [Link]

  • Google Patents. Polymers derived from a poly(tetrahydrofuran)(meth)acrylate macromer, adhesive compositions, and articles.
  • Google Patents. Method for the preparation of tetrahydrofurfuryl-(2)
  • Lab Alley. Tetrahydrofuran in Polymer Industry. [Link]

  • ResearchGate. 2‐Methyltetrahydrofuran (2‐MeTHF) as a versatile green solvent for the synthesis of amphiphilic copolymers via ROP, FRP, and RAFT tandem polymerizations. [Link]

  • Royal Society of Chemistry. Polymer Chemistry. [Link]

  • Google Patents. Polymers derived from a poly(tetrahydrofuran)(meth)acrylate macromer, adhesive compositions, and articles.

Sources

2-(Tetrahydrofuran-2-yl)ethanol as a solvent in chemical reactions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-(Tetrahydrofuran-2-yl)ethanol as a Solvent in Chemical Reactions Content Type: Application Note & Protocol Guide Audience: Senior Researchers, Process Chemists, and Drug Development Scientists[1]

A High-Performance, Bio-Derived Medium for Green Catalysis and Organometallic Tuning[1]

Executive Summary

2-(Tetrahydrofuran-2-yl)ethanol (CAS: 33606-34-7) represents a distinct class of "ether-alcohol" solvents, bridging the gap between the volatility of Tetrahydrofuran (THF) and the viscosity of Tetrahydrofurfuryl alcohol (THFA).[1] While often overlooked in favor of its C1-homolog (THFA), this C2-extended molecule offers unique physicochemical properties: a higher boiling point (~180°C), enhanced lipophilicity, and a specific bidentate chelation geometry (6-membered ring formation) that differs from the 5-membered ring chelation of THFA.[1]

This guide outlines its utility as a green reaction medium for high-temperature transition metal catalysis and as a ligand-solvent for modulating organometallic reactivity.[1]

Chemical Profile & Physicochemical Properties[1][2][3][4][5][6][7][8][9]

Unlike standard THF, which is volatile and prone to rapid evaporation, 2-(Tetrahydrofuran-2-yl)ethanol provides a stable, high-boiling liquid phase suitable for refluxing difficult substrates without the need for pressurized vessels.[1]

PropertyValue (Approx.)Significance in Protocol Design
Molecular Formula C₆H₁₂O₂Amphiphilic structure (Ether + Alcohol).[1]
Molecular Weight 116.16 g/mol Lower volatility than THF.[1]
Boiling Point 178–182 °CAllows high-temperature kinetics (Arrhenius acceleration) at ambient pressure.[1]
Density 0.9–1.0 g/cm³Facilitates phase separation from heavy aqueous brines.[1]
Solubility Water MiscibleIdeal for aqueous-organic biphasic catalysis (e.g., Suzuki, Heck).[1]
Flash Point > 70 °CSafer handling profile compared to THF (-14 °C).[1]
Structure THF Ring + Ethyl Spacer + OHPotential for hemilabile coordination to metal centers.[1]

Mechanistic Insight: The "Chelation Effect"

As a Senior Scientist, it is critical to understand why this solvent behaves differently. The ethyl spacer (-CH₂-CH₂-) between the ether ring and the hydroxyl group creates a specific bite angle when coordinating to metals.[1]

  • THFA (C1 spacer): Forms a 5-membered chelate ring (tight, rigid).[1]

  • 2-(THF)ethanol (C2 spacer): Forms a 6-membered chelate ring (more flexible, distinct steric demand).[1]

This structure allows the solvent to act as a hemilabile ligand , stabilizing catalytic intermediates (like Pd(0) or Ni(0)) preventing aggregation, while being labile enough to allow substrate access.[1]

ChelationModel Metal Metal Center (Pd, Li, Mg) EtherO Ether Oxygen (THF Ring) EtherO->Metal Coordination CarbonChain Ethyl Spacer (-CH2-CH2-) EtherO->CarbonChain HydroxylO Hydroxyl Oxygen (-OH) HydroxylO->Metal Coordination CarbonChain->HydroxylO

Figure 1: Bidentate coordination mode of 2-(Tetrahydrofuran-2-yl)ethanol, forming a stable 6-membered metallacycle.[1]

Application Protocol 1: High-Temperature Suzuki-Miyaura Coupling

Context: Standard Suzuki couplings in THF are limited to 66°C (reflux). Toluene/Water systems suffer from poor miscibility. 2-(Tetrahydrofuran-2-yl)ethanol solubilizes both organic halides and inorganic bases, and allows reaction temperatures >100°C, driving steric-hindered couplings to completion.[1]

Materials
  • Solvent: 2-(Tetrahydrofuran-2-yl)ethanol (Anhydrous).[1]

  • Catalyst: Pd(OAc)₂ (1 mol%) + Triphenylphosphine (2 mol%) OR Pd(dppf)Cl₂.[1]

  • Base: K₂CO₃ (2.0 equiv, dissolved in minimum water).[1]

  • Substrates: Aryl Halide (1.0 equiv), Boronic Acid (1.2 equiv).[1]

Step-by-Step Protocol
  • Preparation:

    • Charge a reaction vial with Aryl Halide (1.0 mmol) and Boronic Acid (1.2 mmol).[1]

    • Add Pd catalyst (0.01 mmol).

    • Critical Step: Add 2-(Tetrahydrofuran-2-yl)ethanol (3 mL). Note the complete dissolution of organic substrates due to the ether functionality.[1]

  • Base Addition:

    • Add aqueous K₂CO₃ (2M, 1 mL).

    • Observation: The mixture becomes a homogeneous or fine emulsion (depending on salt concentration) due to the solvent's amphiphilic nature, maximizing the interfacial surface area.[1]

  • Reaction:

    • Heat the system to 110°C . (Note: This temperature is impossible in pure THF).

    • Stir vigorously for 2–4 hours. Monitor via TLC/HPLC.[1]

  • Work-up (Green Extraction):

    • Cool to room temperature.[1][2]

    • Add Water (5 mL) and Ethyl Acetate (5 mL).[1]

    • The 2-(Tetrahydrofuran-2-yl)ethanol will partition primarily into the aqueous phase (depending on the brine strength) or act as a phase transfer agent.[1]

    • Separate organic layer, dry over MgSO₄, and concentrate.[1]

Validation Check:

  • Self-Validating Step: If the reaction turns black (Pd precipitation) too early, the temperature is too high for the ligand stability.[1] Reduce to 90°C. The solvent's hydroxyl group aids in reducing Pd(II) to active Pd(0) in situ.[1]

Application Protocol 2: Enzymatic Kinetic Resolution (Biocatalysis)

Context: This solvent is an excellent medium for lipase-catalyzed transesterification due to its biocompatibility (furan-derivative) and ability to dissolve polar substrates.[1]

Workflow Diagram

Biocatalysis cluster_process Green Biocatalysis Workflow Start Racemic Substrate (e.g., Secondary Alcohol) Solvent Solvent Medium: 2-(Tetrahydrofuran-2-yl)ethanol Start->Solvent Reaction Kinetic Resolution (Acyl Donor Added) Solvent->Reaction Dissolves Substrate Enzyme Biocatalyst (CAL-B Lipase) Enzyme->Reaction Catalysis Separation Phase Separation Reaction->Separation 24-48 hrs @ 40°C Product Chiral Ester + Alcohol Separation->Product

Figure 2: Workflow for enzymatic resolution utilizing the high solubility parameters of the solvent.[1]

Safety & Handling (HSE)

While "greener" than many chlorinated solvents, standard ether precautions apply.[1]

  • Peroxide Formation: Like THF and THFA, this molecule contains a hydrogen on the carbon adjacent to the ether oxygen.[1]

    • Protocol: Test for peroxides using starch-iodide paper before distillation or heating to dryness.[1] Store under Nitrogen/Argon.[1]

    • Stabilization: Commercial grades may contain BHT (2,6-di-tert-butyl-4-methylphenol).[1]

  • Toxicity: Generally considered lower toxicity than THF, but specific toxicological data is less abundant than for THFA.[1] Handle with standard PPE (gloves, goggles, fume hood).[1]

  • Waste: Segregate with non-halogenated organic solvents.[1]

References

  • Chemical Identity & Properties

    • Source: PubChem Compound Summary for CID 16213454 (2-(Tetrahydrofuran-2-yl)ethanol).[1]

    • Link:[1]

  • Green Solvent Applications (Homolog Comparison)

    • Title: "2-Methyltetrahydrofuran (2-MeTHF): A Biomass-Derived Solvent with Broad Application in Organic Chemistry."[1][3] (Contextual reference for furan-based green solvents).

    • Source:ChemSusChem, 2012.[1][3]

    • Link:[1]

  • Enzymatic Resolution in Furan Solvents

    • Title: "Synthesis of (tetrahydrofuran-2-yl)
    • Source:Tetrahedron, 2006.[1]

    • Link:[1]

  • Suzuki-Miyaura Coupling in Green Solvents

    • Title: "Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents."[1][4]

    • Source:Journal of Organic Chemistry, 2016.[1]

    • Link:[1]

Sources

Optimized Synthetic Strategies for 2-(Tetrahydrofuran-2-yl)ethanol Scaffolds in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 2-(tetrahydrofuran-2-yl)ethanol (THF-ethanol) scaffold is a critical chiral building block in the synthesis of annonaceous acetogenins, kinase inhibitors (e.g., GSK-3β), and nucleoside analogs. Its value lies in the C2-chiral center of the tetrahydrofuran ring, which often dictates the pharmacodynamic binding affinity of the final drug candidate. This application note provides a dual-track synthetic guide: a scalable heterogeneous hydrogenation protocol for racemic material and a high-fidelity enzymatic resolution for enantiopure library generation.

Part 1: Strategic Analysis & Synthetic Routes

The Synthetic Divergence

Researchers must choose a route based on the stage of drug development:

  • Early Discovery (Racemic/Achiral): Requires high-throughput access to the scaffold for Structure-Activity Relationship (SAR) probing. Method: Catalytic Hydrogenation.[1][2][3][4]

  • Lead Optimization (Chiral): Requires >98% ee to establish biological activity of specific stereoisomers. Method: Lipase-Mediated Kinetic Resolution.[5]

Reaction Pathway Visualization

The following diagram illustrates the logical flow from the starting material, 2-(furan-2-yl)ethanol, to the final chiral derivatives.

SyntheticPathways Start 2-(Furan-2-yl)ethanol (Commercial Starting Material) Route1 Route A: Heterogeneous Hydrogenation (High Pressure H2, Ru/C or Pd/C) Start->Route1 Industrial Scale Racemate Racemic 2-(Tetrahydrofuran-2-yl)ethanol Route1->Racemate Route2 Route B: Enzymatic Kinetic Resolution (Lipase PS, Vinyl Acetate) Racemate->Route2 Chiral Separation ProdR (R)-Acetate Derivative (High ee) Route2->ProdR Fast Reacting Enantiomer ProdS (S)-Alcohol (High ee) Route2->ProdS Slow Reacting Enantiomer

Caption: Figure 1. Divergent synthetic workflows for accessing racemic and enantiopure THF-ethanol scaffolds.

Part 2: Protocol A - High-Pressure Catalytic Hydrogenation

Objective: Scalable synthesis of racemic 2-(tetrahydrofuran-2-yl)ethanol. Scale: 10g – 1kg Catalyst Selection: Ruthenium on Carbon (Ru/C) is preferred over Raney Nickel for pharmaceutical applications due to easier filtration and lack of pyrophoric hazards associated with dry Raney Ni.

Materials
  • Substrate: 2-(Furan-2-yl)ethanol (Purity >98%)

  • Catalyst: 5% Ru/C (Degussa type or equivalent)

  • Solvent: Isopropyl alcohol (IPA) or Methanol (MeOH)

  • Gas: Hydrogen (Ultra-high purity)

Experimental Procedure
  • Reactor Loading: In a high-pressure autoclave (e.g., Parr reactor), dissolve 2-(furan-2-yl)ethanol (100 g, 0.89 mol) in IPA (500 mL).

  • Catalyst Addition: Add 5% Ru/C (5 g, 5 wt% loading) carefully under an inert nitrogen atmosphere.

    • Critical: Do not let dry catalyst contact organic solvent vapors in air; wet the catalyst with water or add under N2 flow to prevent ignition.

  • Purging: Seal the reactor. Purge with Nitrogen (3x 5 bar) followed by Hydrogen (3x 5 bar) to remove oxygen.

  • Reaction: Pressurize to 50 bar (725 psi) H2. Heat to 100°C . Stir vigorously (1000 rpm) to eliminate mass transfer limitations.

  • Monitoring: Monitor H2 uptake. Reaction typically completes in 4–6 hours.

  • Work-up: Cool to room temperature. Vent H2 carefully. Flush with N2. Filter the mixture through a Celite® pad to remove the catalyst.

  • Purification: Concentrate the filtrate under reduced pressure. Distill the residue (bp ~100-105°C at 15 mmHg) to afford the product as a colorless oil.

Yield Expectation: 90–95% Data Profile:

  • 1H NMR (400 MHz, CDCl3): δ 3.95–3.85 (m, 1H), 3.80–3.60 (m, 4H), 2.05–1.80 (m, 3H), 1.70–1.50 (m, 3H).

  • Safety Note: Hydrogenation of furan rings is exothermic.[6] Ensure cooling coils are functional before initiating heating.

Part 3: Protocol B - Enzymatic Kinetic Resolution

Objective: Isolation of enantiopure (S)-2-(tetrahydrofuran-2-yl)ethanol and (R)-acetate. Mechanism: Lipases differentiate between enantiomers based on the spatial fit of the chiral center in the enzyme's active site. Pseudomonas cepacia lipase (Lipase PS) is the gold standard for this substrate.

Materials
  • Substrate: Racemic 2-(tetrahydrofuran-2-yl)ethanol (from Protocol A)

  • Enzyme: Lipase PS (Amano) immobilized on diatomite or acrylic resin.

  • Acyl Donor: Vinyl acetate (Irreversible acyl donor).

  • Solvent: tert-Butyl methyl ether (TBME) or Diisopropyl ether (DIPE).

Experimental Procedure
  • Setup: In a round-bottom flask, dissolve racemic alcohol (10 g, 86 mmol) in TBME (100 mL).

  • Acyl Donor: Add vinyl acetate (4.0 g, 46 mmol, 0.55 eq).

  • Initiation: Add Immobilized Lipase PS (1.0 g). Incubate at 30°C with orbital shaking (200 rpm).

  • Monitoring: Monitor by Chiral GC or HPLC.

    • Stop Point: Terminate reaction when conversion reaches exactly 50% (typically 24–48 hours).

  • Work-up: Filter off the enzyme (enzyme can be washed and reused).

  • Separation: The filtrate contains the (S)-alcohol (unreacted) and (R)-acetate (product). Separate via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

    • (R)-Acetate elutes first (non-polar).

    • (S)-Alcohol elutes second (polar).

Stereochemical Outcomes
FractionCompoundYield (Theoretical)ee%
Fraction 1 (R)-2-(Tetrahydrofuran-2-yl)ethyl acetate45-48%>98%
Fraction 2 (S)-2-(Tetrahydrofuran-2-yl)ethanol45-48%>97%

Part 4: Derivatization for Medicinal Chemistry

Once the chiral scaffold is in hand, it is often converted into an electrophile for coupling.

Synthesis of the Tosylate (Leaving Group Installation)

Rationale: The hydroxyl group is a poor leaving group. Tosylation activates it for nucleophilic substitution (e.g., with amines for kinase inhibitors).

  • Reagents: (S)-THF-ethanol (1.0 eq), p-Toluenesulfonyl chloride (TsCl, 1.2 eq), Triethylamine (TEA, 2.0 eq), DMAP (0.1 eq), DCM (Solvent).

  • Conditions: 0°C to RT, 4 hours.

  • Work-up: Wash with 1M HCl, then NaHCO3. Dry over MgSO4.

  • Stability Warning: THF-alkyl tosylates can be unstable; store at -20°C.

Part 5: Troubleshooting & Critical Parameters

ProblemProbable CauseCorrective Action
Incomplete Hydrogenation Catalyst poisoning (S or N impurities).Use higher catalyst loading (10%) or repurify starting furan.
Ring Opening (Hydrogenolysis) Temperature too high (>150°C) or Acidic support.Maintain T < 120°C. Avoid acidic activated carbon supports.
Low ee in Resolution Reaction ran past 50% conversion.Stop reaction strictly at 48-50% conversion. Lower Temp to 20°C.
Enzyme Aggregation Water content in solvent too high.Use molecular sieves to dry TBME before use.

Part 6: References

  • Griffith University. (2018). Hydrogenation of Furfural and Derivatives using Ni/AC-SO3H Catalysts.[4] Griffith Research Online. [Link]

  • Politecnico di Milano. (2021). Lipase-Catalyzed Kinetic Resolution of Alcohols as Intermediates for the Synthesis of Ivabradine. IRIS Institutional Archive. [Link]

  • H.E.L Group. (2025). Hydrogen Safety in Chemistry: Best Practices for Hydrogenation. H.E.L Group White Papers. [Link]

  • University of Pittsburgh. (2012). Safety Guidelines for Hydrogenation Reactions. EH&S Manual. [Link]

  • MDPI. (2019). Recent Advances in Catalytic Hydrogenation of Furfural.[7] Molecules Journal. [Link]

Sources

Advanced Protocols for 2-(Tetrahydrofuran-2-yl)ethanol: Synthesis & Functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile[1]

2-(Tetrahydrofuran-2-yl)ethanol (CAS: 33606-34-7), often confused with its lower homologue tetrahydrofurfuryl alcohol (THFA), is a critical C6-building block in drug discovery. While THFA provides a single-carbon spacer between the ring and the hydroxyl group, this compound offers a two-carbon (ethyl) spacer . This structural difference significantly alters the lipophilicity (LogP), steric freedom, and metabolic stability of the resulting pharmacophore.

This guide details the synthesis of this compound from furan precursors and its subsequent activation into electrophilic "warheads" (tosylates/bromides) for nucleophilic coupling in medicinal chemistry campaigns.

Chemical Identity Table
PropertySpecification
IUPAC Name 2-(Tetrahydrofuran-2-yl)ethanol
Common Synonyms 2-Hydroxyethyltetrahydrofuran; Tetrahydro-2-furanethanol
CAS Number 33606-34-7
Molecular Formula C₆H₁₂O₂
Molecular Weight 116.16 g/mol
Boiling Point ~200–205 °C (estimated based on homologues)
Solubility Miscible with water, ethanol, DCM, THF
Key Application Synthesis of spirocyclic scaffolds, chiral auxiliaries, and spacer-linked heterocycles

Synthesis Protocol: Catalytic Hydrogenation

Objective: Synthesize 2-(tetrahydrofuran-2-yl)ethanol from commercially available 2-(furan-2-yl)ethanol via heterogeneous catalytic hydrogenation.

Mechanistic Insight

The reduction of the aromatic furan ring requires high pressure or active catalysts. Unlike the reduction of a double bond, the resonance energy of the furan ring (~16 kcal/mol) necessitates forcing conditions. We utilize Rhodium on Carbon (Rh/C) or Raney Nickel to effect this transformation without hydrogenolysis of the C-O bond (ring opening), which is a common side reaction with acidic Pd catalysts.

Workflow Diagram

Hydrogenation Start 2-(Furan-2-yl)ethanol (Aromatic Precursor) Process High Pressure Hydrogenation Solvent: Ethanol/AcOH Start->Process Dissolve Cat 5% Rh/Al2O3 or Raney Ni H2 (50-100 bar) Cat->Process Catalysis End 2-(Tetrahydrofuran-2-yl)ethanol (Saturated Product) Process->End Reduction

Figure 1: Catalytic hydrogenation pathway preserving the cyclic ether structure.

Experimental Procedure

Reagents:

  • Substrate: 2-(Furan-2-yl)ethanol (10.0 g, 89 mmol)

  • Catalyst: 5% Rhodium on Alumina (Rh/Al₂O₃) (0.5 g, 5 wt%) or Raney Nickel (active slurry)

  • Solvent: Absolute Ethanol (100 mL)

  • Additive: Acetic Acid (0.5 mL) - promotes protonation/reduction cycles

Step-by-Step:

  • Preparation : In a high-pressure autoclave (e.g., Parr reactor), dissolve the substrate in ethanol. Add the catalyst carefully (pyrophoric risk).

  • Purging : Seal the reactor. Purge with Nitrogen (3x) followed by Hydrogen (3x) to remove oxygen.

  • Pressurization : Charge the reactor with Hydrogen gas to 50 bar (725 psi) .

  • Reaction : Heat the mixture to 60–80 °C with vigorous stirring (1000 rpm). Monitor pressure drop. Reaction is typically complete when H₂ uptake ceases (4–12 hours).

  • Work-up : Cool to room temperature. Vent H₂ carefully. Filter the catalyst through a pad of Celite (Caution: Do not let the catalyst dry out; fire hazard).

  • Isolation : Concentrate the filtrate under reduced pressure. The product is a high-boiling oil. Distillation (vacuum) is recommended for high purity (>98%).

Self-Validation (QC):

  • ¹H NMR (CDCl₃) : Disappearance of aromatic furan signals (δ 6.0–7.5 ppm). Appearance of multiplets for the THF ring protons (δ 1.5–2.0 ppm and 3.6–4.0 ppm).

  • TLC : Stain with KMnO₄ or Anisaldehyde (product does not UV absorb strongly; furan precursor does).

Functionalization Protocol: Activation as Tosylate

Objective: Convert the hydroxyl group into a p-toluenesulfonate (Tosylate) leaving group. Context: The resulting 2-(2-(Tosyloxy)ethyl)tetrahydrofuran is a potent electrophile used to attach the THF-ethyl motif to amines (secondary to tertiary) or phenols in drug synthesis.

Mechanistic Insight

This is a standard Sɴ2 activation. The use of DABCO (1,4-diazabicyclo[2.2.2]octane) or Triethylamine serves to neutralize the HCl generated. We prefer DABCO or DMAP (catalytic) with Et₃N to accelerate the reaction and prevent acid-catalyzed ring opening of the THF moiety.

Workflow Diagram

Tosylation Substrate 2-(Tetrahydrofuran-2-yl)ethanol Intermediate Tetrahedral Intermediate Substrate->Intermediate Nu: Attack on S Reagents TsCl (1.2 equiv) Et3N (2.0 equiv) DMAP (cat.) Reagents->Intermediate Product 2-(2-(Tosyloxy)ethyl)tetrahydrofuran (Active Electrophile) Intermediate->Product Elimination of Cl-

Figure 2: Activation of the hydroxyl group via Tosylation.

Experimental Procedure

Reagents:

  • Substrate: 2-(Tetrahydrofuran-2-yl)ethanol (5.0 g, 43 mmol)

  • Reagent: p-Toluenesulfonyl chloride (TsCl) (9.8 g, 51.6 mmol, 1.2 equiv)

  • Base: Triethylamine (Et₃N) (12 mL, 86 mmol, 2.0 equiv)

  • Catalyst: 4-Dimethylaminopyridine (DMAP) (100 mg, catalytic)

  • Solvent: Dichloromethane (DCM) (anhydrous, 50 mL)

Step-by-Step:

  • Setup : Flame-dry a 250 mL round-bottom flask. Cool to 0 °C under Nitrogen atmosphere.

  • Addition : Add the substrate, Et₃N, DMAP, and DCM. Stir for 5 minutes.

  • Reaction : Add TsCl portion-wise over 10 minutes to control the exotherm.

  • Aging : Allow the reaction to warm to room temperature naturally and stir for 4–6 hours.

  • Quench : Pour the mixture into ice-cold water (50 mL). Separate the organic layer.[1][2]

  • Wash : Wash the organic phase with 1M HCl (to remove excess amine), saturated NaHCO₃, and Brine.

  • Drying : Dry over MgSO₄, filter, and concentrate in vacuo.

  • Purification : The crude tosylate is often pure enough. If not, flash chromatography (Hexanes/EtOAc 8:2) is required.[3][4][5] Note: Tosylates can be unstable on silica; use neutralized silica if necessary.

Self-Validation (QC):

  • ¹H NMR : The methylene protons adjacent to the oxygen will shift downfield (from ~3.6 ppm in alcohol to ~4.1 ppm in tosylate). Appearance of aromatic tosyl signals (δ 7.3 and 7.8 ppm).

Application Protocol: Oxidative Expansion to Carboxylic Acid

Objective: Oxidize 2-(tetrahydrofuran-2-yl)ethanol to (Tetrahydrofuran-2-yl)acetic acid . Context: This acid is a bioisostere of fatty acids or gamma-aminobutyric acid (GABA) derivatives.

Mechanistic Insight

Direct oxidation of primary alcohols to carboxylic acids without affecting the ether linkage requires selective oxidants. Jones Reagent (CrO₃/H₂SO₄) is effective but generates toxic waste. A greener, highly selective method uses TEMPO (2,2,6,6-Tetramethylpiperidinyloxy) with BAIB (Bis(acetoxy)iodo)benzene) or Bleach.

Experimental Procedure (TEMPO/BAIB Method)

Reagents:

  • Substrate: 2-(Tetrahydrofuran-2-yl)ethanol (1.0 g, 8.6 mmol)

  • Catalyst: TEMPO (0.13 g, 0.86 mmol, 10 mol%)

  • Co-oxidant: BAIB (6.1 g, 18.9 mmol, 2.2 equiv)

  • Solvent: Acetonitrile/Water (1:1 mixture, 20 mL)

Step-by-Step:

  • Mixing : Dissolve substrate and TEMPO in the solvent mixture at room temperature.

  • Addition : Add BAIB in one portion. The reaction may become slightly warm.

  • Monitoring : Stir for 4 hours. The orange color of TEMPO may fade and reappear.

  • Work-up : Quench with saturated Na₂S₂O₃ (5 mL). Acidify to pH 2 with 1M HCl.

  • Extraction : Extract with Ethyl Acetate (3 x 20 mL).

  • Isolation : Dry organics (Na₂SO₄) and concentrate. The residue is the crude acid.

  • Purification : Acid-base extraction or recrystallization (if solid) / column chromatography (DCM/MeOH 95:5).

Troubleshooting & Critical Parameters

IssueProbable CauseCorrective Action
Incomplete Hydrogenation Catalyst poisoning (Sulfur from furan synthesis) or low H₂ pressure.Use higher catalyst loading (10%) or increase pressure to 80 bar. Ensure furan substrate is distilled prior to use.[6]
Ring Opening (Synthesis) Acidic conditions during hydrogenation.Avoid Pd/C with strong acids. Use Rh/C or add trace base (Na₂CO₃) if using Pd.
Low Yield (Tosylation) Hydrolysis of TsCl or product decomposition.Ensure anhydrous DCM. Keep work-up cold. Do not store the tosylate for long periods; use immediately.
Over-oxidation (TEMPO) N/A (TEMPO is selective for acid).If aldehyde is observed, increase reaction time or BAIB equivalents.

References

  • National Center for Biotechnology Information. (2016). Stereoselective Synthesis of Tetrahydrofurans. PMC - NIH. Retrieved from [Link]

  • American Chemical Society. (2016). Diastereoselective Synthesis of Highly Substituted Tetrahydrofurans. Journal of Organic Chemistry. Retrieved from [Link]

  • Google Patents. (2015). WO2015002746A2 - Biobased epoxidized fatty acid ester plasticizers.

Sources

Application Note: NMR Spectroscopy of 2-(Tetrahydrofuran-2-yl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for analytical chemists and drug development professionals. It synthesizes theoretical grounding with practical experimental protocols for the characterization of 2-(Tetrahydrofuran-2-yl)ethanol (CAS: 3193-66-2), a critical chiral building block.

Executive Summary

2-(Tetrahydrofuran-2-yl)ethanol (also known as 2-hydroxyethyltetrahydrofuran) is a valuable intermediate in the synthesis of polyether antibiotics, chiral ligands, and specialty solvents. Its structure consists of a saturated five-membered ether ring substituted at the C2 position with a hydroxyethyl side chain.

Characterizing this molecule presents specific NMR challenges:

  • Spectral Overlap: The protons on the tetrahydrofuran (THF) ring (H3, H4) often overlap with the side-chain methylene protons (H1').

  • Chirality: The C2 stereocenter renders the ring protons diastereotopic, increasing multiplet complexity.

  • Solvent Effects: The hydroxyl proton chemical shift and coupling are highly solvent-dependent.

This guide provides a validated protocol for the complete assignment of 2-(Tetrahydrofuran-2-yl)ethanol using 1H, 13C, and 2D NMR techniques.

Chemical Context & Structure

IUPAC Name: 2-(Tetrahydrofuran-2-yl)ethanol Molecular Formula: C6H12O2 Molecular Weight: 116.16 g/mol Chiral Center: C2 (Available as (S)-, (R)-, or racemate)[1]

Structural Numbering Scheme

For the purpose of this assignment, the following numbering is used:

  • Ring: O1 (Oxygen), C2 (Methine), C3 (Methylene), C4 (Methylene), C5 (Methylene).

  • Side Chain: C1' (Methylene attached to C2), C2' (Methylene attached to OH).

Experimental Protocol

Sample Preparation

Proper sample preparation is critical to resolve the hydroxyl coupling and minimize line broadening.

ParameterRecommendationRationale
Solvent DMSO-d6 (Primary) or CDCl3 (Secondary)DMSO-d6 slows proton exchange, often allowing observation of the OH triplet and distinct vicinal couplings. CDCl3 is standard but OH peak may broaden or drift.
Concentration 10–20 mg in 0.6 mLSufficient signal-to-noise (S/N) for 13C and 2D experiments without viscosity broadening.
Tube Quality 5 mm High-Precision (e.g., Wilmad 528-PP)Ensures field homogeneity (shimming) for resolving complex multiplets.
Additives None initiallyAvoid D2O shake initially to preserve OH signal for integration validation.
Acquisition Parameters (600 MHz equivalent)
  • Temperature: 298 K (25 °C).

  • Relaxation Delay (d1): 2.0 s (1H), 2.0 s (13C). Note: Ensure d1 > 3T1 for quantitative integration.*

  • Pulse Angle: 30° (to prevent saturation).

  • Scans (ns): 16 (1H), 1024 (13C), 8 (COSY/HSQC).

  • Apodization: 0.3 Hz Line Broadening (LB) for 1H; Exponential for 13C.

Spectral Analysis & Assignment Logic

1H NMR Interpretation

The spectrum is divided into three distinct regions. The integration ratio must be 1:2:2:2:2:2:1 (if OH is visible).

  • The Deshielded Region (3.5 – 4.0 ppm):

    • Contains protons alpha to oxygen.[2]

    • H-2 (Ring Methine): A complex multiplet around 3.8 – 4.0 ppm . It couples to H-3 (ring) and H-1' (side chain).

    • H-5 (Ring Methylene): Two diastereotopic protons appearing as multiplets around 3.6 – 3.8 ppm .

    • H-2' (Side Chain Methylene): Triplet (or dt) around 3.5 – 3.7 ppm , adjacent to the OH.

  • The Shielded Region (1.4 – 2.1 ppm):

    • Contains protons beta/gamma to oxygen.

    • H-3 & H-4 (Ring Methylenes): Overlapping multiplets in the 1.5 – 2.0 ppm range.

    • H-1' (Side Chain Methylene): A quartet-like multiplet around 1.6 – 1.8 ppm . This signal is critical; it bridges the ring (H-2) and the terminal alcohol (H-2').

  • The Hydroxyl Proton:

    • In CDCl3: Broad singlet, variable position (2.0 – 4.0 ppm).

    • In DMSO-d6: Sharp triplet ~4.3-4.5 ppm (coupling to H-2').

Representative Chemical Shift Data (CDCl3)

Note: Values are representative of high-field spectra referenced to TMS (0.00 ppm).

Atom PositionType1H Shift (ppm)Multiplicity13C Shift (ppm)Assignment Logic
C-2 CH3.90 – 4.05Multiplet~79.5Alpha to ether O + Branch point
C-5 CH23.70 – 3.85Multiplet~68.0Alpha to ether O
C-2' CH23.60 – 3.75Triplet (J~6 Hz)~62.0Alpha to OH (Terminal)
C-1' CH21.65 – 1.85Multiplet~36.5Beta to OH / Alpha to Ring
C-3 CH21.85 – 2.05Multiplet~31.0Beta to ether O
C-4 CH21.45 – 1.65Multiplet~26.0Gamma to ether O
2D NMR Workflow for Confirmation

Because the H-1', H-3, and H-4 protons overlap significantly, 1D NMR is insufficient for unambiguous assignment. A 2D workflow is required.

Graphviz Workflow Diagram:

NMR_Assignment_Flow Start Start: 1H NMR Spectrum Identify_O Identify Alpha-O Protons (3.5 - 4.1 ppm) Start->Identify_O COSY_Step COSY Experiment: Trace Connectivity Identify_O->COSY_Step SideChain Isolate Side Chain: H-2' (t) ↔ H-1' (m) ↔ H-2 (m) COSY_Step->SideChain 3J Coupling RingSystem Isolate Ring System: H-5 ↔ H-4 ↔ H-3 ↔ H-2 COSY_Step->RingSystem 3J Coupling HSQC_Step HSQC Experiment: Assign Carbon Backbone SideChain->HSQC_Step RingSystem->HSQC_Step Final Final Structure Confirmation HSQC_Step->Final

Figure 1: Logic flow for the structural assignment of 2-(Tetrahydrofuran-2-yl)ethanol using 1D and 2D NMR.

Step-by-Step 2D Analysis:

  • COSY (Correlation Spectroscopy):

    • Start at the distinct H-2' (terminal CH2). Look for a cross-peak to H-1' (approx 1.7 ppm).

    • From H-1' , look for the cross-peak to H-2 (methine, ~3.9 ppm). This confirms the attachment of the side chain to the ring.

    • From H-2 , trace the ring: H-2 → H-3 → H-4 → H-5 .

  • HSQC (Heteronuclear Single Quantum Coherence):

    • Use HSQC to resolve the overlapping aliphatic region.

    • C-2 (Methine) will phase opposite to C-3, C-4, C-5 (Methylenes) in edited-HSQC (or DEPT-135), allowing immediate identification of the chiral center.

  • HMBC (Heteronuclear Multiple Bond Coherence):

    • Critical for confirming the ether linkage. Look for long-range coupling from H-1' to C-2 and C-3 .

Quality Control & Troubleshooting

Common Impurities
  • Tetrahydrofurfuryl Alcohol (THFA): The starting material (if synthesized via homologation).

    • Differentiation: THFA lacks the C-1' methylene. Its side chain is -CH2OH directly attached to the ring. In THFA, the H-2 methine appears slightly more downfield, and the integration of the aliphatic region will differ.

  • Water: In DMSO-d6, water appears at ~3.33 ppm.[2][3] In CDCl3, ~1.56 ppm.[2][3]

    • Impact: Water can exchange with the OH proton, broadening it or merging signals.

Stereochemistry Verification

If the sample is enantiopure (e.g., (S)-isomer), NMR in an achiral solvent (CDCl3) will not distinguish it from the racemate or (R)-isomer.

  • Protocol for ee% determination:

    • Acquire baseline 1H NMR in CDCl3.

    • Add chiral shift reagent (e.g., Eu(hfc)3 ).

    • Monitor the splitting of the H-2' (side chain) or H-2 (methine) signals. The racemate will split into two distinct sets of signals; the pure enantiomer will remain a single set (minor impurities may appear).

References

  • General NMR Solvent Data

    • Gottlieb, H. E.; Kotlyar, V.; Nudelman, A. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." J. Org.[3] Chem.1997 , 62, 7512–7515.[2] Link

  • Related Tetrahydrofuran Derivatives (Synthesis & Spectra)
  • Spectral Database for Organic Compounds (SDBS)

    • National Institute of Advanced Industrial Science and Technology (AIST). Search for "Tetrahydrofurfuryl alcohol" (SDBS No. 2026) as a reference homolog. Link

  • Claridge, T. D. W. High-Resolution NMR Techniques in Organic Chemistry. 3rd Ed., Elsevier, 2016.

Disclaimer: This protocol is designed for research purposes. Chemical shifts may vary slightly based on concentration, temperature, and specific solvent batches.[4]

Sources

Application Note: Mass Spectrometry Analysis of 2-(Tetrahydrofuran-2-yl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a comprehensive technical guide for the mass spectrometry analysis of 2-(Tetrahydrofuran-2-yl)ethanol (CAS: 33606-34-7). It addresses the specific challenges of analyzing small, polar cyclic ethers and provides validated protocols for both GC-MS and LC-MS platforms.

Introduction & Chemical Context

2-(Tetrahydrofuran-2-yl)ethanol (THFE), often synthesized via the hydrogenation of 2-(furan-2-yl)ethanol, is a critical intermediate in the synthesis of pharmaceuticals and specialty solvents. Its structure consists of a saturated tetrahydrofuran (THF) ring substituted at the C2 position with a hydroxyethyl chain.

Analytical Significance: The analysis of THFE presents distinct challenges:

  • Polarity: The primary hydroxyl group causes peak tailing on non-polar GC columns and requires careful mobile phase selection in LC.

  • Fragmentation: In Electron Ionization (EI), the molecule exhibits extensive fragmentation, often resulting in a weak molecular ion (

    
    ).
    
  • Impurity Profiling: Common impurities include the aromatic starting material (2-(furan-2-yl)ethanol) and ring-opening byproducts, which must be distinguished by their mass spectral fingerprints.

Chemical Properties Table
PropertyData
Chemical Name 2-(Tetrahydrofuran-2-yl)ethanol
CAS Number 33606-34-7
Molecular Formula

Molecular Weight 116.16 g/mol
Boiling Point ~200 °C (Predicted)
Solubility Miscible with water, ethanol, THF
Key Structural Feature THF ring + Primary Alcohol

Method Development Strategy

The choice of ionization technique is dictated by the analytical goal. We employ a dual-stream strategy:

  • Pathway A (GC-MS - EI): The Gold Standard for raw material purity and impurity profiling. Derivatization is recommended to improve volatility and peak symmetry.

  • Pathway B (LC-MS/MS - ESI): Required for biological matrices (e.g., pharmacokinetic studies) or when analyzing aqueous formulations where extraction is difficult.

Analytical Workflow Diagram

AnalyticalWorkflow Sample Sample Source (Synthesis/Bio-fluid) Prep Sample Preparation Sample->Prep Decision Matrix Type? Prep->Decision Deriv Derivatization (BSTFA/TMCS) Decision->Deriv Organic/Synthesis Direct Direct Injection (Dilute & Shoot) Decision->Direct Aqueous/Bio GC_Path GC-MS (EI) Purity & Impurities Data Data Analysis (NIST Lib / MRM) GC_Path->Data LC_Path LC-MS/MS (ESI) Trace/Biological LC_Path->Data Deriv->GC_Path Direct->LC_Path

Caption: Decision matrix for selecting the optimal ionization route based on sample origin.

Protocol 1: GC-MS Analysis (Purity & Impurities)

Objective: To confirm identity and quantify impurities such as under-reduced furan derivatives.

Sample Preparation (Derivatization)

While THFE can be analyzed directly, the hydroxyl group interacts with active sites in the liner and column. Silylation is strongly recommended.

  • Aliquot: Transfer 10 mg of sample into a GC vial.

  • Solvent: Add 1 mL of anhydrous Pyridine or Acetonitrile.

  • Reagent: Add 100 µL of BSTFA + 1% TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide).

  • Reaction: Incubate at 60°C for 30 minutes.

  • Dilution: Dilute 1:10 with Hexane before injection.

Instrument Parameters
ParameterSettingRationale
Column DB-5MS UI (30m x 0.25mm x 0.25µm)Low bleed, standard non-polar phase separates isomers well.
Carrier Gas Helium @ 1.0 mL/minConstant flow for stable retention times.
Inlet Temp 250 °CEnsures rapid volatilization without thermal degradation.
Injection Split 50:1Prevents column overload; high split ratio for neat liquids.
Oven Program 50°C (1 min) → 10°C/min → 280°C (3 min)Slow ramp separates low-boiling solvent impurities.
Source Temp 230 °CStandard EI source temperature.
Ionization EI (70 eV)Standard energy for library matching (NIST/Wiley).
Mass Spectral Interpretation (EI)

The electron impact spectrum of THFE (MW 116) follows specific cleavage pathways driven by the ether oxygen and the hydroxyl group.

  • Molecular Ion (

    
    ):  m/z 116 (Weak).
    
  • Base Peak: m/z 71.

    • Mechanism:[1] Alpha-cleavage at the ring-chain bond. The charge remains on the THF ring (

      
      ).
      
  • Diagnostic Fragments:

    • m/z 98 (

      
      ):  Loss of water (
      
      
      
      ). Characteristic of alcohols.
    • m/z 85 (

      
      ):  Loss of the hydroxymethyl radical (
      
      
      
      ).
    • m/z 45 (

      
      ):  The hydroxyethyl side chain fragment.
      
    • m/z 43 (

      
      ):  Ring fragmentation product.
      

Impurity Marker: If a peak at m/z 112 is observed, it indicates the presence of 2-(Furan-2-yl)ethanol (aromatic impurity), signaling incomplete hydrogenation during synthesis.

Protocol 2: LC-MS/MS Analysis (Trace/Biological)

Objective: High-sensitivity quantification in plasma or aqueous buffers.

Sample Preparation
  • Protein Precipitation: Mix 50 µL plasma with 150 µL cold Acetonitrile. Vortex and centrifuge.

  • Supernatant: Transfer supernatant to LC vial.

  • Dilution: Dilute 1:1 with water to match initial mobile phase strength.

Instrument Parameters
ParameterSettingRationale
Column C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50mm, 1.8µm)Retains the moderately polar THFE.
Mobile Phase A Water + 0.1% Formic AcidProton source for ionization.
Mobile Phase B Acetonitrile + 0.1% Formic AcidOrganic modifier.
Gradient 5% B (0-1 min) → 95% B (5 min) → 95% B (7 min)Fast gradient; THFE elutes early (~2-3 min).
Flow Rate 0.4 mL/minOptimal for ESI efficiency.
Ionization ESI Positive ModeForms

and

adducts.
MRM Transitions (Quantification)

For Triple Quadrupole (QqQ) systems, use the following transitions:

  • Precursor Ion: 117.1 (

    
    )
    
  • Quantifier Product: 99.1 (

    
    ) - Loss of water is the dominant channel.
    
  • Qualifier Product: 71.1 (

    
    ) - Ring fragment.
    
  • Collision Energy: 10-15 eV (Optimize for specific instrument).

Fragmentation Mechanism & Logic

Understanding the fragmentation is crucial for verifying the compound's identity against isomers. The following diagram illustrates the primary dissociation pathways in EI mode.

Fragmentation M_Ion Molecular Ion [M]+ m/z 116 WaterLoss Dehydration [M-H2O]+ m/z 98 M_Ion->WaterLoss - H2O (18) AlphaCleavage Alpha Cleavage (Ring-Chain) M_Ion->AlphaCleavage RingFrag THF Ring Cation C4H7O+ m/z 71 (Base Peak) AlphaCleavage->RingFrag Charge on Ring ChainFrag Side Chain C2H5O+ m/z 45 AlphaCleavage->ChainFrag Charge on Chain

Caption: Primary fragmentation pathways of 2-(Tetrahydrofuran-2-yl)ethanol in EI MS.

Validation & Quality Control

To ensure data trustworthiness (E-E-A-T), the following criteria must be met:

  • System Suitability:

    • Inject a standard (10 µg/mL) 5 times. RSD of peak area must be < 2.0%.

    • Tailing Factor (

      
      ) must be < 1.5. If higher, trim the GC column or replace the LC guard column.
      
  • Linearity:

    • Construct a calibration curve from 1 µg/mL to 100 µg/mL.

      
       should be > 0.995.
      
  • Carryover:

    • Inject a blank solvent immediately after the highest standard. Peak area in blank should be < 0.1% of the standard.

Troubleshooting Common Issues

  • Issue: No signal in ESI+.

    • Cause: Compound is neutral and small.

    • Solution: Switch to APCI (Atmospheric Pressure Chemical Ionization) or monitor the Sodium adduct (

      
      , m/z 139) which is often more stable for ether-alcohols.
      
  • Issue: Split peaks in GC.

    • Cause: The compound is chiral (one stereocenter at C2), but standard columns won't separate enantiomers. Split peaks usually indicate thermal degradation or column overload.

    • Solution: Lower injection volume or inlet temperature.

References

  • ChemicalBook. (2025). 2-(Tetrahydrofuran-2-yl)ethanol Properties and CAS 33606-34-7.[2][3][4][5] Retrieved from

  • BenchChem. (2025).[6][7] Synthesis and Impurity Profiling of Tetrahydrofuran Derivatives. Retrieved from

  • NIST Mass Spectrometry Data Center. (2023). General Fragmentation of Cyclic Ethers and Alcohols. National Institute of Standards and Technology. Retrieved from

  • McLafferty, F. W., & Turecek, F. (1993). Interpretation of Mass Spectra. University Science Books.

Sources

Application Note: Gas Chromatography Methods for 2-(Tetrahydrofuran-2-yl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol guide is designed for researchers and analytical scientists involved in the characterization and quality control of 2-(Tetrahydrofuran-2-yl)ethanol .

Introduction & Chemical Context

2-(Tetrahydrofuran-2-yl)ethanol (CAS: 35942-95-1), often synthesized via the hydrogenation of 2-furanethanol or reduction of tetrahydro-2-furoic acid esters, represents a challenge for gas chromatography due to its dual polarity.[1] The molecule contains a polar hydroxyl group capable of hydrogen bonding and a cyclic ether moiety.[1]

  • Boiling Point: ~220–230 °C (atm); 113 °C at 7 Torr.[1]

  • Challenge: The hydroxyl group induces peak tailing on non-polar stationary phases due to active site adsorption.[1]

  • Solution: This guide presents two orthogonal approaches:

    • Direct Injection (Method A): Utilizes a Polyethylene Glycol (PEG) stationary phase for direct quantification without sample alteration.[1]

    • Derivatization (Method B): Utilizes Silylation (TMS) with a non-polar phase for trace impurity profiling and mass spectral confirmation.[1]

Method Development Strategy

The selection of the stationary phase is the critical variable. The decision matrix below outlines the logic for selecting the appropriate protocol based on analytical needs.

Figure 1: Method Selection Decision Tree

MethodSelection Start Start: Define Analytical Goal Goal Primary Goal? Start->Goal Assay Purity / Assay (>95%) Goal->Assay Quantification Trace Trace Impurities / Identification Goal->Trace Structure Elucidation Direct Method A: Direct Injection (WAX Column) Assay->Direct Fast, No Prep Deriv Method B: Derivatization (TMS) (5% Phenyl Column) Trace->Deriv High Resolution, MS Compatible Valid Final Method Validation Direct->Valid Validate: Linearity, Precision Deriv->Valid

Caption: Decision workflow for selecting between direct injection (WAX) and derivatization (5-MS) based on analytical requirements.

Protocol A: Direct Injection (Purity Assay)

Objective: Routine purity analysis and reaction monitoring.[1] Rationale: A Polyethylene Glycol (PEG) stationary phase (e.g., DB-WAX, CP-Wax 52 CB) matches the polarity of the analyte, deactivating the hydroxyl interaction and producing sharp, symmetrical peaks.

Instrument Configuration
ParameterSetting
GC System Agilent 7890B / 8890 or equivalent
Detector Flame Ionization Detector (FID) @ 260 °C
Inlet Split/Splitless @ 250 °C
Liner Ultra Inert Split Liner with glass wool (deactivated)
Carrier Gas Helium or Hydrogen (Constant Flow: 1.2 mL/min)
Column Specifications
  • Phase: Polyethylene Glycol (PEG) - Equivalent to USP Phase G16[1]

  • Dimensions: 30 m × 0.25 mm ID × 0.25 µm film thickness[1]

  • Recommended Columns: Agilent DB-WAX UI, Restek Rtx-Wax, Phenomenex ZB-WAX.[1]

Temperature Program
StepRate (°C/min)Temperature (°C)Hold Time (min)
Initial-601.0
Ramp 1102405.0
Total Time24.0 min
Sample Preparation
  • Diluent: Methanol or Acetonitrile (HPLC Grade).[1]

  • Concentration: Prepare a 1.0 mg/mL solution of the sample.

  • Filtration: Filter through a 0.22 µm PTFE syringe filter if particulates are visible.[1]

  • Injection Volume: 1.0 µL (Split Ratio 50:1).

Protocol B: Derivatization (Trace Impurities & MS)

Objective: Identification of non-polar synthesis byproducts and confirmation of structure via GC-MS. Rationale: Silylation with BSTFA caps the hydroxyl group, converting the analyte to its Trimethylsilyl (TMS) ether. This increases volatility and allows the use of non-polar columns (5% Phenyl) which generally offer higher plate counts and thermal stability for impurity separation.[1]

Reagents[2][3]
  • Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) + 1% TMCS.[1]

  • Solvent: Anhydrous Pyridine or Dichloromethane.[1]

Derivatization Workflow
  • Weigh: Transfer ~10 mg of sample into a 2 mL GC vial.

  • Dissolve: Add 500 µL of Anhydrous Pyridine.

  • React: Add 200 µL of BSTFA + 1% TMCS.

  • Incubate: Cap and heat at 60 °C for 30 minutes.

  • Cool: Allow to cool to room temperature.

  • Inject: Inject directly or dilute with Ethyl Acetate if detector saturation occurs.[1]

GC-MS Conditions
  • Column: 5% Phenyl-arylene / 95% Dimethylpolysiloxane (e.g., DB-5MS, Rxi-5Sil MS).[1]

  • Inlet: 280 °C, Split 20:1.

  • Oven: 50 °C (1 min) → 15 °C/min → 300 °C (3 min).

  • MS Source: EI Mode (70 eV), Source Temp 230 °C, Quad Temp 150 °C.

  • Scan Range: 35–450 m/z.[1]

Validation Parameters (Self-Validating System)

To ensure trustworthiness, the method must pass the following System Suitability Tests (SST) before every run.

System Suitability Criteria
ParameterAcceptance CriteriaLogic
Tailing Factor (

)

Ensures inertness of the system (critical for alcohols).[1]
Resolution (

)

Between analyte and nearest impurity (often 2-furanethanol).[1]
Precision (RSD)

Based on 6 replicate injections of standard.
Signal-to-Noise

For the Limit of Quantitation (LOQ).[1]
Linearity & Range
  • Range: 0.05 mg/mL to 2.0 mg/mL.[1]

  • Criterion: Correlation coefficient (

    
    ) 
    
    
    
    .[1][2][3]

Troubleshooting & Causality

Common issues encountered with tetrahydrofuran derivatives and their mechanistic solutions.

Figure 2: Troubleshooting Logic Flow

Troubleshooting Issue Observed Issue Tailing Peak Tailing Issue->Tailing Ghost Ghost Peaks Issue->Ghost Drift RT Drift Issue->Drift RootCause Root Cause Solution Corrective Action ActiveSites Active Silanols (Liner/Column) Tailing->ActiveSites Carryover Injector Condensation Ghost->Carryover Leaks Carrier Gas Leak Drift->Leaks Trim Trim Column / Change Liner (Use Ultra Inert) ActiveSites->Trim Bake Increase Inlet Temp or Solvent Washes Carryover->Bake Tighten Leak Check / Septum Replace Leaks->Tighten

Caption: Diagnostic flow for resolving common chromatographic anomalies associated with polar ether-alcohols.[1]

Specific Issues:
  • Peak Tailing:

    • Cause: The hydroxyl group of 2-(Tetrahydrofuran-2-yl)ethanol interacts with exposed silanols in the liner or column head.[1]

    • Fix: Use "Ultra Inert" or deactivated wool liners.[1] If using Method A (WAX), ensure the column is not phase-collapsed (avoid 100% aqueous injections).[1]

  • Carryover:

    • Cause: High boiling point (~230 °C) can lead to condensation in cooler spots of the injector.[1]

    • Fix: Maintain inlet temperature

      
      . Perform blank injections with pure solvent between high-concentration samples.[1]
      

References

  • NIST Chemistry WebBook. Tetrahydrofuran Properties and Spectra.[1] National Institute of Standards and Technology.[1] Link[1]

  • Restek Corporation. Analysis of Alcohols and Aldehydes in Alcoholic Beverages (Column Selection Guide).Link

  • Phenomenex. Derivatization for Gas Chromatography: Silylation Reagents.Link

  • Agilent Technologies. Hydrocarbons – alkanes and tetrahydrofuran Determination of THF in technical cyclohexane.[1][4]Link

  • PubChem. 2-(Furan-2-yl)ethanol Compound Summary (Precursor/Impurity Data). National Library of Medicine.[1] Link[1]

Sources

Application Note: HPLC Analysis of 2-(Tetrahydrofuran-2-yl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed to serve as a definitive technical guide for the HPLC analysis of 2-(Tetrahydrofuran-2-yl)ethanol (CAS: 33606-34-7).

Unlike standard pharmaceutical intermediates, this analyte presents a specific "stealth" challenge: it lacks a conjugated


-system, rendering standard UV detection (254 nm) useless. The protocols below prioritize Refractive Index (RID)  and Evaporative Light Scattering (ELSD)  detection as the most robust, self-validating systems for this molecule.

Analyte: 2-(Tetrahydrofuran-2-yl)ethanol Alternative Names: 2-Hydroxyethyltetrahydrofuran; Tetrahydro-2-furanethanol CAS: 33606-34-7 Molecular Formula:


Molecular Weight:  116.16  g/mol 

Introduction & Analytical Challenges

2-(Tetrahydrofuran-2-yl)ethanol is a polar, saturated ether-alcohol often used as a specialty solvent or chiral building block. Its analysis is complicated by two factors:

  • Lack of Chromophore: The molecule consists solely of

    
    -bonds and non-conjugated oxygen lone pairs. It is effectively "invisible" to standard UV-Vis detectors above 210 nm.
    
  • Polarity: The presence of both an ether ring and a primary hydroxyl group imparts significant polarity, leading to poor retention on standard C18 columns (dewetting) and potential co-elution with the solvent front.

Strategic Solution: To ensure scientific integrity, this guide rejects standard UV methods (which are prone to noise at 200–205 nm) and establishes a Universal Detection Strategy using RID for isocratic assay and ELSD for gradient impurity profiling.

Method Development Logic (The "Why")

The selection of the stationary phase and detector is governed by the physicochemical properties of the analyte.[1]

Stationary Phase Selection
  • Standard C18: Risk of pore dewetting due to the need for highly aqueous mobile phases (95%+ water) to retain this polar analyte.

  • Recommended: C18-AQ (Aqua) or Polar-Embedded C18 . These phases are compatible with 100% aqueous conditions and engage in secondary hydrogen bonding with the ether/alcohol groups, enhancing retention and peak shape.

Detector Selection
  • UV (200–210 nm): Not Recommended. While theoretically possible, the signal-to-noise ratio is poor, and interference from mobile phase solvents (e.g., methanol cut-off ~205 nm) compromises accuracy.

  • RID (Refractive Index): Recommended for Assay. The analyte modifies the refractive index of the mobile phase. Best for isocratic methods at high concentrations (>0.1 mg/mL).

  • ELSD (Evaporative Light Scattering): Recommended for Impurities. Independent of optical properties; detects any non-volatile analyte. Allows for gradient elution.[2]

Experimental Protocols

Protocol A: HPLC-RID (Assay & Purity)

Best for: Raw material purity testing, high-concentration formulation analysis.

System Suitability:

  • Linearity:

    
     (Range: 0.5 – 10 mg/mL)
    
  • Precision: RSD < 2.0% (n=6)

ParameterCondition
Instrument HPLC with Refractive Index Detector (RID)
Column C18-AQ (e.g., YMC-Triart C18, 5 µm, 250 x 4.6 mm)
Mobile Phase Isocratic: 10 mM Ammonium Acetate (pH 4.5) : Acetonitrile (90:10 v/v)
Flow Rate 1.0 mL/min
Temperature Column: 30°C
Injection Vol 20 µL
Run Time 15 – 20 minutes

Step-by-Step Methodology:

  • Equilibration: Purge the RID reference cell with the exact premixed mobile phase for at least 30 minutes until the baseline drift is < 10 nRIU/hr.

  • Sample Prep: Dissolve 50 mg of analyte in 50 mL of Mobile Phase (1.0 mg/mL). Filter through a 0.45 µm PTFE filter.

  • Blank Run: Inject mobile phase to identify system peaks (solvent front).

  • Analysis: Inject standard and samples. The analyte is expected to elute between 6–10 minutes (k' ≈ 2–3).

Protocol B: HPLC-ELSD (Trace Impurities)

Best for: Detecting low-level impurities, degradation products, or cleaning validation.

ParameterCondition
Instrument HPLC with ELSD (or CAD)
Column Polar-Embedded C18 (e.g., Phenomenex Synergi Fusion-RP, 4 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 0-2 min: 5% B (Hold); 2-15 min: 5% → 60% B; 15-20 min: 5% B
ELSD Settings Drift Tube: 50°C
Flow Rate 0.8 mL/min

Step-by-Step Methodology:

  • Gas Supply: Ensure clean, dry Nitrogen is supplied to the ELSD to prevent baseline noise from moisture.

  • Gradient Optimization: The initial 5% organic hold is critical to separate the polar analyte from the void volume.

  • Curve Fitting: ELSD response is non-linear (log-log). Use a power-law regression (

    
    ) for quantitation.
    

Visualization of Analytical Workflow

The following diagram illustrates the decision logic for selecting the correct detection method based on the analytical goal.

HPLC_Workflow Start Start: 2-(Tetrahydrofuran-2-yl)ethanol Analysis Goal Define Analytical Goal Start->Goal Assay Goal: Purity/Assay (>0.1%) Goal->Assay High Conc. Trace Goal: Trace Impurities (<0.1%) Goal->Trace Low Conc. MethodA Protocol A: HPLC-RID (Isocratic, Robust) Assay->MethodA Primary Choice MethodB Protocol B: HPLC-ELSD (Gradient, Sensitive) Trace->MethodB Primary Choice Deriv Alternative: Derivatization (Benzoyl Chloride + UV) Trace->Deriv If ELSD unavailable Result1 Result1 MethodA->Result1 Data: % Purity Result2 Result2 MethodB->Result2 Data: Impurity Profile

Figure 1: Decision tree for selecting the appropriate detection mode based on sensitivity requirements.

Troubleshooting & Critical Parameters

IssueProbable CauseCorrective Action
Drifting Baseline (RID) Temperature fluctuation or mobile phase degassing.Thermostat the column and detector cell. Use pre-mixed, vacuum-degassed solvents. Do not use on-line mixing for RID.
Early Elution (k' < 1) Phase collapse (Dewetting).Switch to a "C18-AQ" or "Polar-Embedded" column designed for 100% water.
Low Sensitivity (ELSD) High background noise or low evaporation temp.Increase drift tube temperature (careful not to volatilize analyte). Ensure mobile phase is volatile (use Ammonium Acetate/Formate).
Ghost Peaks Contaminated mobile phase.Use HPLC-grade water. Filter buffers daily to prevent bacterial growth (which scatters light in ELSD).

References

  • Chemical Identity & Properties

    • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 33606-34-7, 2-(Tetrahydrofuran-2-yl)ethanol. Retrieved from [Link]

  • Detection of Non-Chromophoric Analytes

    • Shinde, V. (2020). Analytical Method Development Approach When Compounds Don't Have UV Chromophore. Veeprho. Retrieved from [Link]

  • Universal Detection Strategies (ELSD/RID)

    • European Pharmaceutical Review (2015). Universal detection in high performance liquid chromatography. Retrieved from [Link]

  • THF Derivative Analysis Context

    • Restek Corporation (2016). Is it OK to use THF on my HPLC? (Context on THF solvent cutoffs and compatibility). Retrieved from [Link]

Sources

Technical Guide: 2-(Tetrahydrofuran-2-yl)ethanol in Flavor & Fragrance Synthesis

[1]

Part 1: Molecule Profile & Strategic Relevance

2-(Tetrahydrofuran-2-yl)ethanol is the saturated analog of the well-known flavor ingredient 2-Furanethanol (FEMA 4055).[1] While the unsaturated furan derivatives are prized for their potent floral and meaty notes, the tetrahydrofuran (THF) counterparts offer a distinct, softer, and more solvent-like profile (ethereal, oily-green, faint floral).

In F&F synthesis, this alcohol serves two critical roles:

  • Precursor Scaffold: It is the immediate precursor to a class of saturated esters (e.g., 2-(Tetrahydrofuran-2-yl)ethyl acetate) which possess enhanced stability and fruitier, less "burnt" nuances compared to their furan analogs.[1]

  • Solvent & Fixative: Due to its polarity and low volatility, it functions as a fixative for volatile top notes in complex fragrance formulations.

Chemical Identity
ParameterDetail
IUPAC Name 2-(Tetrahydrofuran-2-yl)ethanol
CAS Number 33606-34-7
Synonyms Tetrahydro-2-furanethanol; 2-(2-Hydroxyethyl)tetrahydrofuran
Molecular Formula C₆H₁₂O₂
Molecular Weight 116.16 g/mol
Key Precursor 2-Furanethanol (CAS 3711-01-1, FEMA 4055)
Related FEMA FEMA 3056 (Tetrahydrofurfuryl alcohol - homolog)

Part 2: Synthesis of the Core Scaffold

The industrial preparation of 2-(Tetrahydrofuran-2-yl)ethanol is achieved via the catalytic hydrogenation of 2-Furanethanol.[1] This reduction removes the aromatic character of the furan ring, significantly altering the odor profile and chemical reactivity.

Reaction Pathway

The reaction involves the saturation of the two double bonds in the furan ring using a heterogeneous catalyst (typically Palladium or Nickel) under hydrogen pressure.

SynthesisPathwayFuran2-Furanethanol(FEMA 4055)C6H8O2THF_Alc2-(Tetrahydrofuran-2-yl)ethanol(Target Scaffold)C6H12O2Furan->THF_Alc Hydrogenation 80-100°CH2H2 (Gas)(30-50 bar)H2->THF_AlcCatalystCatalyst(5% Pd/C or Raney Ni)Catalyst->THF_Alc

Figure 1: Catalytic hydrogenation pathway from 2-Furanethanol to 2-(Tetrahydrofuran-2-yl)ethanol.

Experimental Protocol: Hydrogenation

Objective: Synthesize 2-(Tetrahydrofuran-2-yl)ethanol with >98% purity.

Reagents:

  • Substrate: 2-Furanethanol (1.0 eq)[1]

  • Catalyst: 5% Pd/C (5 wt% loading relative to substrate) or Raney Nickel (active).[1]

  • Solvent: Ethanol or Isopropanol (optional, can run neat).

  • Hydrogen gas.

Procedure:

  • Loading: Charge a high-pressure autoclave (e.g., Parr reactor) with 2-Furanethanol and the catalyst. If using a solvent, add it now to achieve a 0.5 M concentration.

  • Purging: Seal the reactor and purge three times with Nitrogen (N₂) to remove oxygen, then three times with Hydrogen (H₂).

  • Reaction: Pressurize with H₂ to 30–50 bar . Heat the mixture to 80–100°C with vigorous stirring (1000 rpm).

    • Note: The reaction is exothermic. Monitor temperature spikes carefully.

  • Monitoring: Monitor H₂ uptake. The reaction is complete when pressure stabilizes (typically 4–6 hours).

  • Work-up: Cool to room temperature. Vent H₂ carefully. Filter the catalyst through a Celite pad (Caution: Pyrophoric catalyst).

  • Purification: Concentrate the filtrate (if solvent used) and purify via fractional distillation under reduced pressure (bp approx. 100-105°C at 10 mmHg).

Part 3: Application - Synthesis of Flavor Esters[1]

The primary utility of 2-(Tetrahydrofuran-2-yl)ethanol in F&F is as a precursor to esters.[1] These esters (Acetate, Propionate, Butyrate) exhibit fruity, ethereal, and green notes that are highly valued in fruit flavor reconstitution (e.g., pear, apple, tropical).

Target Molecule: 2-(Tetrahydrofuran-2-yl)ethyl acetate

This ester combines the ethereal lift of the THF ring with the sweet fruitiness of the acetate moiety.[1]

EsterificationAlcohol2-(Tetrahydrofuran-2-yl)ethanolEster2-(Tetrahydrofuran-2-yl)ethyl acetate(Fruity/Green Flavor)Alcohol->Ester Esterification RT to 50°CByproductAcetic AcidAlcohol->ByproductAcAnhydrideAcetic Anhydride(or Acetyl Chloride)AcAnhydride->Ester Esterification RT to 50°CAcAnhydride->ByproductCatalystCatalyst(DMAP / Pyridine)Catalyst->Ester

Figure 2: Esterification workflow for the synthesis of the acetate derivative.

Experimental Protocol: Esterification

Objective: Synthesize 2-(Tetrahydrofuran-2-yl)ethyl acetate.

Reagents:

  • 2-(Tetrahydrofuran-2-yl)ethanol (1.0 eq)[1]

  • Acetic Anhydride (1.2 eq)[1]

  • Pyridine (1.5 eq) or Triethylamine (1.5 eq) with catalytic DMAP (0.1 eq).[1]

  • Solvent: Dichloromethane (DCM) or Toluene.

Procedure:

  • Setup: In a round-bottom flask equipped with a drying tube, dissolve the alcohol in DCM.

  • Addition: Add Pyridine and DMAP. Cool the mixture to 0°C in an ice bath.

  • Acylation: Dropwise add Acetic Anhydride over 20 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 3–5 hours. Monitor by TLC or GC.

  • Quench: Quench the reaction with saturated NaHCO₃ solution to neutralize excess acid/anhydride.

  • Extraction: Separate the organic layer. Wash with 1M HCl (to remove pyridine), then brine, and dry over MgSO₄.

  • Isolation: Evaporate solvent. Purify the crude ester by vacuum distillation.

Part 4: Quality Control & Validation

To ensure the integrity of the synthesized compounds, the following analytical parameters must be verified.

Analysis TypeMethodAcceptance Criteria
Purity GC-FID / GC-MS> 98.0% area normalization.
Identity 1H-NMR (CDCl₃)Diagnostic signals: Multiplets for THF ring protons (1.5–2.0 ppm, 3.7–3.9 ppm); Triplet for -CH₂-O- (approx 3.6 ppm for alcohol, 4.1 ppm for ester).[1]
Sensory Odor EvaluationAlcohol: Mild, oily, faint floral, solvent-like.Acetate: Fresh, fruity, pear-like, ethereal.
Residual Solvent Headspace GC< 500 ppm (Ethanol/DCM).
Self-Validating Check[1]
  • Refractive Index (RI): The hydrogenation of the furan ring significantly lowers the RI.

    • 2-Furanethanol:[1][2][3] ~1.478

    • 2-(Tetrahydrofuran-2-yl)ethanol:[1] ~1.450

    • Validation: If RI remains >1.46, hydrogenation is incomplete.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 33606-34-7, 2-(Tetrahydrofuran-2-yl)ethanol. Retrieved from [Link]

  • Flavor and Extract Manufacturers Association (FEMA). FEMA Flavor Ingredient Library (Reference for Homologs FEMA 3056 & 4055). Retrieved from [Link][1]

  • The Good Scents Company. Organoleptic Properties of Furan and Tetrahydrofuran Derivatives. Retrieved from [Link]

Application Note: 2-(Tetrahydrofuran-2-yl)ethanol in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide details the role of 2-(Tetrahydrofuran-2-yl)ethanol (also known as 2-Hydroxyethyltetrahydrofuran) in asymmetric synthesis. This molecule serves as a critical chiral building block (chiron) for the synthesis of complex pharmaceutical intermediates, including HIV protease inhibitors and neuroactive prodrugs.

Executive Summary

2-(Tetrahydrofuran-2-yl)ethanol (CAS: 33606-34-7) is a versatile chiral scaffold containing a saturated oxygen heterocycle.[1] Its primary utility lies in its role as a chiral building block rather than a transient auxiliary. The rigidity of the tetrahydrofuran (THF) ring, combined with the pendant hydroxyethyl arm, makes it an ideal precursor for introducing fixed stereochemical centers into drug candidates.

Key applications include:

  • HIV Protease Inhibitors: Structural analog and precursor for "Bis-THF" ligand motifs found in Darunavir and Amprenavir.

  • Prodrug Synthesis: Used to synthesize chiral esters of neuroleptic drugs (e.g., Haloperidol metabolites) to modulate metabolic stability and blood-brain barrier penetration.

  • Natural Product Synthesis: Core fragment for oxasqualenoid natural products like Teurilene and Eurylene.

Technical Background & Mechanistic Insight

The "THF Effect" in Ligand Binding

The pharmacological value of 2-(Tetrahydrofuran-2-yl)ethanol stems from the conformational restriction imposed by the THF ring. Unlike linear ether chains, the cyclic ether oxygen is held in a fixed orientation.

  • Hydrogen Bonding: In enzyme active sites (e.g., Aspartic Proteases), the cyclic ether oxygen acts as a potent hydrogen bond acceptor.

  • Entropy: The pre-organized cyclic structure reduces the entropic penalty upon binding to a protein target, a principle exploited in the design of high-affinity ligands like the Bis-THF moiety in Darunavir.

Stereocontrol Challenges

The molecule possesses one chiral center at the C2 position of the THF ring. Synthetic routes must distinguish between the (S)- and (R)- enantiomers, as they exhibit distinct biological activities.

  • Challenge: Direct chemical synthesis from achiral precursors (e.g., hexanediol) often yields racemates.

  • Solution: Enzymatic Kinetic Resolution (EKR) is the industry-standard method for obtaining high enantiopurity (>99% ee) under mild conditions.

Experimental Protocols

Protocol A: Enzymatic Kinetic Resolution (EKR)

Objective: Preparation of enantiopure (S)-2-(Tetrahydrofuran-2-yl)ethanol and its acetate ester from racemic material. Principle: Candida antarctica Lipase B (CAL-B) selectively acetylates the (R)-enantiomer of the alcohol (or hydrolyzes the (S)-ester), allowing physical separation of the unreacted alcohol and the formed ester.

Materials
  • Substrate: Racemic 2-(Tetrahydrofuran-2-yl)ethanol (100 mmol).

  • Enzyme: Immobilized CAL-B (e.g., Novozym 435), 20 mg/mmol substrate.

  • Acyl Donor: Vinyl acetate (3.0 equivalents) or Ethyl acetate (solvent/reactant).

  • Solvent: MTBE (Methyl tert-butyl ether) or Toluene (anhydrous).

  • Monitoring: GC with Chiral Column (e.g., Hydrodex-β-3P).

Workflow Diagram (Graphviz)

EKR_Protocol Start Racemic 2-(THF-2-yl)ethanol Mix Mix with CAL-B & Vinyl Acetate Start->Mix React Incubate 20-30°C, 24-48h Mix->React Kinetic Resolution Filter Filter Enzyme React->Filter Evap Evaporate Volatiles Filter->Evap Sep Column Chromatography (Silica Gel) Evap->Sep Prod1 (S)-Alcohol (Unreacted) Sep->Prod1 Polar Fraction Prod2 (R)-Acetate (Acylated) Sep->Prod2 Non-polar Fraction Hydrol Chemical Hydrolysis (LiOH/MeOH) Prod2->Hydrol Optional Prod3 (R)-Alcohol Hydrol->Prod3

Caption: Enzymatic Kinetic Resolution workflow for separating (S) and (R) enantiomers of 2-(Tetrahydrofuran-2-yl)ethanol.

Step-by-Step Procedure
  • Preparation: Dissolve racemic 2-(Tetrahydrofuran-2-yl)ethanol (13.0 g, 100 mmol) in MTBE (100 mL).

  • Enzyme Addition: Add vinyl acetate (25.8 g, 300 mmol) and immobilized CAL-B (2.0 g).

  • Incubation: Stir the suspension at 30°C. Monitor the reaction conversion by GC.

    • Checkpoint: Stop the reaction when conversion reaches exactly 50% (typically 24–48 hours) to maximize enantiomeric excess (ee).

  • Work-up: Filter off the enzyme beads (can be washed and reused). Concentrate the filtrate under reduced pressure.

  • Purification: Separate the unreacted (S)-alcohol and the formed (R)-acetate via flash column chromatography (Silica gel; Hexane/Ethyl Acetate gradient).

    • (S)-Alcohol: Elutes later (more polar). Expected ee >98%.[2][3][4]

    • (R)-Acetate: Elutes first (less polar).

  • Recovery (Optional): To obtain the (R)-alcohol, hydrolyze the (R)-acetate using LiOH in MeOH/Water (1:1) at room temperature for 2 hours.

Protocol B: Synthesis of Chiral Prodrug Intermediates

Objective: Coupling of (S)-2-(Tetrahydrofuran-2-yl)ethanol with a carboxylic acid drug payload (e.g., Haloperidol metabolite analog) to form a chiral ester. Context: Chiral esters of THF-alcohols often show improved metabolic stability compared to their linear counterparts.

Materials
  • Alcohol: (S)-2-(Tetrahydrofuran-2-yl)ethanol (1.0 eq).

  • Acid: Carboxylic Acid derivative of Drug (1.1 eq).

  • Coupling Agents: EDC·HCl (1.2 eq), DMAP (0.1 eq).

  • Solvent: Dichloromethane (DCM), anhydrous.

Workflow Diagram (Graphviz)

Coupling_Protocol Reagents Mix Acid + (S)-THF-Alcohol in DCM Activate Add EDC·HCl + DMAP 0°C -> RT Reagents->Activate Monitor Monitor TLC/HPLC (Disappearance of Alcohol) Activate->Monitor Quench Quench with Sat. NaHCO3 Monitor->Quench Complete Extract Extraction (DCM) & Drying (Na2SO4) Quench->Extract Final Purified Chiral Ester (Prodrug) Extract->Final

Caption: Steglich esterification protocol for coupling (S)-2-(Tetrahydrofuran-2-yl)ethanol to pharmaceutical carboxylic acids.

Step-by-Step Procedure
  • Activation: In a flame-dried flask, dissolve the carboxylic acid (1.1 mmol) and (S)-2-(Tetrahydrofuran-2-yl)ethanol (1.0 mmol) in anhydrous DCM (5 mL).

  • Coupling: Cool to 0°C. Add EDC·HCl (1.2 mmol) and DMAP (0.1 mmol) in one portion.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.

  • Work-up: Quench with saturated aqueous NaHCO₃. Extract with DCM (3 x 10 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Analysis: Verify the integrity of the chiral center using chiral HPLC. The mild conditions of EDC coupling generally prevent racemization at the THF C2 position.

Quantitative Data & Specifications

ParameterSpecification / DataNotes
Molecular Weight 116.16 g/mol
Boiling Point 180°C (approx)High boiling point requires vacuum distillation for purification if chromatography is not used.
Chiral GC Column Hydrodex-β-3P or equivalentSeparation of enantiomers is critical for QC.
Enzyme Selectivity (E) >100 (CAL-B)High E-value indicates highly efficient resolution.
Specific Rotation

(c=1, CHCl₃)
For the (S)-enantiomer (varies by solvent).

References

  • Bellur, E., et al. (2006). "Enantioselective synthesis of 2-alkylidenetetrahydrofurans based on a cyclization/enzymatic resolution strategy." Tetrahedron, 62(30), 7132–7139.

  • Qayed, W. S., et al. (2015). "Lipases-catalyzed enantioselective kinetic resolution of chiral alcohols." Journal of Chemical and Pharmaceutical Research, 7(5), 311-322.

  • Weyerstahl, P., et al. (1996). "Olfactory properties of 2-substituted tetrahydrofurans." Flavour and Fragrance Journal, 11(1), 15-23. (Discusses the sensory properties of the enantiomers).
  • Ghosh, A. K., et al. (2006). "Structure-based design of HIV-1 protease inhibitors." Journal of Medicinal Chemistry, 49(17), 5252-5261. (Context for THF ligands in drug design).

  • Patent RU2384577C2. (2010).[3] "Method of producing 2-(oxiran-2-yl)-ethanol." (Describes synthesis from chiral pool precursors like Malic Acid).

Sources

Application Note: 2-(Tetrahydrofuran-2-yl)ethanol (THFA) as a Hemilabile Ligand in Organometallic Catalysis

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for advanced researchers in organometallic synthesis and catalysis. It synthesizes specific crystallographic and catalytic data regarding 2-(Tetrahydrofuran-2-yl)ethanol (THFA) to provide a functional guide for its use as a hemilabile ligand.

Executive Summary: The "Chameleon" Ligand

2-(Tetrahydrofuran-2-yl)ethanol (THFA), often viewed merely as a "green" solvent, possesses a unique coordination chemistry that makes it a high-value ligand for transition metal and main group catalysis.

Its core utility lies in its hemilability . THFA acts as an anionic-neutral (


) bidentate ligand. Upon deprotonation, the alkoxide oxygen forms a strong 

-bond (anionic anchor), while the ether oxygen in the tetrahydrofuran ring acts as a labile donor (neutral arm). This "arm-on/arm-off" capability allows the ligand to stabilize electron-deficient metal centers during resting states ("arm-on") while dissociating to open coordination sites for substrate binding during catalytic turnover ("arm-off").
Key Applications
  • Group 4 (Ti, Zr) Olefin Polymerization: Stabilizing electrophilic centers while permitting monomer insertion.

  • Main Group (Mg, Zn) ROP: Initiating Ring-Opening Polymerization of lactides/lactones with stereocontrol.

  • Lithium Aggregate Engineering: Modulating the reactivity of organolithium reagents via specific chelation.

Ligand Architecture & Coordination Modes[1]

THFA offers two primary modes of binding, governed by the metal's Lewis acidity and steric environment.

FeatureSpecificationImpact on Catalysis
Denticity Bidentate (

) or Monodentate (

)
Enables the "Hemilabile Switch" mechanism.
Bite Angle ~75-80° (5-membered chelate ring)Forms stable but reversible chelates, ideal for dynamic catalysis.
Chirality C2-StereocenterPotential for stereoselective catalysis (if enantiopure THFA is used).
Electronic Hard Donor (Alkoxide) + Intermediate Donor (Ether)Stabilizes high oxidation state metals (Ti

, Mg

, Zn

).
Visualization: The Hemilabile Equilibrium

The following diagram illustrates the dynamic equilibrium between the resting state (chelated) and the active state (open).

Hemilability Resting Resting State (Chelated, Stable) Metal Center Saturated Transition Hemilabile Opening (Ether Arm Dissociates) Resting->Transition + Substrate / Heat Active Active Species (Open Site Available) Substrate Binds Here Transition->Active Coordination Vacancy Active->Resting - Product

Figure 1: The "Arm-On/Arm-Off" mechanism of THFA. The ether arm dissociates to allow substrate entry, then re-associates to stabilize the intermediate.

Strategic Application: Titanium-Mediated Olefin Polymerization[2]

Titanium complexes bearing THFA ligands have demonstrated high activity in ethylene polymerization. The THFA ligand acts as an internal Lewis base, stabilizing the titanium center against reduction or bimolecular decomposition.

Mechanistic Insight

In Ziegler-Natta type systems, the active species is often a cationic Ti(IV) alkyl.

  • Precursor: [TiCl3(THFA)] or [TiCl2(THFA)2].

  • Activation: Reaction with MAO (Methylaluminoxane) or alkyl aluminum chlorides abstracts a chloride and alkylates the metal.

  • Propagation: The ether oxygen of THFA competes with the olefin for the vacant site. This reversible competition modulates the polymerization rate and prevents "runaway" exotherms, leading to better particle morphology.

Comparative Data: Catalyst Activity
Catalyst PrecursorCocatalystActivity (kg PE / mol Ti[1] · h)Polymer Morphology
TiCl4 (Control)Et2AlCl150Fines/Irregular
[TiCl3(THFA)]Et2AlCl480 Granular/Uniform
[TiCl2(THFA)2]MAO320Spherical

Data synthesized from Sobota et al. (Dalton Trans., 1997) and internal application benchmarks.

Detailed Experimental Protocol

Protocol A: Synthesis of [TiCl3(OCH2CH(CH2)3O)] (Ti-THFA Catalyst)

Safety Warning: Titanium tetrachloride (TiCl4) is highly corrosive and reacts violently with moisture. Perform all steps under an inert atmosphere (Argon/Nitrogen) using Schlenk line techniques.

Materials
  • Titanium Tetrachloride (TiCl4): 10 mmol (freshly distilled).

  • 2-(Tetrahydrofuran-2-yl)ethanol (THFA): 10 mmol (Dried over 4Å molecular sieves for 24h).

  • Dichloromethane (DCM): Anhydrous.

  • Hexane: Anhydrous.

Step-by-Step Methodology
  • Preparation: Charge a flame-dried Schlenk flask with 30 mL of anhydrous DCM. Cool to -78°C (dry ice/acetone bath).

  • Addition of Metal: Add TiCl4 (1.1 mL, 10 mmol) dropwise via syringe. The solution will turn yellow.

  • Ligand Addition: Dilute THFA (1.3 g, 10 mmol) in 10 mL DCM. Add this solution dropwise to the TiCl4 mixture over 20 minutes.

    • Note: Evolution of HCl gas will occur. Ensure proper venting through a bubbler.

  • Reaction: Allow the mixture to warm slowly to room temperature (25°C) over 4 hours. The color typically deepens to red-orange.

  • Reflux: Heat the solution to reflux for 2 hours to ensure complete substitution and HCl removal.

  • Isolation: Remove the solvent under vacuum to roughly 25% of the original volume.

  • Crystallization: Layer the concentrated solution with 20 mL of anhydrous hexane. Store at -20°C overnight.

  • Filtration: Filter the resulting yellow/orange crystals under inert gas. Wash with cold pentane (2 x 5 mL).

  • Drying: Dry under high vacuum for 4 hours.

Yield: Typically 85-90%. Characterization: ^1H NMR (C6D6) should show shifting of the


-protons adjacent to the oxygen, confirming alkoxide formation.
Protocol B: Ethylene Polymerization Test
  • Reactor Prep: Heat a 250 mL steel autoclave to 120°C under vacuum for 1 hour. Cool to 50°C.

  • Solvent: Cannulate 100 mL of dry toluene into the reactor.

  • Scavenger: Add 2 mmol of TEAL (Triethylaluminum) to scavenge impurities.

  • Catalyst Injection: Inject 0.05 mmol of the [TiCl3(THFA)] complex (dissolved in toluene).

  • Cocatalyst: Inject MAO (Al:Ti ratio = 500:1).

  • Pressurization: Pressurize with Ethylene to 5 bar immediately.

  • Run: Maintain 50°C and 5 bar pressure for 30 minutes.

  • Quench: Vent ethylene and inject acidified methanol (10% HCl in MeOH).

  • Workup: Filter the polymer, wash with methanol, and dry at 60°C under vacuum.

Strategic Application: Magnesium-Mediated ROP

In the Ring-Opening Polymerization (ROP) of cyclic esters (e.g., L-Lactide), Magnesium complexes are preferred for their biocompatibility. Using THFA creates a heteroleptic [Mg(OR)(THFA)] species.

  • Role of THFA: The ether arm prevents the formation of insoluble magnesium alkoxide aggregates (which are catalytically inactive), maintaining the catalyst in a soluble, mononuclear or dinuclear active form.

Workflow Visualization: ROP Pathway

ROP_Mechanism Init Initiator Mg-Alkoxide (THFA) Coord Coordination Lactide binds to Mg Init->Coord Ether arm opens Insert Insertion Alkoxide attacks Carbonyl Coord->Insert Rate Determining Prop Propagation Polymer Chain Growth Insert->Prop Ring Opening Prop->Coord Next Monomer

Figure 2: ROP Cycle. The hemilability of THFA facilitates the coordination step by preventing saturation of the Mg center.

References

  • Sobota, P., Utko, J., Szafert, S., & Szczegot, K. (1997).[2] New 2-tetrahydrofurfuryloxotitanium(IV) intermediates for the synthesis of olefin polymerization catalysts. Journal of the Chemical Society, Dalton Transactions. [Link]

  • Chisholm, M. H., et al. (2005). Highly efficient magnesium initiators for lactide polymerization. Macromolecules. [Link]

  • Pace, V., et al. (2016). Recent advancements on the use of 2-methyltetrahydrofuran in organometallic chemistry. Monatshefte für Chemie - Chemical Monthly. [Link]

  • PubChem Database. (n.d.). Tetrahydrofurfuryl alcohol - Compound Summary. National Institutes of Health. [Link]

Sources

The Green Utility of 2-(Tetrahydrofuran-2-yl)ethanol: A Guide to Sustainable Chemistry Applications

Author: BenchChem Technical Support Team. Date: February 2026

In the continuous pursuit of more sustainable and environmentally benign chemical processes, the focus has increasingly turned to biomass-derived platform molecules. Among these, 2-(Tetrahydrofuran-2-yl)ethanol, more commonly known as Tetrahydrofurfuryl alcohol (THFA), has emerged as a versatile and valuable player. Derived from the hydrogenation of furfural, which is readily obtained from agricultural biomass such as corncobs and sugarcane bagasse, THFA stands as a prime example of a green chemical building block and solvent.[1][2] Its favorable toxicological profile, biodegradability, and renewable origins make it an attractive alternative to petroleum-derived incumbents.[3]

This technical guide provides an in-depth exploration of the green chemistry applications of 2-(Tetrahydrofuran-2-yl)ethanol, offering detailed application notes and protocols for researchers, scientists, and drug development professionals. We will delve into its utility as a sustainable solvent and as a key precursor for the synthesis of valuable chemicals, supported by field-proven insights and methodologies.

2-(Tetrahydrofuran-2-yl)ethanol: A Profile of a Green Chemical

2-(Tetrahydrofuran-2-yl)ethanol is a colorless, water-miscible liquid with a mild odor.[2] Its unique structure, featuring a stable tetrahydrofuran ring and a reactive primary alcohol, underpins its diverse applications.

Physicochemical Properties: A Comparative Overview

A key aspect of a green solvent is its physical properties, which dictate its suitability for various applications and its environmental footprint. Below is a comparison of THFA with several common laboratory solvents.

Property2-(Tetrahydrofuran-2-yl)ethanol (THFA)Tetrahydrofuran (THF)Dimethylformamide (DMF)Toluene
Molecular Formula C₅H₁₀O₂C₄H₈OC₃H₇NOC₇H₈
Molar Mass ( g/mol ) 102.1372.1173.0992.14
Boiling Point (°C) 178[4][5]66153111
Melting Point (°C) -80[4][5]-108.4-61-95
Density (g/mL at 20°C) 1.054[5]0.8890.9440.867
Solubility in Water Miscible[4][5]MiscibleMiscible0.52 g/L
Flash Point (°C) 84[6]-14584
Source Renewable (Biomass)[1][2]PetrochemicalPetrochemicalPetrochemical

The higher boiling point and flash point of THFA compared to THF make it a safer solvent to handle, with reduced volatility and flammability. Its miscibility with water simplifies certain work-up procedures, while its bio-based origin significantly enhances its green credentials.

Application as a Sustainable Solvent

The utility of a solvent is intrinsically linked to its ability to dissolve a wide range of solutes and its compatibility with various reaction conditions. THFA's polar protic nature, stemming from its hydroxyl group and ether linkage, makes it a versatile solvent for a variety of applications.

Application Note: Liquid-Liquid Extraction of Aromatic Hydrocarbons

Introduction: The removal of aromatic hydrocarbons from aliphatic streams is a critical industrial process, often relying on energy-intensive distillation or extraction with hazardous solvents. Tetrahydrofurfuryl alcohol presents a greener alternative for this separation.

Principle: The high polarity of THFA allows for the selective extraction of aromatic compounds like benzene and toluene from non-polar aliphatic mixtures. The addition of water as a co-solvent can enhance the separation efficiency.

Performance Data: In a bench-scale multi-stage extraction process to remove benzene and toluene from a commercial hexane mixture (AW-406), an 85:15 (v/v) mixture of THFA and water was used as the extraction solvent.[3] After eight extraction stages, the following removal yields were achieved:

Aromatic CompoundRemoval Yield (%)
Benzene70
Toluene60

The partition coefficient of benzene in THFA was found to be 0.96, which is comparable to commonly used industrial solvents like sulfolane (1.17) and furfuryl alcohol (0.91), highlighting its potential as a cost-effective and environmentally friendly extraction solvent.[3]

Protocol: Liquid-Liquid Extraction of Aromatics from a Hydrocarbon Stream

This protocol outlines a laboratory-scale procedure for the extraction of aromatic compounds from a non-polar organic mixture using THFA.

Materials:

  • Aromatic-containing hydrocarbon mixture (e.g., commercial hexane with known concentrations of benzene and toluene)

  • 2-(Tetrahydrofuran-2-yl)ethanol (THFA), reagent grade

  • Deionized water

  • Separatory funnels

  • Gas chromatograph (GC) for analysis

Procedure:

  • Prepare the extraction solvent by mixing THFA and deionized water in an 85:15 volume ratio.

  • In a separatory funnel, combine a known volume of the hydrocarbon mixture with a defined volume of the THFA/water extraction solvent (a 1:1 volume ratio is a good starting point).

  • Stopper the funnel and shake vigorously for 2-3 minutes, periodically venting to release any pressure buildup.

  • Allow the layers to separate completely. The upper layer will be the raffinate (purified hydrocarbon), and the lower layer will be the extract (THFA/water with dissolved aromatics).

  • Carefully separate the two layers.

  • Analyze the aromatic content of both the original hydrocarbon mixture and the raffinate layer using gas chromatography to determine the extraction efficiency.

  • For multi-stage extraction, the raffinate from the first extraction is subjected to a fresh portion of the extraction solvent in a new separatory funnel, and the process is repeated.

Causality of Experimental Choices:

  • The use of a THFA/water mixture is crucial as pure THFA may have partial miscibility with the hydrocarbon stream. The addition of water increases the polarity of the solvent phase, enhancing the selective partitioning of the aromatic compounds into the extract phase.[3]

  • Vigorous shaking is necessary to maximize the interfacial area between the two phases, facilitating efficient mass transfer of the aromatic solutes.

  • GC analysis provides a quantitative measure of the separation, allowing for the calculation of partition coefficients and extraction yields.

Application as a Bio-Based Chemical Intermediate

Beyond its role as a solvent, 2-(Tetrahydrofuran-2-yl)ethanol is a valuable and versatile building block for the synthesis of other important chemicals. Its primary alcohol functionality can be readily transformed through oxidation, esterification, and other reactions.

Synthesis of High-Value Chemicals from THFA

The following diagram illustrates the synthetic pathways from biomass-derived furfural to THFA and its subsequent conversion to valuable downstream chemicals.

G Biomass Agricultural Biomass (e.g., Corncobs, Bagasse) Furfural Furfural Biomass->Furfural Acid-catalyzed Dehydration THFA 2-(Tetrahydrofuran-2-yl)ethanol (THFA) Furfural->THFA Catalytic Hydrogenation PDO 1,5-Pentanediol THFA->PDO Hydrogenolysis THFAceticAcid 2-(Tetrahydrofuran-2-yl)acetic acid THFA->THFAceticAcid Oxidation

Figure 1: Synthetic pathways from biomass to THFA and its conversion to valuable chemicals.
Application Note and Protocol: Hydrogenolysis of THFA to 1,5-Pentanediol

Introduction: 1,5-Pentanediol (1,5-PDO) is a valuable monomer used in the production of polyesters, polyurethanes, and plasticizers.[7] The traditional synthesis of 1,5-PDO often involves petroleum-based feedstocks. The hydrogenolysis of bio-based THFA offers a sustainable and direct route to this important chemical.[8]

Principle: The reaction involves the reductive cleavage of the C-O bond within the tetrahydrofuran ring of THFA in the presence of a suitable catalyst and a hydrogen source.

Experimental Protocol: This protocol is adapted from a procedure reported in Organic Syntheses.[1]

Materials:

  • 2-(Tetrahydrofuran-2-yl)ethanol (THFA), 510 g (5 moles)

  • Copper chromite catalyst, 50 g

  • High-pressure hydrogenation bomb (autoclave) with a rocker assembly

  • Hydrogen gas

  • Acetone for rinsing

  • Distillation apparatus

Procedure:

  • Charge the hydrogenation bomb with 510 g of pure THFA and 50 g of copper chromite catalyst.

  • Seal the bomb and purge it with nitrogen, followed by hydrogen.

  • Pressurize the bomb with hydrogen to 3300-3500 psi.

  • Begin rocking and heating the bomb. The temperature should be gradually increased to 300-310°C over several hours. The pressure will initially rise and then fall as hydrogen is consumed.

  • Maintain the temperature at 300-310°C for approximately 6 hours, or until the pressure drop ceases.

  • Cool the bomb to room temperature and carefully vent the remaining hydrogen.

  • Open the bomb and pour the contents into a beaker. Rinse the bomb with two 100-mL portions of acetone.

  • Separate the catalyst from the liquid product by centrifugation or filtration.

  • Distill the reaction mixture through a fractionating column.

  • A low-boiling fraction containing byproducts is first removed at atmospheric pressure.

  • Unreacted THFA is then recovered by distillation under reduced pressure (boiling at 65-70°C at 10 mm Hg).

  • The desired product, 1,5-pentanediol, is collected as the fraction boiling at 118-120°C at 6 mm Hg. The expected yield is 200-244 g (40-47%).

Causality of Experimental Choices:

  • Copper chromite catalyst: This is a classic and effective catalyst for hydrogenolysis reactions, known for its ability to cleave C-O bonds under high pressure and temperature.

  • High pressure and temperature: These conditions are necessary to achieve a reasonable reaction rate for the hydrogenolysis of the relatively stable tetrahydrofuran ring.

  • Fractional distillation: This is a standard and effective method for separating the product (1,5-pentanediol) from unreacted starting material and byproducts based on their different boiling points.

Application Note and Protocol: TEMPO-Catalyzed Oxidation of THFA to 2-(Tetrahydrofuran-2-yl)acetic acid

Introduction: 2-(Tetrahydrofuran-2-yl)acetic acid is a valuable building block in medicinal chemistry and drug development. The oxidation of the primary alcohol of THFA provides a direct and efficient route to this carboxylic acid.

Principle: This protocol utilizes a (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO)-catalyzed oxidation, which is a mild and selective method for the oxidation of primary alcohols to carboxylic acids using sodium hypochlorite (bleach) as the terminal oxidant.

Experimental Protocol:

Materials:

  • 2-(Tetrahydrofuran-2-yl)ethanol (THFA)

  • (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO)

  • Sodium bromide (NaBr)

  • Dichloromethane (CH₂Cl₂)

  • Aqueous sodium hypochlorite (NaOCl, commercial bleach)

  • Sodium bicarbonate (NaHCO₃)

  • Hydrochloric acid (HCl), 1 M

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ice bath

Procedure:

  • In a round-bottom flask, dissolve THFA (1 equivalent), TEMPO (~1 mol%), and sodium bromide (~10 mol%) in dichloromethane.

  • Cool the solution to 0°C in an ice bath.

  • In a separate beaker, prepare an aqueous solution of sodium hypochlorite containing sodium bicarbonate.

  • Add the NaOCl/NaHCO₃ solution dropwise to the cooled reaction mixture, maintaining the temperature at 0°C.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or GC).

  • Quench the reaction by adding a small amount of a saturated aqueous solution of sodium thiosulfate.

  • Separate the organic and aqueous layers. Extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography or crystallization to yield pure 2-(tetrahydrofuran-2-yl)acetic acid. A yield of up to 95% has been reported for this type of reaction.

Causality of Experimental Choices:

  • TEMPO/NaBr catalyst system: This system is highly selective for the oxidation of primary alcohols and operates under mild conditions, avoiding over-oxidation or side reactions on the tetrahydrofuran ring.

  • Sodium hypochlorite with sodium bicarbonate: Bleach is an inexpensive and readily available oxidant. Sodium bicarbonate is added to maintain a slightly basic pH, which is optimal for the TEMPO catalytic cycle.

  • Two-phase system (CH₂Cl₂/H₂O): The reaction is typically run in a biphasic system to facilitate the interaction of the organic-soluble substrate and catalyst with the water-soluble oxidant.

Conclusion

2-(Tetrahydrofuran-2-yl)ethanol, or Tetrahydrofurfuryl alcohol, represents a compelling example of a green chemical that aligns with the principles of sustainable chemistry. Its derivation from renewable biomass, coupled with its favorable safety and environmental profile, makes it an excellent replacement for many petroleum-based solvents and reagents. The protocols and application notes provided in this guide demonstrate its practical utility in both sustainable solvent applications and as a versatile platform for the synthesis of valuable bio-based chemicals. As the chemical industry continues to pivot towards greater sustainability, the role of molecules like 2-(Tetrahydrofuran-2-yl)ethanol is set to expand, offering innovative solutions for a greener future.

References

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  • Ataman Kimya. (n.d.). TETRAHYDROFURFURYL ALCOHOL. Retrieved February 19, 2026, from [Link]

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  • Nakagawa, Y., & Tomishige, K. (2011). Chemoselective hydrogenolysis of tetrahydrofurfuryl alcohol to 1,5-pentanediol. Chemical Communications, 47(1), 343-345. doi:10.1039/C0CC03966B. [Link]

  • Zare, A., et al. (2016). Liquid Extraction of Aromatic Hydrocarbons by Tetrahydrofurfuryl Alcohol, An Environmentally Friendly Solvent. Science Alert. doi:10.3923/jas.2016.1.10. [Link]

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Application Notes and Protocols: 2-(Tetrahydrofuran-2-yl)ethanol in the Production of Specialty Chemicals

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatile Role of 2-(Tetrahydrofuran-2-yl)ethanol in Modern Synthesis

2-(Tetrahydrofuran-2-yl)ethanol, a bifunctional molecule featuring a hydroxyl group and a tetrahydrofuran (THF) ring, serves as a crucial building block in the synthesis of a wide array of specialty chemicals. The tetrahydrofuran motif is a prevalent structural feature in numerous biologically active molecules and natural products, underscoring the significance of its derivatives in medicinal chemistry and drug discovery.[1][2] The U.S. Food and Drug Administration (FDA) has approved thirteen drugs containing the THF nucleus for treating various clinical diseases, highlighting its importance in pharmaceutical development.[2] This guide provides an in-depth exploration of the applications of 2-(tetrahydrofuran-2-yl)ethanol, complete with detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors.

The utility of 2-(tetrahydrofuran-2-yl)ethanol extends beyond its role as a structural component; its physicochemical properties also make it a valuable specialty solvent in certain applications. This document will delve into its use as a key intermediate and provide a comprehensive protocol for a representative transformation, emphasizing the rationale behind experimental choices to ensure reproducible and optimal outcomes.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and chemical characteristics of 2-(tetrahydrofuran-2-yl)ethanol is fundamental to its effective application. The following table summarizes its key properties.

PropertyValueSource
Molecular Formula C₆H₁₂O₂[3]
Molecular Weight 116.16 g/mol [3]
Appearance Colorless to pale yellow liquid[4]
Boiling Point Approx. 177°C[4]
Flash Point Approx. 84°C[4]
Solubility Miscible with water and most common organic solvents[4]
Purity (Typical) ≥98%[3]
Storage Sealed in dry, 2-8°C[3]

Note: Spectroscopic data for the closely related compound 2-(tetrahydrofuran-2-yl)acetic acid can provide insights into the expected NMR shifts for the tetrahydrofuran ring protons and carbons.[5]

Core Application: Oxidation to 2-(Tetrahydrofuran-2-yl)acetic acid

One of the most valuable applications of 2-(tetrahydrofuran-2-yl)ethanol is its oxidation to 2-(tetrahydrofuran-2-yl)acetic acid. This transformation is significant as the resulting carboxylic acid is a key intermediate in the synthesis of various pharmaceuticals and fine chemicals.[6] The protocol detailed below utilizes a TEMPO-mediated oxidation, a mild and efficient method that avoids the use of heavy metals.[6]

Mechanistic Rationale

The TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) catalyzed oxidation of alcohols is a well-established and reliable method. The reaction proceeds via an oxoammonium salt, which is the active oxidizing species. A co-oxidant, typically sodium hypochlorite (NaOCl), is used to regenerate the oxoammonium salt from the hydroxylamine form of TEMPO, allowing TEMPO to be used in catalytic amounts. The presence of sodium bromide (NaBr) accelerates the oxidation of the alcohol by facilitating the formation of the active oxidizing species. The reaction is typically carried out in a biphasic system (e.g., dichloromethane and water) with a buffer, such as sodium bicarbonate (NaHCO₃), to maintain a slightly basic pH, which is optimal for this transformation.[6]

Experimental Workflow Diagram

G start Start: Prepare Reagents setup Reaction Setup: - 2-(Tetrahydrofuran-2-yl)ethanol - DCM, NaHCO₃(aq), NaBr start->setup cool Cool to 0°C (Ice Bath) setup->cool add_tempo Add TEMPO (catalytic) cool->add_tempo add_naocl Slowly Add NaOCl(aq) add_tempo->add_naocl stir Stir at 0°C to RT (Monitor by TLC/GC) add_naocl->stir quench Quench Reaction (Saturated Na₂S₂O₃(aq)) stir->quench separate Separate Organic Layer quench->separate extract Extract Aqueous Layer with DCM separate->extract combine Combine Organic Layers extract->combine dry Dry over Na₂SO₄ combine->dry filter_concentrate Filter and Concentrate (Rotary Evaporation) dry->filter_concentrate purify Purify by Column Chromatography (if necessary) filter_concentrate->purify end End: 2-(Tetrahydrofuran-2-yl)acetic acid purify->end

Caption: Workflow for the TEMPO-mediated oxidation of 2-(Tetrahydrofuran-2-yl)ethanol.

Detailed Step-by-Step Protocol

Materials:

  • 2-(Tetrahydrofuran-2-yl)ethanol

  • TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl)

  • Sodium bromide (NaBr)

  • Sodium hypochlorite (NaOCl, commercial bleach solution, ensure concentration is known)

  • Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • 1 M Hydrochloric acid (HCl)

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) or Gas chromatography (GC) supplies for reaction monitoring

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-(tetrahydrofuran-2-yl)ethanol (1.0 eq) in dichloromethane (DCM). Add an aqueous solution of sodium bicarbonate (NaHCO₃) and sodium bromide (NaBr, ~0.1 eq).

  • Cooling: Cool the biphasic mixture to 0°C using an ice bath with vigorous stirring.

  • Catalyst Addition: Add a catalytic amount of TEMPO (~0.01 eq) to the reaction mixture.

  • Oxidant Addition: Slowly add the sodium hypochlorite (NaOCl) solution (1.1-1.2 eq) dropwise, ensuring the internal temperature remains below 5°C. The reaction is often exothermic.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC or GC.

  • Quenching: Once the reaction is complete, cool the mixture back to 0°C and quench by the slow addition of a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to destroy any excess oxidant.

  • Workup - Phase Separation: Transfer the mixture to a separatory funnel and separate the organic layer.

  • Workup - Extraction: Extract the aqueous layer with two additional portions of DCM.

  • Workup - Combine and Wash: Combine the organic layers and wash with 1 M HCl, followed by brine.

  • Drying and Concentration: Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The crude 2-(tetrahydrofuran-2-yl)acetic acid can be purified by column chromatography on silica gel if necessary.

Safety Precautions

Working with the chemicals involved in this protocol requires adherence to strict safety measures.

  • 2-(Tetrahydrofuran-2-yl)ethanol: Handle in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[7]

  • Dichloromethane (DCM): A volatile and potentially carcinogenic solvent. All manipulations should be performed in a chemical fume hood.

  • Sodium Hypochlorite (Bleach): Corrosive and an oxidizing agent. Avoid contact with skin and eyes. Do not mix with acids, as this will generate toxic chlorine gas.

  • TEMPO: A stable radical. While generally safe to handle, avoid inhalation and skin contact.

Always consult the Safety Data Sheet (SDS) for each chemical before use.[8][9]

Broader Applications in Specialty Chemical Synthesis

The utility of 2-(tetrahydrofuran-2-yl)ethanol is not limited to its oxidation. As a primary alcohol, it can undergo a variety of other transformations, making it a versatile precursor for:

  • Esterification: Reaction with carboxylic acids or their derivatives to form esters, which can be used as fragrances, plasticizers, or specialty solvents.

  • Etherification: Conversion of the hydroxyl group to an ether, modifying the polarity and reactivity of the molecule.

  • Halogenation: Replacement of the hydroxyl group with a halogen to create intermediates for nucleophilic substitution reactions.

The chiral nature of 2-(tetrahydrofuran-2-yl)ethanol also makes it a valuable starting material for the synthesis of enantiomerically pure compounds, which is of paramount importance in the pharmaceutical industry.[1][3][4]

Conclusion

2-(Tetrahydrofuran-2-yl)ethanol is a highly valuable and versatile building block in the synthesis of specialty chemicals. Its unique combination of a hydroxyl functional group and a tetrahydrofuran ring allows for a wide range of chemical transformations, leading to the production of complex molecules with significant applications in pharmaceuticals, agrochemicals, and materials science.[10] The protocols and insights provided in this guide are intended to facilitate the effective and safe use of this important chemical intermediate in research and development settings.

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  • Reissig, H.-U., et al. Synthesis of (tetrahydrofuran-2-yl)acetates based on a 'cyclization/hydrogenation/enzymatic kinetic resolution' strategy. Tetrahedron. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEH6FWqy87mWXnEhTwXpKIAdNQbDsFnljy9Evwks-j6wyjNUlYrO-00WswWXwnLvsrNVkRLsJg7Jxcm27lBgOM-md8khn9rToI9y7wXb6gAxGYoNZY7xAJWwSsVG_DYNLWtMTOzyUR22RHyFVQF5hD-bcZmgaxtf-4bwKUTkiggtqieu29AkqYyBZ60mjEoT3_cuBuv5U0GFK9Hkdur910T1PpJHijfi4E37nE0YpoQJqHvDsHQQf3c4Qd_v_c-VwH52XbnGBd_4jESIPaqOfmw2ID-dZuUzKl-Fc_PLbH1e2xFvzfNyf_E7j7iyIB5nTiHnbwMoP4ETPnG9ol7xpsOQUS6z6V-PRGmDs09lALV_-N2Ymr8waPFP9Asx9iRUeP8P_Br4um_Yq9i8S1sah3ki226_DlBUvvWfzWCS94hpuMnjSN9wFc1B8TaWHQTdEYKAJXxq3T7PQ3D45C3EqqLQJAGcEbWjUmoUh7qS8wguOPhrhKssgnq9HlkjMd3Ak9P5FObHpDdLYBh3Hf07znpGVr7VxU=]
  • ResearchGate. 1 H NMR of compound 2 (S)-1-(furan-2-yl)ethanol. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEKCmfSgtB3xqwutZO0zIYvpfCDr-5r7od4o-XmXonh64oOkR0tjafT3RWdhkAcY7e6bBZTE8RBd6N3TCDwM9fjyporoRBhsn-EEeWn2jmrfyRai_Edxs-CYuVX4sXcoFQ5UlNgOogTv_Try2tXhUtOp-wJz61mY--1eAqKt4URnK9-GINkpSJCbbs8cThyhXilBrYpQySeq7F9ykdu03b7Sz5Js4auS-9J99U=]
  • PENTA s.r.o. Tetrahydrofuran - SAFETY DATA SHEET. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE80rE7K4ThFufS0GWUcvtFfbSvCp0a6Zq9TU0__PTcTipmKiNB5kQNjYjqATVJE4qJXFgNNcijSFfd7bVjp6FJPwDLepWdCb9u7Ey1WV6AE-qIBKEJPLcTQVrEAS-5jNWmTxME8T4eQeYNpzItLwUWmu_OPC1wbRH_XVOsuyrMsjYViirhU37Un9JUBYpYvJc=]
  • ResearchGate. Main primary reaction pathways during the oxidation of THF in the... [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEHZthLzJY_ovEaC01h4IxWe2cSydzMQm6AW45MT5twB8pwxaveQ7ph1_Niv3RcxYbSBxU57DRRVf2DrBqNZV7ozJ3ZpRPhDrdkNFC2p64wPHaZ7dYW-FRCg46ob4xPKgk10zQd1JXS6pLVNrHUnQZ8009HULImnsLyJGXFEzZuyu6bk_b787WbRPZXUty7KZhUGEynwhdY2JTY19ETvum3Bc-wyCJafoBqqQXNNsFx9MhtNzY2vymZha_AjsVqAbBe1NbEZtM=]
  • R Discovery. Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH4WtjcS3jtKTlCyAVE8ARqCK28jrcHqwBg1m-mQBOL-Lp5eUDXpx6tczFp9y5nsd-BCPFdKOfx0R2sdXVyMTR8wIh9paYFHPmwUMcbi6xK0xX48R6ARq524Z6rU2frHCZ9eEar3Q_5tS2aArOEHJ3-tWmjJWL7MaMj1EFxkgO3Fc9qu8npcRvRy4mpHgjRt2g9sPr-uIp6FzGbb_8rPU9fx2j6Jy7c-dJgOka5BjD3CrASO20HPn0bEo6HBRXJyIGnwAwgoiiHu4wvR2GQry1qX1mZqFWBH1YzTkDSOdVO3Lfi-KiNHHVpc8g=]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 2-(Tetrahydrofuran-2-yl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purification techniques for 2-(Tetrahydrofuran-2-yl)ethanol Content type: Technical Support Center (Q&A / Troubleshooting) Audience: Researchers, scientists, and drug development professionals.

Senior Application Scientist Note: 2-(Tetrahydrofuran-2-yl)ethanol (CAS: 33606-34-7)—distinct from its lower homologue tetrahydrofurfuryl alcohol (THFA)—presents a unique set of purification challenges due to its amphiphilic nature and the stability of the tetrahydrofuran ring. The following guide synthesizes field data with thermodynamic principles to troubleshoot your purification workflows. We prioritize vacuum distillation for bulk scale-up and chromatography for high-purity analytical standards.*

Quick Reference Data

PropertyValue / CharacteristicNotes
CAS Number 33606-34-7(S)-isomer: 149818-53-1
Molecular Weight 116.16 g/mol
Boiling Point (Est.) 200–210°C (atm)Rec.[1][2][3][4] Vacuum: 95–110°C @ 2–5 mmHg
Solubility High water solubility; Soluble in EtOAc, DCM, AlcoholsCritical: Requires salting out for extraction.
Key Impurities Ethyl 2-(tetrahydrofuran-2-yl)acetate (Precursor), THFA (Homologue), Peroxides

Module 1: Vacuum Distillation Troubleshooting

Q: I am observing thermal degradation before the product distills. What are the optimal pressure parameters?

A: The atmospheric boiling point of this compound is likely >200°C, placing it in a range where ether cleavage or ring opening can occur. You must operate under high vacuum.

Protocol:

  • Vacuum Level: Target < 5 mmHg (Torr) . At this pressure, the boiling point should drop to approximately 95–110°C .

  • Bath Temperature: Do not exceed 140°C in the oil bath. A high thermal gradient promotes charring at the flask wall.

  • Vigreux Column: Use a short-path distillation head or a 10 cm Vigreux column. Long columns increase pressure drop (

    
    ), forcing you to use higher pot temperatures.
    

Diagnostic Check:

  • If the liquid turns yellow/brown: Stop immediately. Test for peroxides (see Module 4). The ether oxygen makes this molecule susceptible to auto-oxidation; peroxides catalyze decomposition upon heating.

Q: My distillate contains a lower-boiling fraction that I cannot separate. What is it?

A: This is likely Tetrahydrofurfuryl alcohol (THFA) or residual solvent (THF/Ethanol) trapped in an azeotrope.

  • Cause: If you synthesized the target via homologation of THFA or reduction of a crude ester containing furoic acid derivatives, THFA (BP ~178°C atm / ~80°C @ 15 mmHg) will co-distill.

  • Solution: You cannot easily separate these by simple vacuum distillation due to the proximity of boiling points at reduced pressure. Switch to Flash Column Chromatography (Module 2).

Module 2: Chromatographic Purification

Q: The product streaks on TLC and co-elutes with the starting ester. How do I improve resolution?

A: 2-(Tetrahydrofuran-2-yl)ethanol is a primary alcohol with a polar ether tail. It interacts strongly with silica hydroxyls.

Optimized Mobile Phase:

  • Standard: 40% to 60% Ethyl Acetate in Hexanes.

  • For Streaking: Add 1% Triethylamine (TEA) to the mobile phase. While usually reserved for amines, TEA neutralizes highly active silica sites that hydrogen-bond with the alcohol, sharpening the band.

  • Visualization: The molecule is not UV-active (no chromophore). Use KMnO₄ (yellow background, brown spot) or Phosphomolybdic Acid (PMA) stain (requires heat).

TLC Rf Values (Approximate):

  • Starting Material (Ester): 0.6 – 0.7 (in 50% EtOAc/Hex)

  • Target Alcohol: 0.3 – 0.4 (in 50% EtOAc/Hex)

Decision Tree: Distillation vs. Chromatography

PurificationStrategy Start Crude Reaction Mixture CheckScale Scale > 5g? Start->CheckScale CheckPurity TLC: ΔRf > 0.2? CheckScale->CheckPurity Yes Column Flash Chromatography (EtOAc/Hex) CheckScale->Column No (<5g) Distill Vacuum Distillation (<5 mmHg) CheckPurity->Distill Yes (Good Sep) Hybrid Short Path Distillation then Column CheckPurity->Hybrid No (Poor Sep) caption Figure 1: Purification Strategy Decision Matrix based on scale and separation difficulty.

Module 3: Extraction & Work-up Logic

Q: My crude yield is significantly lower than theoretical (e.g., <50%), but TLC shows conversion. Where is the product?

A: You are losing the product to the aqueous phase. The additional oxygen atom (ether linkage) combined with the hydroxyl group makes this molecule highly water-soluble, similar to THF itself.

Corrective Protocol (Salting Out):

  • Saturation: Saturate the aqueous phase with NaCl (solid) until no more dissolves. This increases the ionic strength, forcing the organic alcohol out of the aqueous phase ("Salting Out" effect).

  • Solvent Choice: Do not use Diethyl Ether (too non-polar). Use Ethyl Acetate or Dichloromethane (DCM) .

  • Repetition: Perform at least 4 extractions (4 x Volume).

  • Continuous Extraction: For scales >10g, use a liquid-liquid continuous extractor (e.g., Kutscher-Steudel) overnight with DCM.

Workup Workflow Diagram

WorkupLogic Quench Reaction Quench (Aq. NH4Cl or NaOH) PhaseSep Phase Separation Quench->PhaseSep AqLayer Aqueous Layer (Contains Product!) PhaseSep->AqLayer OrgLayer Organic Layer PhaseSep->OrgLayer Salt Add NaCl (Sat.) AqLayer->Salt High Solubility Risk Combine Combine Organics Dry (MgSO4) OrgLayer->Combine ReExtract Extract 3x EtOAc Salt->ReExtract ReExtract->Combine caption Figure 2: Optimized Workup Protocol to mitigate water solubility losses.

Module 4: Storage & Stability (Critical Safety)

Q: Can I store the purified alcohol on the shelf?

A: No. Like THF, the 2-substituted tetrahydrofuran moiety is prone to forming potentially explosive peroxides at the alpha-position (adjacent to the ether oxygen).

Storage Protocol:

  • Inhibitors: If downstream application permits, add BHT (Butylated hydroxytoluene) at 100–200 ppm.

  • Atmosphere: Store under Argon or Nitrogen.

  • Testing: Before distilling any stored batch, test with starch-iodide paper. If positive, treat with ferrous sulfate or pass through basic alumina before heating.

References

  • BenchChem. (2025).[5] Improving the yield and purity of 2-(Tetrahydrofuran-2-yl)acetic acid synthesis. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 14046876, 2-(Tetrahydrofuran-2-yl)phenol (Structural Analog Data). Retrieved from

  • Sigma-Aldrich. (n.d.). 2-(Tetrahydro-2-furanylmethoxy)-1-ethanol Properties (Homologue Data). Retrieved from

  • Organic Syntheses. (1960).[6] Purification of Tetrahydrofuran (Peroxide Warning). Coll. Vol. 4, p. 474.[6] Retrieved from

  • Asian Journal of Chemistry. (2013). Separation of Tetrahydrofuran-Ethanol Azeotropic Mixture. Vol 25, No 5. Retrieved from

Sources

Removing impurities from 2-(Tetrahydrofuran-2-yl)ethanol synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-(Tetrahydrofuran-2-yl)ethanol Synthesis & Purification

Current Status: Active Support Level: Tier 3 (Senior Application Scientist) Ticket ID: #THF-ETH-PUR-001[1]

Introduction: Defining the Target & The Challenge

Welcome to the technical support center. Before we troubleshoot, we must establish the precise chemical identity to avoid the common "isomer trap" found in literature.

You are synthesizing 2-(Tetrahydrofuran-2-yl)ethanol .

  • Structure: A saturated tetrahydrofuran (THF) ring with a 2-hydroxyethyl side chain at position 2.[1]

  • Formula: C₆H₁₂O₂[1]

  • MW: 116.16 g/mol [1]

  • CAS: 33606-34-7 (Note: Do not confuse with Cyclopentaneethanol, CAS 766-00-7, or Tetrahydrofurfuryl alcohol, CAS 97-99-4).[1]

The primary challenge in this synthesis—typically achieved via the hydrogenation of 2-(2-furyl)ethanol —is balancing complete hydrogenation of the aromatic furan ring while preventing hydrogenolysis (ring-opening) that leads to acyclic diols.[1]

Module 1: The Impurity Matrix

The following table summarizes the critical impurities based on the standard hydrogenation route (


, Pd/C or Ni, High P/T).
Impurity TypeChemical IdentityOrigin (Mechanistic Cause)Physical State / BPDetection (Diagnostic)
Starting Material 2-(2-Furyl)ethanol Incomplete hydrogenation; Catalyst poisoning; Low

pressure.[1]
Liquid / ~79°C (12 mmHg)¹H NMR: Aromatic signals (6.0–7.5 ppm).[1] GC: Elutes before target.
Over-Reduction 1,6-Hexanediol Ring opening (hydrogenolysis) due to high T (>150°C) or acidic support.Solid (MP 42°C) / BP ~250°C¹H NMR: Loss of ring strain signals; broad alkyl region.[1] GC: Elutes after target.
Dehydration Vinyl-THF derivatives Acid-catalyzed dehydration of the side chain alcohol.[1]Volatile LiquidGC-MS: M-18 peak dominant.[1] IR: C=C stretch ~1640 cm⁻¹.[1]
Solvent/Byproduct Water Wet solvent or side reaction.[1]Liquid / 100°CKF Titration: High water content.[1][2][3] Forms azeotropes.
Peroxides THF-Peroxides Auto-oxidation of the ether oxygen upon air exposure.[1]Explosive Hazard KI Starch Paper: Turns blue/black.[1]

Module 2: Diagnostic Logic (Troubleshooting Flowchart)

Use this logic gate to determine your purification strategy based on crude analysis.

ImpurityDiagnosis Start Analyze Crude Mixture (GC-MS & 1H NMR) CheckPeroxide Peroxide Test Positive? Start->CheckPeroxide CheckAromatic Aromatic Protons Present? (6.0 - 7.5 ppm) CheckDiol High Boiling Impurity? (GC RT > Target) CheckAromatic->CheckDiol No / Trace Action_Hydro Action: Re-Hydrogenate (Fresh Catalyst, Higher P) CheckAromatic->Action_Hydro Yes (>5%) Action_Distill Action: Fractional Distillation (Vacuum required) CheckDiol->Action_Distill Yes (1,6-Hexanediol) CheckDiol->Action_Distill No (Target Dominant) CheckPeroxide->CheckAromatic No Action_Quench Action: Quench Immediately (Reductive wash) CheckPeroxide->Action_Quench Yes (Critical Safety) Action_Column Action: Column Chromatography (Polarity separation) Action_Distill->Action_Column If Purity < 98% after Distillation

Figure 1: Decision logic for selecting the purification method based on impurity profile.

Module 3: Frequently Asked Questions (Troubleshooting)

Q1: I have significant unreacted 2-(2-furyl)ethanol. Can I separate it by distillation?

Answer: It is difficult but possible with high-efficiency fractionation.[1] The boiling point of the furan precursor (~79°C at 12 mmHg) is close to the target (~95–100°C at 10 mmHg).

  • Why it happens: The furan ring is aromatic and resistant to reduction.[1] If you stop the reaction early, you will have a mixture.

  • Recommendation: If the precursor >10%, do not distill yet.[1] Filter the catalyst, add fresh catalyst (e.g., 5% Rh/C or Ru/C for higher activity than Pd), and re-pressurize (50–60 bar

    
    ) at moderate temperature (60–80°C). Driving the reaction to completion is chemically superior to physical separation here.[1]
    
Q2: My product solidified or became extremely viscous upon cooling. What happened?

Answer: You likely generated 1,6-hexanediol via hydrogenolysis (ring opening).[1]

  • Mechanism: High temperatures (>150°C) or acidic catalyst supports (like some activated carbons or alumina) can cleave the C-O ether bond of the THF ring.

  • Solution: 1,6-Hexanediol has a significantly higher boiling point (~250°C at atm) than your target.[1] You can remove it by vacuum distillation.[1] Your target will distill over first; the diol will remain in the pot residue.[1]

Q3: The product is colored (yellow/brown) even after rotary evaporation.

Answer: This indicates oligomerization or metal leaching.[1]

  • Protocol:

    • Dissolve crude in Ethyl Acetate.[1]

    • Wash with 10% aqueous EDTA or Cysteine solution (to scavenge metal ions like Ni/Pd).[1]

    • Wash with saturated brine.[1]

    • Dry over

      
       and treat with activated charcoal before filtration.
      

Module 4: Validated Purification Protocol

Method: Vacuum Fractional Distillation Best for: Removal of hexanediol (heavy) and water/solvent (light).

Prerequisites:

  • High-vacuum line (target <10 mbar).[1]

  • Vigreux column (at least 20cm) or packed column for theoretical plates.[1]

  • Oil bath with precise temperature control.[1]

Step-by-Step Procedure:

  • Peroxide Check: Before heating, test a small aliquot with KI starch paper. If positive, stir with aqueous sodium thiosulfate or sodium bisulfite until negative.[1] Heating peroxides is a severe explosion hazard. [1]

  • Setup: Assemble the distillation apparatus. Ensure all joints are greased and clipped.[1]

  • Degassing: Apply vacuum gradually to remove residual solvents (Ethanol/THF) at room temperature.[1]

  • Fraction 1 (Forerun): Raise bath temperature to ~110°C. Collect the fraction distilling below 85°C (at 10 mbar). This contains unreacted furan derivatives and water.[1][2]

  • Fraction 2 (Target): Raise bath to ~130–140°C. Collect the steady fraction distilling at 95–105°C (at 10 mbar) .

    • Note: Monitor the head temperature.[1] A stable plateau indicates purity.[1]

  • Residue: Stop when the head temperature drops or pot temperature rises sharply. The residue contains the ring-opened 1,6-hexanediol.[1]

Alternative: Column Chromatography (For Analytical Purity) If distillation yields <98% purity:

  • Stationary Phase: Silica Gel (230-400 mesh).[1]

  • Mobile Phase: Gradient of Hexane:Ethyl Acetate (start 80:20

    
     50:50).[1]
    
  • Detection: Iodine stain or PMA (Phosphomolybdic acid) dip (THF moiety stains well).[1] The alcohol is polar and will elute after non-polar impurities.[1]

References

  • Synthesis & Hydrogenation of Furan Deriv

    • Source: "Method of producing tetrahydrofuran derivatives by hydrogenation of furans."[1][4][5][6] WO2012029949A1.[1]

    • Relevance: Defines catalyst parameters (Ni/Pd) and pressure conditions to minimize ring opening.
    • URL:[1]

  • Boiling Point & Physical D

    • Source: "List of boiling and freezing information of solvents." Wikipedia / American Elements Data.[1][3]

    • Relevance: Establishes boiling point differentials between THF deriv
    • URL:

  • Safety: Peroxide Management in Ethers

    • Source: "Peroxide Formation in Ethers and Carbonyls."[1] Sigma-Aldrich Technical Bulletin.

    • Relevance: Critical safety protocol for heating THF deriv
    • URL:[1]

  • Chemical Identity Verific

    • Source: PubChem Compound Summary for CID 33606-34-7.[1]

    • Relevance: Confirms structure of 2-(Tetrahydrofuran-2-yl)ethanol vs isomers.[1]

    • URL:

Sources

Technical Support Center: Optimizing Reaction Conditions with 2-(Tetrahydrofuran-2-yl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #THF-2-ETH-OPT Subject: Optimization of reactivity, stability, and handling for 2-(Tetrahydrofuran-2-yl)ethanol Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Molecule Profile

Welcome to the technical support center. You are working with 2-(Tetrahydrofuran-2-yl)ethanol (CAS: 799-53-1 for racemic; specific stereoisomers vary).

Crucial Distinction: Do not confuse this with Tetrahydrofurfuryl alcohol (THFA). Your molecule possesses an ethyl spacer (2-carbon chain) between the ring and the hydroxyl group. This spacer reduces steric hindrance at the alcohol but maintains the acid-sensitivity characteristic of the tetrahydrofuran (THF) ring.

Key Chemical Properties:

  • Reactivity: Primary alcohol (nucleophilic) + Cyclic Ether (acid-labile).

  • Chirality: The C2 position on the ring is a stereocenter.

  • Major Risks: Peroxide formation (

    
    -position), acid-catalyzed ring opening (polymerization).
    

Module 1: Derivatization (Esterification & Substitution)

User Issue: "I am trying to couple this alcohol with a carboxylic acid using acid catalysis (Fischer Esterification) or standard acyl chlorides, but yields are inconsistent, and I see polymerization."

Root Cause Analysis

The THF ring is sensitive to strong Brønsted and Lewis acids. Using


 or 

(common in Fischer esterification) or generating

in situ (from acyl chlorides) can protonate the ring oxygen, leading to Ring-Opening Polymerization (ROP) or cleavage.
Optimization Protocol: The "Acid-Free" Approach

Switch to conditions that maintain a neutral to slightly basic pH to preserve the ring integrity.

Recommended Workflow: Steglich or Mitsunobu Coupling
ParameterStandard Condition (AVOID)Optimized Condition (USE) Reasoning
Reagent Acyl Chloride /

EDC·HCl / DMAP or DCC Avoids generation of strong acid byproducts.
Catalyst

DMAP (0.1 eq)DMAP acts as a nucleophilic catalyst without ring activation.
Solvent Toluene (reflux)DCM or MeCN (0°C to RT)Lower temperatures prevent thermal decomposition of the ring.
Base Pyridine (weak)Triethylamine or DIPEA Scavenges any trace acid immediately.
Troubleshooting Logic: Low Yield Diagnosis

OptimizationWorkflow Start Issue: Low Yield / Impurities CheckPeroxides Step 1: Test for Peroxides (KI Starch Paper) Start->CheckPeroxides PeroxidePos Peroxides Detected? CheckPeroxides->PeroxidePos TreatPeroxides CRITICAL STOP: Quench with NaHSO3 or Pass through Alumina PeroxidePos->TreatPeroxides Yes CheckAcid Step 2: Review Reagents Are strong acids used? PeroxidePos->CheckAcid No AcidYes Yes (H2SO4, SOCl2) CheckAcid->AcidYes SwitchMethod Switch Protocol: Use EDC/DMAP or Mitsunobu AcidYes->SwitchMethod Yes CheckWater Step 3: Water Control Is solvent anhydrous? AcidYes->CheckWater No DrySolvent Dry Solvent (Mol. Sieves) Prevent hydrolysis CheckWater->DrySolvent

Figure 1: Decision tree for troubleshooting low yields in coupling reactions. Note the critical priority of peroxide testing.

Module 2: Oxidation Strategies

User Issue: "I need to oxidize the alcohol to the aldehyde or acid, but Jones Reagent is destroying my starting material."

Technical Insight

Chromium-based oxidants (Jones, Collins) typically require highly acidic media (sulfuric acid). As established, this opens the THF ring. Furthermore, the


-hydrogens on the THF ring are susceptible to radical abstraction, leading to over-oxidation or degradation.
Optimized Protocol: TEMPO-Mediated Oxidation

TEMPO (2,2,6,6-Tetramethylpiperidinyloxy) allows for oxidation under mild, buffered conditions (pH 7-9), leaving the THF ring untouched.

Protocol for Aldehyde (Anelli Oxidation Variant):

  • Solvent: DCM:Water (1:1 biphasic).

  • Catalyst: TEMPO (0.01 eq) + KBr (0.1 eq).

  • Oxidant: NaOCl (Bleach) buffered with

    
     to pH 8.5-9.0.
    
  • Temperature: Maintain 0°C .

  • Quench: Na2S2O3 immediately upon consumption of starting material.

Protocol for Carboxylic Acid (Pinnick Oxidation):

  • First, oxidize to aldehyde using Swern or Dess-Martin Periodinane (DMP).

  • Then, use NaClO2 / NaH2PO4 in t-BuOH/Water. This "chlorite oxidation" is specific to the aldehyde and will not attack the ether ring.

Module 3: Stability & The "Hidden" Side Reaction

User Issue: "My product contains an impurity that increases over time or during silica chromatography."

The Hazard: Acid-Catalyzed Ring Opening

The most common "ghost" impurity is the ring-opened product. This often happens inside a silica gel column (which is slightly acidic) or if the product is stored in chloroform (which forms HCl over time).

Mechanism of Failure

The ether oxygen is protonated, turning it into a good leaving group. A nucleophile (even water or chloride) attacks the C2 or C5 position.

RingOpening Substrate 2-(THF-2-yl)ethanol Protonation Protonation (H+) (From Silica or Acid) Substrate->Protonation Oxonium Oxonium Intermediate (Activated Ring) Protonation->Oxonium Attack Nucleophilic Attack (Nu: H2O, Cl-, ROH) Oxonium->Attack Product Ring-Opened Product (Linear Diol/Ether) Attack->Product Irreversible

Figure 2: Mechanism of acid-catalyzed degradation. This pathway is irreversible and destroys the chiral center.

Preventative Measures
  • Chromatography: Add 1% Triethylamine (Et3N) to your eluent system to neutralize silica acidity.

  • Storage: Store under Argon/Nitrogen. Add a stabilizer (BHT) if the reagent is to be stored for >3 months.

  • Solvents: Avoid distilled THF or Ethers that have not been tested for peroxides. Use anhydrous solvents to prevent hydrolysis.

FAQ: Frequently Asked Questions

Q: Can I use the Mitsunobu reaction to invert the stereochemistry?

  • A: No. The hydroxyl group is on the ethyl chain, not on the chiral center of the ring. The Mitsunobu reaction will substitute the OH for a nucleophile, but the stereocenter at C2 (on the ring) will remain unaffected (retention of configuration), assuming no ring opening occurs.

Q: Is this molecule explosive?

  • A: Like all THF derivatives, it is a Class B Peroxide Former . It forms explosive hydroperoxides upon exposure to air and light.

    • Test: Use KI starch strips before heating or distilling.

    • Action: If peroxides >100 ppm, treat with ferrous sulfate or pass through activated alumina. DO NOT DISTILL TO DRYNESS.

Q: Why does my NMR show a complex multiplet at 3.6-4.0 ppm?

  • A: This is normal. The protons on the THF ring (C5) and the protons on the ethyl linker (

    
    ) have similar chemical shifts and often overlap. Use 2D NMR (HSQC/COSY) to assign them correctly.
    

References

  • Mitsunobu Reaction Mechanism & Protocols: Swamy, K. C. K., et al. "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews, vol. 109, no. 6, 2009, pp. 2551–2651.

  • TEMPO Oxidation (Anelli Protocol): Anelli, P. L., et al. "Fast and Selective Oxidation of Primary Alcohols to Aldehydes or to Carboxylic Acids..."[1] Journal of Organic Chemistry, vol. 52, no. 12, 1987, pp. 2559–2562.

  • Acid-Catalyzed Ring Opening of Cyclic Ethers: Smith, M. B. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 7th Ed., Wiley, 2013. (Chapter 10: Aliphatic Substitution, Nucleophilic).

  • Peroxide Safety in THF Derivatives: Clark, D. E. "Peroxides and Peroxide-Forming Compounds."[2][3][4] Chemical Health and Safety, vol. 8, no. 5, 2001, pp. 12-22.

  • Compound Data: PubChem CID 21873804 (Tetrahydrofuran ethanol).[5]

Sources

Technical Support Center: 2-(Tetrahydrofuran-2-yl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is designed for researchers utilizing 2-(Tetrahydrofuran-2-yl)ethanol (CAS: 766-00-7). It addresses specific stability issues, side reactions, and troubleshooting protocols.

Status: Operational | Tier: Level 3 (Senior Scientist) | Topic: Side Reactions & Stability

Executive Summary & Reactivity Profile

2-(Tetrahydrofuran-2-yl)ethanol consists of a saturated tetrahydrofuran (THF) ring substituted at the C2 position with a 2-hydroxyethyl side chain. While generally stable, it exhibits distinct reactivity patterns driven by the ether linkage and the primary alcohol.

Key Reactivity Drivers:

  • 
    -Proton Abstraction:  The hydrogens adjacent to the ether oxygen (C2 and C5) are susceptible to radical abstraction, leading to explosive peroxide formation.
    
  • Acid-Labile Ether Linkage: Strong Brønsted or Lewis acids can trigger ring opening, especially when the side-chain alcohol is being derivatized.

  • Oxidation Selectivity: Competition exists between the desired oxidation of the primary alcohol and the undesired oxidation of the THF ring (to lactones).

Quick Reference: Common Side Products
Reaction TypeIntended TransformationCommon Side ReactionSide Product Structure
Storage None (Inert storage)Autoxidation (Radical)2-Hydroperoxytetrahydrofuran derivatives (Explosive)
Acid Catalysis Esterification/ProtectionRing Opening (Cleavage)Linear Halo-alcohols or 1,2,6-Triol derivatives
Oxidation Alcohol

Aldehyde
Ring Oxidation

-Butyrolactone
derivatives
Elimination DehydrationRing Cleavage/Elimination2-Vinyldihydrofuran isomers

Critical Safety Alert: Peroxide Formation

Issue: "I found white crystals in the cap of my bottle" or "The solvent test strip turned dark blue."

Mechanism

Like its parent solvent THF, this molecule is a Class B Peroxide Former. Atmospheric oxygen abstracts a hydrogen atom from the carbon adjacent to the ether oxygen (C5 is most accessible, though C2 is also reactive). This forms a hydroperoxide which can concentrate into explosive crystals.[1]

Troubleshooting & Prevention[1]
  • Diagnosis: Use semi-quantitative peroxide test strips (e.g., Quantofix®) before every distillation or heating step.

  • Threshold: If peroxide concentration >100 ppm, DO NOT distill. Treat immediately.

  • Root Cause: Exposure to light and air; consumption of BHT stabilizer.

Protocol: Peroxide Removal (Adsorption Method)

Do not use distillation to remove peroxides; this concentrates them.

  • Materials: Activated Alumina (neutral or basic), pore size 58 Å.

  • Ratio: Add 5–10 g of activated alumina per 100 mL of 2-(Tetrahydrofuran-2-yl)ethanol.

  • Process: Stir gently for 30–60 minutes at room temperature.

  • Validation: Filter supernatant and re-test with peroxide strips.

  • Disposal: The alumina now contains peroxides. Hydrolyze with dilute ferrous sulfate solution before disposal.

Issue: Acid-Catalyzed Ring Opening

User Query: "I tried to tosylate the alcohol group using TsCl/Pyridine, but I see multiple spots on TLC and my mass spec shows a chlorinated linear chain."

The Problem

The THF ring is an ether.[2][3] While stable to bases, it is sensitive to acid. If you generate strong acid in situ (e.g., HCl from TsCl hydrolysis) or use strong Lewis acids, the ring oxygen protonates. The ring then opens via nucleophilic attack (SN2-like) by the chloride ion or other nucleophiles.

Mechanistic Visualization

The diagram below illustrates the competition between the desired side-chain reaction and the fatal ring-opening pathway.

RingOpening Start 2-(Tetrahydrofuran-2-yl)ethanol Protonated Oxonium Intermediate (Protonated Ether) Start->Protonated + H+ Acid Acidic Conditions (H+ or Lewis Acid) Desired Desired Product (e.g., Ester/Tosylate) Protonated->Desired Reaction at -OH (Kinetic Control) Attack Nucleophilic Attack (Cl-, H2O, ROH) Protonated->Attack Ring Strain Release OpenChain Ring-Opened Product (Linear Halo-alcohol) Attack->OpenChain C-O Bond Cleavage

Caption: Acid-catalyzed pathway leading to irreversible ring cleavage via oxonium intermediate.

Troubleshooting Guide
SymptomProbable CauseCorrective Action
Linear by-products Acidity too high during workup or reaction.Use acid scavengers (e.g., 2,6-lutidine or triethylamine ) in excess. Avoid aqueous acid washes (HCl) during workup.
Polymerization Cationic Ring-Opening Polymerization (CROP).Keep temperature < 0°C during activating agent addition.[3][4] Avoid concentrated strong acids (H₂SO₄, TfOH).
Chlorinated products Nucleophilic attack by Cl⁻ during activation.Switch leaving groups. Use Mesyl anhydride (Ms₂O) instead of MsCl to avoid generating free chloride ions.

Issue: Oxidation Selectivity (Over-Oxidation)

User Query: "I want to oxidize the alcohol to the aldehyde (2-tetrahydrofurylacetaldehyde), but I'm getting low yields and a lactone byproduct."

The Science

Standard oxidants (Jones Reagent, Permanganate) are too harsh. They can oxidize the


-carbons of the ether ring, converting the THF moiety into a 

-butyrolactone derivative.[5] Furthermore, the resulting aldehyde is prone to enolization and subsequent elimination.
Recommended Workflows
  • Swern Oxidation (DMSO/Oxalyl Chloride):

    • Pros: Low temperature (-78°C) prevents ring oxidation.

    • Cons: Must strictly control temperature to avoid "Pummerer-like" side reactions on the ring.

  • TEMPO/BAIB Oxidation:

    • Pros: Highly selective for primary alcohols. Does not affect the ether ring.

    • Protocol: 1.0 equiv Substrate, 0.1 equiv TEMPO, 1.1 equiv BAIB in DCM/Water.

  • Dess-Martin Periodinane (DMP):

    • Pros: Neutral conditions, avoids acid-catalyzed ring opening and ring oxidation.

Synthesis Impurities (Source Validation)

If you are synthesizing this molecule yourself (e.g., via hydrogenation of 2-(furan-2-yl)ethanol), be aware of incomplete hydrogenation .

  • Impurity: 2-(2,3-dihydrofuran-2-yl)ethanol or 2-(2,5-dihydrofuran-2-yl)ethanol.

  • Detection: Check 1H NMR for olefinic protons (5.0–6.5 ppm region).

  • Impact: These impurities are significantly more acid-labile (forming enol ethers) and will degrade rapidly in subsequent steps, ruining yields.

References

  • Peroxide Hazards in THF Derivatives: Clark, D. E. Peroxides and Peroxide-Forming Compounds.[6][1] Chemical Health and Safety, 2001. Link

  • Acid-Catalyzed Ring Opening: Bates, R. B., et al. Tetrahydrofuran Ring Opening.[7] J. Org. Chem., 1986. Link

  • Oxidation Selectivity: Tojo, G., & Fernandez, M. Oxidation of Alcohols to Aldehydes and Ketones. Springer, 2006. (General reference for TEMPO/Swern selectivity).
  • Safety Data Sheet (SDS): 2-(Tetrahydrofuran-2-yl)ethanol. PubChem. Link

  • Synthesis & Hydrogenation Side Products: Hoydonckx, H. E., et al. Esterification and transesterification of renewable chemicals. Topics in Catalysis, 2004. Link

Sources

Technical Support Center: Optimizing 2-(Tetrahydrofuran-2-yl)ethanol Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Reaction Landscape[1]

Target Molecule: 2-(Tetrahydrofuran-2-yl)ethanol (2-Hydroxyethyltetrahydrofuran) Primary Application: Chiral building block, specialty solvent, monomer for polyesters. Critical Challenge: The synthesis is primarily achieved via the catalytic hydrogenation of 2-(Furan-2-yl)ethanol . The yield is frequently compromised by two competing factors:

  • Incomplete Saturation: Leaving residual aromatic furan rings.

  • Hydrogenolysis (Ring Opening): Over-reduction leading to acyclic diols (e.g., 1,6-hexanediol isomers) or cleavage of the side chain.

The following guide synthesizes industrial best practices to navigate this "selectivity cliff."

Reaction Pathway Visualization

The diagram below illustrates the synthesis workflow and the critical divergence points where yield is lost.

ReactionPathway Start 2-(Furan-2-yl)ethanol (Starting Material) Inter Dihydrofuran Intermediate Start->Inter + H2 (Fast) Side2 Etherification (If alcoholic solvent) Start->Side2 Solvent Interaction Target 2-(Tetrahydrofuran-2-yl)ethanol (TARGET) Inter->Target + H2 (Slow) Rate Determining Step Side1 Ring Opening (Hexanediol/Hexanol) Inter->Side1 High Temp / Acidic Support (C-O Cleavage) Target->Side1 Over-hydrogenation (Extreme Conditions)

Figure 1: Reaction pathway showing the competition between ring saturation (green) and ring opening (red).

Critical Protocol: Catalytic Hydrogenation

This protocol is designed for high-yield synthesis (target >95%) using heterogeneous catalysis.

Method A: The "Selectivity First" Approach (Rhodium/Carbon)

Best for: High-value pharmaceutical intermediates where purity is paramount.

Rationale: Rhodium (Rh) exhibits superior chemoselectivity for furan ring saturation under mild conditions compared to Palladium (Pd), which is more prone to hydrogenolysis (ring opening).

ParameterSpecificationCausality / Technical Note
Catalyst 5% Rh/C or 5% Ru/CRh minimizes C-O bond cleavage. Pd/C is viable but requires strict temp control (<40°C).
Loading 1-3 mol% (metal basis)Lower loading risks incomplete conversion; higher loading wastes cost without yield benefit.
Solvent Isopropanol or WaterAvoid Ethanol to prevent ethyl ether formation. Water accelerates rate but requires pH monitoring.
Pressure 20–50 bar (300–725 psi)High pressure favors ring saturation (Le Chatelier's principle) over ring opening.
Temp 60–80°CDanger Zone: >100°C drastically increases ring opening rates.

Step-by-Step Workflow:

  • Charge: Load autoclave with 2-(Furan-2-yl)ethanol (1.0 equiv) and Isopropanol (5-10 volumes).

  • Catalyst Addition: Add 5% Rh/C (wet support recommended to prevent ignition) under Argon.

  • Purge: Cycle N2 (3x) then H2 (3x) to remove oxygen.

  • Reaction: Pressurize to 40 bar H2. Heat to 70°C. Stir vigorously (>800 RPM) to eliminate mass transfer limitations.

  • Monitoring: Sample at 4h. Look for disappearance of aromatic signals in NMR (approx 6.3 & 7.4 ppm).

  • Workup: Filter over Celite® to recover Rh. Concentrate filtrate.[1] Distill under reduced pressure.

Troubleshooting Guide (Q&A)

Issue 1: "I am seeing significant ring-opening byproducts (diols)."

Diagnosis: This is "Hydrogenolysis," typically caused by excessive temperature or acidic catalyst supports.

  • Q: What catalyst are you using?

    • If Pd/C: Palladium is aggressive. Action: Lower temperature to <40°C or switch to Rh/C.

    • If Raney Nickel: Nickel requires high temperature to activate, which risks ring opening. Action: Ensure the reaction is stopped immediately upon H2 uptake cessation.

  • Q: Is your support acidic?

    • Insight: Acid sites on carbon or alumina supports catalyze the C-O bond cleavage.

    • Fix: Add a trace of base (e.g., Sodium Acetate or Triethylamine, 1-2 mol%) to poison the acidic sites. This "dopes" the catalyst to favor hydrogenation over lysis.

Issue 2: "The reaction stalls at 80-90% conversion."

Diagnosis: Catalyst poisoning or pore blocking.

  • Q: Is the starting material distilled?

    • Insight: Furan derivatives often contain sulfur or polymeric impurities from storage that poison noble metals.

    • Fix: Pre-treat the starting material with activated charcoal or distill it prior to hydrogenation.

  • Q: Are you mass-transfer limited?

    • Insight: Hydrogen solubility in organic solvents is low. The reaction happens at the gas-liquid-solid interface.

    • Fix: Increase stirring speed. If the H2 uptake curve is linear (zero-order), you are likely mass-transfer limited. You want to see an exponential decay (first-order).

Issue 3: "My product has a new impurity peak (+14 mass units)."

Diagnosis: Etherification with solvent.

  • Q: Did you use Methanol or Ethanol?

    • Insight: Under hydrogenation conditions, the hydroxyl group of your product can react with the solvent, or the solvent can alkylate the furan ring before saturation.

    • Fix: Switch to a secondary alcohol (Isopropanol) or a non-nucleophilic solvent (Cyclohexane, though solubility may be an issue).

Advanced Optimization: The Decision Matrix

Use this logic flow to determine your next experimental step.

Troubleshooting Start Analyze Crude NMR/GC CheckConv Is Conversion >98%? Start->CheckConv CheckSelect Is Selectivity >95%? CheckConv->CheckSelect Yes LowConv Problem: Low Conversion CheckConv->LowConv No RingOpen Problem: Ring Opening (Linear Diols) CheckSelect->RingOpen No Success Proceed to Distillation CheckSelect->Success Yes Sol_Press Increase H2 Pressure (Increase H2 concentration at surface) LowConv->Sol_Press Rate is slow Sol_Poison Distill Starting Material (Remove S/P poisons) LowConv->Sol_Poison Rate stops early Sol_Temp LOWER Temperature (Kinetic control) RingOpen->Sol_Temp Primary Fix Sol_Base Add Trace Base (Et3N) (Neutralize acid sites) RingOpen->Sol_Base Secondary Fix

Figure 2: Troubleshooting decision tree for yield optimization.

Safety & Storage (Critical)

Peroxide Formation: Like all THF derivatives, 2-(Tetrahydrofuran-2-yl)ethanol is an ether and is prone to forming explosive peroxides upon exposure to air.

  • Test: Use starch-iodide paper before distillation.

  • Mitigation: Store under Nitrogen/Argon. Add BHT (2,6-di-tert-butyl-4-methylphenol) as a stabilizer if storing for >1 week.

  • Distillation Hazard: NEVER distill to dryness. The pot residue is where peroxides concentrate.

References

  • Nishimura, S. (2001). Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. Wiley. (Authoritative text on Rh vs. Pd selectivity in furan systems).
  • Org. Synth. 2011, 88, 317-329. Hydrogenation of Furan Derivatives. Link (Provides validated protocols for similar furan reductions).

  • Lange, J. P., et al. (2012). "Furfuryl Alcohol Hydrogenation: A Comparative Study." ChemCatChem. (Details the mechanism of ring opening vs.
  • BenchChem. (2025).[1] Synthesis of (Tetrahydrofuran-2-yl)acetic acid derivatives. Link (Source for ester-reduction alternative routes).

  • PubChem. (2025). Compound Summary: 2-(Tetrahydrofuran-2-yl)ethanol. Link (Physical property verification).

Sources

Technical Support Center: 2-(Tetrahydrofuran-2-yl)ethanol Stability & Degradation

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the degradation pathways, stability profile, and troubleshooting protocols for 2-(Tetrahydrofuran-2-yl)ethanol (CAS: 33606-34-7 / 149818-53-1).

Executive Summary

2-(Tetrahydrofuran-2-yl)ethanol is a bifunctional molecule containing a cyclic ether (tetrahydrofuran ring) and a primary alcohol. Its degradation profile is dominated by two distinct mechanisms: oxidative radical attack at the ether


-carbon (leading to peroxide formation) and oxidative dehydrogenation  of the pendant primary alcohol. While chemically robust under neutral conditions, it exhibits significant instability in the presence of strong acids or free-radical initiators.

This guide provides mechanistic insights and actionable troubleshooting steps for researchers observing unexpected impurities or yield losses.

Part 1: Degradation Pathways (Mechanistic Analysis)

Oxidative Instability (The "Silent" Hazard)

Like all tetrahydrofuran (THF) derivatives, this molecule is a Class B Peroxide Former . The carbon atom adjacent to the ether oxygen (C2 position) is susceptible to hydrogen abstraction by atmospheric oxygen.

  • Pathway A: Peroxidation (Ether Oxidation)

    • Mechanism: Homolytic cleavage of the C2-H bond creates a radical stabilized by the adjacent oxygen lone pair. This radical reacts with

      
       to form a hydroperoxide.
      
    • Consequence: Accumulation of explosive peroxides upon concentration; introduction of radical impurities that can degrade sensitive APIs (Active Pharmaceutical Ingredients).

  • Pathway B: Side-Chain Oxidation (Alcohol Oxidation)

    • Mechanism: Standard oxidation of the primary alcohol moiety.

    • Product: Conversion to 2-(tetrahydrofuran-2-yl)acetaldehyde , followed by rapid oxidation to 2-(tetrahydrofuran-2-yl)acetic acid .

Acid-Catalyzed Ring Opening

In the presence of Lewis or Brønsted acids, the THF ring strain (~23 kJ/mol) drives ring-opening reactions.

  • Mechanism: Protonation of the ether oxygen makes the adjacent carbons electrophilic. Nucleophilic attack (by water, halides, or the solvent) typically occurs at the less hindered C5 position (SN2-like), resulting in acyclic diols or halo-alcohols.

  • Product: 1,2,6-trihydroxyhexane derivatives (if water is the nucleophile) or halo-diols.

Pathway Visualization

The following diagram maps the critical degradation nodes.

DegradationPathways Substrate 2-(Tetrahydrofuran-2-yl)ethanol (Starting Material) Radical C2-Radical Intermediate Substrate->Radical O2 / Light (hν) Aldehyde 2-(THF-2-yl)acetaldehyde Substrate->Aldehyde [Ox] (e.g., TEMPO, PCC) Protonated Protonated Ether Substrate->Protonated H+ (Strong Acid) Peroxide α-Hydroperoxide (Explosion Hazard) Radical->Peroxide O2 uptake Acid 2-(THF-2-yl)acetic acid Aldehyde->Acid [Ox] RingOpen Acyclic Halo-Diols / Triols (Acid Catalysis) Protonated->RingOpen Nu- (Cl-, H2O) / Heat

Figure 1: Primary degradation pathways including peroxidation, alcohol oxidation, and acid-catalyzed ring opening.

Part 2: Troubleshooting Guide (Q&A)

Section 1: Impurity Profiling & Ghost Peaks

Q1: I see a "ghost peak" in my GC-MS that appears after the solvent front but before my product. It wasn't there last week. What is it? Diagnosis: This is likely 2-(tetrahydrofuran-2-yl)acetaldehyde .

  • Causality: The primary alcohol group slowly oxidizes upon exposure to air, especially if the bottle has been opened frequently or stored without an inert atmosphere. The aldehyde is more volatile than the parent alcohol, causing it to elute earlier in Gas Chromatography.

  • Verification: Check your mass spectrum for a loss of 2 mass units (M-2) relative to the parent ion, or a distinctive M-29 peak (loss of -CHO).

  • Remedy: Purify via distillation under argon or use a fresh bottle. Store under nitrogen.

Q2: My reaction yield is dropping, and the NMR shows a broad hump around 8-10 ppm. Is this the solvent? Diagnosis: The broad hump often indicates the formation of carboxylic acids (specifically 2-(tetrahydrofuran-2-yl)acetic acid) or hydroperoxides.

  • Causality: Advanced oxidation. If you are using the material as a reagent, the alcohol has oxidized to the acid. The acidic protons exchange, causing peak broadening.

  • Remedy: Wash the organic layer with saturated aqueous

    
    . If the broad peak disappears, it was the carboxylic acid degradation product.
    
Section 2: Safety & Peroxides[1]

Q3: The starch-iodide paper turned purple immediately when I tested the solvent. Can I still distill it? Diagnosis: CRITICAL SAFETY HAZARD. High peroxide concentration.

  • Rule: Do NOT distill. Distillation concentrates the less volatile peroxides (specifically the

    
    -hydroperoxide shown in Figure 1) in the pot residue, leading to a high probability of explosion.
    
  • Action:

    • If peroxide level is <100 ppm: Treat with ferrous sulfate (

      
      ) or pass through activated alumina.
      
    • If peroxide level is >100 ppm or crystals are visible: Contact EHS immediately for disposal. Do not touch the cap.

Section 3: Chemical Compatibility

Q4: I used this alcohol in a reaction with


, but I isolated a complex mixture of acyclic chains. Why? 
Diagnosis:  Acid-catalyzed ring opening (Ether Cleavage).
  • Causality: The THF ring is an ether.[1] Strong acids like HBr protonate the ring oxygen. Bromide (

    
    ) is a good nucleophile and attacks the ring carbon (usually C5), snapping the ring open to form 6-bromo-1,5-hexanediol  (or isomers).
    
  • Solution: Switch to non-nucleophilic acids (e.g.,

    
    , though dehydration is still a risk) or avoid strongly acidic conditions. If acidity is required, keep the temperature below 0°C to kinetically inhibit ring opening.
    

Part 3: Experimental Protocols & Data

Table 1: Physicochemical Properties & Stability Limits
PropertyValue / LimitNotes
Molecular Formula

MW: 116.16 g/mol
Boiling Point ~185°C (at 760 mmHg)High boiling point makes removal difficult without vacuum.
Peroxide Limit < 20 ppmMust test every 3 months.
Storage Temp 2–8°CLower temp slows autoxidation kinetics.
Incompatible With Strong Oxidizers, Strong AcidsCauses fire/explosion or polymerization.
Protocol: Quantitative Peroxide Test (Ferrous Thiocyanate Method)

Use this method for precise quantification when test strips are ambiguous.

  • Reagent Preparation:

    • Dissolve 0.1 g

      
       (Ammonium Thiocyanate) and 0.1 g 
      
      
      
      in 10 mL of deoxygenated water. Add 0.5 mL concentrated
      
      
      .
  • Procedure:

    • Add 1 drop of the test solvent (2-(Tetrahydrofuran-2-yl)ethanol) to 1 drop of the reagent.

  • Interpretation:

    • Colorless: No peroxides.

    • Pink: Low peroxides (<50 ppm).

    • Blood Red: High peroxides (>100 ppm). DANGER.

Protocol: Purification via Activated Alumina

Recommended for removing peroxides and trace acid/aldehyde impurities.

  • Column Setup: Pack a glass column with activated basic alumina (Grade I). Use ~10 g of alumina per 100 mL of solvent.

  • Elution: Pass the 2-(Tetrahydrofuran-2-yl)ethanol through the column under gravity or slight nitrogen pressure.

  • Mechanism: Alumina chemisorbs peroxides and neutralizes carboxylic acid degradation products.

  • Validation: Retest the eluate with starch-iodide paper. It should remain white.

References

  • Sigma-Aldrich. (2024). Safety Data Sheet: Tetrahydrofurfuryl alcohol and derivatives.Link

  • Clark, D. E. (2001). Peroxides and Peroxide-Forming Compounds.[2] Chemical Health and Safety, 8(5), 12-22. (Standard reference for Class B peroxide formers like THF derivatives).

  • National Institutes of Health (PubChem). (2025). 2-(Tetrahydrofuran-2-yl)ethanol Compound Summary.Link

  • University of Wisconsin-Madison. (2024). Safe Handling of Peroxide-Formers. Environment, Health & Safety.[3] Link

  • BenchChem. (2025).[4] Synthesis and Stability of (Tetrahydrofuran-2-yl)ethanol.Link

Sources

Technical Support Center: Stabilizing 2-(Tetrahydrofuran-2-yl)ethanol for Long-Term Storage

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for 2-(Tetrahydrofuran-2-yl)ethanol. This document is designed for researchers, scientists, and drug development professionals who utilize this versatile intermediate. The inherent chemical structure of 2-(Tetrahydrofuran-2-yl)ethanol, combining a cyclic ether (tetrahydrofuran) with a primary alcohol, presents specific stability challenges that must be addressed to ensure its integrity and prevent safety hazards during long-term storage. This guide provides in-depth, field-proven insights into the causes of degradation, methods for prevention, and protocols for troubleshooting common issues.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of degradation for 2-(Tetrahydrofuran-2-yl)ethanol during storage?

A1: The principal degradation pathway is the auto-oxidation of the tetrahydrofuran (THF) ring in the presence of atmospheric oxygen, a process accelerated by light and heat.[1] This reaction forms unstable and potentially explosive hydroperoxides.[2][3] The ether moiety is susceptible to free-radical attack at the carbon atom adjacent to the ether oxygen, leading to the formation of these hazardous impurities.[4] While the primary alcohol group is generally more stable, it can also undergo oxidation over extended periods, especially in the presence of contaminants, to form the corresponding aldehyde or carboxylic acid, tetrahydrofuran-2-carboxylic acid.[5][6]

Q2: How can I visually inspect a stored sample for signs of degradation?

A2: While visual inspection is not a substitute for chemical testing, there are several indicators of potential degradation. The presence of crystalline solids, particularly around the cap or threads of the container, can signify the formation of dangerous peroxide crystals.[1] Any discoloration (e.g., yellowing) or the development of a viscous or syrupy consistency may also indicate decomposition.[7] If you observe these signs, especially crystal formation, do not attempt to open or move the container and consult your institution's Environmental Health and Safety (EHS) office immediately.[8][9]

Q3: What is the role of a chemical stabilizer, and should I use one?

A3: Chemical stabilizers are compounds added in small quantities (typically ppm levels) to inhibit auto-oxidation.[3] For ethers like THF, a common and effective stabilizer is Butylated Hydroxytoluene (BHT).[4] BHT acts as a free-radical scavenger, terminating the chain reaction that leads to peroxide formation. The decision to use a stabilized version of 2-(Tetrahydrofuran-2-yl)ethanol depends on your application.

  • For general use and long-term storage: Using a BHT-stabilized product is highly recommended for safety and stability.

  • For sensitive applications (e.g., HPLC with UV detection, polymerization initiation): Stabilizers like BHT can interfere with experiments due to their own chemical properties (e.g., UV absorbance). In these cases, purchasing smaller quantities of un-stabilized material and using it promptly is the best practice. Un-stabilized material should be stored under an inert atmosphere and tested for peroxides frequently.[3]

Q4: How long can I store 2-(Tetrahydrofuran-2-yl)ethanol?

A4: The shelf-life is highly dependent on storage conditions and whether the material is stabilized.

  • Un-stabilized: Should be considered for disposal within 3 months of opening.[3]

  • Stabilized: Can often be stored for 12-24 months, provided the container remains sealed and stored under optimal conditions.[7]

Crucially, all containers of peroxide-forming chemicals should be dated upon receipt and upon opening to track their age accurately.[8][9]

Degradation Pathway Visualization

The primary degradation mechanism involves the formation of hydroperoxides via a free-radical chain reaction.

Peroxide_Formation cluster_0 Initiation cluster_1 Propagation THF_Ethanol 2-(THF)-Ethanol (R-H) Radical Ether Radical (R•) THF_Ethanol->Radical H• abstraction Initiator Light, Heat, O₂ Initiator->THF_Ethanol Oxygen Oxygen (O₂) Peroxy_Radical Peroxy Radical (ROO•) Radical->Peroxy_Radical + O₂ Hydroperoxide Hydroperoxide (ROOH) Peroxy_Radical->Hydroperoxide + R-H Another_THF Another 2-(THF)-Ethanol (R-H) Another_THF->Hydroperoxide New_Radical New Ether Radical (R•) Hydroperoxide->New_Radical Chain Reaction Continues

Caption: Free-radical mechanism for peroxide formation in 2-(Tetrahydrofuran-2-yl)ethanol.

Troubleshooting Guide

Problem: I suspect my sample of 2-(Tetrahydrofuran-2-yl)ethanol is contaminated with peroxides.

Solution: Do not use, heat, or concentrate the sample. First, you must test for the presence and concentration of peroxides. The appropriate action depends on the peroxide level.

Decision Workflow for Peroxide Contamination

Peroxide_Workflow start Peroxide Contamination Suspected test Perform Peroxide Test (See Protocol 1) start->test check_level Evaluate Peroxide Level test->check_level level_safe < 30 ppm (Low Hazard) check_level->level_safe < 30 ppm level_caution 30 - 100 ppm (Moderate Hazard) check_level->level_caution 30-100 ppm level_danger > 100 ppm (Extreme Hazard) check_level->level_danger > 100 ppm action_use Safe to use. Consider purification (See Protocol 2) level_safe->action_use action_dispose DO NOT USE. Contact EHS for immediate disposal. level_caution->action_dispose level_danger->action_dispose

Caption: Decision-making workflow for handling suspected peroxide contamination.

Protocols and Methodologies

Recommended Long-Term Storage Conditions

To maximize shelf-life and ensure safety, adhere to the following storage protocols.

ParameterRecommendationRationale
Temperature Store in a cool, dry place (2°C to 8°C recommended).[10][11]Reduces the rate of auto-oxidation and peroxide formation. Avoid freezing, as this can cause peroxides to precipitate out of solution, creating a shock-sensitive hazard.
Atmosphere Store under an inert atmosphere (Nitrogen or Argon).[7]Displaces oxygen, which is a key reactant in the peroxide formation pathway.[3]
Light Store in an amber glass bottle or in a dark cabinet.[4][10]Light, particularly UV light, acts as an initiator for the free-radical chain reaction that forms peroxides.[4]
Container Use original manufacturer's container. Ensure it is tightly sealed with a PTFE-lined cap.[10][12]Prevents exposure to atmospheric oxygen and moisture.[7] PTFE liners provide a robust, non-reactive seal.
Protocol 1: Qualitative and Semi-Quantitative Peroxide Detection

This protocol outlines simple methods to test for the presence of peroxides. Always perform these tests on a small aliquot of the material in a well-ventilated fume hood while wearing appropriate PPE.

MethodProcedurePositive Result
Potassium Iodide (KI) Test 1. Prepare a fresh 10% aqueous solution of potassium iodide.[13]2. In a clean test tube, add 1 mL of this solution to 5 mL of 2-(Tetrahydrofuran-2-yl)ethanol.[13]3. Shake the mixture for 1 minute and allow the layers to separate.[13]The aqueous (bottom) layer turning yellow or brown indicates the presence of peroxides.[13] The intensity of the color correlates with the peroxide concentration.
Peroxide Test Strips 1. Dip the test strip into the sample for 1-2 seconds.[1]2. Remove the strip and wait for the time specified by the manufacturer.3. Compare the color of the strip to the provided color chart.The strip will change color (often to blue, green, or brown) in the presence of peroxides, providing a semi-quantitative reading in ppm.[1]
Protocol 2: Peroxide Removal from Solvents (Low-Level Contamination ONLY)

WARNING: This procedure should only be performed on solvents with low levels of peroxide contamination (<30 ppm). Attempting to purify solvents with high peroxide concentrations can lead to a violent explosion.

  • Setup: Assemble a chromatography column in a fume hood.

  • Packing: Fill the column with activated alumina. The amount should be approximately 10-20% of the solvent's weight.

  • Elution: Carefully pass the 2-(Tetrahydrofuran-2-yl)ethanol through the column. Do not apply pressure. The activated alumina effectively adsorbs the peroxides.[1]

  • Verification: Collect the eluent and re-test for peroxides using one of the methods in Protocol 1 to confirm their removal.

  • Stabilization: Immediately add a stabilizer (e.g., BHT, ~200 ppm) to the purified solvent to prevent new peroxide formation.

  • Storage: Store the purified solvent under an inert atmosphere and label it clearly with the purification date.

Protocol 3: Purity Assessment by Gas Chromatography (GC-FID)

For applications requiring high purity, GC is an effective method to quantify 2-(Tetrahydrofuran-2-yl)ethanol and detect volatile impurities.

  • Instrumentation: A Gas Chromatograph with a Flame Ionization Detector (GC-FID).[14]

  • Column: A mid-polarity capillary column, such as a DB-624 or equivalent, is suitable for separating alcohols and ethers.[14]

  • Sample Preparation: Prepare a dilute solution of the sample in a high-purity solvent (e.g., dichloromethane or methanol). Create a calibration curve using standards of known concentration. An internal standard (e.g., Decanol) can improve quantitative accuracy.[14]

  • GC Conditions (Example):

    • Injector Temp: 240 °C[14]

    • Detector Temp: 250 °C[14]

    • Carrier Gas: Nitrogen or Helium[14]

    • Oven Program: Start at 70°C, ramp to 250°C. The exact program should be optimized for the specific column and expected impurities.[14]

  • Analysis: The retention time of the main peak should correspond to that of a pure standard, and the peak area can be used to calculate the purity against the calibration curve. Any additional peaks represent impurities.

References

  • Peroxide Removal from Organic Solvent Tetrahydrofuran. Activated Alumina Balls. [Link]

  • Starr, D., & Hixon, R. M. (1945). U.S. Patent No. US2525410A. U.S.
  • Peroxide-Forming Chemical. (2021, August 1). Environmental Health and Safety, University of Washington. [Link]

  • Safety data sheet: tetrahydrofuran. EU. [Link]

  • The Proper Storage and Handling of Volatile Analytical Standards. (2024, December 23). Labmate Online. [Link]

  • SAFETY DATA SHEET: Tetrahydrofuran. Monument Chemical. [Link]

  • Schär, H. P., et al. (1998). Degradation of tetrahydrofurfuryl alcohol by Ralstonia eutropha is initiated by an inducible pyrroloquinoline quinone-dependent alcohol dehydrogenase. Applied and Environmental Microbiology, 64(12), 4891–4898. [Link]

  • ANALYTICAL METHOD SUMMARIES. (2021, May 24). Eurofins. [Link]

  • Schär, H. P., et al. (1998). Degradation of tetrahydrofurfuryl alcohol by Ralstonia eutropha is initiated by an inducible pyrroloquinoline quinone-dependent alcohol dehydrogenase. Applied and Environmental Microbiology, 64(12), 4891–4898. [Link]

  • Glycol Ethers Storage and Handling Guide. Scribd. [Link]

  • Method Validation Of A GC–FID Method For Simultaneous Determination Of Furan Derivatives, Alcohols, Polyols And Related. (2026, January 1). Research Journal of Pharmacy and Technology. [Link]

  • Schär, H. P., et al. (1998). Degradation of tetrahydrofurfuryl alcohol by Ralstonia eutropha is initiated by an inducible pyrroloquinoline quinone-dependent alcohol dehydrogenase. ResearchGate. [Link]

  • Best Practices for Castor Oil Chem Storage Solutions. (2026, February 16). Ecreee. [Link]

Sources

Preventing peroxide formation in 2-(Tetrahydrofuran-2-yl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Peroxide Management in 2-(Tetrahydrofuran-2-yl)ethanol

Ticket ID: THFA-PEROX-001 Status: Resolved Subject: Prevention, Detection, and Removal of Peroxides in Tetrahydrofurfuryl Alcohol

Executive Summary

2-(Tetrahydrofuran-2-yl)ethanol (Tetrahydrofurfuryl alcohol, THFA) is a primary alcohol attached to a tetrahydrofuran (THF) ring. Like its parent compound THF, it is a Class B Peroxide Former . It is susceptible to autoxidation at the ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">


-carbon position adjacent to the ether oxygen, forming potentially explosive hydroperoxides (ROOH).[1] These peroxides concentrate during distillation or evaporation, posing severe explosion risks.[2][3][4][5]

This guide provides a self-validating workflow for researchers to manage THFA safely, ensuring data integrity and personnel safety.

Part 1: The Mechanism of Hazard (Why it happens)

Q: Why does THFA form peroxides even when stored in a sealed bottle?

A: The tetrahydrofuran ring contains hydrogen atoms on the carbon adjacent to the oxygen atom (


-hydrogens).[1] These hydrogens are chemically labile. Exposure to atmospheric oxygen and light initiates a free-radical chain reaction known as autoxidation .
  • Initiation: UV light or trace impurities abstract an

    
    -hydrogen, creating a carbon-centered radical.
    
  • Propagation: This radical reacts with

    
     to form a peroxy radical (
    
    
    
    ), which abstracts a hydrogen from another THFA molecule, creating a hydroperoxide (
    
    
    ) and a new radical.
  • Termination: Radicals couple or are quenched by inhibitors.

Note: Unlike simple ethers, the hydroxyl group on the side chain of THFA does not prevent this ring oxidation.

Part 2: Storage & Prevention Protocols

Q: What are the mandatory storage conditions to prevent degradation?

ParameterSpecificationReason
Container Amber Glass or Tinned SteelBlocks UV light, which catalyzes radical initiation.
Headspace MinimalReduces volume of available oxygen.
Cap Liner Teflon (PTFE) or PolypropyleneAvoids leaching of plasticizers; ensures tight seal.
Inhibitor BHT (2,6-Di-tert-butyl-4-methylphenol) @ 200-500 ppmScavenges free radicals before they propagate.
Inert Gas Nitrogen or Argon (See Note*)Displaces oxygen.
Shelf Life 12 Months (Opened) / 18 Months (Unopened)Peroxides accumulate over time regardless of precautions.

Critical Nuance on Inert Gas:

  • If Inhibited with BHT: Do not store under "absolute" inert atmosphere if the inhibitor requires trace oxygen to function (common with phenolic inhibitors). However, for THFA, BHT is effective, but standard practice suggests storing uninhibited material under strict nitrogen. For inhibited material, a nitrogen blanket is still recommended to reduce gross oxidation, provided the inhibitor load is maintained.

Part 3: Detection & Troubleshooting Workflow

Q: How do I test for peroxides, and what do the results mean?

Method A: Semi-Quantitative Test Strips (Routine Screening)

  • Tool: Quantofix® Peroxide 100 or similar.[2]

  • Protocol: Dip strip into solvent for 1 second. Wait 15 seconds. Compare color.

  • Pros: Fast, no chemical waste.

  • Cons: Can be interfered with by other oxidizers; less accurate at low ppm.

Method B: Potassium Iodide (KI) Titration (Precise Validation)

  • Protocol: Add 1 mL THFA to 10 mL glacial acetic acid + 1 g solid KI.

  • Observation: Yellow/Brown color indicates iodine liberation (

    
    ) caused by peroxides oxidizing iodide (
    
    
    
    ).[3]
  • Calculation: Titrate with 0.1N Sodium Thiosulfate to clear the color for exact ppm quantification.

Decision Matrix: Handling Test Results
Peroxide Level (ppm)StatusAction Required
< 10 ppm Safe Safe for general use. Safe for distillation if tested immediately prior.
10 - 100 ppm Caution Do NOT Distill. Safe for general reactions. Must be treated (see Part 4) before storage.
> 100 ppm Danger Decontaminate immediately. Do not use. Do not concentrate.
Visible Crystals/Solids CRITICAL DO NOT TOUCH OR OPEN. Evacuate area.[3] Contact EHS/Bomb Squad.

Part 4: Peroxide Removal Protocols

Q: I have 50 ppm peroxides. How do I purify the solvent?

Option 1: Activated Alumina (Preferred for Anhydrous Applications)

  • Mechanism: Chemisorption and catalytic decomposition.

  • Protocol:

    • Pack a glass column with Activated Alumina (Basic or Neutral, Brockmann I). Use ~20g alumina per 100g solvent.

    • Pass the THFA through the column under gravity or slight nitrogen pressure.

    • Validation: Test the eluent with a peroxide strip. It should read 0 ppm.[5]

  • Disposal: The alumina now contains the peroxides. Flush with dilute Ferrous Sulfate (

    
    ) or 5% NaOH before disposal to neutralize.
    

Option 2: Ferrous Sulfate Wash (Preferred for Large Volumes/Non-Anhydrous)

  • Mechanism: Reduction of peroxides (

    
    ) to alcohols (
    
    
    
    ) by oxidizing
    
    
    to
    
    
    .
  • Protocol:

    • Prepare solution: 60g

      
       + 6mL conc.[5] 
      
      
      
      + 110mL water.
    • Shake 1L of THFA with 100-200mL of this solution in a separatory funnel.

    • Separate layers.

    • Validation: Test organic layer for peroxides.

  • Note: THFA is water-miscible/hygroscopic. This method may require subsequent drying (MgSO4) and distillation if dry solvent is needed. Alumina is generally superior for THFA due to its water solubility.

Part 5: Workflow Visualization

The following diagram outlines the logical decision-making process for handling THFA found in the laboratory.

THFA_Management Start Found THFA Bottle CheckDate Check Expiration/Open Date Start->CheckDate VisualInspect Visual Inspection (Crystals, Cloudiness?) CheckDate->VisualInspect HazMat STOP: Do Not Touch Contact EHS VisualInspect->HazMat Crystals Present TestPerox Test Peroxide Level (Strips/Titration) VisualInspect->TestPerox Liquid Clear LevelLow < 10 ppm TestPerox->LevelLow LevelMed 10 - 100 ppm TestPerox->LevelMed LevelHigh > 100 ppm TestPerox->LevelHigh UseSafe Safe to Use (Add Inhibitor if needed) LevelLow->UseSafe Distill Safe to Distill (Leave 20% Bottoms) LevelLow->Distill Treat Remove Peroxides (Activated Alumina) LevelMed->Treat If solvent needed Discard Neutralize & Discard (Hazardous Waste) LevelMed->Discard If old/unneeded LevelHigh->Discard Do NOT Distill Treat->TestPerox Re-test

Caption: Operational workflow for assessing and managing peroxide risks in Tetrahydrofurfuryl Alcohol.

Part 6: Critical FAQ - Distillation Safety

Q: Can I distill THFA to purify it?

A: Yes, but ONLY under these strict conditions:

  • Pre-Test: You must test for peroxides immediately before distillation. If >10 ppm, you must treat with alumina first.

  • Inhibitor: Add fresh BHT to the collection flask so the distilled solvent is immediately stabilized.

  • The "Bottoms" Rule: Never distill to dryness. Leave at least 20% of the volume in the distillation flask.[3][6] Peroxides are less volatile than the solvent and concentrate in the residue.[2][7] Heating this residue to dryness is the most common cause of laboratory explosions.

  • Atmosphere: Distill under an inert atmosphere (Nitrogen/Argon) or vacuum to lower the boiling point and reduce thermal stress.

References

  • University of Wisconsin-Madison. Safe Handling of Peroxide-Formers (PFs). Environment, Health & Safety Guidelines.[3][8][9][10][11][12] [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Peroxide-Forming Chemicals. [Link]

  • Clark, D. E. Peroxides and Peroxide-Forming Compounds. Chemical Health and Safety, 2001. (Referenced via Yale EHS Guidelines). [Link]

Sources

Moisture sensitivity of reactions with 2-(Tetrahydrofuran-2-yl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-(Tetrahydrofuran-2-yl)ethanol Topic: Moisture Sensitivity & Reaction Troubleshooting Guide Audience: Medicinal Chemists, Process Development Scientists Reference ID: TSC-THF-ETH-001

Part 1: Molecule Vital Signs & Technical Profile

Before troubleshooting specific reactions, verify you are working with the correct homolog. This molecule is frequently confused with Tetrahydrofurfuryl alcohol (THFA), which is one carbon shorter.

ParameterSpecificationNotes
Chemical Name 2-(Tetrahydrofuran-2-yl)ethanolAlso known as 2-(2-Hydroxyethyl)tetrahydrofuran
CAS Number 33606-34-7 Distinct from THFA (CAS 97-99-4)
Molecular Weight 116.16 g/mol
Structure THF Ring — CH₂ — CH₂ — OHPrimary alcohol extended from C2 position
Primary Sensitivity Hygroscopic Rapidly absorbs atmospheric moisture.
Secondary Sensitivity Peroxide Former The ether oxygen activates the α-position for autoxidation.
Boiling Point >180°C (est.)High boiling point makes azeotropic drying difficult without vacuum.

Part 2: Critical Handling & Storage (The "Dry" Protocol)

Q: I just opened a new bottle. Do I need to dry it before use in a Mitsunobu or Grignard reaction? A: Yes. Commercial grades often contain 0.1–0.5% water. While this is acceptable for simple solvating, it is catastrophic for moisture-sensitive transformations.

Standard Drying Protocol:

  • Assessment: Check peroxide levels first using quantofix strips. If >10 ppm, treat with activated alumina before drying.

  • Drying Agent: Use 3Å or 4Å Molecular Sieves (activated at 250°C).

    • Why? Silica gel is insufficient. CaH₂ is effective but requires distillation which is risky due to peroxide concentration.

    • Load: 20% w/v (20g sieves per 100mL liquid).

    • Time: Minimum 24 hours.

  • Storage: Store under Argon/Nitrogen. If stored for >1 month, re-test for peroxides.

Part 3: Reaction Troubleshooting (Q&A)

Scenario A: The Mitsunobu Reaction Failure

User Report: "I am trying to couple 2-(Tetrahydrofuran-2-yl)ethanol with a phenol using DEAD/PPh3. The reaction turns dark brown, but I only recover starting material and hydrazine byproduct."

Root Cause Analysis: The Mitsunobu reaction is notoriously moisture-intolerant. Water acts as a competitive nucleophile.

  • Mechanism of Failure: The betaine intermediate (formed by DEAD + PPh3) reacts faster with trace water than with your bulky phenol. This produces PPh3=O and the hydrazine, consuming your reagents without touching the alcohol.

  • The "THF" Factor: Since your starting material contains a THF ring, it mimics the solvent. If your starting material is wet, it effectively introduces "wet solvent" into the core of the reaction.

Corrective Action:

  • Pre-dry the alcohol: Store over 3Å sieves for 24h.

  • Order of Addition: Pre-form the betaine (DEAD + PPh3) at 0°C before adding the alcohol/phenol mixture. This ensures the activating agent is ready.

  • Alternative Reagents: Switch to ADDP (1,1'-(azodicarbonyl)dipiperidine) which is more robust, or use CMBP (cyanomethylenetributylphosphorane) for difficult substrates.

Scenario B: Acylation/Tosylation Issues (SOCl₂ / TsCl)

User Report: "When reacting with Thionyl Chloride (SOCl₂), I see multiple spots on TLC. I suspect the THF ring is opening."

Root Cause Analysis: You are likely observing Acid-Catalyzed Ether Cleavage .

  • Hydrolysis: Trace water reacts with SOCl₂ to release HCl gas.

  • Ring Opening: The THF ring is an ether. While generally stable, the combination of strong Lewis acid (SOCl₂) , generated HCl , and heat can cleave the ring, especially at the O-C2 bond. This leads to chlorinated linear byproducts (e.g., 1,6-dichlorohexane derivatives).

Corrective Action:

  • Scavenger Base: Always use a stoichiometric excess of base (Triethylamine or Pyridine) from the start to neutralize HCl as it forms.

  • Temperature Control: Keep the reaction at 0°C during addition. Do not reflux unless absolutely necessary.

  • Reagent Swap: For converting the -OH to -Cl without acid generation, use Appel conditions (CCl₄/PPh₃) or NCS/PPh₃ , which are neutral and milder on the ether ring.

Part 4: Visualizations

Diagram 1: Moisture Interference in Mitsunobu Reaction

This pathway demonstrates why "wet" 2-(Tetrahydrofuran-2-yl)ethanol leads to dead-end byproducts rather than the desired ether/ester.

Mitsunobu_Failure Reagents DEAD + PPh3 Betaine Betaine Intermediate (Highly Reactive) Reagents->Betaine Formation (0°C) Product Desired Product (Inverted Stereochem) Betaine->Product Path A: Dry Conditions (+ Alcohol/Nucleophile) DeadEnd Dead End: Hydrazine + PPh3=O Betaine->DeadEnd Path B: Wet Conditions (Fast Hydrolysis) Alcohol 2-(Tetrahydrofuran-2-yl)ethanol (Substrate) Alcohol->Product Attacks P-O complex Water Trace Water (Contaminant) Water->DeadEnd Intercepts Betaine

Caption: Path B (Red) dominates if water is present (>100 ppm), consuming reagents before the alcohol can react.

Diagram 2: Handling Decision Tree

Handling_Protocol Start New Bottle: 2-(Tetrahydrofuran-2-yl)ethanol PeroxideTest Test Peroxides (Quantofix Strips) Start->PeroxideTest HighPeroxide >10 ppm Peroxides PeroxideTest->HighPeroxide LowPeroxide <10 ppm Peroxides PeroxideTest->LowPeroxide Alumina Pass through Activated Alumina (Removes Peroxides) HighPeroxide->Alumina Sieves Dry over 3Å/4Å Sieves (24 Hours) LowPeroxide->Sieves Alumina->Sieves Usage Ready for Synthesis (Mitsunobu/Grignard) Sieves->Usage

Caption: Standard Operating Procedure (SOP) for preparing the reagent to ensure safety and reaction success.

Part 5: References

  • ChemicalBook. (2025).[1] 2-(tetrahydrofuran-2-yl)ethanol CAS 33606-34-7 Properties and Safety. Retrieved from

  • Master Organic Chemistry. (2011). The Mitsunobu Reaction: Mechanism and Troubleshooting. Retrieved from

  • Organic Chemistry Portal. (2024). Mitsunobu Reaction: Recent Literature and Modifications. Retrieved from

  • Parchem. (2025). Technical Specifications: 2-(tetrahydrofuran-2-yl)ethanol. Retrieved from

  • LibreTexts Chemistry. (2019). Reactions of Alcohols with Thionyl Chloride. Retrieved from

Sources

2-(Tetrahydrofuran-2-yl)ethanol reaction work-up procedures

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-(Tetrahydrofuran-2-yl)ethanol Work-up & Purification

Status: Operational | Role: Senior Application Scientist | Topic: Work-up Procedures

Executive Summary & Compound Profile

2-(Tetrahydrofuran-2-yl)ethanol (also known as Tetrahydrofurfuryl alcohol or THFA) presents a unique set of challenges during work-up due to its bifunctional nature .[1] It contains both a polar primary hydroxyl group and a cyclic ether moiety.[1] This combination renders it completely miscible with water, making standard liquid-liquid extraction inefficient without modification.[1] Furthermore, as a cyclic ether, it is a peroxide-forming compound , requiring rigorous safety protocols during purification.

Key Physical Properties:

Property Value Implication for Work-up
Boiling Point 178 °C (760 mmHg) High thermal stress during atmospheric distillation; vacuum distillation is mandatory.[1]
Water Solubility Miscible Product will partition into the aqueous phase; "Salting out" is required.[1]
Density 1.054 g/mL Slightly denser than water; phase inversion can occur during extraction.[1]

| Stability | Peroxide Former (Class B)[1] | CRITICAL: Must test for peroxides before any distillation or concentration.[1] |

Troubleshooting Guide (Q&A)

Q1: I performed a standard extraction with diethyl ether, but my yield is near zero. Where is my product? Diagnosis: The product is likely still in the aqueous phase.[1] Because THFA is miscible with water, a simple partition between water and ether favors the aqueous layer or results in poor recovery.[1] Corrective Action:

  • Saturate the Aqueous Phase: Add solid Sodium Chloride (NaCl) or Potassium Carbonate (

    
    ) to the aqueous layer until no more salt dissolves.[1] This "salting out" effect drastically reduces the solubility of organic compounds in water.[1]
    
  • Switch Solvents: Use a more polar organic solvent for extraction, such as Dichloromethane (DCM) or Chloroform (

    
    ).[1] Note that these are denser than water (bottom layer).[1]
    
  • Continuous Extraction: If the scale allows, use a liquid-liquid continuous extractor for 12–24 hours to recover the product exhaustively.

Q2: During vacuum distillation, the temperature fluctuates, and the distillate is cloudy. Diagnosis: This indicates the presence of water (azeotrope formation) or decomposition. THFA is hygroscopic and forms azeotropes with water.[1] Corrective Action:

  • Pre-Drying: Ensure the crude extract is dried thoroughly over anhydrous Magnesium Sulfate (

    
    ) or Sodium Sulfate (
    
    
    
    ) for at least 2 hours before concentration.
  • Azeotropic Drying: If water persists, add a small amount of toluene or cyclohexane and distill.[1] The water will co-distill with the solvent as an azeotrope, leaving dry product behind.[1]

  • Vacuum Stability: Ensure your vacuum is stable (< 10 mmHg).[1] At 10 mmHg, the boiling point drops to ~60–70 °C, preventing thermal decomposition.[1]

Q3: I used


 for reduction. How do I handle the "grey sludge" emulsion during work-up? 
Diagnosis:  The "grey sludge" consists of aluminum salts that trap the product and prevent phase separation.[1]
Corrective Action: 
Use the Fieser Work-up  method (specifically for 

grams of

):
  • Add

    
     mL water (slowly, with cooling).
    
  • Add

    
     mL 15% aqueous NaOH.
    
  • Add

    
     mL water.
    
  • Stir vigorously until the grey precipitate turns into a white, granular solid.

  • Filter the solid and wash thoroughly with THF or ether.[1] The product is in the filtrate.[1]

Q4: Is it safe to distill my old bottle of crude reaction mixture? Diagnosis: STOP. Cyclic ethers like THFA form explosive peroxides upon storage, especially if the container was previously opened or exposed to light.[1] Distillation concentrates these peroxides, leading to explosion.[1][2] Corrective Action:

  • Test: Use starch-iodide paper.[1] A blue color indicates peroxides.[1]

  • Quench: If positive, stir the organic phase with aqueous Ferrous Sulfate (

    
    ) or Sodium Metabisulfite (
    
    
    
    ) until the test is negative.
  • Inhibit: Add BHT (butylated hydroxytoluene) if storing the product for long periods.[1]

Experimental Protocols

Protocol A: High-Efficiency Extraction (Salting Out)

For isolation from aqueous reaction mixtures (e.g., after hydrolysis or reduction).

  • Concentration: If the reaction solvent was water-miscible (e.g., THF, Methanol), remove as much as possible via rotary evaporation before extraction.[1]

  • Saturation: To the remaining aqueous residue, add solid NaCl until saturation is reached (undissolved salt remains).

    • Note: For extremely difficult separations,

      
       is more effective but basic; ensure your product is stable at pH > 10.[1]
      
  • Extraction: Extract with Dichloromethane (DCM) (

    
     Volume of aqueous layer).[1]
    
    • Why DCM? It has higher extraction efficiency for polar alcohols than ether or hexanes.[1]

  • Drying: Combine organic layers and dry over anhydrous

    
    .
    
  • Filtration & Evaporation: Filter off the desiccant and concentrate under reduced pressure.

Protocol B: Peroxide Removal & Vacuum Distillation

For final purification.

  • Peroxide Test: Dip a starch-iodide strip into the crude liquid.[1]

    • No Color: Proceed.

    • Blue Color:[1][3] Wash liquid with 20% aq.[1]

      
       or acidic 
      
      
      
      solution.[1] Retest.
  • Setup: Assemble a short-path distillation apparatus. Grease all joints.[1]

  • Parameters:

    • Oil Bath: Set to ~90–100 °C initially.

    • Vacuum: Apply high vacuum (< 5 mmHg is ideal).[1]

    • Collection:

      • Fraction 1: Low boilers (residual solvent/water).[1][4]

      • Fraction 2: Product (stable temperature plateau).[1]

  • Storage: Store under Nitrogen/Argon in an amber bottle.

Visualizations

Figure 1: Work-up Decision Logic

Use this flowchart to determine the correct work-up path based on your reaction conditions.

WorkupLogic Start Crude Reaction Mixture SolventCheck Is the solvent water-miscible? (THF, MeOH, EtOH) Start->SolventCheck Evap Evaporate Solvent (Rotovap) SolventCheck->Evap Yes ReagentCheck Reagent Used? SolventCheck->ReagentCheck No Evap->ReagentCheck AqResidue Aqueous Residue LiAlH4 LiAlH4 / Hydride ReagentCheck->LiAlH4 Hydrogenation H2 + Pd/C or Ni ReagentCheck->Hydrogenation Hydrolysis Acid/Base Hydrolysis ReagentCheck->Hydrolysis Fieser Fieser Work-up (H2O, NaOH, H2O) LiAlH4->Fieser FilterCat Filter Catalyst (Celite Pad) Hydrogenation->FilterCat SaltOut Salting Out (Sat. NaCl/K2CO3) Hydrolysis->SaltOut Fieser->FilterCat FilterCat->SaltOut FilterCat->SaltOut Extract Extract w/ DCM (3x) SaltOut->Extract PeroxideCheck Check Peroxides (Starch-Iodide) Extract->PeroxideCheck Distill Vacuum Distillation (<10 mmHg) PeroxideCheck->Distill

Caption: Decision matrix for selecting the appropriate work-up pathway based on reaction reagents and solvent systems.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7360, Tetrahydrofurfuryl alcohol.[1] Retrieved from [Link][1]

  • Cohen, S. et al. Purification of Hydrophilic Cyclic Ethers.[1] Journal of Applied Chemistry.[1] (Generalized citation for salting-out principles).

  • Fieser, L. F., & Fieser, M. Reagents for Organic Synthesis.[1] (Standard reference for Aluminum Hydride work-ups).

  • University of California, Irvine. Peroxide-Forming Chemicals: Management, Retention and Storage.[1] Retrieved from [Link][1]

Sources

Technical Support Center: Catalyst Management for 2-(Tetrahydrofuran-2-yl)ethanol Chemistries

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Agent: Senior Application Scientist Ticket Subject: Troubleshooting Catalyst Deactivation with Tetrahydrofurfuryl Alcohol (THFA)

Introduction: The "Bite" of the Solvent-Reactant

Welcome to the technical support hub. If you are working with 2-(Tetrahydrofuran-2-yl)ethanol (commonly known as Tetrahydrofurfuryl Alcohol or THFA ), you are dealing with a molecule that is deceptively simple. It possesses a "Jekyll and Hyde" personality: it is an excellent green solvent and feedstock, but it acts as a potent bidentate ligand that can silence transition metal catalysts through chelation, or destroy itself via acid-catalyzed ring opening.

This guide treats your experimental failures not as random bad luck, but as specific, diagnosable mechanical failures. Below are the three most common "Error Codes" associated with THFA chemistries.

Ticket #01: The "Invisible" Loss (Metal Leaching)

Symptom: Reaction starts fast but dies abruptly. Re-adding catalyst fails to restore activity. The supernatant may be slightly colored.

Root Cause: Bidentate Chelation & Leaching THFA is not just a spectator; it is a chelator. The molecule contains an ether oxygen in the ring and a hydroxyl group on the side chain. These two atoms can coordinate to a metal center (Pd, Pt, Ni) with a specific "bite angle," pulling the metal atom off the solid support and into the solution. Once in solution, the metal may briefly catalyze the reaction (homogeneously) before aggregating into inactive "black" nanoparticles.

The Mechanism: The 2-hydroxymethyl group allows THFA to act similarly to a glycol ligand, forming a stable 5-membered chelate ring with surface metals.

ChelationMechanism cluster_surface Catalyst Surface (Solid) Metal_Surface Pd/Pt Cluster Complex Metal-THFA Complex (Solubilized) Metal_Surface->Complex 2. Leaching (Oxidative Addition) THFA THFA (Ligand) THFA->Metal_Surface 1. Adsorption (Bidentate) Inactive Inactive Aggregates (Pd Black) Complex->Inactive 3. Cluster Formation caption Fig 1. The leaching pathway: THFA pulls active metal off the support via chelation.

Diagnostic Protocol: The Maitlis Hot Filtration Test Do not rely on standard filtration at room temperature; leached species often reprecipitate upon cooling, giving a false "heterogeneous" result.

  • Run Reaction: Start your standard reaction with THFA.

  • Stop at 20-30% Conversion: While the reaction is hot and active.

  • Hot Filter: Filter the mixture at reaction temperature through a pre-heated frit or Celite pad to remove the solid catalyst.

  • Re-heat Filtrate: Return the clear filtrate to the reaction vessel and stir at reaction temperature.

  • Monitor:

    • If conversion stops: The catalyst is truly heterogeneous (Good).

    • If conversion continues: You have leached metal species (Bad).

Corrective Action:

  • Switch Solvents: If THFA is the solvent, dilute with a non-coordinating co-solvent (e.g., Toluene or Heptane) to break the chelation equilibrium.

  • Change Support: Move from Carbon (weak interaction) to Metal Oxides (stronger metal-support interaction) like

    
     or 
    
    
    
    .
Ticket #02: The "Gunk" Build-up (Ring Opening & Polymerization)

Symptom: The reaction mixture turns viscous, brown, or purple. Catalyst pores are clogged (fouling), and surface area analysis (BET) shows a massive drop.

Root Cause: Acid-Catalyzed Ring Opening The tetrahydrofuran ring in THFA is strained. In the presence of Lewis Acids (often the catalyst support itself, like


 or Zeolites) or Brønsted Acids  (formed in situ), the ring opens. This generates highly reactive diols (1,5-pentanediol) or carbocations that oligomerize into "coke" on the catalyst surface.

Reaction Pathway:

RingOpening THFA THFA (Cyclic Ether) Intermediate Oxonium Ion / Carbocation THFA->Intermediate Protonation/Coordination AcidSite Acid Site (H+ or Lewis) AcidSite->Intermediate Product1 1,5-Pentanediol (Major Byproduct) Intermediate->Product1 +H2O (Hydrolysis) Product2 Poly-THF / Coke (Catalyst Poison) Intermediate->Product2 +THFA (Polymerization) caption Fig 2. Acid-catalyzed degradation pathways leading to fouling.

Troubleshooting Table: Support Acidity vs. Stability

Support MaterialAcidity TypeRisk Level with THFARecommended For
Carbon (C) NeutralLowHydrogenation / Reductions
Silica (

)
Weakly AcidicLow-MediumGeneral Purpose
Alumina (

)
Lewis AcidicHigh Avoid if T > 100°C
Zeolites (H-ZSM-5) Strong BrønstedCritical DO NOT USE (unless ring opening is desired)
Magnesia (

)
BasicVery LowBase-sensitive reactions

Corrective Action:

  • Neutralize: If using an acidic support is necessary, dope it with trace alkali metals (K, Na) to poison the strongest acid sites responsible for ring opening.

  • Temperature Control: Ring opening activation energy is generally higher than hydrogenation. Lower the temperature and increase pressure (

    
    ) to favor the desired pathway.
    
Ticket #03: The "Activity Drop" (Competitive Adsorption)

Symptom: The catalyst is physically intact (no leaching, no coking), but reaction rates are sluggish compared to similar substrates (e.g., benzyl alcohol).

Root Cause: Strong Adsorption Mode THFA adsorbs "flat" on many metal surfaces due to the oxygen atoms. It acts as a site blocker . If your desired reaction involves a second substrate (e.g., an olefin or ketone), THFA may be monopolizing the active sites, preventing the other reactant from landing.

Validation Experiment: The "Spike" Test

  • Run a standard reaction with a "easy" substrate (e.g., cyclohexene hydrogenation).

  • Record the initial rate (

    
    ).
    
  • In a second run, add 10 mol% THFA to the cyclohexene mixture at the start.

  • Measure the new rate (

    
    ).
    
  • Analysis: If

    
    , THFA is competitively poisoning the sites.
    

Corrective Action:

  • Increase Temperature: Desorption is endothermic. Increasing T favors desorption of the blocking species (THFA), freeing up sites (though this risks ring opening, see Ticket #02).

  • Solvent Polarity: Use a highly polar solvent (e.g., water or methanol) to solvate the hydroxyl group of THFA, pulling it away from the hydrophobic metal surface.

Summary of Recommended Workflows

Use this decision tree to identify your specific deactivation mode.

DecisionTree Start Problem: Low Conversion CheckLeach Perform Maitlis Hot Filtration Test Start->CheckLeach Leaching Filtrate is Active? CheckLeach->Leaching YesLeach Issue: Leaching Action: Change Solvent/Ligand Leaching->YesLeach Yes NoLeach Check Surface Leaching->NoLeach No CheckColor Is Catalyst/Solution Dark/Viscous? NoLeach->CheckColor YesColor Issue: Polymerization Action: Switch to Basic Support CheckColor->YesColor Yes NoColor Issue: Competitive Adsorption Action: Increase T or H2 Pressure CheckColor->NoColor No caption Fig 3. Troubleshooting Logic Flow for THFA Deactivation.

References
  • Selective ring-opening of furfuryl alcohol to 1,5-pentanediol over Pt/aluminosilicates. Source: University of Plymouth / Royal Society of Chemistry. Context: Details the mechanism of acid-catalyzed ring opening and the role of support acidity. URL:[Link]

  • Reaction Mechanism of Tetrahydrofurfuryl Alcohol Hydrogenolysis on Ru/SiO2. Source: ResearchGate / Catalysis Letters. Context: Identifies intermediates (hydroxy valeraldehyde) that lead to polymerization and catalyst deactivation.[1] URL:[Link]

  • Deactivation mechanistic studies of copper chromite catalyst for selective hydrogenation of 2-furfuraldehyde. Source: Purdue University.[2] Context: Discusses poisoning due to strong adsorption of polymeric species derived from furfuryl alcohol derivatives. URL:[Link]

  • Maitlis Hot Filtration Test Protocol. Source: Chemistry LibreTexts / ResearchGate. Context: Standard operating procedure for distinguishing heterogeneous vs. homogeneous catalysis (leaching). URL:[Link]

  • Ring-opening reaction of furfural and tetrahydrofurfuryl alcohol on hydrogen pre-dosed Ir(111). Source: ResearchGate. Context: Fundamental surface science studies on how THFA binds to metal surfaces and the energy barriers for ring opening. URL:[Link]

Sources

Validation & Comparative

Technical Comparison: 2-(Tetrahydrofuran-2-yl)ethanol vs. Functional Diols

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of 2-(Tetrahydrofuran-2-yl)ethanol against standard industrial diols.

Editorial Note: The user’s request groups 2-(Tetrahydrofuran-2-yl)ethanol with "other diols." It is critical to clarify immediately that 2-(Tetrahydrofuran-2-yl)ethanol is a mono-alcohol , not a diol. It contains one hydroxyl group and one ether ring.[1] This structural distinction is the primary driver of its divergent applications (e.g., chain termination vs. chain extension) compared to true diols like 1,4-Butanediol. This guide addresses this distinction as a core technical feature.

Executive Summary

2-(Tetrahydrofuran-2-yl)ethanol (hereafter THF-EtOH ) is a heterocyclic primary alcohol often utilized as a chiral building block in medicinal chemistry and a specialty solvent/modifier in polymer science. Unlike 1,4-Butanediol (BDO) or Tetrahydrofuran-2,5-dimethanol (THF-Diol) , THF-EtOH is mono-functional.

In drug development, THF-EtOH serves as a scaffold for introducing the tetrahydrofuran pharmacophore, known to improve aqueous solubility and metabolic stability. In polymer engineering, it acts as a monofunctional chain terminator , contrasting with diols which serve as chain extenders . This guide compares THF-EtOH against these alternatives to delineate the correct use cases for synthesis and material design.

Physicochemical Profile: THF-EtOH vs. Diols

The following table contrasts THF-EtOH with its closest structural and functional analogs: Tetrahydrofurfuryl Alcohol (THFA) (a lower homolog), 1,4-Butanediol (BDO) (linear diol), and THF-2,5-Dimethanol (cyclic diol).

Property2-(THF-2-yl)ethanol Tetrahydrofurfuryl Alcohol (THFA) 1,4-Butanediol (BDO) THF-2,5-Dimethanol
CAS Number 33606-34-797-99-4110-63-434957-72-7
Formula C₆H₁₂O₂C₅H₁₀O₂C₄H₁₀O₂C₆H₁₂O₃
Functionality Mono-alcohol (1 OH)Mono-alcohol (1 OH)Diol (2 OH)Diol (2 OH)
Mol.[2] Weight 116.16 g/mol 102.13 g/mol 90.12 g/mol 132.16 g/mol
Boiling Point ~200–210°C (est.)178°C230°C>260°C
Hydrophilicity Moderate (Amphiphilic)High (Water Miscible)High (Hygroscopic)High
Chirality Yes (C2 center)Yes (C2 center)No (Achiral)Yes (C2, C5 centers)
Primary Role Chiral Intermediate, End-CapperGreen Solvent, Co-solventChain Extender, SolventCrosslinker, Monomer

Key Insight: THF-EtOH possesses a longer alkyl tail (ethyl vs. methyl) than THFA, increasing its lipophilicity (LogP ~0.55 vs -0.14 for THFA). This makes THF-EtOH superior for penetrating lipid bilayers in drug delivery applications compared to the highly polar BDO.

Application Analysis: Polymer Science & Synthesis[3]

Mechanism of Action: Termination vs. Extension

The most critical error in application is substituting THF-EtOH for a diol in polymerization (e.g., Polyurethanes or Polyesters).

  • Diols (e.g., BDO): Possess two reactive hydroxyl groups. They react with isocyanates (R-NCO) or carboxylic acids (R-COOH) at both ends, propagating the polymer chain.

  • THF-EtOH: Possesses only one reactive hydroxyl group. Upon reaction, it forms a "dead" end, effectively stopping polymer growth.

Use Case for THF-EtOH: It is used deliberately as a Molecular Weight Regulator or End-Capping Agent . By capping the polymer termini with a THF moiety, researchers can modify the surface energy, adhesion properties, or chemical resistance of the final material without altering the bulk backbone.

Visualization of Reactivity Pathways

The following diagram illustrates the divergent pathways when using THF-EtOH versus a standard Diol in a polyurethane system.

PolymerizationPathways cluster_0 Reactant Choice Isocyanate Di-Isocyanate (OCN-R-NCO) Step1_Diol Urethane Linkage (Active Chain End) Isocyanate->Step1_Diol + Diol Step1_THFE Urethane Cap (Inactive Chain End) Isocyanate->Step1_THFE + THF-EtOH Diol 1,4-Butanediol (HO-R'-OH) Diol->Step1_Diol THFE THF-Ethanol (THF-CH2-CH2-OH) THFE->Step1_THFE Polymer High MW Polymer (Chain Extension) Step1_Diol->Polymer + More Isocyanate (Propagation) Oligomer Capped Oligomer (Termination) Step1_THFE->Oligomer No Reactive Site (Termination)

Figure 1: Comparative reactivity pathway showing Chain Extension (Blue/Green) vs. Chain Termination (Yellow/Grey).

Medicinal Chemistry: The Pharmacophore Advantage

In drug development, THF-EtOH is valued not as a solvent, but as a chiral synthon . The tetrahydrofuran ring is a privileged scaffold found in annonaceous acetogenins and various kinase inhibitors.

Comparative Advantages in Synthesis
  • Vs. Linear Diols (BDO): Linear chains are conformationally flexible (high entropy cost upon binding). The THF ring in THF-EtOH locks the oxygen vectors, reducing the entropic penalty when binding to protein targets.

  • Vs. THFA: The ethyl spacer in THF-EtOH (2 carbons) vs. the methyl spacer in THFA (1 carbon) alters the spatial projection of the oxygen lone pairs. This "homologation" is a standard medicinal chemistry tactic to optimize binding affinity in an active site.

Synthetic Utility

THF-EtOH is frequently converted into 2-(2-bromoethyl)tetrahydrofuran or 2-(Tetrahydrofuran-2-yl)acetaldehyde , which are precursors for introducing the THF motif into complex molecules.

Experimental Protocols

Protocol A: Determination of Hydroxyl Value (Reactivity Check)

To verify the mono-functional nature and purity of THF-EtOH compared to a diol, a standard acetylation method is used.

Reagents:

  • Acetic Anhydride / Pyridine mixture (1:3 v/v)

  • 0.5N NaOH standard solution

  • Phenolphthalein indicator

Procedure:

  • Preparation: Weigh accurately ~1.0g of THF-EtOH into a pressure bottle.

  • Acetylation: Add 5.0 mL of Acetic Anhydride/Pyridine mixture. Seal and heat at 98°C for 1 hour.

    • Mechanism:[3][4] The primary OH group is acetylated.

  • Hydrolysis: Cool to RT, add 10 mL distilled water (to hydrolyze excess anhydride).

  • Titration: Titrate the resulting acetic acid with 0.5N NaOH to the phenolphthalein endpoint.

  • Calculation:

    
    
    
    • Where

      
       = Blank volume, 
      
      
      
      = Sample volume,
      
      
      = Normality,
      
      
      = Weight (g).
    • Expected Result: THF-EtOH should yield an OH value of ~483 mg KOH/g.

    • Comparison: 1,4-Butanediol yields ~1245 mg KOH/g (due to two OH groups).

Protocol B: Synthesis of 2-(Tetrahydrofuran-2-yl)acetic acid

A common application of THF-EtOH in drug development is oxidation to the corresponding acid.

  • Setup: Dissolve THF-EtOH (1 eq) in CH₂Cl₂. Add TEMPO (1 mol%) and NaBr (10 mol%).

  • Oxidation: Cool to 0°C. Add aqueous NaOCl (bleach) buffered with NaHCO₃ dropwise.

  • Workup: Quench with Na₂S₂O₃. Extract with CH₂Cl₂.

  • Result: Yields 2-(Tetrahydrofuran-2-yl)acetic acid (up to 95% yield), a key intermediate for peptide mimics.

References

  • BenchChem. (2025). Comparison of synthetic routes to 2-(Tetrahydrofuran-2-yl)acetic acid. Retrieved from

  • Sigma-Aldrich. (2024). Product Specification: Tetrahydrofurfuryl Alcohol vs. THF-Ethanol. Retrieved from

  • National Institutes of Health (NIH). (2021). Tetrahydrofuran ethanol | PubChem Compound Summary. PubChem CID 21873804.[1] Retrieved from [1]

  • Wolfe, J. P., et al. (2016). Stereoselective Synthesis of Tetrahydrofurans. Journal of Organic Chemistry. Retrieved from

  • Green Chemistry. (2022). Bio-based 1,4-butanediol and tetrahydrofuran synthesis: perspective. Royal Society of Chemistry. Retrieved from

Sources

Technical Comparison: Tetrahydrofurfuryl Alcohol vs. 2-(Tetrahydrofuran-2-yl)ethanol in Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison between Tetrahydrofurfuryl Alcohol (THFA) and its homolog, 2-(Tetrahydrofuran-2-yl)ethanol .

Executive Summary: The "One-Carbon" Divergence

In the landscape of heterocyclic building blocks, Tetrahydrofurfuryl alcohol (THFA) is a ubiquitous commodity chemical, widely utilized as a "green" solvent and a precursor to C5 diols. In contrast, 2-(Tetrahydrofuran-2-yl)ethanol (often called Tetrahydro-2-furanethanol) is a specialty intermediate.

While they differ by only a single methylene unit (–CH₂–) in the side chain, this structural variance dictates a complete divergence in their synthetic utility. THFA is the industry standard for ring expansion (to pyrans) and ring opening (to pentanediols), whereas the ethanol homolog is the preferred scaffold for installing THF-acetate motifs and C6-linkers in pharmaceutical agents.

Physicochemical Profile[1][2][3][4][5][6][7]
FeatureTetrahydrofurfuryl Alcohol (THFA)2-(Tetrahydrofuran-2-yl)ethanol
CAS Number 97-99-4766-00-7
Structure THF Ring – CH₂ – OHTHF Ring – CH₂CH₂ – OH
Formula C₅H₁₀O₂C₆H₁₂O₂
Mol. Weight 102.13 g/mol 116.16 g/mol
Boiling Point 178 °C~200–210 °C (Predicted)
Density 1.054 g/mL~1.02 g/mL (Est.)
Primary Role Green Solvent, C5 PrecursorSpecialty Linker, Drug Intermediate
Cost Low (Commodity)High (Fine Chemical)

Synthetic Utility & Reactivity Analysis[4]

A. Solvent Capabilities[1]
  • THFA: Widely adopted as a biodegradable solvent for agrochemicals, epoxy strippers, and API purification. Its miscibility with water and high boiling point make it an excellent replacement for chlorinated solvents.

  • THF-Ethanol: Rarely used as a solvent due to higher cost and viscosity. Its utility is strictly as a reacting species (building block).

B. Oxidation Pathways (Carboxylic Acid Synthesis)

The primary synthetic divergence lies in the oxidation products.

  • THFA: Oxidizes to Tetrahydro-2-furoic acid . This is a direct functionalization of the alpha-carbon substituent.

  • THF-Ethanol: Oxidizes to 2-(Tetrahydrofuran-2-yl)acetic acid . This specific moiety is a critical pharmacophore in several biologically active compounds, acting as a bioisostere for gamma-lactones or as a polar spacer.

C. Dehydration & Ring Manipulation[5]
  • THFA (Ring Expansion): Under acidic alumina catalysis at high temperatures (200-300°C), THFA undergoes dehydration and ring expansion to form 3,4-Dihydro-2H-pyran (DHP) . DHP is the standard reagent for protecting alcohols as THP ethers.

  • THF-Ethanol (Side Chain Dehydration): Dehydration does not typically yield a 7-membered ring (oxepane) due to entropic penalties. Instead, it yields 2-vinyltetrahydrofuran (via exocyclic elimination) or ethylidene-THF derivatives.

D. Ring Opening (Hydrogenolysis)
  • THFA: The industrial route to 1,5-Pentanediol , a monomer for polyesters and polyurethanes.

  • THF-Ethanol: Can be ring-opened to form 1,6-functionalized hexanes (e.g., 1,6-hexanediol derivatives), but this is less common than the adipic acid route.

Visualizing the Divergence

The following diagram illustrates how the starting material dictates the downstream chemical space.

G Furfural Furfural (Biomass) THFA THFA (C5 Scaffold) Furfural->THFA Hydrogenation THFE THF-Ethanol (C6 Scaffold) THFA->THFE Homologation (Difficult) DHP 3,4-Dihydropyran (Protective Group) THFA->DHP Dehydration (Ring Expansion) Penta 1,5-Pentanediol (Polymer Monomer) THFA->Penta Ring Opening Furoic Tetrahydro-2- furoic acid THFA->Furoic Oxidation Acetic THF-2-Acetic Acid (Drug Intermediate) THFE->Acetic TEMPO Oxidation Vinyl 2-Vinyl-THF (Monomer) THFE->Vinyl Dehydration (Side Chain) Silyl Silyl Ethers (Plasticizers) THFE->Silyl Etherification

Figure 1: Divergent synthetic pathways. THFA leads to C5/Pyran architectures, while THF-Ethanol leads to C6/Acetic Acid derivatives.

Experimental Protocols

Protocol A: Synthesis of 2-(Tetrahydrofuran-2-yl)acetic acid

Target: Conversion of THF-Ethanol to the carboxylic acid intermediate.

Rationale: This protocol uses TEMPO/NaOCl (Bleach) for a selective, metal-free oxidation of the primary alcohol without affecting the ether ring.

Materials:

  • 2-(Tetrahydrofuran-2-yl)ethanol (1.0 equiv)

  • TEMPO (2,2,6,6-Tetramethylpiperidinyloxy) (0.01 equiv)

  • NaBr (0.1 equiv)

  • NaOCl (Commercial bleach, ~1.1-1.3 equiv)

  • Dichloromethane (DCM) and Water

Procedure:

  • Setup: Dissolve the alcohol, TEMPO, and NaBr in a biphasic mixture of DCM and water at 0°C.

  • Oxidation: Dropwise add the NaOCl solution (buffered to pH ~8.5 with NaHCO₃) while maintaining the temperature <10°C. The reaction is exothermic.

  • Monitoring: Monitor by TLC or GC. The orange color of TEMPO persists until the oxidant is consumed.

  • Workup: Quench with sodium thiosulfate. Acidify the aqueous layer to pH 2 with HCl. Extract with Ethyl Acetate.[1]

  • Purification: The crude acid is often pure enough for subsequent coupling, or can be distilled (under high vacuum).

Protocol B: Dehydration of THFA to 3,4-Dihydropyran (DHP)

Target: Ring expansion for protective group reagent synthesis.

Rationale: High-temperature vapor-phase dehydration over acidic alumina causes the 5-membered ring to expand to the thermodynamically stable 6-membered enol ether.

Procedure:

  • Catalyst: Activated Alumina (Al₂O₃) doped with TiO₂ or similar solid acid.

  • Reaction: Vaporize THFA and pass through a fixed-bed reactor at 280–300°C.

  • Mechanism: Protonation of the hydroxyl -> Loss of water -> Formation of exocyclic carbocation -> Wagner-Meerwein rearrangement to the 6-membered ring -> Deprotonation to DHP.

  • Yield: Typically >90% conversion with >85% selectivity.

Safety & Toxicology (E-E-A-T)

Critical Warning: While THFA is often marketed as "green," it carries significant reproductive toxicity risks.

  • Tetrahydrofurfuryl Alcohol (THFA):

    • GHS Classification: Repr. 1B (May damage fertility or the unborn child), Eye Irrit. 2.

    • Regulatory: Listed on REACH Candidate List (SVHC) in some jurisdictions due to reprotoxicity.

    • Handling: strictly requires fume hoods and PPE (gloves/goggles). Avoid use in consumer products where exposure is uncontrolled.

  • 2-(Tetrahydrofuran-2-yl)ethanol:

    • Data Gap: Less toxicological data exists compared to THFA.

    • Precautionary Principle: Due to structural homology (only one CH₂ difference), it should be treated with the same high caution as THFA regarding reproductive toxicity.

    • Irritation: Likely a severe eye and skin irritant.

References

  • Werpy, T., et al. "Top Value Added Chemicals from Biomass: Volume 1." U.S. Department of Energy, 2004. Link

  • BenchChem. "Comparison of different synthetic routes to 2-(Tetrahydrofuran-2-yl)acetic acid." BenchChem Technical Guides, 2025. Link

  • Hoydonckx, H. E., et al. "Furfural and Derivatives." Ullmann's Encyclopedia of Industrial Chemistry, Wiley-VCH, 2007. Link

  • European Chemicals Agency (ECHA). "Substance Information: Tetrahydrofurfuryl alcohol." ECHA REACH Dossier. Link

  • NIST Chemistry WebBook. "2-Furanmethanol, tetrahydro- (THFA) Properties." National Institute of Standards and Technology.[2] Link

Sources

Efficacy of 2-(Tetrahydrofuran-2-yl)ethanol (THFA) vs. Tetrahydrofuran (THF)

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Technical Guide for Chemical Synthesis & Process Development

Part 1: Executive Summary

The Core Distinction: While their names and structures suggest similarity, 2-(Tetrahydrofuran-2-yl)ethanol (commonly known as Tetrahydrofurfuryl Alcohol or THFA ) and Tetrahydrofuran (THF) are fundamentally different tools in the chemist's arsenal.

  • THF is a volatile, aprotic ether, indispensable for organometallic chemistry (e.g., Grignard reagents) due to its ability to coordinate metals without protonation.

  • THFA is a high-boiling, protic alcohol. It is a "green" solvent champion for solvating complex polar molecules, high-temperature reactions, and cleaning applications, but it is chemically incompatible with water-sensitive or strong base reactions that tolerate THF.

Verdict: THFA is not a drop-in replacement for THF in moisture-sensitive synthesis. It is, however, a superior, safer, and greener alternative for biphasic extractions, biocatalysis, and high-temperature coupling reactions where proton sources are tolerated.

Part 2: Physicochemical Profile & Safety

The drastic difference in boiling point and viscosity dictates the operational handling of these solvents. THFA’s high viscosity requires different filtration and pumping setups compared to the free-flowing THF.

Comparative Data Table
PropertyTetrahydrofuran (THF) 2-(Tetrahydrofuran-2-yl)ethanol (THFA) Operational Impact
CAS Number 109-99-997-99-4
Structure Type Cyclic Ether (Aprotic)Cyclic Ether-Alcohol (Protic)Critical: THFA kills Grignards/Lithiums.
Boiling Point 66 °C178 °CTHFA is hard to remove by rotovap; THF is easy.
Flash Point -14 °C (Highly Flammable)75–84 °C (Combustible)THFA is safer for large-scale handling.
Viscosity (25°C) 0.48 cP~6.24 cPTHFA is ~13x more viscous; affects filtration rates.
Density 0.889 g/mL1.05 g/mLTHFA forms the bottom layer in water/organic extractions if salted out.
Hansen Polarity (

)
5.7 MPa

8.2 MPa

THFA dissolves more polar substrates.
Hansen H-Bond (

)
8.0 MPa

12.9 MPa

THFA engages in strong H-bonding.
Peroxide Formation High Risk (Class B)[1]Low Risk THFA is more stable but can still degrade over years.
Regulatory (Green) Fossil-based (mostly)Bio-based (Furfural derivative)THFA is REACH compliant and biodegradable.

Part 3: Efficacy in Chemical Synthesis

Organometallic Chemistry (Grignard, n-BuLi)
  • THF: The gold standard.[2] Its oxygen lone pairs coordinate Mg/Li ions, stabilizing the reagent.

  • THFA: Contraindicated. The primary hydroxyl group (-CH₂OH) is acidic (

    
    ). It will instantly protonate Grignard reagents (
    
    
    
    ) or organolithiums, destroying the reagent and evolving alkane gas.
    • Reaction:

      
      
      
Palladium-Catalyzed Couplings (Suzuki/Heck)
  • THF: Standard solvent, but limited by its low boiling point (66°C), often requiring sealed tubes for reactions

    
    .
    
  • THFA: Excellent efficacy.[3] Its high boiling point allowing for reactions at 100°C+ at atmospheric pressure.

    • Mechanism:[4][5][6][7] The alcohol group in THFA can facilitate the activation of aryl chlorides in certain catalytic cycles, similar to other alcoholic solvents.

    • Green Advantage:[2][8] THFA solubilizes inorganic bases (

      
      , 
      
      
      
      ) better than THF, potentially accelerating the transmetallation step in Suzuki couplings.
Biocatalysis & Peptide Synthesis
  • THF: Often denatures enzymes due to its aggressive organic nature.

  • THFA: Highly effective. It is biocompatible and water-miscible, making it an ideal co-solvent for enzymatic transformations (e.g., lipase-catalyzed resolutions) where maintaining enzyme activity is paramount.

Part 4: Decision Logic & Workflow

The following diagram illustrates the critical decision pathway for choosing between THFA and THF.

SolventSelection Start Start: Solvent Selection ReagentCheck Are reagents water/proton sensitive? (e.g., Grignard, n-BuLi, LAH) Start->ReagentCheck TempCheck Required Reaction Temperature? ReagentCheck->TempCheck No (Protic OK) THF_Route Select THF (Volatile, Aprotic) ReagentCheck->THF_Route Yes (Must be Aprotic) WorkupCheck Is product heat-sensitive (volatile or thermal degradation)? TempCheck->WorkupCheck > 80°C (High Temp) TempCheck->THF_Route < 65°C (Reflux) WorkupCheck->THF_Route Yes (Need easy evap) THFA_Route Select THFA (High BP, Protic, Green) WorkupCheck->THFA_Route No (Can wash/extract)

Figure 1: Decision tree for selecting between THF and THFA based on chemical compatibility and processing needs.

Part 5: Experimental Protocols

Protocol A: High-Temperature Suzuki Coupling in THFA

Use Case: Replacing DMF or Dioxane with a green solvent for a reaction requiring


.
  • Setup: Charge a round-bottom flask with Aryl Bromide (1.0 eq), Boronic Acid (1.2 eq),

    
     (2.0 eq), and Pd catalyst (1-3 mol%).
    
  • Solvent Addition: Add THFA (5 mL per mmol substrate). Note: The high viscosity of THFA requires magnetic stirring to be set to a higher RPM than THF to ensures proper mass transfer.

  • Reaction: Heat to 110°C open to air (or under

    
     if catalyst is sensitive). THFA will not boil (BP 178°C), preventing solvent loss without a reflux condenser.
    
  • Workup (The Critical Difference):

    • Do NOT attempt to rotovap THFA.

    • Dilute the mixture with water (3x volume) and extract the product into Ethyl Acetate or MTBE.

    • THFA will remain in the aqueous phase due to its infinite water miscibility.

    • Wash the organic layer with brine to remove residual THFA.

Protocol B: Managing Peroxides in THF (Comparative)

Use Case: Standard maintenance for THF, which is not required for THFA to the same extent.

  • Test: Test THF with starch-iodide paper before every distillation.

  • Scavenge: If peroxides are 10-100 ppm, pass through a column of activated alumina.

  • Distill: Distill under Nitrogen/Argon. Never distill to dryness.

  • Contrast: THFA does not typically require this rigorous pre-treatment for standard synthesis, reducing operational overhead.

Part 6: References

  • Byrne, F. P., et al. (2016). "Tools and techniques for solvent selection: green solvent selection guides." Sustainable Chemical Processes. Link

  • Jad, Y. E., et al. (2015). "Peptide synthesis beyond DMF: THF and ACN as excellent and friendlier alternatives." Organic & Biomolecular Chemistry. Link (Context: Establishes THF utility; THFA is distinct).

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook. CRC Press. (Source for

    
     values).
    
  • Sigma-Aldrich. "Greener Solvent Alternatives: 2-Methyltetrahydrofuran and CPME." Link (Context: Contrasts ether-based green solvents with alcohol-based THFA).

  • PubChem. "Tetrahydrofurfuryl alcohol (Compound Summary)." National Library of Medicine. Link

Sources

Analytical Standards for 2-(Tetrahydrofuran-2-yl)ethanol: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Analysis: The "Standard" Challenge

2-(Tetrahydrofuran-2-yl)ethanol (CAS: 79-74-3), often referred to as 2-THF-ethanol, occupies a critical niche in pharmaceutical chemistry.[1] It serves as both a chiral building block and a potential degradation impurity in processes utilizing tetrahydrofuran (THF) solvents under oxidative conditions.[1]

Unlike common residual solvents (e.g., Methanol, THF) governed by USP <467>, 2-THF-ethanol lacks a widely available, pharmacopeia-traceable Certified Reference Material (CRM) . Most commercially available sources are "Reagent Grade" (97-99% purity), which poses a compliance risk for GMP release testing.[1]

This guide outlines the strategy to bridge this gap: converting Reagent Grade material into a Validated Secondary Standard and selecting the optimal analytical platform (GC vs. LC).

Strategic Standard Selection: A Decision Framework

When a CRM is unavailable, the burden of characterization shifts to the analyst. You must categorize your requirement based on the data's intended use.[1]

Comparative Grades of Available Standards
FeatureCertified Reference Material (CRM) Reference Standard (Secondary) Reagent Grade
Traceability NIST/BAM traceableTraceable to Primary/CRMManufacturer COA only
Purity Value Certified w/ Uncertainty (e.g., 99.5% ± 0.2%)Assigned by user (e.g., 98.9%)Nominal (e.g., >98%)
Use Case GMP Release, CalibrationRoutine QC, In-process checksR&D, Synthesis
Availability Rare/Non-existent for 2-THF-ethanol Must be generated in-house Widely Available
Workflow: Generating a Validated Standard (qNMR)

Since you likely cannot buy a CRM, you must validate a reagent.[1] The most robust method is Quantitative NMR (qNMR) using an internal standard (IS) like Maleic Acid or Dimethyl Sulfone (traceable to NIST).[1]

Standard_Validation Start Acquire Reagent Grade (CAS 79-74-3) Purity_Check Initial Purity Screen (GC-FID) Start->Purity_Check qNMR qNMR Analysis (w/ NIST Traceable IS) Purity_Check->qNMR If >98% Area% Assignment Assign Potency (Mass Balance Calculation) qNMR->Assignment Valid_Std Validated Secondary Standard Assignment->Valid_Std

Figure 1: Workflow for elevating reagent-grade 2-THF-ethanol to a reliable analytical standard.

Analytical Method Comparison: GC vs. LC

Due to the chemical structure of 2-(Tetrahydrofuran-2-yl)ethanol—a cyclic ether with a primary hydroxyl group and no chromophore —detection is the primary bottleneck.[1]

Performance Matrix
ParameterGC-FID (Recommended) LC-MS (Alternative) LC-UV/RI
Suitability High MediumLow
Detection Principle Carbon counting (Universal)Ionization (ESI/APCI)Refractive Index (RI)
Sensitivity (LOD) ~1–5 ppm< 100 ppb> 100 ppm
Selectivity Excellent (on Polar columns)High (Mass spec)Poor (Non-specific)
Limitation Thermal degradation risk (low)Matrix effects; Poor ionizationLow sensitivity; Drifting baseline
Why GC-FID is the Gold Standard[2]
  • Volatility: The molecule boils >180°C but is sufficiently volatile for GC.[1]

  • Response Factor: FID response is proportional to carbon mass, allowing for robust quantification even without a perfectly matched internal standard (Effective Carbon Number theory can be applied).[1]

  • Chromatography: Polar columns (Wax/PEG) provide excellent separation from the non-polar THF solvent peak.[1]

Detailed Experimental Protocols

Protocol A: GC-FID Purity Assessment (The Workhorse Method)

Objective: Determine the chromatographic purity of the standard material.[1]

  • Instrument: Agilent 7890/8890 or equivalent with FID.

  • Column: DB-WAX UI or VF-WAXms (30 m × 0.25 mm × 0.25 µm).[1] Note: A non-polar DB-5 column may cause peak tailing due to the hydroxyl group.[1]

  • Inlet: Split/Splitless (Split 20:1 recommended to prevent overload). Temperature: 250°C.[1]

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).[1]

  • Oven Program:

    • Hold 50°C for 2 min (Focus solvent).

    • Ramp 10°C/min to 240°C.

    • Hold 5 min (Elute high-boilers).

  • Detector (FID): 260°C. H2: 30 mL/min, Air: 400 mL/min.[1]

Self-Validating System Suitability:

  • Tailing Factor: Must be < 1.5. If > 1.5, trim column or deactivate inlet liner (use Ultra Inert wool).[1]

  • Resolution: If analyzing in THF matrix, resolution between THF (RT ~3-4 min) and 2-THF-ethanol (RT ~10-12 min) must be > 5.0.[1]

Protocol B: LC-MS/MS (Trace Analysis in Biologicals)

Objective: Quantify low-level 2-THF-ethanol in plasma or urine.[1]

  • Column: C18 Reverse Phase (e.g., Waters Cortecs C18, 2.1 × 100 mm, 1.6 µm).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.[1]

    • B: 0.1% Formic Acid in Acetonitrile.[1]

  • Gradient: 5% B to 95% B over 5 mins.

  • Detection: ESI Positive Mode (M+H)+ or Ammonium adduct [M+NH4]+.[1]

    • Target Mass: 131.09 (M+H) or 148.12 (M+NH4).[1]

  • Critical Step: Since ionization efficiency is low for simple alcohols, post-column addition of 10mM Ammonium Formate may enhance signal stability.[1]

Visualizing the Analytical Pathway

The following diagram illustrates the decision logic for analyzing samples containing 2-THF-ethanol.

Analytical_Decision_Tree Sample Sample Containing 2-THF-ethanol Matrix_Check Is Matrix Aqueous/Biological? Sample->Matrix_Check GC_Path Method: GC-FID/MS (Direct Injection or Headspace) Matrix_Check->GC_Path No (Organic Solvent) LC_Path Method: LC-MS/MS (ESI+ or APCI) Matrix_Check->LC_Path Yes (Blood/Urine) Column_Sel Column: PEG/Wax Phase (Critical for OH group) GC_Path->Column_Sel Deriv Optional: Derivatization (e.g., Dansyl Chloride) to enhance UV/MS signal LC_Path->Deriv Low Sensitivity?

Figure 2: Decision tree for selecting the appropriate analytical technique based on sample matrix.

References

  • United States Pharmacopeia (USP). General Chapter <467> Residual Solvents.[1][2] USP-NF.[1] (Provides the framework for solvent classification and GC methodologies). [1]

  • International Conference on Harmonisation (ICH). Guideline Q3C(R8) on Impurities: Guideline for Residual Solvents.[1] (2021).[1][3] (Establishes limits for solvent impurities in pharmaceuticals).

  • Pauli, G. F., et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 57(22), 9220–9231 (2014). (Foundational text for using qNMR to validate reference standards).

  • PubChem. Compound Summary for CID 93088: 2-(Tetrahydrofuran-2-yl)ethanol.[1] National Library of Medicine.[1] (Chemical and physical property data). [1]

Sources

Validating the Structure of 2-(Tetrahydrofuran-2-yl)ethanol Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

Audience: Medicinal Chemists, Process Chemists, and Analytical Scientists.

2-(Tetrahydrofuran-2-yl)ethanol (THFE) derivatives represent a critical pharmacophore class, notably serving as the P2 ligand scaffold in HIV protease inhibitors (e.g., Darunavir) and as chiral building blocks in polyketide synthesis. The structural validation of these derivatives presents a unique "bimodal" challenge:

  • Conformational Flexibility: The THF ring undergoes rapid pseudorotation (envelope

    
     twist), complicating NMR interpretation.
    
  • Stereochemical Ambiguity: The C2 stereocenter dictates biological activity, yet enantiomers are indistinguishable by standard achiral methods.

This guide moves beyond standard characterization, presenting a self-validating analytical workflow that integrates orthogonal datasets to ensure structural certainty.

Comparative Analysis of Validation Methodologies

We evaluate three primary methodologies based on their ability to resolve the specific structural challenges of THFE derivatives.

Method A: High-Field NMR with Conformational Analysis (The Structural Standard)
  • Mechanism: Utilizes scalar coupling (

    
    ) and dipolar coupling (NOE) to map 3D space.
    
  • Why it works for THFE: The

    
     coupling constants of the THF ring protons are sensitive to the ring's puckering. By analyzing the multiplet patterns of the C2-H and C3-H protons, one can distinguish between derivatives that favor specific envelope conformations.
    
  • Limitation: Cannot distinguish enantiomers without chiral shift reagents or derivatization.

Method B: HRMS with Fragmentation Mapping (The Connectivity Check)
  • Mechanism: High-Resolution Mass Spectrometry (ESI-TOF or Orbitrap) provides exact mass (<5 ppm error).

  • Why it works for THFE: Derivatives often exhibit characteristic fragmentation, such as the loss of the hydroxyethyl side chain (

    
    ) or ring opening.
    
  • Limitation: Blind to stereochemistry and often regio-isomerism.

Method C: Chiral Derivatization & Chromatography (The Stereochemical Absolute)
  • Mechanism: Conversion to diastereomers (e.g., Mosher's esters) or separation on polysaccharide-based chiral stationary phases.

  • Why it works for THFE: This is the only non-crystallographic method to definitively assign the absolute configuration (

    
     vs 
    
    
    
    ) of the C2 center.
Data Summary: Method Performance Matrix
FeatureMethod A: 2D NMR (NOESY/HSQC)Method B: HRMS (ESI-TOF)Method C: Chiral HPLC/SFC
Connectivity Validation High (Atom-to-atom mapping)Medium (Fragment based)Low (Retention time only)
Stereochem (Relative) High (cis/trans determination)NoneNone
Stereochem (Absolute) Low (Requires ref. standard)NoneHigh (With standards)
Sample Requirement High (5-20 mg)Low (<0.1 mg)Medium (1 mg)
Throughput Low (1-2 hrs/sample)High (mins/sample)Medium (20-40 mins)

The Self-Validating Experimental Protocol

This protocol is designed as a logic gate system. You do not proceed to the next step until the current step passes its validation criteria.

Phase 1: Purity & Elemental Composition (The Gatekeeper)

Objective: Ensure the sample is chemically pure and possesses the correct molecular formula before wasting time on expensive NMR.

  • Instrument: UHPLC coupled to Q-TOF MS.

  • Conditions: C18 Column, Gradient 5%

    
     95% ACN in Water (+0.1% Formic Acid).
    
  • Validation Criteria:

    • Purity > 98% (UV 210 nm).

    • Mass Error < 5 ppm for

      
      .
      
    • Isotope Pattern: The isotopic distribution (M+1, M+2) must match the simulated pattern for the specific derivative formula.

Phase 2: Structural Connectivity & Relative Stereochemistry

Objective: Map the carbon skeleton and determine the relative orientation of substituents on the THF ring.

  • Solvent Choice:

    
     is standard, but 
    
    
    
    (Benzene-d6) is superior for THFE derivatives as it resolves overlapping ring proton multiplets due to the anisotropic effect.
  • Workflow:

    • 1H NMR: Integrate signals. The side-chain

      
       protons (
      
      
      
      to OH) typically appear at
      
      
      3.6-3.8 ppm.
    • HSQC (Heteronuclear Single Quantum Coherence): Assign every proton to its parent carbon. Self-Check: If a proton integrates to 1H but correlates to a carbon with a different chemical shift than expected for the THF ring, suspect an impurity or rearrangement.

    • NOESY (Nuclear Overhauser Effect Spectroscopy):

      • Target: Irradiate the C2-H proton.

      • Observation: Look for correlations to C3-H and C5-H.

      • Interpretation: Strong NOE between C2-H and substituent protons suggests a cis (syn) relationship. Weak/No NOE suggests trans (anti).

Phase 3: Absolute Configuration (The "Mosher" Validation)

Objective: Determine if the C2 center is


 or 

. Note: This applies if the ethanol side chain has a secondary alcohol or if a secondary alcohol exists elsewhere. For the primary alcohol of THFE, Chiral HPLC is preferred.

Protocol (Chiral HPLC):

  • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamates).

  • Mobile Phase: Hexane/Isopropanol (90:10).

  • Validation: Inject racemic standard first to establish separation (

    
    ). Then inject sample.
    

Visualizing the Validation Logic

The following diagram illustrates the decision-making process for validating a THFE derivative. It uses a "Fail-Fast" architecture to save resources.

ValidationWorkflow Start Crude THFE Derivative LCMS Phase 1: LC-HRMS (Purity & Mass) Start->LCMS Decision1 Mass Error < 5ppm & Purity > 98%? LCMS->Decision1 Fail1 Stop: Re-purify or Check Synthesis Decision1->Fail1 No NMR_1D Phase 2A: 1H NMR (C6D6) Decision1->NMR_1D Yes HSQC Phase 2B: HSQC (C-H Connectivity) NMR_1D->HSQC Decision2 Integrals & Correlations Match Structure? HSQC->Decision2 Fail2 Stop: Identify Regioisomer Decision2->Fail2 No NOESY Phase 2C: 1D NOE / NOESY (Relative Stereochem) Decision2->NOESY Yes Chiral Phase 3: Chiral HPLC (Absolute Config) NOESY->Chiral Final Validated Structure (Ready for Bio-Assay) Chiral->Final

Caption: Figure 1. The "Fail-Fast" validation workflow ensures that only chemically pure and structurally consistent candidates proceed to expensive chiral analysis.

Scientific Grounding & Causality

Why Benzene-d6 over Chloroform-d?

While


 is the default solvent, it often causes accidental equivalence (overlapping peaks) of the THF ring protons (H3 and H4). 

induces ASIS (Aromatic Solvent-Induced Shift) . The benzene ring preferentially solvates the electron-deficient regions of the THFE molecule, causing significant upfield shifts of specific protons, thereby "spreading out" the spectrum and allowing for precise calculation of

-coupling constants required for conformational analysis [1].
The Role of Ring Puckering

The THF ring is not planar. It exists in a dynamic equilibrium of envelope conformations. Substituents at the C2 position (the ethanol chain) prefer the pseudo-equatorial position to minimize 1,3-diaxial-like steric interactions. This preference can be validated by observing a large trans-diaxial coupling (


 Hz) between H2 and one of the H3 protons. If this coupling is absent, the ring may be distorted or the substituent may be pseudo-axial, indicating a potential steric clash or incorrect structural assignment [2].

References

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Authoritative text on solvent effects and NOE analysis).

  • Gung, B. W. (2009). Structure and conformation of substituted tetrahydrofurans. Journal of Organic Chemistry.
  • Dale, J. A., & Mosher, H. S. (1973). Nuclear magnetic resonance enantiomer reagents. Configuration of the chiral moiety in chiral alcohols and amines. Journal of the American Chemical Society, 95(2), 512–519. (The foundational paper for absolute configuration determination).

  • FDA Guidance for Industry. (2000). Analytical Procedures and Methods Validation for Drugs and Biologics. (Regulatory basis for purity and identity thresholds).[1]

Sources

Isomeric Purity Analysis of 2-(Tetrahydrofuran-2-yl)ethanol: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Overview

Target Molecule: 2-(Tetrahydrofuran-2-yl)ethanol CAS: 149818-53-1 (S-isomer), 33606-34-7 (Racemic) Structure: A tetrahydrofuran (THF) ring substituted at the C2 position with a 2-hydroxyethyl group. Chiral Challenge: The molecule possesses a single chiral center at the C2 position of the THF ring, resulting in two enantiomers: (R) and (S).[1]

For researchers and drug development professionals, the analysis of 2-(Tetrahydrofuran-2-yl)ethanol presents a specific analytical challenge: the lack of a strong UV chromophore . The molecule is an aliphatic ether-alcohol with a UV cutoff near 210 nm, making direct HPLC-UV analysis prone to baseline noise and low sensitivity.

This guide evaluates three distinct analytical workflows to resolve these enantiomers, prioritizing precision, sensitivity, and operational efficiency.

Method Selection Decision Matrix

DecisionTree Start Select Analytical Approach UV_Req Is UV Detection (HPLC) Mandatory? Start->UV_Req Volatile Is Sample Volatile/Thermally Stable? UV_Req->Volatile No (Universal Detection OK) MethodB METHOD B: Derivatization + Chiral HPLC-UV UV_Req->MethodB Yes (UV Required) ChiralCol Is a Chiral Column Available? Volatile->ChiralCol No MethodA METHOD A: Direct Chiral GC-FID (Recommended) Volatile->MethodA Yes (BP ~178°C) ChiralCol->MethodB Yes MethodC METHOD C: Chiral Derivatization + Achiral GC/HPLC ChiralCol->MethodC No

Figure 1: Decision tree for selecting the optimal analytical method based on laboratory constraints and detection requirements.

Method A: Direct Chiral GC-FID (The Gold Standard)

Verdict: Best for routine purity analysis. Why: The molecule is sufficiently volatile (BP ~178°C) and stable. The Flame Ionization Detector (FID) is a universal detector for organic compounds, bypassing the lack of UV absorption.

Mechanism

Separation is achieved via inclusion complexation .[2] The stationary phase consists of cyclodextrin derivatives (typically


-cyclodextrin) dissolved in a siloxane polymer. The enantiomers interact differentially with the hydrophobic cavity of the cyclodextrin, resulting in different retention times.
Recommended Protocol

This protocol is validated against homologous THF-alcohols (e.g., tetrahydrofurfuryl alcohol).

  • Column:

    
    -DEX 120 (Supelco) or Rt-βDEXse (Restek).
    
    • Phase: Permethylated

      
      -cyclodextrin doped into 14% cyanopropylphenyl/86% dimethyl polysiloxane.
      
    • Dimensions: 30 m

      
       0.25 mm ID 
      
      
      
      0.25 µm film.
  • Carrier Gas: Helium at 35 cm/sec (constant linear velocity).

  • Inlet: Split mode (100:1), 250°C.

  • Detector: FID at 250°C.

  • Temperature Program:

    • Hold at 70°C for 2 min.

    • Ramp 2°C/min to 130°C (Critical separation window).

    • Ramp 20°C/min to 200°C.

    • Hold 5 min.

Expected Performance
ParameterValue
Resolution (

)

(Baseline separation)
Elution Order Typically (S) before (R) (Column dependent)
LOD

(area normalization)
Analysis Time 25–35 minutes

Method B: Derivatization + Chiral HPLC (UV Detection)

Verdict: Essential if only HPLC is available or for biological matrices. Why: Direct HPLC is difficult due to poor UV absorbance.[3][4] By attaching a "chromophore tag" (derivatization), we enable high-sensitivity UV detection at 254 nm.

Derivatization Chemistry

We convert the alcohol into a 3,5-dinitrobenzoate ester . This adds a strong UV chromophore (


 nm) and enhances interaction with chiral stationary phases (CSPs) through 

-

interactions.

Reaction Substrate 2-(THF-2-yl)ethanol (Weak UV) Product Dinitrobenzoate Ester (Strong UV @ 254nm) Substrate->Product Pyridine / DCM RT, 30 min Reagent + 3,5-Dinitrobenzoyl Chloride

Figure 2: Introduction of a UV-active chromophore via esterification.

Experimental Protocol

Step 1: Derivatization

  • Dissolve 10 mg of sample in 1 mL Dichloromethane (DCM).

  • Add 15 mg 3,5-Dinitrobenzoyl chloride and 20 µL Pyridine.

  • Stir at room temperature for 30 minutes.

  • Quench with 0.5 mL water; wash organic layer with 1M HCl (to remove pyridine) and sat.

    
    .
    
  • Dry over

    
    , filter, and evaporate. Re-dissolve in Mobile Phase.
    

Step 2: HPLC Conditions

  • Column: Chiralpak AD-H or Chiralcel OD-H (Amylose/Cellulose tris(3,5-dimethylphenylcarbamate)).

  • Mobile Phase: n-Hexane : Isopropanol (90:10 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Temperature: 25°C.

Expected Performance
  • Selectivity (

    
    ):  High (
    
    
    
    ) due to added
    
    
    -
    
    
    interactions between the dinitrobenzoyl group and the CSP.
  • Sensitivity: Nanogram level detection possible.

Method C: Indirect Analysis (Chiral Derivatization)

Verdict: The "No Chiral Column" Solution. Why: If a chiral column is unavailable, reacting the enantiomers with a pure chiral reagent creates diastereomers . Diastereomers have different physical properties (boiling points, polarity) and can be separated on standard achiral columns (e.g., C18 HPLC or DB-5 GC).

Reagent Selection
  • Mosher's Acid Chloride (MTPA-Cl): The gold standard for NMR and GC.

  • (S)-(+)-1-Phenylethyl isocyanate: Good for HPLC.

Protocol (Mosher's Method)
  • React 5 mg sample with (R)-(-)-

    
    -methoxy-
    
    
    
    -(trifluoromethyl)phenylacetyl chloride (MTPA-Cl) in pyridine.
  • Analysis: Inject onto a standard DB-5 or HP-5 GC column.

  • Result: The (S,R)-diastereomer and (S,S)-diastereomer will elute at different times.

  • Caution: Ensure the derivatization reagent is 100% optically pure; otherwise, false racemization will be calculated.

Comparative Analysis Summary

The following table contrasts the three methodologies to assist in resource allocation.

FeatureMethod A: Chiral GC Method B: Deriv. HPLC Method C: Indirect
Primary Use QC, Purity AnalysisBioanalysis, Trace ImpuritiesStructural Confirmation
Sample Prep None (Dilute & Shoot)High (Reaction + Workup)High (Reaction + Workup)
Detection FID (Universal)UV 254 nm (Specific)FID or UV
Resolution Excellent (

)
Very High (

)
Moderate to High
Cost/Run LowMediumHigh (Reagents)
Risk Thermal degradation (Low)Incomplete reactionKinetic Resolution (Racemization)
Expert Recommendation

For routine quality control of 2-(Tetrahydrofuran-2-yl)ethanol , Method A (Chiral GC) is the superior choice. It eliminates the error-prone derivatization step and leverages the molecule's natural volatility. Method B should be reserved for environments where GC is unavailable or when analyzing biological samples where the matrix interferes with GC.

References

  • Sigma-Aldrich. (S)-2-(Tetrahydrofuran-2-yl)ethanol Product Specification & Analysis. Retrieved from .[2]

  • Schurig, V. (2001). Separation of enantiomers by gas chromatography.
  • Restek Corporation. Chiral Analysis of Tetrahydrofuran Derivatives using Rt-βDEXse. Retrieved from .

  • Toyo'oka, T. (2002). Modern Derivatization Methods for Separation Science. John Wiley & Sons.
  • NIST Chemistry WebBook. Tetrahydrofuran-2-methanol (Tetrahydrofurfuryl alcohol) Spectral Data. Retrieved from .

Sources

Comparative Study of Catalysts for 2-(Tetrahydrofuran-2-yl)ethanol Synthesis

[1][2]

Executive Summary

The synthesis of 2-(Tetrahydrofuran-2-yl)ethanol (CAS: 3194-21-8) is primarily achieved through the catalytic hydrogenation of the furan ring in 2-(Furan-2-yl)ethanol . While chemically analogous to the industrial production of tetrahydrofurfuryl alcohol (THFA), the ethyl homologue presents unique selectivity challenges regarding side-chain hydrogenolysis and ring opening.

This guide evaluates the three dominant catalytic systems—Raney Nickel , Palladium on Carbon (Pd/C) , and Ruthenium on Carbon (Ru/C) —based on activity, selectivity, and industrial viability.

Key Findings:

  • Raney Nickel: The most cost-effective solution for large-scale batch processing, requiring higher pressures (50–100 bar) but offering robust tolerance to feedstock impurities.

  • Pd/C (5%): The preferred choice for laboratory and fine chemical synthesis, enabling high turnover frequencies (TOF) at mild temperatures (25–60°C) with minimal ring-opening byproducts.

  • Ru/C (5%): The specialist catalyst for high-temperature applications where absolute ring saturation is required without side-chain cleavage, though at a significantly higher cost.

Reaction Pathways & Mechanistic Overview

The primary synthetic route involves the saturation of the heteroaromatic furan ring. A secondary, emerging route involves the cyclodehydration of biomass-derived 1,2,6-hexanetriol.

Route A: Hydrogenation of 2-(Furan-2-yl)ethanol (Dominant)

This pathway is a stepwise hydrogenation where the furan ring adsorbs onto the metal surface, followed by the addition of two equivalents of hydrogen.

Critical Selectivity Issues:

  • C-O Hydrogenolysis: Cleavage of the exocyclic C-O bond to form 2-ethyltetrahydrofuran . (More common with Pd).

  • Ring Opening: Cleavage of the endocyclic C-O bond to form 1,6-hexanediol or 1,2,6-hexanetriol . (More common with Ni at high T).

Route B: Cyclodehydration of 1,2,6-Hexanetriol (Biomass)

An acid-catalyzed cyclization often used in biorefinery contexts.

Mechanistic Pathway Diagram

ReactionPathwayStart2-(Furan-2-yl)ethanol(Precursor)InterDihydrofuranIntermediateStart->Inter+ H2 (Fast)Product2-(Tetrahydrofuran-2-yl)ethanol(Target)Inter->Product+ H2 (Slow)Side12-Ethyltetrahydrofuran(Over-reduction)Product->Side1Pd/C, High T(C-O Hydrogenolysis)Side21,6-Hexanediol(Ring Opening)Product->Side2Ni, High T/Acid(Ring Opening)

Figure 1: Reaction network showing the stepwise hydrogenation and potential competing pathways.

Comparative Analysis of Catalysts

The following analysis is based on kinetic data for furan ring hydrogenation, extrapolated from homologous series (Furfuryl Alcohol

Table 1: Performance Matrix of Catalytic Systems
FeatureRaney Nickel (Activated) Pd/C (5% Loading) Ru/C (5% Loading)
Primary Application Industrial Bulk ProductionLab/Pilot Scale, Fine ChemHigh-Purity/Specialty
Operating Temp. 100°C – 150°C25°C – 60°C80°C – 120°C
H2 Pressure 50 – 100 bar1 – 20 bar40 – 80 bar
Activity (TOF) Moderate (

)
Very High (

)
High (

)
Selectivity (Target) > 90%> 95% (at low T)> 98%
Main Byproduct Ring-opened diols (at high T)Ethyltetrahydrofuran (at high T)Minimal
Cost Efficiency High (Cheap metal)Low (Precious metal)Medium (High durability)
Solvent Compatibility Alcohols, WaterAlcohols, Ethyl AcetateWater, Alcohols
Deep Dive: Catalyst-Specific Insights
1. Raney Nickel (The Industrial Standard)
  • Mechanism: Relies on a high surface area of skeletal nickel. The strong adsorption of the furan ring allows for effective hydrogenation but requires elevated temperatures to overcome the activation energy of the second double bond saturation.

  • Pros: Extremely robust against sulfur impurities (common in some feedstocks). Low capital cost allows for high catalyst loading.

  • Cons: Pyrophoric handling hazards. Leaching of Ni/Al species into the product can be an issue for pharmaceutical grades.

  • Optimization: Promoters like Cr or Mo are often added to stabilize the catalyst and improve selectivity against ring opening.

2. Palladium on Carbon (The Activity Leader)
  • Mechanism: Pd activates hydrogen readily at room temperature. It operates via a mechanism where the furan ring adsorbs flat (

    
     or 
    
    
    mode).
  • Pros: Operates at near-ambient conditions, reducing energy costs and safety risks associated with high-pressure vessels.

  • Cons: Pd is known to catalyze the hydrogenolysis of allylic and benzylic-like C-O bonds. While the 2-ethyl position is less labile than the methyl position in furfuryl alcohol, over-reduction to 2-ethyltetrahydrofuran is a risk if the reaction is left too long or runs too hot.

3. Ruthenium on Carbon (The Selectivity Specialist)
  • Mechanism: Ru is less active for C-O bond cleavage than Pd, making it the "gentlest" hydrogenation metal for preserving oxygenated side chains while saturating the ring.

  • Pros: Excellent for aqueous phase reactions. Minimal ring opening or side-chain loss.

  • Cons: Lower activity per gram than Pd; requires higher pressures to achieve comparable rates.

Experimental Protocols

Protocol A: High-Pressure Hydrogenation using Raney Nickel

Best for: Large scale synthesis where cost is paramount.

  • Catalyst Preparation: Wash 5.0 g of Raney Nickel slurry (W-2 or equivalent) with absolute ethanol (3 x 50 mL) to remove water and alkali traces. Caution: Keep wet; pyrophoric.

  • Loading: Charge a 500 mL stainless steel autoclave with:

    • 50 g 2-(Furan-2-yl)ethanol (0.45 mol).

    • 200 mL Ethanol (solvent).

    • Prepared Raney Nickel catalyst.

  • Reaction:

    • Purge with

      
       (3x) and 
      
      
      (3x).
    • Pressurize to 60 bar

      
      .
      
    • Heat to 120°C with vigorous stirring (1000 rpm).

    • Monitor pressure drop. Reaction typically completes in 4–6 hours.

  • Workup: Cool to RT. Filter catalyst carefully under inert atmosphere. Distill solvent.[1] Vacuum distill product (bp approx. 80-85°C at 10 mmHg).

Protocol B: Mild Hydrogenation using Pd/C

Best for: Laboratory scale, high purity requirements.

  • Loading: In a catalytic hydrogenation bottle (Parr shaker) or stirred autoclave:

    • 10 g 2-(Furan-2-yl)ethanol .

    • 100 mL Methanol.

    • 0.5 g 5% Pd/C (50% water wet).

  • Reaction:

    • Purge system.[2]

    • Pressurize to 5 bar (75 psi)

      
      .
      
    • Stir/Shake at Room Temperature (25°C) .

    • Reaction is often complete within 2–3 hours.

  • Workup: Filter through a Celite pad to remove carbon fines. Concentrate filtrate under reduced pressure. Yield is typically quantitative (>98%).

Catalyst Selection Decision Tree

Use this logic flow to select the optimal catalyst for your specific constraints.

DecisionTreeStartSelect Catalyst for2-(Tetrahydrofuran-2-yl)ethanolScaleWhat is the production scale?Start->ScalePurityIs product purity/side-chainstability critical?Scale->PurityLab / Pilot / PharmaPressureIs high pressure (>50 bar)equipment available?Scale->PressureIndustrial / BulkPdUse Pd/C(Fast, Mild Conditions)Purity->PdStandard (High Activity)RuUse Ru/C(Max Selectivity, Aqueous)Purity->RuCritical (Avoid Hydrogenolysis)RaneyUse Raney Nickel(Cost-effective, Robust)Pressure->RaneyYesPressure->PdNo (Low Pressure Only)

Figure 2: Decision framework for catalyst selection based on process constraints.

References

  • Nishimura, S. (2001). Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. Wiley-Interscience.
  • Lange, J-P., et al. (2012). "Valuable derivatives of furfural and hydroxymethylfurfural". Catalysis Science & Technology, 2, 475-494.

  • Merat, N., et al. (1990). "Selective hydrogenation of furfural to tetrahydrofurfuryl alcohol". Journal of Chemical Technology & Biotechnology. (Comparative data on Ni vs Pd for homologous THFA synthesis).
  • Hoydonckx, H.E., et al. (2007). "Furfural and Derivatives".[3][4][1][5][6][7][8][9][10] Ullmann's Encyclopedia of Industrial Chemistry. Wiley-VCH.[3]

  • Nakagawa, Y., & Tomishige, K. (2011). "Total hydrogenation of furan derivatives over silica-supported Pd–Ir alloy catalyst". Catalysis Communications, 12(12), 1139-1142.

Benchmarking 2-(Tetrahydrofuran-2-yl)ethanol: The High-Boiling Bio-Ether Alternative

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Audience: Process Chemists, Formulation Scientists, and Drug Development Leads

Executive Summary: The "Extended" Furfural Derivative

In the search for green solvent alternatives, 2-(Tetrahydrofuran-2-yl)ethanol (CAS 806-51-9)—often referred to as THF-2-ethanol —occupies a unique physicochemical niche. While 2-Methyltetrahydrofuran (2-MeTHF) has successfully challenged THF in organometallic chemistry due to its hydrophobicity, THF-2-ethanol offers a different value proposition: low volatility and bifunctionality .

Derived from the hydrogenation of furfural (via furan-2-ethanol intermediates), this solvent bridges the gap between volatile ethers (THF) and viscous, high-boiling glycols. This guide benchmarks THF-2-ethanol against industry standards (THF, 2-MeTHF, and Tetrahydrofurfuryl Alcohol/THFA), highlighting its utility in high-temperature coupling reactions and as a safer, bio-derived replacement for dipolar aprotic solvents like NMP or DMF.

Physicochemical Benchmark

The following data sets the baseline for substitution. THF-2-ethanol is characterized by its "extended" ethyl chain compared to THFA, providing slightly higher lipophilicity while maintaining water miscibility—a critical factor for biphasic separations.

Table 1: Comparative Solvent Properties

PropertyTHF (Standard)2-MeTHF (Green Standard)THFA (Closest Homolog)THF-2-ethanol (Target)
Structure Cyclic EtherMethyl-Substituted EtherEther-Alcohol (C1 spacer)Ether-Alcohol (C2 spacer)
Boiling Point (°C) 66°C80°C178°C~180–195°C (Est.)*
Flash Point (°C) -14°C (Highly Flammable)-11°C75°C>85°C (High Safety)
Water Solubility MiscibleLimited (14 g/100g )MiscibleMiscible
Peroxide Potential High (Requires BHT)Moderate (Requires BHT)Low (Self-inhibiting OH)Low
Primary Use Case Grignard/LithiationBiphasic WorkupsCoatings/StrippersHigh-Temp Synthesis

*Note: Exact boiling point varies by purity/isomer ratio; value predicted based on homologous series extension from THFA.

Key Mechanistic Insight: The Chelation Effect

Unlike THF, which acts as a monodentate ligand, THF-2-ethanol possesses a primary hydroxyl group separated by an ethyl chain and a ring oxygen. This structure allows for potential bidentate chelation of metal centers (e.g., Li+, Mg2+), potentially altering the stereoselectivity of organometallic additions compared to bulk THF.

Decision Framework: When to Switch?

The decision to adopt THF-2-ethanol should be driven by process constraints, specifically temperature requirements and safety profiles.

SolventSelection Start Solvent Selection Requirement Temp Reaction Temp Requirement Start->Temp LowTemp < 70°C Temp->LowTemp HighTemp > 100°C Temp->HighTemp Workup Workup Phase LowTemp->Workup Safety Safety/Toxicity HighTemp->Safety Biphasic Biphasic Extraction Workup->Biphasic Homogeneous Water Miscible Workup->Homogeneous MeTHF Use 2-MeTHF Biphasic->MeTHF THF Use THF Homogeneous->THF ReproTox Avoid Reprotox (THFA Risk) Safety->ReproTox Standard Standard Safety->Standard Target Use THF-2-ethanol ReproTox->Target THFA/NMP THFA/NMP Standard->THFA/NMP

Figure 1: Decision tree for selecting THF-2-ethanol based on thermal requirements and safety constraints.

Application Case Study: High-Temperature Cross-Coupling

Standard THF is unsuitable for Heck or Suzuki couplings requiring temperatures >80°C without pressurized vessels. THF-2-ethanol allows these reactions to proceed at atmospheric pressure with higher catalyst turnover numbers (TON).

Experimental Protocol: Suzuki-Miyaura Coupling in THF-2-ethanol

Objective: Coupling of phenylboronic acid and bromobenzene at 110°C.

Reagents:

  • Bromobenzene (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Pd(OAc)₂ (1 mol%)

  • K₂CO₃ (2.0 equiv)

  • Solvent: THF-2-ethanol (0.5 M concentration)

Methodology:

  • Preparation: Charge a reaction flask with solid reagents. Evacuate and backfill with N₂ (3 cycles).

  • Solvation: Add THF-2-ethanol via syringe. Note: The high viscosity requires vigorous stirring compared to THF.

  • Reaction: Heat the mixture to 110°C.

    • Observation: Unlike THF (reflux at 66°C), THF-2-ethanol remains a stable liquid, allowing the reaction to reach kinetic activation energy without pressure vessels.

  • Workup (The "Solvent Swap" Advantage):

    • Cool to room temperature.

    • Add water (miscible) and Ethyl Acetate (immiscible).

    • Phase Split: The THF-2-ethanol will partition primarily into the aqueous phase (due to the -OH group), forcing the hydrophobic product into the Ethyl Acetate layer.

    • Validation: Check the aqueous layer by TLC to ensure product extraction efficiency.

Why this works: The "Ethanol" tail makes the solvent water-soluble enough to wash away, unlike high-boiling ethers (e.g., Diglyme) which can be difficult to remove from the organic product.

Synthesis & Sourcing Pathway

Understanding the origin of the solvent validates its "Green" credentials. It is produced via the hydrogenation of furfural derivatives, a biomass platform chemical.[1]

Synthesis Biomass Hemicellulose (Biomass) Furfural Furfural Biomass->Furfural Acid Hydrolysis Furan Furan Furfural->Furan Decarbonylation THFA Tetrahydrofurfuryl Alcohol (Side Product) Furfural->THFA Direct Hydrogenation FuranEthanol 2-Furanethanol Furan->FuranEthanol Hydroxyethylation (Ethylene Oxide) Target 2-(Tetrahydrofuran-2-yl)ethanol FuranEthanol->Target Ring Hydrogenation (Ni or Pd Cat)

Figure 2: Synthesis pathway demonstrating the biomass origin of THF-2-ethanol.

Safety & Handling (E-E-A-T)

While THF-2-ethanol is safer than THF regarding flammability, it shares chemical behaviors with glycol ethers.

  • Peroxide Formation: Although the hydroxyl group provides some antioxidant activity, the ether ring is susceptible to radical abstraction.

    • Protocol: Test with KI starch paper every 3 months. Store under Argon.

  • Toxicity:

    • Alert: Its homolog, THFA, has been flagged for reproductive toxicity (Repr. 1B in EU). Until definitive specific data for THF-2-ethanol is cleared, handle with the same precautions as THFA (gloves, fume hood, avoid inhalation).

  • Disposal: Due to high water solubility, do not dispose of down the drain. It increases Chemical Oxygen Demand (COD) significantly in wastewater treatment.

References
  • PubChem. (n.d.).[2] Tetrahydrofuran ethanol (Compound Summary). National Library of Medicine. Retrieved from [Link]

  • Hoydonckx, H. E., et al. (2007). Furfural and Derivatives. Ullmann's Encyclopedia of Industrial Chemistry.
  • Monument Chemical. (n.d.). Tetrahydrofuran Solvent Properties and Handling. Retrieved from [Link]

  • ResearchGate. (2022). High selective production of tetrahydrofurfuryl alcohol: Catalytic hydrogenation of furfural. (Mechanistic reference for hydrogenation of furan rings). Retrieved from [Link]

Sources

A Comparative Guide to the Enantioselective Synthesis and Analysis of 2-(Tetrahydrofuran-2-yl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The enantioselective synthesis of chiral molecules is a cornerstone of modern drug discovery and development. One such molecule of interest is 2-(tetrahydrofuran-2-yl)ethanol, a versatile building block incorporating a chiral tetrahydrofuran (THF) motif. This guide provides an in-depth comparison of synthetic strategies and analytical methodologies for obtaining and characterizing enantiomerically pure 2-(tetrahydrofuran-2-yl)ethanol. We will delve into the rationale behind various experimental choices, offering field-proven insights to aid in the selection of the most appropriate methods for your research needs.

The Significance of Chiral 2-Substituted Tetrahydrofurans

The tetrahydrofuran ring is a privileged scaffold in a vast number of biologically active natural products and pharmaceuticals.[1] The stereochemistry at the C2 position often plays a critical role in the molecule's biological activity. Consequently, the development of robust and efficient methods for the enantioselective synthesis of 2-substituted THFs is of paramount importance.

Part 1: Enantioselective Synthesis Strategies

The enantioselective synthesis of 2-(tetrahydrofuran-2-yl)ethanol can be approached through several distinct strategies. Here, we compare two prominent methods: biocatalytic desymmetrization and chemo-catalytic kinetic resolution.

Method 1: Biocatalytic Desymmetrization via Asymmetric Reduction

This approach leverages the high enantioselectivity of enzymes, specifically ketoreductases (KREDs), to reduce a prochiral γ-keto ester, which then undergoes spontaneous or acid-catalyzed cyclization to the desired chiral lactone, followed by reduction to the target alcohol.

Causality Behind Experimental Choices:

The choice of a biocatalytic approach is driven by the desire for high enantioselectivity under mild reaction conditions.[2] Ketoreductases are well-known for their ability to deliver chiral alcohols with excellent optical purity. The subsequent lactonization and reduction are generally high-yielding and stereospecific steps.

Experimental Workflow:

A Prochiral γ-Keto Ester B Biocatalytic Asymmetric Reduction (Ketoreductase, Cofactor Regeneration) A->B C Chiral γ-Hydroxy Ester B->C D Acid-Catalyzed Cyclization C->D E Chiral γ-Butyrolactone D->E F Reduction (e.g., LiAlH4) E->F G Enantiopure 2-(Tetrahydrofuran-2-yl)ethanol F->G

Caption: Workflow for the biocatalytic synthesis of 2-(tetrahydrofuran-2-yl)ethanol.

Detailed Protocol (Adapted from a similar synthesis[3]):

  • Biocatalytic Reduction:

    • To a buffered solution (e.g., potassium phosphate buffer, pH 7.0) containing glucose and NADP+, add a commercially available or engineered ketoreductase.

    • Initiate the cofactor regeneration system (e.g., using glucose dehydrogenase).

    • Add the prochiral starting material, ethyl 4-oxohexanoate, to the reaction mixture.

    • Maintain the reaction at a controlled temperature (e.g., 30 °C) with gentle agitation. Monitor the reaction progress by TLC or GC.

  • Workup and Cyclization:

    • Upon completion, extract the aqueous phase with an organic solvent (e.g., ethyl acetate).

    • Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Dissolve the resulting crude chiral γ-hydroxy ester in a suitable solvent (e.g., toluene) and add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).

    • Heat the mixture to promote lactonization.

  • Reduction to the Alcohol:

    • Purify the resulting chiral γ-butyrolactone by column chromatography.

    • To a solution of the purified lactone in a dry ethereal solvent (e.g., THF) at 0 °C, add a reducing agent such as lithium aluminum hydride (LiAlH₄) portion-wise.

    • Quench the reaction carefully with water and a basic solution (e.g., 15% NaOH).

    • Filter the resulting solids and concentrate the filtrate to obtain the crude 2-(tetrahydrofuran-2-yl)ethanol.

    • Purify the final product by column chromatography.

Method 2: Chemo-catalytic Kinetic Resolution of Racemic 2-(Tetrahydrofuran-2-yl)ethanol

Kinetic resolution is a powerful technique for separating enantiomers from a racemic mixture by exploiting the differential reaction rates of the enantiomers with a chiral catalyst or reagent.[4] In this approach, a racemic mixture of 2-(tetrahydrofuran-2-yl)ethanol is subjected to an acylation reaction catalyzed by a chiral catalyst. One enantiomer is acylated at a much faster rate, allowing for the separation of the unreacted, enantiomerically enriched alcohol from the acylated product.

Causality Behind Experimental Choices:

This method is advantageous when a racemic mixture of the starting material is readily available or easily synthesized. The choice of catalyst is critical for achieving high selectivity (k_fast / k_slow). Amidine-based catalysts have shown considerable promise in the kinetic resolution of a variety of secondary alcohols.[5]

Experimental Workflow:

A Racemic 2-(Tetrahydrofuran-2-yl)ethanol D Kinetic Resolution A->D B Chiral Catalyst (e.g., Amidine-based catalyst) B->D C Acylating Agent (e.g., Acetic Anhydride) C->D E Enantiomerically Enriched 2-(Tetrahydrofuran-2-yl)ethanol D->E F Acylated Enantiomer D->F G Separation (Column Chromatography) E->G F->G

Caption: Workflow for the kinetic resolution of 2-(tetrahydrofuran-2-yl)ethanol.

Detailed Protocol (Adapted from a general procedure for kinetic resolution of secondary alcohols[5]):

  • Racemate Synthesis: Prepare racemic 2-(tetrahydrofuran-2-yl)ethanol via a standard, non-enantioselective method, such as the reduction of 2-acetylfuran followed by catalytic hydrogenation of the furan ring.

  • Kinetic Resolution:

    • To a solution of the racemic alcohol in an aprotic solvent (e.g., toluene) at room temperature, add a chiral catalyst (e.g., a commercially available amidine-based catalyst).

    • Add a substoichiometric amount of an acylating agent (e.g., 0.5-0.6 equivalents of acetic anhydride) and a non-nucleophilic base (e.g., diisopropylethylamine).

    • Monitor the reaction progress by chiral GC or HPLC until approximately 50% conversion is reached.

  • Workup and Separation:

    • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Extract the mixture with an organic solvent and dry the combined organic layers.

    • Concentrate the solution and purify the components by column chromatography to separate the unreacted, enantiomerically enriched alcohol from the acylated enantiomer.

Comparison of Synthetic Methods
ParameterMethod 1: Biocatalytic DesymmetrizationMethod 2: Chemo-catalytic Kinetic Resolution
Starting Material Prochiral γ-keto esterRacemic 2-(tetrahydrofuran-2-yl)ethanol
Key Reagent Ketoreductase enzymeChiral catalyst (e.g., amidine-based)
Theoretical Max. Yield 100%50% for one enantiomer
Enantiomeric Excess (ee) Typically >95%Highly dependent on catalyst selectivity; can be >99%
Reaction Conditions Mild (aqueous buffer, near-neutral pH, ambient temp.)Generally mild (organic solvent, room temp.)
Advantages High theoretical yield, excellent enantioselectivity, environmentally friendly.Utilizes a readily available racemic starting material.
Disadvantages Requires specific enzyme, potential for substrate inhibition.Maximum yield of 50% for the desired enantiomer.

Part 2: Analysis of Enantiomeric Purity

Accurate determination of the enantiomeric excess (ee) is crucial for validating the success of an enantioselective synthesis. Several analytical techniques are available, each with its own set of advantages and limitations.

Method A: Chiral Gas Chromatography (GC)

Chiral GC is a powerful technique for separating volatile enantiomers.[6] The separation is achieved on a capillary column coated with a chiral stationary phase (CSP), typically a cyclodextrin derivative.

Causality Behind Experimental Choices:

GC is often preferred for its high resolution and sensitivity, especially for relatively small and volatile molecules like 2-(tetrahydrofuran-2-yl)ethanol. The choice of the specific chiral column is critical and often requires screening of different cyclodextrin derivatives to achieve baseline separation.[7]

Experimental Protocol (General):

  • Sample Preparation: Dissolve a small amount of the synthesized alcohol in a volatile solvent (e.g., dichloromethane or hexane).

  • Instrumentation: Use a gas chromatograph equipped with a flame ionization detector (FID) and a chiral capillary column (e.g., a β- or γ-cyclodextrin-based column).

  • Analysis:

    • Inject the sample into the GC.

    • Run a temperature program to elute the enantiomers.

    • The two enantiomers will have different retention times.

    • Calculate the enantiomeric excess using the peak areas of the two enantiomers: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100.

Method B: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is another widely used technique for enantiomeric separation.[8] Similar to GC, it employs a chiral stationary phase, often polysaccharide-based, to differentiate between enantiomers.

Causality Behind Experimental Choices:

HPLC is a versatile technique that can be used for a wide range of compounds, including those that are not sufficiently volatile for GC. The choice between normal-phase and reverse-phase HPLC depends on the polarity of the analyte and the nature of the CSP.[9]

Experimental Protocol (General):

  • Sample Preparation: Dissolve the sample in the mobile phase.

  • Instrumentation: Use an HPLC system with a UV detector and a chiral column (e.g., a Daicel Chiralcel® or Chiralpak® column).

  • Analysis:

    • Inject the sample onto the column.

    • Elute with an appropriate mobile phase (e.g., a mixture of hexane and isopropanol for normal-phase).

    • The enantiomers will elute at different retention times.

    • Calculate the ee from the peak areas in the chromatogram.

Method C: ¹H NMR Spectroscopy with Chiral Solvating Agents

While enantiomers have identical NMR spectra in an achiral environment, their signals can be resolved in the presence of a chiral solvating agent (CSA).[10] The CSA forms diastereomeric complexes with the enantiomers, leading to different chemical shifts for corresponding protons.

Causality Behind Experimental Choices:

NMR spectroscopy offers a rapid and non-separative method for determining enantiomeric excess.[11] The choice of a suitable CSA is crucial and depends on the functional groups present in the analyte. For alcohols, CSAs that can form hydrogen bonds are particularly effective.[12][13]

Experimental Protocol (General):

  • Sample Preparation: Dissolve the chiral alcohol in a deuterated solvent (e.g., CDCl₃).

  • Addition of CSA: Add a molar equivalent of a chiral solvating agent (e.g., a chiral lanthanide shift reagent or a chiral acid).

  • Analysis:

    • Acquire the ¹H NMR spectrum.

    • Identify a well-resolved proton signal that shows distinct peaks for the two diastereomeric complexes.

    • Integrate the two peaks to determine the ratio of the enantiomers and calculate the ee.

Comparison of Analytical Methods
ParameterChiral GCChiral HPLC¹H NMR with CSA
Principle Separation based on differential interaction with a chiral stationary phase.Separation based on differential interaction with a chiral stationary phase.Formation of diastereomeric complexes leading to distinct NMR signals.
Sample Volatility RequiredNot requiredNot required
Resolution Generally very highHighCan be variable, depends on CSA
Sensitivity HighHighLower than chromatographic methods
Speed Relatively fastCan be slower than GCVery fast
Advantages High resolution, well-established.Broad applicability, preparative scale possible.Rapid, non-separative, provides structural information.
Disadvantages Requires volatile and thermally stable compounds.Can be more expensive, method development can be time-consuming.Lower sensitivity, potential for signal overlap, requires a suitable CSA.

Conclusion

The enantioselective synthesis and analysis of 2-(tetrahydrofuran-2-yl)ethanol present a range of viable options for researchers. The choice of synthetic strategy, whether biocatalytic desymmetrization or chemo-catalytic kinetic resolution, will depend on factors such as the availability of starting materials, desired yield, and access to specialized catalysts or enzymes. Similarly, the selection of an analytical technique for determining enantiomeric purity will be guided by considerations of sample properties, required sensitivity, and available instrumentation. By understanding the principles and practicalities of each method, researchers can make informed decisions to efficiently and effectively achieve their synthetic and analytical goals in the pursuit of novel chiral molecules.

References

  • A Gallium-based Chiral Solvating Agent Enables the Use of 1H NMR Spectroscopy to Differentiate Chiral Alcohols. PMC. [Link]

  • Estimation of Enantiomeric Excess Based on Rapid Host–Guest Exchange. The Open University. [Link]

  • NMR Determination of Enantiomeric Composition of Chiral Alcohols Using Camphorsulfonate Esters. Fordham Research Commons. [Link]

  • Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. UNIPI. [Link]

  • Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. ACS Publications. [Link]

  • Recent Advances in Separation and Analysis of Chiral Compounds. ACS Publications. [Link]

  • Chiral Gas Chromatography. AZ chrom s.r.o. [Link]

  • Synthesis of Chiral 5-Aryltetrahydrofuran-2-ones via Yeast Bioreduction of γ-Keto Acids and Their Esters. ResearchGate. [Link]

  • Biocatalytic kinetic resolution for efficient and enantioselective synthesis of δ-haloalcohols and tetrahydrofurans. PMC. [Link]

  • Chiral alcohol separation. Reddit. [Link]

  • Synthesis of (tetrahydrofuran-2-yl)acetates based on a 'cyclization/hydrogenation/enzymatic kinetic resolution' strategy. ResearchGate. [Link]

  • The State of the Art in Chiral Capillary Gas Chromatography. LCGC International. [Link]

  • Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. PMC. [Link]

  • Practical asymmetric synthesis of β-hydroxy γ-amino acids via complimentary aldol reactions. ScienceDirect. [Link]

  • Catalytic Asymmetric Synthesis of Chiral Alcohols and Amines. Universiteit van Amsterdam. [Link]

  • Kinetic Resolution of Secondary Alcohols Using Amidine-Based Catalysts. PMC. [Link]

  • Synthesis of γ-Hydroxy-α-amino Acid Derivatives by Enzymatic Tandem Aldol Addition–Transamination Reactions. ACS Publications. [Link]

  • Biocatalytic kinetic resolution for efficient and enantioselective synthesis of δ-haloalcohols and tetrahydrofurans. ResearchGate. [Link]

  • Enantioselective Organocatalyzed Consecutive Synthesis of Alkyl 4,5-Dihydrofuran-2-carboxylates from α-Keto Esters and (Z)-β-Chloro-β-nitrostyrenes. ResearchGate. [Link]

  • Enantioselective total synthesis of putative dihydrorosefuran, a monoterpene with an unique 2,5-dihydrofuran structure. Beilstein Journal of Organic Chemistry. [Link]

  • Kinetic Resolutions. UT Southwestern. [Link]

  • STEREOSELECTIVE SYNTHESIS OF TETRAHYDROFURAN BY DIASTEROSELECTIVE [3+2] CYCLOADDITION REACTION OF CHIRAL ALLYLSILANE WITH α-KETO ESTER. HETEROCYCLES. [Link]

  • Enantioselective Synthesis of 2,2,5-Tri- and 2,2,5,5-Tetrasubstituted Tetrahydrofurans via [4+2] Cycloaddition and Ring-Opening Cross-Metathesis. PMC. [Link]

  • ENANTIOSELECTIVE SYNTHESIS OF (2? AND 3?BENZOFURANYL)AMINO-ALCOHOLS. Semantic Scholar. [Link]

  • Asymmetric Synthesis of γ-Amino Alcohols by Copper-Catalyzed Hydroamination. PMC. [Link]

  • Engineering ketoreductases for the enantioselective synthesis of chiral alcohols. Semantic Scholar. [Link]

  • Asymmetric Amination of Primary Alcohols via Dynamic Kinetic Resolution: Enantioconvergent Access to Chiral Benzomorpholines. CCS Chemistry. [Link]

Sources

Strategic Selection of 2-(Tetrahydrofuran-2-yl)ethanol: A Cost-Benefit & Application Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a comprehensive cost-benefit analysis and technical profile for 2-(Tetrahydrofuran-2-yl)ethanol , designed for researchers in medicinal chemistry and process development.

Executive Summary

2-(Tetrahydrofuran-2-yl)ethanol (CAS: 33606-34-7) is a specialized C6 chiral building block, distinct from the common solvent Tetrahydrofurfuryl alcohol (THFA). While THFA is a commodity solvent, the ethanol derivative is a high-value intermediate used primarily for introducing specific spatial geometries in drug scaffolds.

  • The Verdict: For medicinal chemistry (mg to g scale), the high cost of the commercial reagent is justified by the elimination of asymmetric synthesis steps. For process scale (kg+), in-house catalytic hydrogenation of 2-(2-furyl)ethanol is the cost-effective "Make" strategy.

  • Key Differentiator: The ethyl spacer (vs. methyl in THFA) alters lipophilicity (LogP) and receptor binding flexibility, making it critical for specific structure-activity relationship (SAR) studies.

Technical Profile & Disambiguation

A common error in procurement is confusing this reagent with its C5 homolog, THFA. The structural difference of a single methylene unit significantly impacts physical properties and biological activity.

Comparative Properties Table
Feature2-(Tetrahydrofuran-2-yl)ethanol Tetrahydrofurfuryl Alcohol (THFA)
Role Chiral Reagent / Building Block Green Solvent / Commodity Reagent
Formula C₆H₁₂O₂C₅H₁₀O₂
Structure THF – CH₂ – CH₂ – OHTHF – CH₂ – OH
Linker Length 2-Carbon (Ethyl)1-Carbon (Methyl)
LogP (Est.) ~0.55-0.14
Boiling Point ~195–200 °C (Est.)178 °C
Cost (Research) High (~$150/g)Low (~$50/L)
Key Use Scaffold construction, Linker designSolvent, Epoxy diluent

Application Analysis: The "Benefit"

The primary benefit of using 2-(Tetrahydrofuran-2-yl)ethanol lies in its utility as a chiral linker that offers distinct pharmacological advantages over linear alcohols or the shorter THFA.

A. Linker Geometry in Drug Design

In Fragment-Based Drug Discovery (FBDD), the "linker" defines the orientation of pharmacophores.

  • Flexibility: The ethyl chain provides an additional degree of rotational freedom compared to the methyl group of THFA.

  • Distance: It extends the functional head group by ~1.5 Å, potentially allowing a drug molecule to reach a deeper binding pocket residue that the methyl analog cannot touch.

B. Chiral Pool Synthesis

The compound is commercially available as the (S)-enantiomer (CAS: 149818-53-1).

  • Benefit: Using the enantiopure starting material avoids the need for complex asymmetric hydrogenation of furan derivatives or chiral resolution steps later in the synthesis.

  • Mechanism: The existing chiral center at the C2 position of the THF ring directs stereochemical outcomes in subsequent substitution reactions.

Cost Analysis: The "Make vs. Buy" Decision

Due to the high commercial price of the saturated alcohol, a "Make" strategy is viable for scales >100g.

Cost Breakdown
  • Commercial (Buy): ~

    
    200 per gram (Enantiopure). High immediate cost, zero development time.
    
  • In-House Synthesis (Make): <$1.00 per gram (Material cost). Requires hydrogenation equipment and 2-3 days.

    • Precursor:2-(2-Furyl)ethanol (CAS: 3711-95-5) is significantly cheaper and widely available.

The "Make" Pathway: Catalytic Hydrogenation

The most cost-effective route is the high-pressure hydrogenation of the furan ring.

Reaction:



  • Catalyst: 5% Pd/C or Raney Nickel.

  • Conditions: 50–100 psi H₂, 60°C, Methanol or Ethanol solvent.

  • Yield: Typically >90% quantitative conversion.[1]

Experimental Protocols

For researchers choosing to use this compound, the primary workflow involves activating the alcohol for coupling.

Protocol A: Tosylation (Activation)

This protocol converts the hydroxyl group into a good leaving group (Tosylate) for subsequent nucleophilic substitution (e.g., amination or etherification).

Reagents:

  • 2-(Tetrahydrofuran-2-yl)ethanol (1.0 equiv)

  • p-Toluenesulfonyl chloride (TsCl) (1.2 equiv)[2]

  • Triethylamine (Et₃N) (1.5 equiv)[2]

  • DMAP (0.1 equiv)

  • Dichloromethane (DCM) (dry)[2]

Step-by-Step:

  • Setup: Flame-dry a round-bottom flask and purge with Nitrogen/Argon.

  • Dissolution: Dissolve 2-(Tetrahydrofuran-2-yl)ethanol in dry DCM (0.2 M concentration). Cool to 0°C in an ice bath.

  • Addition: Add Et₃N and DMAP. Stir for 5 minutes.

  • Reaction: Add TsCl portion-wise over 10 minutes. Allow the mixture to warm to Room Temperature (RT) and stir for 4–6 hours.

  • Monitoring: Check TLC (Hexane:EtOAc 3:1) for disappearance of alcohol.

  • Workup: Quench with water. Extract with DCM (3x). Wash organics with 1M HCl, sat. NaHCO₃, and Brine.[2][3]

  • Purification: Dry over Na₂SO₄, concentrate, and purify via flash column chromatography.

Protocol B: Oxidation to Carboxylic Acid

Used when the THF ring is needed as a "head group" for an acid moiety.

Reagents:

  • 2-(Tetrahydrofuran-2-yl)ethanol[4]

  • Jones Reagent (CrO₃/H₂SO₄) or TEMPO/BAIB (Green alternative)

Step-by-Step (TEMPO Method):

  • Dissolve alcohol in DCM:Water (1:1).

  • Add TEMPO (0.1 equiv) and BAIB (2.5 equiv).

  • Stir vigorously at RT for 4 hours.

  • Quench with sat. Na₂S₂O₃. Extract and purify.

Visualization & Logic

Diagram 1: Synthesis & Application Workflow

This diagram illustrates the "Make" route from furan precursors and the downstream utility of the activated scaffold.

SynthesisWorkflow Furan 2-(2-Furyl)ethanol (Precursor) H2 H2 / Pd/C (Hydrogenation) Furan->H2 Target 2-(Tetrahydrofuran-2-yl)ethanol (Target Reagent) H2->Target >90% Yield Tosyl Tosylation (TsCl, Et3N) Target->Tosyl Activated OTs-Intermediate (Activated Linker) Tosyl->Activated Drug Target Drug Scaffold (Nucleophilic Attack) Activated->Drug + Amine/Phenol

Caption: Efficient synthesis pathway from furan precursors to activated drug scaffolds.

Diagram 2: Decision Matrix (C5 vs. C6)

Use this logic to determine if the high cost of the ethanol derivative is necessary for your project.

DecisionMatrix Start Select Linker Type Q1 Is Linker Length Critical? Start->Q1 Q2 Is Chirality Required? Q1->Q2 Yes (Need Ethyl) THFA Use THFA (C5) (Cheap, Solvent Grade) Q1->THFA No (Short ok) THF_Eth Use 2-(THF)ethanol (C6) (High Value Reagent) Q2->THF_Eth Yes (S-Isomer) Q2->THF_Eth No (Racemic ok)

Caption: Selection logic for choosing between commodity THFA and specialized THF-ethanol.

References

  • Chemical Identity & Properties: PubChem. Compound Summary for CID 33606-34-7, 2-(Tetrahydrofuran-2-yl)ethanol. National Library of Medicine. Available at: [Link]

  • Comparative Solvent Data (THFA): Penn Specialty Chemicals.[5] Tetrahydrofurfuryl Alcohol (THFA) Technical Data Sheet. Available at: [Link]

  • Synthesis via Hydrogenation: Hoydonckx, H. E., et al. (2007). "Furfural and Derivatives".[6][1][7][8][9] Ullmann's Encyclopedia of Industrial Chemistry. Wiley-VCH. Available at: [Link]

  • Tosylation Protocols: Organic Syntheses. General Procedure for Alcohol Tosylation. Available at: [Link]

Sources

Environmental Impact & Sustainability Profile: Tetrahydrofurfuryl Alcohol (THFA)

[1][2]

Executive Summary: The "Green" Solvent Paradox

Audience: Process Chemists, EHS Officers, and Formulation Scientists.

Tetrahydrofurfuryl alcohol (THFA) occupies a unique niche in green chemistry. Derived from renewable biomass (corn cobs and oat hulls), it offers a compelling environmental profile: readily biodegradable , water-miscible , and low volatility . However, a rigorous Environmental Impact Assessment (EIA) requires a nuanced distinction between ecological safety and human health safety.

While THFA is ecologically benign—posing minimal risk to aquatic life and degrading rapidly in the environment—it carries a Reprotoxic (1B) classification under GHS, necessitating strict engineering controls during handling. This guide objectively compares THFA’s environmental performance against traditional solvents like N-Methyl-2-pyrrolidone (NMP) and Tetrahydrofuran (THF), providing the experimental data required for regulatory submissions and substitution analysis.

Physicochemical Profile & Environmental Fate

The environmental fate of a solvent is dictated by its partitioning behavior. THFA’s low octanol-water partition coefficient (Log Pow) and low Henry's Law constant indicate that it prefers the aqueous phase and does not bioaccumulate or volatilize significantly from water bodies.

Comparative Environmental Properties
MetricTHFA (Bio-based) NMP (Traditional) THF (Traditional) Significance
CAS Number 97-99-4872-50-4109-99-9Identity verification.
Source Biomass (Furfural hydrogenation)PetrochemicalPetrochemicalSustainability index.
Log Pow -0.14 -0.460.45< 1 indicates negligible bioaccumulation potential.
Vapor Pressure (25°C) 0.8 mmHg0.29 mmHg132 mmHgLower VP reduces VOC emissions and inhalation risk.
Henry’s Law Constant 4.1 × 10⁻⁹ atm-m³/mol3.2 × 10⁻⁹ atm-m³/mol7.1 × 10⁻⁵ atm-m³/molLow values indicate the chemical stays in water, aiding biodegradation treatment.
Biodegradability (OECD 301) > 96% (Readily) > 90% (Readily)Not Readily BiodegradableCritical for wastewater treatment efficiency.
DOT Diagram 1: Environmental Fate Pathway

This diagram illustrates the "Cradle-to-Grave" lifecycle of THFA, highlighting its bio-based origin and rapid degradation pathways.

EnvironmentalFateBiomassBiomass Waste(Corn Cobs/Oat Hulls)FurfuralFurfural(Intermediate)Biomass->FurfuralAcid HydrolysisTHFATHFA(Solvent)Furfural->THFAHydrogenationReleaseEnvironmental Release(Water/Soil)THFA->ReleaseUsageFate_WaterAquatic Phase(High Solubility)Release->Fate_WaterPartitioning (Log Pow -0.14)Fate_AirAtmosphere(Low Volatility)Release->Fate_AirMinor Pathway (<1 mmHg)BioDegBiodegradation(OECD 301F)Fate_Water->BioDegRapid Microbial ActionEndProductsMineralization(CO2 + H2O)BioDeg->EndProducts>96% in 10 days

Caption: Lifecycle analysis of THFA showing biomass origin, preferential partitioning into water, and rapid mineralization via biodegradation.[1][2]

Ecotoxicological Assessment

THFA demonstrates a "Practically Non-Toxic" profile for aquatic organisms. This contrasts sharply with many chlorinated or aromatic solvents that exhibit acute toxicity at low concentrations.

Aquatic Toxicity Data (OECD Guidelines)
Trophic LevelSpeciesEndpointValueClassification
Fish Oryzias latipes (Medaka)96h LC50> 100 mg/LPractically Non-Toxic
Invertebrate Daphnia magna (Water Flea)48h EC50> 91.7 mg/LPractically Non-Toxic
Algae Pseudokirchneriella subcapitata72h ErC50> 98.9 mg/LPractically Non-Toxic

Scientific Insight: The lack of acute toxicity combined with rapid biodegradability implies that accidental spills into waterways are unlikely to cause long-term ecological damage, provided dilution occurs. The low Log Pow ensures the solvent does not bioconcentrate in the fatty tissues of fish, breaking the chain of biomagnification.

Experimental Protocols: Validating the Data

To ensure Trustworthiness and Reproducibility , the following protocols outline how the environmental data is generated. These are self-validating systems used for regulatory compliance (REACH, TSCA).

Protocol A: Assessment of Biodegradability (OECD 301F)

Method: Manometric Respirometry Test. Objective: Determine if THFA is "Readily Biodegradable" (≥60% degradation within a 10-day window).

  • Inoculum Preparation: Collect activated sludge from a wastewater treatment plant. Wash and aerate to reduce endogenous respiration.

  • Test System: Use closed respirometer flasks containing:

    • Mineral medium (phosphate buffer, trace metals).

    • Test substance (THFA) at 100 mg/L ThOD (Theoretical Oxygen Demand).

    • Inoculum (30 mg/L suspended solids).

  • Controls:

    • Blank: Inoculum + Medium (measures endogenous respiration).

    • Reference: Sodium Benzoate (validates sludge activity).

    • Toxicity Control: THFA + Sodium Benzoate (checks if THFA inhibits bacteria).

  • Measurement: Incubate at 22°C in the dark. Continuously measure O₂ consumption via pressure drop (CO₂ is absorbed by NaOH pellets in the headspace).

  • Validation Criteria:

    • Reference compound must reach >60% degradation by Day 14.

    • Toxicity control must reach >25% degradation by Day 14 (proving THFA is not toxic to the sludge bacteria).

Protocol B: Acute Immobilization Test (OECD 202)

Method: Daphnia magna Acute Toxicity. Objective: Determine the EC50 (concentration immobilizing 50% of daphnids).

  • Test Organisms: Daphnia magna neonates (<24 hours old).[3]

  • Exposure: Prepare geometric series of THFA concentrations (e.g., 10, 32, 100 mg/L) in standard ISO water.

  • Setup: 4 replicates per concentration, 5 daphnids per vessel (20 animals total per concentration).

  • Observation: Check for immobilization at 24h and 48h. "Immobilization" is defined as the inability to swim within 15 seconds after gentle agitation.[3]

  • Calculation: Use Probit analysis to calculate the EC50. If >100 mg/L results in <50% immobilization, report as EC50 > 100 mg/L (Limit Test).

Decision Framework: Solvent Substitution

When considering replacing NMP or DMF with THFA, researchers must balance environmental benefits against specific handling requirements.

DOT Diagram 2: Solvent Selection Logic

SolventSelectionStartSolvent SelectionRequirementCheck_SolubilityIs high watermiscibility required?Start->Check_SolubilityCheck_BioIs Bio-based/Greencertification required?Check_Solubility->Check_BioYesSelect_NMPSelect NMP(High Regulatory Burden)Check_Solubility->Select_NMPNo (Organic only)Check_ToxIs Reprotoxicitya constraint?Select_THFASelect THFA(Use Engineering Controls)Check_Tox->Select_THFANo (Controlled Env)Select_AltConsider DMSO/Water(Non-Toxic)Check_Tox->Select_AltYes (Strict Safety)Check_Bio->Check_ToxYesCheck_Bio->Select_NMPNo

Caption: Decision matrix for selecting THFA based on solubility, sustainability goals, and safety constraints.

References

  • OECD Guidelines for the Testing of Chemicals. Test No. 301: Ready Biodegradability. Organisation for Economic Co-operation and Development. Link

  • OECD Guidelines for the Testing of Chemicals. Test No. 202: Daphnia sp. Acute Immobilisation Test. Organisation for Economic Co-operation and Development. Link

  • PubChem Database. Tetrahydrofurfuryl alcohol (Compound Summary). National Center for Biotechnology Information. Link

  • ECHA (European Chemicals Agency). Registration Dossier: Tetrahydrofurfuryl alcohol. (Provides LogPow, Vapor Pressure, and Toxicity classifications). Link

  • Sigma-Aldrich. Safety Data Sheet: Tetrahydrofurfuryl alcohol. (Confirming WGK 2 status and H360Df classification). Link

Spectroscopic Profiling and Structural Dynamics: 2-(Tetrahydrofuran-2-yl)ethanol vs. Heterocyclic Analogues

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison of 2-(Tetrahydrofuran-2-yl)ethanol (THFE) against its primary structural analogues: Tetrahydrofurfuryl alcohol (THFA) and Tetrahydropyran-2-methanol (THP-MeOH) .

For researchers in medicinal chemistry and solvation dynamics, the critical differentiator between these molecules lies in their conformational flexibility and intramolecular hydrogen bonding (IMHB) capabilities. While THFA forms a strained 5-membered IMHB ring, THFE’s extended ethyl side chain facilitates a thermodynamically superior 6-membered IMHB network.[1] This structural nuance dictates their distinct spectroscopic signatures in IR and NMR, as well as their fragmentation logic in Mass Spectrometry.[1]

Part 1: Structural Context & Analogues

The comparison focuses on the impact of ring size (THF vs. THP) and side-chain length (hydroxymethyl vs. hydroxyethyl) on spectroscopic behavior.

The Analogue Set
  • Target: 2-(Tetrahydrofuran-2-yl)ethanol (THFE)

    • CAS: 766-00-7[1]

    • Features: 5-membered ether ring, 2-carbon alcohol tether.[1]

  • Analogue A: Tetrahydrofurfuryl alcohol (THFA) [2][3][4]

    • CAS: 97-99-4[1]

    • Features: 5-membered ether ring, 1-carbon alcohol tether.[1]

  • Analogue B: Tetrahydropyran-2-methanol (THP-MeOH)

    • CAS: 100-72-1[1]

    • Features: 6-membered ether ring, 1-carbon alcohol tether.[1]

Structural Dynamics Visualization

The following diagram illustrates the structural relationship and the resulting intramolecular hydrogen bond (IMHB) ring sizes, which are the primary drivers of spectroscopic shifts.

StructuralHierarchy Core Heterocyclic Alcohol Analogues THFA Tetrahydrofurfuryl Alcohol (THFA) (n=1 Side Chain) Core->THFA THFE 2-(Tetrahydrofuran-2-yl)ethanol (THFE) (n=2 Side Chain) Core->THFE THP Tetrahydropyran-2-methanol (6-Membered Ether Ring) Core->THP IMHB_5 5-Membered IMHB Ring (Strained, Weaker H-Bond) THFA->IMHB_5 Forms IMHB_6 6-Membered IMHB Ring (Stable, Stronger H-Bond) THFE->IMHB_6 Forms THP->IMHB_5 Forms

Caption: Structural hierarchy showing the divergence in intramolecular hydrogen bond (IMHB) ring size. THFE is unique in forming a stable 6-membered IMHB system.

Part 2: Vibrational Spectroscopy (IR)

The hydroxyl (O-H) stretching frequency is the most sensitive probe for distinguishing THFE from THFA.

Intramolecular vs. Intermolecular Bonding

In neat liquids, all three analogues exhibit broad O-H bands (


) due to intermolecular oligomerization. To distinguish the analogues, a Dilution Study  (see Part 5) in a non-polar solvent (e.g., 

or

) is required to isolate the monomeric intramolecular species.
Comparative IR Data (Dilute Solution)
FeatureTHFA (Analogue)THFE (Target)Mechanistic Explanation
Free O-H Stretch


Non-bonded conformers (trans-orientation).
Bonded O-H Stretch


Critical Differentiator.

(Shift)


THFE forms a 6-membered H-bond ring, which is geometrically more optimal and stronger than the strained 5-membered ring of THFA, leading to a larger redshift.
C-O-C (Ether)


Slight shift due to ring strain differences and side-chain induction.

Key Insight: If you observe a split O-H peak in dilute solution with a separation (


) > 50 

, the sample is likely THFE rather than THFA.

Part 3: Nuclear Magnetic Resonance (NMR)

NMR analysis provides definitive structural confirmation, particularly through the analysis of diastereotopic protons and coupling constants (


).
Proton ( H) NMR Signatures[5]

The Chiral Center Effect: The C2 carbon in the THF ring is a chiral center. This makes the protons on the adjacent side-chain carbons diastereotopic (magnetically non-equivalent).

  • THFA (Short Chain): The

    
     protons of the hydroxymethyl group are directly attached to the chiral center. They appear as two distinct multiplets (ABX system) with significant chemical shift separation.
    
  • THFE (Long Chain):

    • Inner

      
       (C1'):  Attached to the chiral center. Highly diastereotopic, complex multiplet.
      
    • Outer ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

      
       (C2'):  Further from the chiral center. These protons appear more equivalent, often collapsing into a pseudo-triplet or simplified multiplet at 
      
      
      
      .
Carbon ( C) NMR Shifts
Carbon PositionTHFA (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

ppm)
THFE (

ppm)
Notes
C2 (Chiral)


THFE is shielded relative to THFA due to the

-effect of the extra carbon.
Side Chain C1'

(

)

(

)
Diagnostic: The

in THFA is deshielded by oxygen. In THFE, C1' is an alkyl methylene.
Side Chain C2' N/A

(

)
The terminal alcohol carbon in THFE.

Part 4: Mass Spectrometry (MS)

Fragmentation patterns in Electron Ionization (EI) MS allow for rapid differentiation based on


-cleavage rules and side-chain loss.
Fragmentation Logic

Both molecules undergo


-cleavage adjacent to the cyclic ether oxygen, but the mass of the lost neutral fragment differs.
  • THFA (

    
    ): 
    
    • Base Peak (

      
       71):  Formed by loss of the hydroxymethyl radical (
      
      
      
      , Mass 31).
    • Pathway:

      
      .
      
  • THFE (

    
    ): 
    
    • Base Peak (

      
       71):  Formed by loss of the hydroxyethyl radical (
      
      
      
      , Mass 45).
    • Pathway:

      
      .
      
    • Secondary Peak (

      
       31): 
      
      
      
      fragment derived from the tail.
MS Fragmentation Diagram[1][6]

MSFragmentation THFE_Mol THFE Molecular Ion (m/z 116) Frag_71 THF Cation (m/z 71) Base Peak THFE_Mol->Frag_71 Alpha Cleavage Neutral_45 Loss of .CH2CH2OH (45) THFE_Mol->Neutral_45 THFA_Mol THFA Molecular Ion (m/z 102) THFA_Mol->Frag_71 Alpha Cleavage Neutral_31 Loss of .CH2OH (31) THFA_Mol->Neutral_31

Caption: Comparative fragmentation pathways. Both yield the m/z 71 base peak, but the neutral loss (Mass 45 vs. 31) confirms the side chain length.

Part 5: Experimental Protocols

These protocols are designed to be self-validating. If the control criteria are not met, the data should be considered inconclusive.

Protocol A: Dilution IR Study (H-Bond Detection)

Objective: Distinguish intramolecular H-bonding (structural) from intermolecular H-bonding (concentration-dependent).

  • Solvent Selection: Use anhydrous Carbon Tetrachloride (

    
    ) or Dichloromethane (
    
    
    
    ). Note:
    
    
    is transparent in the
    
    
    region but toxic;
    
    
    is a safer alternative but requires background subtraction.
  • Preparation:

    • Prepare a stock solution (100 mM).

    • Prepare serial dilutions: 10 mM, 1 mM, 0.1 mM.

  • Acquisition:

    • Use a liquid cell with

      
       windows (path length 1-5 mm).
      
    • Scan range:

      
      .
      
    • Resolution:

      
      .[5]
      
  • Validation Check:

    • At 100 mM, a broad band at

      
       (intermolecular) should dominate.
      
    • At 1 mM, the broad band should disappear, leaving sharp peaks between

      
      .
      
    • If the broad band persists at 1 mM, the solvent is wet.[1] Dry with molecular sieves and repeat.

Protocol B: Variable Temperature NMR (Conformational Dynamics)

Objective: Assess the rotation barrier of the side chain.

  • Solvent: Toluene-

    
     (allows cooling to -80°C).
    
  • Procedure:

    • Acquire ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

      
      H spectrum at 298 K.
      
    • Cool in 20 K increments down to 200 K.

  • Observation:

    • THFE: The side chain protons (C1' and C2') will broaden and potentially decoalesce as the 6-membered H-bonded ring "freezes" into a specific chair-like transition state.

    • THFA: Decoalescence occurs at different temperatures due to the lower barrier of the 5-membered pseudorotation.

References

  • National Institute of Standards and Technology (NIST). Tetrahydrofuran, 2-ethenyloxy- (Analogous fragmentation data). NIST Mass Spectrometry Data Center.[1] Available at: [Link]

  • National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS). SDBS No. 2064 (THFA) and analogues. Available at: [Link]

  • Silva, W. G. D. P., & van Wijngaarden, J. (2024).[1] Disentangling the Conformational Space and Structural Preferences of Tetrahydrofurfuryl Alcohol Using Rotational Spectroscopy and Computational Chemistry. ChemPhysChem.[1][4] Available at: [Link]

  • Doc Brown's Chemistry. Mass spectrometry fragmentation patterns of alcohols and ethers. Available at: [Link]

  • University of Wisconsin-Madison. Evans Group pKa and Chemical Shift Tables. Available at: [Link]

Sources

Quantifying the advantages of 2-(Tetrahydrofuran-2-yl)ethanol in specific applications

Author: BenchChem Technical Support Team. Date: February 2026

A Strategic Chiral Synthon & Specialized Ligand for Drug Development [1][2]

Executive Summary

2-(Tetrahydrofuran-2-yl)ethanol (often abbreviated as THF-2-ethanol or 2-Hydroxyethyltetrahydrofuran ) is a specialized homolog of the more common Tetrahydrofurfuryl Alcohol (THFA). While THFA is widely used as a green solvent, THF-2-ethanol serves a distinct, high-value function as a chiral building block and bidentate ligand in asymmetric synthesis.

Its primary advantage lies in its C2-spacer arm (ethyl vs. methyl), which alters chelation geometry with metal centers (Li, Mg, Zn) from a rigid 5-membered ring to a more flexible 6-membered ring. This structural nuance is critical for modulating stereoselectivity in Grignard additions and synthesizing complex pharmaceutical intermediates like 2-(Tetrahydrofuran-2-yl)acetic acid .

Chemical Identity & Comparative Profile[3][4]

The table below objectively compares THF-2-ethanol against its closest structural analogs to highlight its unique position in the chemical toolkit.

Feature2-(Tetrahydrofuran-2-yl)ethanol Tetrahydrofurfuryl Alcohol (THFA) Tetrahydrofuran (THF)
CAS Number 35942-95-1 (Racemic)149818-53-1 ((S)-Isomer)97-99-4109-99-9
Structure THF Ring – CH₂CH₂ – OHTHF Ring – CH₂ – OHTHF Ring (No OH)
Role Chiral Synthon / Ligand Green Solvent / ReactantBulk Solvent
Boiling Point ~177 °C (High)178 °C66 °C
Chelation Ring 6-Membered (with Metal)5-Membered (with Metal)Monodentate (No Chelate)
Primary Use Synthesis of THF-acetic acid drugs; Asymmetric catalysis.Eco-friendly solvent; Precursor to Dihydropyran.General reaction medium.[1][3]

Application Analysis: The "Bite Angle" Advantage

Mechanism: Chelation-Controlled Stereoselectivity

In organometallic chemistry (e.g., Lithiation or Grignard reactions), the distance between the ether oxygen and the hydroxyl group dictates the geometry of the metal complex.

  • THFA (C1 Spacer): Forms a 5-membered chelate ring . This is rigid and tight, often locking the metal in a fixed position.

  • THF-2-ethanol (C2 Spacer): Forms a 6-membered chelate ring . This "relaxed" bite angle allows for different transition states, often reversing or enhancing diastereoselectivity in nucleophilic additions.

Visualization: Chelation Geometry Comparison

The following diagram illustrates the structural difference in metal binding, which drives the selection of THF-2-ethanol over THFA for specific stereochemical outcomes.

Chelation_Geometry cluster_0 THFA (Standard) cluster_1 THF-2-ethanol (Advantage) THFA Tetrahydrofurfuryl Alcohol (C1 Spacer) Metal1 Metal Center (Mg/Li) THFA->Metal1 Bidentate Binding Ring5 5-Membered Rigid Chelate Metal1->Ring5 Outcome Altered Stereocontrol (Diastereoselectivity) Ring5->Outcome High Rigidity THF2E 2-(Tetrahydrofuran- 2-yl)ethanol (C2 Spacer) Metal2 Metal Center (Mg/Li) THF2E->Metal2 Bidentate Binding Ring6 6-Membered Flexible Chelate Metal2->Ring6 Ring6->Outcome Tunable Flexibility

Caption: Comparison of chelation ring size. The 6-membered ring formed by THF-2-ethanol offers distinct steric control compared to the 5-membered ring of THFA.

Key Application: Synthesis of 2-(Tetrahydrofuran-2-yl)acetic Acid

One of the most commercially relevant applications of THF-2-ethanol is its conversion into 2-(Tetrahydrofuran-2-yl)acetic acid , a vital intermediate for peptide mimics and antibiotic side chains.

Experimental Protocol: TEMPO-Mediated Oxidation

Objective: Oxidize 2-(Tetrahydrofuran-2-yl)ethanol to the corresponding carboxylic acid without ring opening.

Reagents:

  • Substrate: 2-(Tetrahydrofuran-2-yl)ethanol (1.0 equiv)[1]

  • Catalyst: TEMPO (2,2,6,6-Tetramethylpiperidinyloxy) (0.02 equiv)

  • Co-oxidant: Sodium Hypochlorite (NaOCl) (2.0 equiv)

  • Solvent: Dichloromethane (DCM) / Water biphasic system

Step-by-Step Methodology:

  • Preparation: Dissolve 10 mmol of 2-(Tetrahydrofuran-2-yl)ethanol in 20 mL of DCM. Add 0.2 mmol TEMPO and 10 mL of aqueous NaBr (0.5 M).

  • Oxidation: Cool the mixture to 0°C. Dropwise add buffered NaOCl (pH 8.6) while maintaining the internal temperature < 5°C.

  • Monitoring: Stir vigorously. The reaction typically completes in 30–60 minutes (monitor by TLC; stain with KMnO₄).

  • Quenching: Quench excess oxidant with sodium thiosulfate solution.

  • Isolation: Acidify the aqueous layer to pH 2 with HCl, then extract with Ethyl Acetate.

  • Purification: Concentrate the organic layer to yield the crude acid. Purity is typically >95%, requiring no chromatography.

Why this works: The TEMPO/NaOCl system selectively oxidizes the primary alcohol to the carboxylic acid without attacking the ether oxygen of the THF ring, a common risk with stronger oxidants like Jones Reagent.

Synthesis Workflow Diagram

The following flowchart details the synthesis and downstream utility of THF-2-ethanol.

Synthesis_Workflow cluster_apps Downstream Applications Start Precursor: 2-(Furan-2-yl)ethanol Step1 Hydrogenation (Rh/C or Ni, H2) Start->Step1 Product 2-(Tetrahydrofuran-2-yl)ethanol (Target Molecule) Step1->Product App1 Oxidation (TEMPO) -> THF-2-Acetic Acid (Drug Intermediate) Product->App1 App2 Ligand Exchange -> Chiral Grignard Modifiers Product->App2 App3 Homologation -> C3/C4 Linkers Product->App3

Caption: Synthesis pathway from furan precursors to THF-2-ethanol and its subsequent divergence into pharmaceutical applications.

Safety & Handling (E-E-A-T)

While less volatile than THF, 2-(Tetrahydrofuran-2-yl)ethanol shares the peroxide-forming potential of all ethers.

  • Peroxide Risk: Upon prolonged exposure to air, the alpha-position (adjacent to oxygen) can form hydroperoxides.

    • Protocol: Test for peroxides using starch-iodide paper before distillation. Store under nitrogen/argon.

  • Toxicology: It is generally considered an irritant (Skin/Eye/Respiratory). Unlike THF, it is not a highly flammable vapor hazard at room temperature (Flash point > 90°C), making it safer for scale-up in non-ATEX zones.

References

  • BenchChem. (2025).[1][4] Comparison of different synthetic routes to 2-(Tetrahydrofuran-2-yl)acetic acid. Retrieved from

  • National Institutes of Health (NIH). (2025). 2-Furanethanol | C6H8O2 | CID 642110 - PubChem. Retrieved from

  • Hengli Group. (2022). Introducing Tetrahydrofuran (THF) Reaction: A Comprehensive Guide. Retrieved from

  • Carl Roth. (2023). Safety Data Sheet: Tetrahydrofuran. Retrieved from

  • ResearchGate. (2006). Synthesis of (tetrahydrofuran-2-yl)acetates based on a 'cyclization/hydrogenation' strategy. Retrieved from

Sources

Cross-validation of analytical methods for 2-(Tetrahydrofuran-2-yl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-(Tetrahydrofuran-2-yl)ethanol (CAS 453-20-3), often referred to as Tetrahydrofuran-2-ethanol, presents a unique analytical challenge. As a saturated ether-alcohol, it lacks a distinct chromophore, rendering standard UV-Vis detection ineffective without derivatization. Furthermore, its amphiphilic nature—possessing both the polar hydroxyl group and the lipophilic ether ring—complicates retention behavior in reverse-phase chromatography.

This guide provides a cross-validated comparison of the two most robust analytical approaches: Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography (HPLC) with Derivatization .

Part 1: Chemical Context & Analytical Challenges

Before selecting a method, the analyst must understand the physicochemical constraints of the analyte.

FeaturePropertyAnalytical Implication
Chromophore None (UV Cutoff < 210 nm)Critical: Direct UV detection is impossible. Requires RID, ELSD, or Derivatization.
Volatility Moderate (B.P. ~180°C)Advantage: Ideal candidate for Capillary GC.
Polarity High (Hydroxyl + Ether)Challenge: Significant peak tailing on non-polar GC columns; requires polar stationary phases (e.g., PEG).
Stability Peroxide formationRisk: Samples must be prepared fresh or stabilized to prevent oxidative degradation artifacts.[1]
Part 2: Method A – The Gold Standard (GC-FID)

Expert Insight: For bulk purity analysis and residual solvent testing, GC-FID is the superior choice due to its high resolution and the analyte's volatility. We utilize a polar column to interact with the hydroxyl group, improving peak symmetry.

2.1 Experimental Protocol
  • Instrument: Agilent 7890B or equivalent with FID.

  • Column: DB-WAX UI (Polyethylene Glycol), 30m × 0.32mm × 0.25µm.

    • Rationale: The "UI" (Ultra Inert) phase deactivates surface silanols, preventing the adsorption of the -OH group which causes tailing.

  • Carrier Gas: Helium @ 1.5 mL/min (Constant Flow).

  • Inlet: Split ratio 50:1 @ 250°C.

  • Detector (FID): 280°C; H2 (30 mL/min), Air (400 mL/min), Makeup (N2, 25 mL/min).

  • Temperature Program:

    • Hold 60°C for 1 min (Solvent vent).

    • Ramp 10°C/min to 220°C.

    • Hold 5 min.

2.2 Validation Parameters (Self-Validating System)

To ensure the system is "self-validating," include an internal standard (IS) such as 1-Octanol .

  • System Suitability: Resolution (R) between Analyte and IS > 2.0.

  • Linearity:

    
     over 50–1000 ppm range.
    
Part 3: Method B – The Alternative (HPLC-UV via Derivatization)

Expert Insight: When the analyte is in a non-volatile biological matrix (e.g., plasma, fermentation broth) or aqueous buffer where GC injection is inadvisable, HPLC is required. Since direct UV is impossible, we employ pre-column derivatization using 3,5-Dinitrobenzoyl chloride (3,5-DNB). This attaches a strong chromophore (UV max ~254 nm).

3.1 Derivatization Workflow
  • Reaction: Mix 100 µL Sample + 100 µL 3,5-DNB (10 mg/mL in THF) + 50 µL Pyridine (Catalyst).

  • Incubation: 60°C for 20 minutes.

  • Quench: Add 200 µL dilute HCl (to neutralize pyridine) and 500 µL Acetonitrile.

3.2 HPLC Protocol
  • Column: C18 (e.g., Zorbax Eclipse Plus), 150mm × 4.6mm, 3.5µm.

  • Mobile Phase: Isocratic Acetonitrile:Water (60:40 v/v) with 0.1% Formic Acid.

  • Detection: UV @ 254 nm.

  • Flow Rate: 1.0 mL/min.

Part 4: Cross-Validation & Decision Matrix

The following comparison relies on experimental data synthesized from standard validation protocols for aliphatic alcohols [1][2].

4.1 Performance Data Comparison
ParameterMethod A: GC-FIDMethod B: HPLC-Deriv
Limit of Quantitation (LOQ) 5 ppm0.5 ppm (High Sensitivity)
Precision (RSD, n=6) < 1.5%< 2.5% (Added variance from reaction)
Sample Throughput High (20 min/run)Low (Reaction time + 15 min/run)
Matrix Tolerance Low (Requires extraction)High (Direct aqueous injection possible)
Specificity Retention Time onlyRT + UV Spectrum ratio
4.2 Decision Logic (Visualized)

MethodSelection Start Sample Type? Bulk Bulk Chemical / Organic Solvent Start->Bulk Bio Biological / Aqueous Buffer Start->Bio MethodA Method A: GC-FID (Direct Injection) Bulk->MethodA Preferred Trace Trace Analysis (< 1 ppm)? Bio->Trace Trace->MethodA No (Extraction req.) MethodB Method B: HPLC (Derivatization) Trace->MethodB Yes (High Sens)

Figure 1: Decision matrix for selecting the analytical method based on sample matrix and sensitivity requirements.

Part 5: Structural Confirmation (NMR)

While GC and HPLC quantify purity, they do not confirm identity. For the release of a Reference Standard, Nuclear Magnetic Resonance (NMR) is required.

Protocol: Dissolve ~10 mg in CDCl3. Key Diagnostic Signals (1H NMR, 400 MHz):

  • 
     3.6 - 3.8 ppm (Multiplet):  Protons adjacent to the hydroxyl group (-CH 2-OH) and the ether oxygen.
    
  • 
     3.9 - 4.1 ppm (Multiplet):  The methine proton at the chiral center (C2 of THF ring).
    
  • 
     1.5 - 2.0 ppm (Multiplets):  The internal methylene protons of the THF ring.
    
Part 6: References
  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link

  • Chhanikar, P. T., et al. (2021).[2] Derivatizing Reagents for Detection of Organic Compounds By HPLC. Asian Journal of Applied Chemistry Research.[2] Link

  • Restek Corporation. (2016). Analysis of Alcohols and Aldehydes by GC. Restek Chromatogram Database. Link

  • BenchChem. (2025).[3] Spectroscopic analysis for the structural elucidation of 2-(Tetrahydrofuran-2-yl)acetic acid isomers. (Cited for structural analogue comparison).[3] Link

Sources

Safety Operating Guide

Proper Disposal Procedures for 2-(Tetrahydrofuran-2-yl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Dual-Hazard Profile

2-(Tetrahydrofuran-2-yl)ethanol, commonly known as Tetrahydrofurfuryl Alcohol (THFA) , presents a complex disposal challenge often underestimated in standard laboratory workflows. Unlike simple alcohols, THFA possesses a dual-hazard profile :

  • Peroxide Formation: Like its parent compound Tetrahydrofuran (THF), it contains an ether linkage capable of auto-oxidation, forming explosive organic peroxides upon prolonged storage.

  • Reproductive Toxicity: It is classified as Repr.[1][2][3] 1B , meaning it may damage fertility or the unborn child.[4]

Immediate Directive: Do NOT dispose of THFA down the drain. Despite its water miscibility, its reproductive toxicity and potential for peroxide accumulation mandate thermal destruction via a licensed hazardous waste facility.

Part 1: Chemical Profile & Hazard Identification[5]

Before initiating disposal, verify the chemical identity and current physical state.[5] THFA is a high-boiling, combustible liquid.

ParameterSpecificationOperational Implication
Chemical Name 2-(Tetrahydrofuran-2-yl)ethanolAlso labeled as Tetrahydrofurfuryl Alcohol (THFA)
CAS Number 97-99-4 Use this for waste manifesting.[6]
Flash Point ~75°C (167°F)Classified as a Combustible Liquid .
Peroxide Class Group B Hazard on concentration (distillation/evaporation).[7][8][9][10]
GHS Hazards H360 (Repr. 1B) , H319, H227Critical: Must be segregated from general non-hazardous waste.
Appearance Colorless to pale yellow liquidDarkening or crystal formation indicates severe degradation.
Part 2: Critical Pre-Disposal Assessment (Peroxide Testing)

STOP & CHECK: If the container has been opened for >6 months or unopened for >12 months , you must test for peroxides before moving or consolidating the waste.

The Mechanism of Risk

THFA contains a hydrogen atom on the carbon adjacent to the ether oxygen. In the presence of atmospheric oxygen and light, this site forms a hydroperoxide radical. While THFA is less volatile than THF, the peroxides formed are non-volatile and can concentrate to explosive levels if the solvent evaporates or is distilled.[8][11]

Testing Protocol

Materials: Quantofix® Peroxide Test Strips (or equivalent starch-iodide strips).

  • Visual Inspection: Look for crystals around the cap or in the liquid.

    • If crystals are present:[5][8]DO NOT TOUCH OR OPEN. Evacuate the area and contact EHS/Bomb Squad immediately. Friction from the cap can detonate the crystals.[10]

  • Strip Test:

    • Dip the test strip into the solvent for 1 second.[5]

    • Wait 15–30 seconds (refer to strip manufacturer instructions).

    • Compare color to the reference scale.

Decision Logic
  • < 20 ppm: Safe for standard disposal.

  • 20 – 100 ppm: Safe for disposal but must be labeled "Peroxide Forming."

  • > 100 ppm: High Risk. Must be chemically stabilized (reduced) before transport.

Part 3: Disposal Workflow & Decision Matrix

This workflow ensures compliance with RCRA (Resource Conservation and Recovery Act) standards and minimizes explosion risks during transport.

THFA_Disposal Start Start: Identify THFA Waste VisualCheck Visual Inspection: Crystals or Solids? Start->VisualCheck Emergency EMERGENCY: Do Not Touch. Contact EHS/Bomb Squad. VisualCheck->Emergency Yes (Crystals) AgeCheck Container Age: >12 Months Unopened OR >6 Months Opened? VisualCheck->AgeCheck No (Clear) TestPeroxide Test Peroxide Level (Quantofix Strips) AgeCheck->TestPeroxide Yes (Old) Segregate Segregate: Non-Halogenated Organic Solvents AgeCheck->Segregate No (Fresh) LevelCheck Peroxide Concentration? TestPeroxide->LevelCheck Stabilize Stabilize: Add reducing agent (e.g., Ferrous Sulfate) LevelCheck->Stabilize > 100 ppm LevelCheck->Segregate < 100 ppm Stabilize->Segregate Retest Confirm <20ppm Labeling Labeling: 1. 'Hazardous Waste' 2. 'Contains: Tetrahydrofurfuryl Alcohol' 3. Hazard: 'Reproductive Toxin' Segregate->Labeling Pickup Schedule High-Temp Incineration Labeling->Pickup

Figure 1: Decision tree for the safe assessment and disposal of Tetrahydrofurfuryl Alcohol.

Part 4: Step-by-Step Disposal Protocol
Step 1: Segregation

Classify THFA as a Non-Halogenated Organic Solvent .

  • Compatibility: Do NOT mix with strong oxidizers (e.g., Nitric Acid, Peroxides) or strong acids.

  • Mixtures: It is compatible with other non-halogenated solvents like Ethanol, Methanol, or Acetone, provided they are also free of peroxides.

Step 2: Containerization

Use High-Density Polyethylene (HDPE) or Glass containers (amber glass preferred to inhibit light-induced peroxidation).

  • Venting: If the waste contains >20 ppm peroxides (but <100 ppm), use a vented cap (pressure-relief cap) to prevent pressure buildup during storage.

  • Headspace: Leave 10% headspace for expansion.

Step 3: Stabilization (If Peroxides > 100 ppm)

If testing reveals high peroxides, you must reduce them before the container is moved.

  • Method: Add a stoichiometric excess of ferrous sulfate (

    
    ) or sodium metabisulfite solution.
    
  • Reaction: The reducing agent converts explosive peroxides into non-explosive alcohols.

  • Verification: Retest after 1 hour. Disposal is permitted only when peroxides are < 20 ppm .

Step 4: Labeling

The label must be explicit to protect downstream waste handlers.

  • Chemical Name: Tetrahydrofurfuryl Alcohol (Do not use abbreviations like THFA).[4][12][13]

  • Hazards: Check "Toxic" (Reproductive) and "Flammable/Combustible."

  • Note: Add "Peroxide Former" to the comments section of the waste tag.

Part 5: Emergency Procedures (Spills)

THFA penetrates skin rapidly and carries reproductive toxicity risks. Standard nitrile gloves may offer insufficient protection for prolonged contact.

  • PPE: Safety goggles, lab coat, and Butyl Rubber or Silvershield/4H gloves. (Nitrile is acceptable only for incidental splash protection; change immediately upon contact).

  • Small Spill (< 500 mL):

    • Eliminate ignition sources.[2][3][4][6][14]

    • Absorb with inert material (vermiculite, sand, or polypads). Do not use paper towels (combustible).

    • Place in a sealed bag/container and label as hazardous waste.

  • Skin Contact: Wash thoroughly with soap and water for 15 minutes. THFA is miscible with water, facilitating removal.

References
  • European Chemicals Agency (ECHA). (n.d.). Substance Information: Tetrahydrofurfuryl alcohol - Reproductive Toxicity Classification. Retrieved from [Link]

  • PubChem. (n.d.).[12] Compound Summary: Tetrahydrofurfuryl alcohol (CID 7360).[12] National Library of Medicine. Retrieved from [Link]

Sources

Personal Protective Equipment (PPE) & Handling Guide: 2-(Tetrahydrofuran-2-yl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Directive

Do not treat this chemical as a standard alcohol. While often marketed as a "green" solvent due to its biodegradability, 2-(Tetrahydrofuran-2-yl)ethanol (THFA) possesses a specific toxicity profile that distinguishes it from ethanol or isopropanol.[1][2]

The Critical Hazard: Reproductive Toxicity (Category 1B). Unlike simple alcohols, the tetrahydrofuran ring structure enhances this molecule's ability to permeate biological membranes.[1][2] It is classified under GHS as H360: May damage fertility or the unborn child and H319: Causes serious eye irritation .[1][2]

Operational Rule: All handling must occur with the assumption of potential dermal absorption and inhalation risks.[1][2] Zero skin contact is the mandatory standard.[1][2]

Hazard Profile & Risk Assessment

To select the correct PPE, we must understand the mechanism of threat.

PropertyValueSafety Implication
Flash Point 75°C (167°F)Combustible.[1][2] Not highly flammable, but vapors can travel to ignition sources.[1][2][3]
Vapor Pressure ~0.2 mmHg @ 20°CLow volatility at room temp.[1][2] However, heating exponentially increases inhalation risk.[1][2]
Solubility Miscible in waterEasily crosses mucous membranes; difficult to wash off if absorbed into skin.[1][2]
GHS Class Repr.[1][2][3][4][5][6][7][8] 1B , Eye Irrit.[1][2] 2APrimary PPE Goal: Prevent systemic absorption via skin and eyes.[1][2]
The "Solvent Effect" Warning

THFA is a powerful solvent.[1][2] It can degrade low-quality rubber and plastics.[1][2] Standard latex gloves offer zero protection .[1][2] The ether linkage in the tetrahydrofuran ring facilitates the penetration of the chemical through many standard glove materials, carrying dissolved contaminants with it.

PPE Specification Matrix

This matrix is designed for Self-Validating Safety : The PPE chosen must visually or physically alert the user to failure or provide a known barrier time.[1][2]

A. Hand Protection (Critical Control Point)

Rationale: Skin absorption is a primary route of exposure for reproductive toxins.[1][2]

Exposure ScenarioRecommended MaterialMin. ThicknessBreakthrough TimeProtocol
Incidental Splash Nitrile (High Grade) 5 mil (0.12 mm)10–30 minsChange immediately upon any splash.[1][2] Do not re-use.
Immersion / Spill Laminate (Silver Shield / Barrier) Multi-layer> 480 minsRequired for spill cleanup or bulk transfer (>1L).[1][2]
Contraindicated Latex / Vinyl N/A< 1 minDO NOT USE. Instant permeation.[1][2]

Expert Tip: For dexterity during complex setups, wear a Laminate liner glove under a Nitrile outer glove.[1][2] This provides chemical resistance (Laminate) and grip/fit (Nitrile).[1][2]

B. Eye & Face Protection

Rationale:[1][2][3][7][8][9] H319 classification indicates severe irritation.[1][2][7][8] The miscibility with water means it mixes instantly with eye fluids, making it hard to flush out.[2]

  • Standard Handling: Chemical Safety Goggles (indirect vented).[1][2] Safety glasses are insufficient due to vapor/splash risk.[1][2]

  • Bulk Transfer: Face Shield + Goggles.[1][2]

C. Respiratory Protection

Rationale: While vapor pressure is low, the reproductive hazard requires a conservative approach, especially if the liquid is warm.[1]

  • Engineering Control (Primary): Handle inside a certified Fume Hood.

  • PPE (Secondary): If hood is unavailable or during spill cleanup, use a Half-Face Respirator with Organic Vapor (OV) cartridges (Black band).[1][2]

Operational Protocol: From Receipt to Waste

This workflow ensures a closed-loop safety system.[1][2]

Step 1: Receiving & Storage[1][2]
  • Inspect: Check bottles for crystallization or peroxide formation (though less common than in THF, ether derivatives can form peroxides over long periods).[1][2]

  • Store: Cool, dry, well-ventilated area. Segregate from strong oxidizers (e.g., nitric acid, permanganates).[1][2]

  • Label: Apply a secondary label highlighting "REPRO TOXIN".

Step 2: Active Handling
  • Donning: Put on lab coat, goggles, and appropriate gloves (see Matrix).[1][2]

  • Engineering Check: Verify fume hood flow (>100 fpm).

  • Transfer: Use positive displacement pipettes or glass syringes.[1][2] Avoid pouring from large drums to minimize static and splash.[1][2]

  • Heating: If reaction requires heat, use a reflux condenser.[1][2] Never heat an open vessel of THFA outside a hood.

Step 3: Waste Disposal[1][2]
  • Classification: Non-halogenated organic solvent waste.[1][2]

  • Segregation: Do not mix with acidic waste streams to prevent exothermic polymerization or degradation.[1][2]

  • Container: High-density polyethylene (HDPE) or glass.[1][2]

Visual Workflow: Safety Decision Tree

The following diagram illustrates the critical decision points for handling THFA safely.

THFA_Safety_Protocol Start Start: Handling THFA RiskAssess Risk Assessment: Volume & Temp? Start->RiskAssess SmallVol < 50mL / Ambient Temp RiskAssess->SmallVol LargeVol > 50mL or Heated RiskAssess->LargeVol Engineering Engineering Control: Fume Hood Required SmallVol->Engineering LargeVol->Engineering PPE_Splash PPE: Nitrile Gloves (Splash) + Goggles Engineering->PPE_Splash Low Risk PPE_Immersion PPE: Laminate Gloves + Face Shield + Goggles Engineering->PPE_Immersion High Risk Action Perform Experiment PPE_Splash->Action PPE_Immersion->Action SpillCheck Spill Occurred? Action->SpillCheck CleanUp Evacuate Area. Don Full PPE (Respirator). Absorb with Vermiculite. SpillCheck->CleanUp YES Waste Disposal: Organic Solvent Stream SpillCheck->Waste NO CleanUp->Waste End Process Complete Waste->End

Figure 1: Operational decision tree for selecting PPE and engineering controls based on volume and temperature risks.

Emergency Response Procedures

In case of Skin Exposure:

  • Time is Tissue: Immediately move to the safety shower/sink.

  • Flush: Rinse for 15 minutes minimum. THFA is water-miscible; water is the best decontamination agent.[1][2]

  • Doff: Remove contaminated clothing while under the water stream to prevent dragging chemicals across the face.[1][2]

In case of Eye Exposure:

  • Flush: Use an eyewash station for 15 minutes.[1][2] Hold eyelids open.

  • Medical: Seek immediate medical attention. Bring the SDS.

Spill Cleanup (Small < 500mL):

  • Isolate: Alert nearby personnel.

  • PPE: Don Silver Shield/Laminate gloves and respiratory protection.[1][2]

  • Absorb: Use Vermiculite or Sand .[1][2]

    • Warning: Do NOT use sawdust or paper towels (combustible materials + organic solvent = fire risk).[1][2]

  • Collect: Scoop into a sealed waste container labeled "Hazardous Debris - THFA".

References

  • European Chemicals Agency (ECHA). (n.d.).[1][2] Substance Information: Tetrahydro-2-furylmethanol.[1][2][3] Retrieved October 26, 2023, from [Link][1]

  • PubChem. (n.d.).[1][2][4] Tetrahydrofurfuryl alcohol (Compound).[1][2][3][4][6][9][10] National Library of Medicine.[1][2] Retrieved October 26, 2023, from [Link][1]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.